molecular formula C13H11NO2S B057400 2-(Benzylthio)nicotinic acid CAS No. 112811-90-2

2-(Benzylthio)nicotinic acid

Cat. No.: B057400
CAS No.: 112811-90-2
M. Wt: 245.3 g/mol
InChI Key: OJNZDGDYAXCHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)nicotinic acid (CAS 112811-90-2) is a high-value chemical intermediate extensively used in medicinal chemistry and agrochemical research. This white to almost white crystalline powder, with a molecular formula of C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol, is characterized by high purity (>98.0%) and a defined melting point of 194.0 to 198.0 °C . Its structure, which features a nicotinic acid core modified with a benzylthio group, allows for versatile chemical transformations, making it an excellent building block for the synthesis of diverse complex molecules. Key Applications: Pharmaceutical Research: Serves as a critical precursor in the development of nicotinic receptor modulators and the synthesis of compounds with potential anti-inflammatory activity . Agrochemical Development: Utilized in the design of novel herbicides and plant growth regulators due to its ability to interact with specific biological targets in plants . Materials Science: Acts as a building block for the preparation of heterocyclic compounds, which are investigated for use in organic semiconductors and chemical sensors . Store this product at room temperature, preferably in a cool, dark place. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-benzylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNZDGDYAXCHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888858
Record name 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112811-90-2
Record name 2-[(Phenylmethyl)thio]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-((phenylmethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Benzylthio)nicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(Benzylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sulfur-containing heterocyclic compound derived from nicotinic acid, also known as vitamin B3 or niacin.[1] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a benzylthio group at the 2-position. This unique combination of a biologically relevant nicotinic acid core and a versatile thioether linkage makes it a compound of significant interest in medicinal chemistry and materials science. The introduction of the benzylthio moiety modifies the electronic and steric properties of the parent nicotinic acid, opening avenues for novel molecular designs and applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in drug development and chemical research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 112811-90-2[2][3][4]
Molecular Formula C₁₃H₁₁NO₂S[2][3][5]
Molecular Weight 245.30 g/mol [2][3]
IUPAC Name 2-(benzylsulfanyl)pyridine-3-carboxylic acid[4]
Synonyms 2-(Benzylthio)pyridine-3-carboxylic acid[2]
Appearance White to off-white crystalline powder[2]
Purity Typically >98.0%[2][3]
Predicted XlogP 2.7[5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-chloronicotinic acid. The key is the formation of a thiol intermediate, 2-mercaptonicotinic acid, which is subsequently alkylated with benzyl chloride.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Thiol Formation cluster_step2 Step 2: S-Alkylation A 2-Chloronicotinic Acid B 2-Mercaptonicotinic Acid A->B  + Thiourea  Reflux in H₂O  Hydrolysis C This compound B->C  + Benzyl Chloride  Base (e.g., NaOH)  S-alkylation

Caption: Synthetic route from 2-chloronicotinic acid to the target compound.

Experimental Protocol 1: Synthesis of 2-Mercaptonicotinic Acid

This protocol is based on the well-established reaction of 2-chloronicotinic acid with thiourea.[6][7][8] The causality behind this choice lies in the high nucleophilicity of thiourea and its ability to act as a synthetic equivalent of hydrogen sulfide, providing a reliable method for introducing a thiol group onto the pyridine ring.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Thiourea (1.2 eq)

  • Deionized water

  • Dilute hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • A suspension of 2-chloronicotinic acid (e.g., 790 mg, 5 mmol) and thiourea (e.g., 457 mg, 6 mmol) is prepared in water (15 mL) in a round-bottom flask equipped with a reflux condenser.[6][7]

  • The mixture is heated to reflux at approximately 90-100°C and maintained for 8 hours with vigorous stirring.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, resulting in a pale yellow suspension.[6][7]

  • The pH of the suspension is carefully adjusted to approximately 8 with a dilute sodium hydroxide solution to facilitate the hydrolysis of the intermediate.

  • After stirring for 10-15 minutes, the solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The resulting pale yellow solid, 2-mercaptonicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.[7][8] This procedure typically yields the product in high purity (yields around 84% have been reported).[7][8]

Experimental Protocol 2: Synthesis of this compound

This step involves a standard nucleophilic substitution (S-alkylation) reaction. The thiol group of 2-mercaptonicotinic acid is deprotonated with a base to form a highly nucleophilic thiolate anion, which then displaces the chloride from benzyl chloride.

Materials:

  • 2-Mercaptonicotinic acid (1.0 eq)

  • Benzyl chloride (1.1 eq)

  • Sodium hydroxide (2.2 eq)

  • Ethanol/water solvent mixture

  • Dilute hydrochloric acid

Procedure:

  • Dissolve 2-mercaptonicotinic acid in an aqueous ethanol solution containing sodium hydroxide. The base deprotonates both the carboxylic acid and the thiol group.

  • To the resulting solution, add benzyl chloride dropwise at room temperature with stirring. Benzyl chloride is a reactive alkylating agent used to introduce the benzyl protecting group.[9]

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloride.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of ~4-5.

  • The white precipitate of this compound is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Chemical Reactivity and Spectroscopic Profile

The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the pyridine ring, and the thioether linkage.

  • Carboxylic Acid: This group can undergo standard esterification reactions, for instance, with alcohols under acidic conditions (Fischer-Speier esterification) or using coupling agents like DCC (Steglich esterification) to form esters such as benzyl 2-(benzylthio)nicotinate.[10] It can also be converted to amides using standard peptide coupling protocols.

  • Pyridine Ring: The pyridine ring is electron-deficient, which generally makes it susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions. However, the existing substituents will direct further reactions.

  • Thioether Linkage: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents (e.g., m-CPBA, H₂O₂).

Predicted Spectroscopic Data
SpectroscopyPredicted Features
¹H NMR - Aromatic protons on the pyridine ring (~7.5-8.5 ppm).- Aromatic protons of the benzyl group (~7.2-7.4 ppm).- Methylene protons (-S-CH₂-Ph) as a singlet (~4.2-4.5 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.
¹³C NMR - Carbonyl carbon (~165-170 ppm).- Aromatic carbons of both rings (~120-155 ppm).- Methylene carbon (~35-40 ppm).
Mass Spec (ESI+) - Predicted [M+H]⁺ at m/z 246.05834.[5]- Predicted [M+Na]⁺ at m/z 268.04028.[5]- Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 Da).

Biological Activity and Potential Applications

The biological profile of this compound is largely inferred from the well-documented activities of its parent compound, nicotinic acid, and related thio-derivatives.

Relation to Nicotinic Acid's Mechanism of Action

Nicotinic acid is a well-known lipid-lowering agent that reduces LDL cholesterol and triglycerides while increasing HDL cholesterol.[1][11] Its effects are mediated, in part, through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes and immune cells like macrophages.[12][13] Activation of this receptor in adipocytes inhibits the release of free fatty acids, reducing the substrate available for the liver to produce triglycerides and VLDL.[1][11][14]

Niacin_MoA Niacin Nicotinic Acid (or derivative) Receptor GPR109A Receptor (Adipocyte) Niacin->Receptor Binds & Activates AC Adenylyl Cyclase Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Inhibits FFA ↓ Free Fatty Acid Release HSL->FFA Liver Liver FFA->Liver Reduced flux TG ↓ Triglyceride (TG) & VLDL Synthesis Liver->TG

Caption: Simplified pathway of nicotinic acid's action on lipid metabolism.

Potential Therapeutic Roles

Derivatives of nicotinic acid are actively being explored for a range of therapeutic applications:

  • Cardiovascular Disease: As a derivative of nicotinic acid, this compound could be investigated for similar lipid-modifying properties. The bulky benzylthio group may alter its affinity for the GPR109A receptor, potentially leading to a modified activity profile or reduced side effects like flushing.[12]

  • Vasorelaxant and Antioxidant Effects: Studies on other thionicotinic acid derivatives, such as 2-(1-adamantylthio)nicotinic acid, have demonstrated potent vasorelaxant and antioxidant activities.[15] These effects are mediated partially by endothelium-induced nitric oxide and prostacyclin, suggesting that this compound could have similar properties relevant to vascular health.[15]

  • Antimicrobial Agents: The nicotinic acid scaffold has been used to synthesize novel compounds with promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[16] The lipophilic benzylthio group could enhance cell membrane penetration, making it a promising candidate for antimicrobial drug development.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is straightforward, proceeding from readily available starting materials. The presence of multiple reactive functional groups makes it an attractive building block for creating diverse chemical libraries for drug discovery and materials science. Drawing from the established biological importance of nicotinic acid and the demonstrated potential of related thio-derivatives, this compound stands as a promising candidate for further investigation into its therapeutic potential in cardiovascular, inflammatory, and infectious diseases. This guide serves as a foundational resource for scientists aiming to harness the unique chemical properties of this compound in their research and development endeavors.

References

  • 2-Mercaptonicotinic acid 38521-46-9 wiki. LookChem. [Link]
  • 2-Mercaptonicotinic acid CAS#: 38521-46-9. ChemicalBook. [Link]
  • 2-Mercaptonicotinic acid. MySkinRecipes. [Link]
  • This compound, min 98%, 1 gram. HDH Instruments. [Link]
  • This compound (C13H11NO2S). PubChemLite. [Link]
  • 2-Mercaptonicotinic acid. Seven Chongqing Chemdad Co., Ltd. [Link]
  • Nicotinic acid. Wikipedia. [Link]
  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
  • Szafrański, K., et al. (2022).
  • Hsieh, M. T., et al. (2010).
  • Nicotinic acid benzyl ester. SpectraBase. [Link]
  • 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681. PubChem. [Link]
  • Benzyl chloride. Sciencemadness Wiki. [Link]
  • Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. (2020). MDPI. [Link]
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. [Link]
  • Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin.
  • Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
  • Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. [Link]
  • Nicotinic acid benzyl ester. NIST WebBook. [Link]
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2014). PMC - PubMed Central. [Link]
  • Benzyl Nicotinate | C13H11NO2 | CID 7191. PubChem. [Link]
  • Predict the major products formed when benzoyl chloride (PhCOCl) reacts with each of the following reagents. (2024). Pearson. [Link]
  • Nicotinic Acid Benzyl Ester (Benzyl Nicotinate) - CAS - 94-44-0. Axios Research. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the complete structural elucidation of 2-(benzylthio)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the core spectroscopic techniques, explaining not just the "how" but the "why" behind each experimental choice and interpretive step, ensuring a self-validating and authoritative exploration of the molecule's architecture.

Introduction

This compound, with the molecular formula C₁₃H₁₁NO₂S, is a derivative of nicotinic acid (Vitamin B3).[1][2] Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their biological activities, which include lipid-lowering and vasodilating properties.[3] The introduction of a benzylthio group at the 2-position of the pyridine ring can significantly alter the molecule's physicochemical properties and biological activity. Therefore, unambiguous confirmation of its structure is paramount for any research or development activities. This guide will systematically elucidate the structure of this compound by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

A. ¹H NMR Spectroscopy: Mapping the Proton Skeleton

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data for this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid (-COOH)~13.0Singlet (broad)1HH on the carboxylic acid group
Pyridine Ring~8.5Doublet of doublets1HH-6
Pyridine Ring~8.1Doublet of doublets1HH-4
Pyridine Ring~7.2Doublet of doublets1HH-5
Benzyl Group (Aromatic)~7.3-7.4Multiplet5HPhenyl protons
Benzyl Group (Methylene)~4.5Singlet2H-CH₂-

Analysis and Interpretation:

The presence of a broad singlet at a very downfield chemical shift (~13.0 ppm) is characteristic of a carboxylic acid proton. The aromatic region of the spectrum is expected to be complex. The three protons on the nicotinic acid ring will appear as a set of coupled multiplets, typically doublets of doublets, due to ortho and meta couplings.[5] The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet around 7.3-7.4 ppm. A key indicator of the benzylthio moiety is the singlet corresponding to the two methylene (-CH₂-) protons, expected around 4.5 ppm. The integration of these signals should correspond to a 1:1:1:5:2 ratio for the carboxylic acid, pyridine, phenyl, and methylene protons, respectively.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[6]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Spectral Data for this compound:

CarbonChemical Shift (δ, ppm)Assignment
Carboxylic Acid (C=O)~168C=O
Pyridine Ring (C-S)~158C-2
Pyridine Ring (C-N)~152C-6
Pyridine Ring (C-H)~139C-4
Pyridine Ring (C-COOH)~125C-3
Pyridine Ring (C-H)~121C-5
Benzyl Group (Aromatic)~137C-ipso
Benzyl Group (Aromatic)~129C-ortho
Benzyl Group (Aromatic)~128C-meta
Benzyl Group (Aromatic)~127C-para
Benzyl Group (Methylene)~36-CH₂-

Analysis and Interpretation:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 168 ppm.[7] The carbon atoms of the pyridine and benzene rings will resonate in the aromatic region (120-160 ppm).[8] The carbon attached to the sulfur atom (C-2 of the pyridine ring) will be significantly downfield due to the electronegativity of the sulfur and its position on the heteroaromatic ring. The methylene carbon of the benzyl group will appear in the aliphatic region, typically around 36 ppm. Counting the number of distinct signals will confirm the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: The instrument is set up as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method and results in a spectrum where each unique carbon atom appears as a single line.[9]

    • A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq H1_Spectrum 1H NMR Spectrum H1_Acq->H1_Spectrum C13_Spectrum 13C NMR Spectrum C13_Acq->C13_Spectrum Structure Proposed Structure H1_Spectrum->Structure C13_Spectrum->Structure

Caption: Workflow for NMR-based structure elucidation.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (-CH₂-)
~1700C=O stretchCarboxylic acid
1450-1600C=C stretchAromatic rings
~1300C-O stretchCarboxylic acid
~1200S-CH₂ stretchThioether
690-900C-H bendAromatic (out-of-plane)

Analysis and Interpretation:

The most prominent feature in the IR spectrum will be a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, overlapping with the C-H stretching vibrations.[10] A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The presence of aromatic rings is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[9] The aliphatic C-H stretching of the methylene group will appear between 2850 and 2960 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film Method)

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methylene chloride or acetone).[11][12]

    • Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

III. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and valuable structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS):

For this compound (C₁₃H₁₁NO₂S), HRMS is expected to show a molecular ion peak ([M+H]⁺) at an m/z value very close to the calculated exact mass of 246.0583.[13] This high-accuracy mass measurement confirms the molecular formula.[14]

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular ion (M⁺˙) of this compound is expected to undergo fragmentation through several key pathways.[15][16]

  • Loss of the benzyl radical: The most favorable fragmentation is likely the cleavage of the S-CH₂ bond to form a stable benzyl radical (C₇H₇˙, mass = 91) and a thionicotinic acid cation.

  • Formation of the tropylium ion: The benzyl cation can rearrange to the highly stable tropylium ion (C₇H₇⁺, m/z = 91), which is often the base peak in the mass spectra of benzyl-containing compounds.

  • Loss of the carboxylic acid group: Fragmentation of the nicotinic acid moiety can occur through the loss of a hydroxyl radical (˙OH, mass = 17) or a carboxyl radical (˙COOH, mass = 45).

MS_Fragmentation M [C13H11NO2S]+• m/z = 245 F1 [C6H4NO2S]+• m/z = 154 M->F1 - C7H7• F2 [C7H7]+ m/z = 91 (Tropylium ion) M->F2 - C6H4NO2S• F3 [C12H11NS]+• m/z = 200 M->F3 - COOH• F4 [C13H10NO2S]+ m/z = 244 M->F4 - H•

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

    • The molecules are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[17]

  • Data Acquisition:

    • The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[18]

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

IV. Synthesis and Final Confirmation

While spectroscopic methods provide the primary evidence for structure elucidation, chemical synthesis from known starting materials offers the ultimate confirmation. A plausible synthesis route for this compound involves the nucleophilic substitution of 2-chloronicotinic acid with benzyl mercaptan in the presence of a base.[19][20] Comparing the spectroscopic data of the synthesized compound with the data presented in this guide would provide unequivocal proof of the structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry establishes the elemental composition and offers insights into the molecule's stability and fragmentation. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately determine the structure of this and similar molecules, laying a solid foundation for further scientific investigation.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]
  • University of California, Los Angeles.
  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
  • Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]
  • Slideshare. Sampling of solids in IR spectroscopy. [Link]
  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
  • Infinita Lab. High-Resolution Mass Spectrometry (HRMS) Analysis. [Link]
  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Introducing Graduate Students to High-Resolution Mass Spectrometry (HRMS) Using a Hands-On Approach. [Link]
  • University of Missouri–St. Louis. Running 13C spectra. [Link]
  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]
  • University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. [Link]
  • EPFL. 13C NMR. [Link]
  • University of California, Riverside.
  • Scribd. 1H-NMR Organic Structure Guide. [Link]
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
  • Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
  • Chemistry LibreTexts.
  • YouTube. Assigning a 1H NMR spectrum. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]
  • Atlantis Press.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Patsnap. Synthetic method of 2-chloronicotinic acid.
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]
  • Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. [Link]
  • Google Patents.
  • NIST WebBook. Nicotinic acid benzyl ester. [Link]
  • De Gruyter.
  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b)
  • Technology Networks. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]
  • YouTube.
  • Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Wikipedia. Nicotinic acid. [Link]
  • USDA ARS. Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III)
  • ResearchGate. Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

An In-Depth Technical Guide to 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Benzylthio)nicotinic acid (CAS No. 112811-90-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Synthesizing available data with established principles of organic and medicinal chemistry, this document details the compound's properties, synthesis, characterization, and explores its potential therapeutic applications based on the bioactivity of its core structural motifs.

Introduction: The Scientific Context of this compound

This compound, also known as 2-(benzylsulfanyl)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). This small molecule integrates two key pharmacophores: the nicotinic acid scaffold and a thioether linkage to a benzyl group. The nicotinic acid moiety is a well-established pharmacophore present in numerous therapeutic agents, known for its effects on lipid metabolism and cardiovascular health[1][2]. The introduction of a thioether group at the 2-position of the pyridine ring significantly alters the electronic and steric properties of the parent molecule, opening new avenues for biological activity.

Thioether-containing compounds are prevalent in pharmaceuticals and are recognized for a wide range of biological activities, including anticancer and antimicrobial effects[3]. The benzyl group further adds lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic profile. The strategic combination of these three components—a pyridine carboxylic acid, a thioether, and a benzyl ring—positions this compound as a compelling scaffold for the development of novel therapeutic agents. Derivatives of this core structure have been investigated for antimicrobial, antitubercular, antioxidant, and anticancer activities, highlighting the potential of this chemical class[4]. This guide aims to provide a detailed technical foundation for researchers exploring the potential of this and related compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Structural Information

The structure of this compound is characterized by a nicotinic acid core with a benzylthio group attached to the C2 position of the pyridine ring.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physical and Chemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 112811-90-2[5]
Molecular Formula C₁₃H₁₁NO₂S[6]
Molecular Weight 245.30 g/mol [6]
Appearance White to almost white powder/crystal[6]
Purity >98.0% (GC)[6]
Synonyms 2-(benzylsulfanyl)pyridine-3-carboxylic acid, 2-Thiobenzyl Nicotinic Acid[5][6]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-chloronicotinic acid with benzyl mercaptan (phenylmethanethiol) in the presence of a base. The electron-withdrawing carboxylic acid group activates the pyridine ring for nucleophilic attack at the C2 position, facilitating the displacement of the chloride leaving group by the thiolate anion of benzyl mercaptan.

Diagram 2: Proposed Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_chloronicotinic_acid 2-Chloronicotinic Acid product This compound 2_chloronicotinic_acid->product benzyl_mercaptan Benzyl Mercaptan benzyl_mercaptan->product base Base (e.g., K₂CO₃, NaOH) base->product Deprotonates thiol solvent Solvent (e.g., DMF, Ethanol) solvent->product heat Heat (Reflux) heat->product

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the analogous compound, 2-(phenylsulfanyl)pyridine-3-carboxylic acid[7][8].

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Potassium carbonate (or other suitable base, 2.0 eq)

  • Dimethylformamide (DMF) or Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq) and the chosen solvent (e.g., DMF).

  • Addition of Base: Add potassium carbonate (2.0 eq) to the suspension and stir.

  • Addition of Thiol: Slowly add benzyl mercaptan (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy of the SNAr reaction.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water.

    • Acidify the aqueous solution to a pH of approximately 3-4 using hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If an oil forms or precipitation is incomplete, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Spectroscopic Characterization

Structural elucidation and confirmation of purity are critical. Based on data from TCI Chemicals, the following are the expected NMR spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9]
  • ¹H NMR (DMSO-d₆):

    • The spectrum will show characteristic signals for the protons on the pyridine ring, the benzyl group, and the methylene bridge.

    • The aromatic protons of the benzyl group are expected to appear in the range of δ 7.2-7.4 ppm.

    • The methylene protons (-CH₂-) adjacent to the sulfur atom will likely appear as a singlet around δ 4.5 ppm.

    • The pyridine ring protons will be deshielded and appear at lower field, typically between δ 7.0 and 8.5 ppm.

    • A broad singlet corresponding to the carboxylic acid proton (-COOH) is expected at a very low field, likely above δ 13.0 ppm.

  • ¹³C NMR (DMSO-d₆):

    • The spectrum will show distinct signals for all 13 carbon atoms.

    • The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >165 ppm.

    • The aromatic carbons of both the pyridine and benzyl rings will appear in the region of δ 120-160 ppm.

    • The methylene carbon (-CH₂-) will appear in the aliphatic region, likely around δ 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group & VibrationExpected Appearance
2500-3300O-H (Carboxylic Acid)Very broad
~3000-3100C-H (Aromatic)Medium
~1700C=O (Carboxylic Acid)Strong, sharp
~1550-1600C=C and C=N (Aromatic Rings)Medium to strong
~690-770C-H bend (Monosubstituted Benzene)Strong

The broad O-H stretch is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state[9]. The strong carbonyl peak is also a key diagnostic feature.

Potential Biological Activities and Mechanism of Action

While direct biological studies on this compound are limited in the public domain, its structural components suggest several plausible areas for therapeutic investigation. The following is a scientifically-grounded extrapolation based on related compounds.

Anticancer and Enzyme Inhibition Potential
  • Nicotinic Acid Derivatives: The nicotinic acid scaffold is a "privileged structure" in medicinal chemistry and has been incorporated into numerous anticancer agents[10]. Derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2[3].

  • Thioether-Containing Compounds: The thioether moiety is present in various approved drugs and clinical candidates. The introduction of a sulfur atom can enhance biological activity, including anticancer and antiviral properties[11].

  • Potential as Enzyme Inhibitors: The pyridine nitrogen can coordinate with metal ions in the active sites of metalloenzymes. Nicotinic acid and its amide have been shown to inhibit certain cytochrome P450 enzymes[12]. The overall structure of this compound makes it a candidate for inhibiting various enzymes, a hypothesis that requires experimental validation.

Diagram 3: Hypothetical Mechanism of Action

MOA cluster_compound This compound cluster_targets Potential Biological Targets cluster_effects Potential Cellular Effects Compound Pyridine-Thioether-Benzyl Scaffold Kinases Kinases (e.g., VEGFR-2) Compound->Kinases Inhibition Metalloenzymes Metalloenzymes (e.g., P450s) Compound->Metalloenzymes Inhibition Other_Enzymes Other Enzymes (e.g., DNA Repair) Compound->Other_Enzymes Inhibition Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Apoptosis Induction of Apoptosis Other_Enzymes->Apoptosis Cell_Cycle Cell Cycle Arrest Other_Enzymes->Cell_Cycle

Sources

An In-depth Technical Guide to 2-(Benzylthio)nicotinic Acid: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(benzylthio)nicotinic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's fundamental physicochemical properties, including its precise molecular weight of 245.30 g/mol , and provides a detailed, field-proven protocol for its synthesis and purification.[1] By grounding the discussion in the established pharmacology of the nicotinic acid scaffold and the chemical significance of the benzylthio moiety, this guide explores potential therapeutic applications and outlines future research directions. It is intended to serve as a vital resource for scientists engaged in the design and discovery of novel therapeutic agents.

Introduction: A Molecule of Convergent Interest

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental pyridinecarboxylic acid with well-established roles in human physiology and pharmacology.[2] Beyond its nutritional importance, it is a widely utilized therapeutic agent, most notably for its ability to modulate lipid profiles.[2][3] The derivatization of the nicotinic acid scaffold is a cornerstone of medicinal chemistry, aimed at refining its therapeutic window, enhancing target specificity, and discovering novel biological activities.[3][4]

This compound emerges from this context as a molecule of significant interest. It represents a strategic combination of two key pharmacophores: the biologically active nicotinic acid core and a benzylthio group. The introduction of a thioether linkage, particularly with a benzyl substituent, can profoundly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides an in-depth analysis of this compound, from its foundational chemical properties to its potential as a building block for next-generation therapeutics.

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is the bedrock of all subsequent research. This compound is typically supplied as a high-purity solid, suitable for laboratory research.[1]

Core Data Summary

All quantitative data for this compound has been consolidated into the table below for ease of reference.

PropertyValueSource(s)
Molecular Weight 245.30 g/mol [1]
Alternate MW Value 245.297 g/mol [5]
Molecular Formula C₁₃H₁₁NO₂S[1][5][6]
CAS Number 112811-90-2[1][5]
Synonyms 2-(Benzylthio)pyridine-3-carboxylic acid, 2-(benzylsulfanyl)nicotinic acid[1]
Appearance White to off-white crystalline powder[1]
Melting Point 194.0 - 198.0 °C
Purity Typically >98.0% (by GC)[1]
Storage Conditions Store at room temperature, sealed in a dry, dark place
Spectroscopic Profile (Predicted)

Structural confirmation is paramount. While specific spectra are dependent on acquisition conditions, the expected spectroscopic profile based on the molecule's structure is as follows:

  • ¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons on both the pyridine and benzene rings (typically in the δ 7.0-8.5 ppm range). A characteristic singlet for the methylene (-CH₂-) protons of the benzyl group is expected around δ 4.0-4.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show 13 distinct carbon signals. Key signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), aromatic carbons (~120-150 ppm), and the methylene carbon (~35-40 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational stretches to be observed include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and C-S stretching vibrations.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 246.0583 and the deprotonated molecule [M-H]⁻ at m/z 244.0438.[6]

Diagram 1: this compound Overview A This compound Molecular Formula: C₁₃H₁₁NO₂S Molecular Weight: 245.30 g/mol CAS: 112811-90-2 Diagram 2: Proposed Synthetic Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloronicotinic Acid C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80-100 °C) A->C B Benzyl Mercaptan B->C D This compound (Product) C->D SₙAr Reaction Diagram 3: Research & Development Potential Core 2-(Benzylthio)nicotinic Acid Scaffold A Amide Library Synthesis (via -COOH) Core->A B Antitubercular Agent Development Core->B C Anti-inflammatory Screening Core->C D Enzyme Inhibition Assays Core->D E Bioisosteric Replacement Studies Core->E

Sources

An In-Depth Technical Guide to 2-(Benzylsulfanyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nicotinic Acid Scaffold and the Promise of Sulfur-Containing Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human biology and a well-established therapeutic agent.[1] Its primary role as a precursor to the coenzymes NAD and NADP underpins cellular metabolism.[1] In pharmacological doses, nicotinic acid effectively modulates lipid profiles, making it a valuable tool in the management of dyslipidemia.[2] The versatility of the nicotinic acid scaffold has spurred extensive research into its derivatives, aiming to enhance its therapeutic properties and mitigate side effects.[2][3] This guide focuses on a specific and promising derivative, 2-(benzylsulfanyl)nicotinic acid, exploring its chemical synthesis, structural characteristics, and potential applications in drug discovery. The introduction of a benzylsulfanyl group at the 2-position of the pyridine ring introduces a sulfur-containing moiety, a feature often associated with diverse and potent biological activities, including antioxidant and antimicrobial effects.[4][5]

IUPAC Nomenclature and Chemical Properties

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-(benzylsulfanyl)pyridine-3-carboxylic acid .[6][7][8] The parent structure is nicotinic acid, which is systematically named pyridine-3-carboxylic acid. The numbering of the pyridine ring begins at the nitrogen atom, assigning the carboxyl group to position 3 and the benzylsulfanyl substituent to position 2.[6][7]

PropertyValueSource
IUPAC Name 2-(Benzylsulfanyl)pyridine-3-carboxylic acid[6][7][8]
Synonyms 2-(Benzylthio)nicotinic acidN/A
Molecular Formula C₁₃H₁₁NO₂SN/A
Molecular Weight 245.30 g/mol N/A

Synthesis of 2-(Benzylsulfanyl)nicotinic Acid: A Detailed Protocol

The synthesis of 2-(benzylsulfanyl)nicotinic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide, most commonly chloride, from the 2-position of the nicotinic acid ring by a sulfur nucleophile, in this case, benzyl mercaptan (phenylmethanethiol).[9] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this substitution at the C2 position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methods for the synthesis of 2-thioether nicotinic acid derivatives.[9][10]

Materials:

  • 2-Chloronicotinic acid

  • Benzyl mercaptan (phenylmethanethiol)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride)

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous DMF.

  • Nucleophile Addition: To the stirring suspension, add benzyl mercaptan (1.1-1.2 equivalents) dropwise at room temperature. The causality behind using a slight excess of the thiol is to ensure the complete consumption of the starting halide.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-chloronicotinic acid spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the aqueous mixture to a pH of 3-4 with 1M HCl. This step is crucial as it protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-(benzylsulfanyl)nicotinic acid as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction_Vessel Reaction at 80-100 °C 2-Chloronicotinic_Acid->Reaction_Vessel Benzyl_Mercaptan Benzyl Mercaptan Benzyl_Mercaptan->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching 1. Cool Acidification Acidification (HCl) Quenching->Acidification 2. Add HCl Extraction Extraction (EtOAc) Acidification->Extraction 3. Extract Purification Recrystallization Extraction->Purification 4. Purify Product 2-(Benzylsulfanyl)nicotinic Acid Purification->Product

Caption: Synthetic workflow for 2-(benzylsulfanyl)nicotinic acid.

Structural Characterization

The identity and purity of the synthesized 2-(benzylsulfanyl)nicotinic acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and benzyl groups, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons of both rings, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic absorptions for the C=C and C=N bonds of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-(benzylsulfanyl)nicotinic acid is not extensively reported in the literature, the known activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.

Vasodilatory Effects

Nicotinic acid and its derivatives are well-known vasodilators.[8][11] This effect is primarily mediated by the release of prostaglandins, leading to cutaneous flushing as a common side effect.[11] A study on 2-(1-adamantylthio)nicotinic acid, a structurally analogous compound, demonstrated potent vasorelaxant activity.[12] This suggests that 2-(benzylsulfanyl)nicotinic acid may also possess vasodilatory properties, which could be explored for conditions requiring increased blood flow. The mechanism is likely to involve endothelium-dependent pathways, including the production of nitric oxide (NO) and prostacyclin.[12]

Vasodilation_Pathway Nicotinic_Acid_Derivative 2-(Benzylsulfanyl)nicotinic Acid Endothelial_Cell Endothelial Cell Nicotinic_Acid_Derivative->Endothelial_Cell Activates NO_Synthase eNOS Endothelial_Cell->NO_Synthase Stimulates Prostacyclin_Synthase COX Endothelial_Cell->Prostacyclin_Synthase Stimulates NO Nitric Oxide (NO) NO_Synthase->NO Prostacyclin Prostacyclin (PGI₂) Prostacyclin_Synthase->Prostacyclin Smooth_Muscle_Cell Smooth Muscle Cell NO->Smooth_Muscle_Cell Diffuses to Prostacyclin->Smooth_Muscle_Cell Acts on Relaxation Vasodilation Smooth_Muscle_Cell->Relaxation

Caption: Postulated vasodilatory mechanism of action.

Antioxidant Activity

Sulfur-containing compounds are often recognized for their antioxidant properties.[4] The sulfur atom can stabilize radical species, thereby neutralizing reactive oxygen species (ROS). The aforementioned study on 2-(1-adamantylthio)nicotinic acid also confirmed its significant antioxidant activity.[12] It is therefore highly probable that 2-(benzylsulfanyl)nicotinic acid will exhibit similar antioxidant potential. This could be beneficial in disease states associated with oxidative stress, such as inflammation and neurodegenerative disorders.[1][4]

Antimicrobial and Other Potential Activities

Derivatives of nicotinic acid have been investigated for a range of other biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][13] The presence of the sulfur-containing benzylsulfanyl group could enhance these activities. For instance, various sulfur-containing heterocyclic compounds have demonstrated potent antimicrobial and anticancer properties.[5] Further screening of 2-(benzylsulfanyl)nicotinic acid against a panel of bacterial and fungal strains, as well as cancer cell lines, would be a logical next step in elucidating its full therapeutic potential.

Conclusion and Future Directions

2-(Benzylsulfanyl)nicotinic acid is a synthetically accessible derivative of nicotinic acid with a high potential for diverse biological activities. Its structural similarity to compounds with known vasodilatory and antioxidant properties makes it a compelling candidate for further investigation in these areas. The detailed synthetic protocol provided in this guide offers a clear pathway for its preparation, enabling researchers to explore its therapeutic applications.

Future research should focus on:

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to quantify the vasodilatory, antioxidant, antimicrobial, and anticancer activities of 2-(benzylsulfanyl)nicotinic acid.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues with modifications to the benzyl and nicotinic acid moieties will help in optimizing the potency and selectivity of this chemical scaffold.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of 2-(benzylsulfanyl)nicotinic acid, a promising molecule at the intersection of vitamin biology and medicinal chemistry.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. URL: [Link]
  • Wikipedia. Pyridine. URL: [Link]
  • Polsongkram, D., et al. "Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives." Molecules, vol. 15, no. 1, 2010, pp. 198-211. URL: [Link]
  • Junet, R., and Sciclounoff, F. "[The vasodilating action of nicotinic acid and its derivatives]." Therapie, vol. 3, no. 4, 1948, p. 133. URL: [Link]
  • Allen, J. "Classification and IUPAC Nomenclature | Rules, Steps, and Examples." Allen Institute. URL: [Link]
  • Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Si-Ahmed, K., et al. "Sulfur containing compounds as antioxidants." Advances in Experimental Medicine and Biology, vol. 264, 1990, pp. 209-15. URL: [Link]
  • Al-Ostath, A., et al. "Sulphur Containing Heterocyclic Compounds as Anticancer Agents.
  • Mahmoud, Z. A., et al. "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile." Bioorganic Chemistry, vol. 145, 2024, p. 107136. URL: [Link]
  • PubChem. Pyridine-3-carboxylic acid. URL: [Link]
  • Wyrębek, P., et al. "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." Molecules, vol. 27, no. 5, 2022, p. 1738. URL: [Link]
  • Benyó, Z., et al. "Nicotinic acid-induced flushing: new prospects for an old drug." Pharmacological Research, vol. 55, no. 2, 2007, pp. 85-91. URL: [Link]
  • Ramalakshmi, N., et al. "Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives." Malaysian Journal of Science, vol. 28, no. 2, 2009, pp. 147-156. URL: [Link]
  • Fathalla, O. A., et al. "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking." Iranian Journal of Pharmaceutical Research, vol. 20, no. 3, 2021, pp. 456-475. URL: [Link]
  • Abdel-Aziz, H. A., et al. "Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides." Molecules, vol. 20, no. 5, 2015, pp. 8800-17. URL: [Link]
  • Litwiniuk, A., et al. "Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells." Neurochemistry International, vol. 178, 2024, p. 105772. URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(benzylthio)nicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategies, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Strategic Importance of this compound

This compound, also known as 2-(benzylsulfanyl)nicotinic acid, is a versatile heterocyclic building block. Its structure, featuring a pyridine ring, a carboxylic acid, and a benzylthioether moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The strategic incorporation of the benzylthio group can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, making its efficient and reliable synthesis a critical aspect of drug discovery and development.

Synthetic Strategy: A Two-Stage Approach

The most logical and widely applicable synthetic route to this compound involves a two-stage process. This strategy prioritizes the use of readily available starting materials and robust, scalable reactions. The overall synthetic pathway is outlined below:

Synthesis_Pathway Start Nicotinic Acid Precursor 2-Chloronicotinic Acid Start->Precursor Chlorination Target This compound Precursor->Target S-Benzylation

Caption: Overall synthetic strategy for this compound.

This approach first involves the synthesis of a key intermediate, 2-chloronicotinic acid, from nicotinic acid. The second stage is a nucleophilic substitution reaction where the chloro group is displaced by the benzylthio moiety.

Stage 1: Synthesis of 2-Chloronicotinic Acid

The synthesis of 2-chloronicotinic acid is a critical first step. Several methods have been reported, with the chlorination of nicotinic acid N-oxide being a common and effective approach.

Mechanism of Chlorination

The chlorination of nicotinic acid N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) proceeds through the formation of a reactive intermediate. The N-oxide oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of a pyridinium intermediate. This activation facilitates the nucleophilic attack of a chloride ion at the 2-position of the pyridine ring, followed by the elimination of a phosphate species to yield the desired 2-chloronicotinic acid.

Chlorination_Mechanism cluster_0 Activation and Nucleophilic Attack Nicotinic Acid N-Oxide Nicotinic Acid N-Oxide Pyridinium Intermediate Pyridinium Intermediate Nicotinic Acid N-Oxide->Pyridinium Intermediate + POCl3 2-Chloronicotinic Acid 2-Chloronicotinic Acid Pyridinium Intermediate->2-Chloronicotinic Acid + Cl-

Caption: Simplified mechanism of 2-chloronicotinic acid formation.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

This protocol is adapted from established procedures and optimized for laboratory-scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Nicotinic Acid N-Oxide139.1170 g0.503
Phosphorus Oxychloride (POCl₃)153.33300 mL-
Triethylamine101.1950 g0.494

Procedure:

  • Suspend 70 g of nicotinic acid-N-oxide in 300 ml of POCl₃ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.

  • Heat the solution in a water bath at 100°C for 4 hours.

  • Distill off the excess phosphorus oxychloride under vacuum.

  • Carefully pour the residue into water, ensuring the temperature remains below 40°C.

  • Adjust the pH of the solution to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Expected Yield: 65-70%

Stage 2: Synthesis of this compound

The final step in the synthesis is the nucleophilic substitution of the chlorine atom in 2-chloronicotinic acid with a benzylthio group. This is typically achieved by reacting it with benzyl mercaptan in the presence of a suitable base.

Mechanism of S-Benzylation

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The deprotonated benzyl mercaptan (benzylthiolate) acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. The chloride ion is subsequently eliminated as a leaving group.

SBenzylation_Mechanism cluster_1 Nucleophilic Aromatic Substitution 2-Chloronicotinic Acid 2-Chloronicotinic Acid Meisenheimer Complex Meisenheimer Complex 2-Chloronicotinic Acid->Meisenheimer Complex + PhCH2S- This compound This compound Meisenheimer Complex->this compound - Cl-

Caption: Mechanism of S-Benzylation of 2-chloronicotinic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous preparations of similar thioether compounds and is optimized for the synthesis of the target molecule.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloronicotinic Acid157.561.58 g0.01
Benzyl Mercaptan124.211.24 g (1.2 mL)0.01
Potassium Carbonate (anhydrous)138.212.76 g0.02
N,N-Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a solution of 2-chloronicotinic acid (1.58 g, 10 mmol) in 20 mL of DMF in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl mercaptan (1.24 g, 10 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of 3-4 to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₃H₁₁NO₂S
Molecular Weight 245.30 g/mol [1]
Appearance White to off-white solid
Purity >98% (typical)[1]

Spectroscopic Data (Predicted and based on analogous compounds):

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.0-12.0 (br s, 1H, COOH), 8.50 (dd, J=4.8, 1.8 Hz, 1H, Py-H6), 8.15 (dd, J=7.6, 1.8 Hz, 1H, Py-H4), 7.40-7.20 (m, 5H, Ar-H), 7.15 (dd, J=7.6, 4.8 Hz, 1H, Py-H5), 4.40 (s, 2H, SCH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 168.0 (COOH), 160.0 (C2), 152.0 (C6), 140.0 (C4), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 122.0 (C5), 120.0 (C3), 35.0 (SCH₂).

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1700 (C=O), 1580, 1450 (C=C, C=N).

  • Mass Spectrometry (ESI-MS): m/z 246.0 [M+H]⁺.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Benzyl Mercaptan: Possesses a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Triethylamine and DMF: Irritants. Avoid inhalation and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and well-characterized route to this important pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce this compound for their drug discovery and development programs. The provided characterization data will serve as a valuable reference for product verification.

References

  • PrepChem. Synthesis of 2-chloronicotinic acid. [Link]

Sources

2-(Benzylthio)nicotinic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Benzylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. While the mechanistic underpinnings of nicotinic acid are extensively documented, the specific molecular actions of this compound remain to be fully elucidated. This technical guide synthesizes the known pharmacology of the parent compound, nicotinic acid, to propose a putative mechanism of action for its benzylthio derivative. We postulate that this compound may act as a modulator of lipid metabolism, primarily through interaction with the G protein-coupled receptor GPR109A and potential inhibition of key enzymes in triglyceride synthesis. Furthermore, its structural similarity to nicotinic acid suggests a possible role as a precursor to the essential coenzymes NAD+ and NADP+. This guide provides a comprehensive framework for the experimental validation of these hypotheses, offering detailed protocols for in vitro and in vivo studies. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to systematically investigate the therapeutic potential of this compound.

Introduction to this compound

Nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[1][2] Its ability to favorably modulate a broad spectrum of blood lipids, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol, has rendered it a valuable therapeutic option.[3][4][5] The pleiotropic effects of nicotinic acid are primarily attributed to its interaction with specific cellular targets and its role in cellular metabolism.[4][6]

This compound, as a derivative, presents an intriguing subject for investigation. The incorporation of a benzylthio group at the 2-position of the pyridine ring introduces significant structural modifications that could potentially alter its pharmacokinetic and pharmacodynamic properties compared to the parent molecule. The lipophilic nature of the benzyl group may enhance membrane permeability and influence protein-ligand interactions, potentially leading to a modified efficacy or side-effect profile. This guide will explore the probable mechanistic pathways of this compound based on the well-established actions of nicotinic acid.

Postulated Mechanism of Action

The mechanism of action for this compound is hypothesized to be multifaceted, primarily centered around the pathways influenced by nicotinic acid.

Interaction with GPR109A (Hydroxycarboxylic Acid Receptor 2)

The primary receptor for nicotinic acid is GPR109A (also known as HCA2), a G protein-coupled receptor highly expressed in adipocytes and immune cells like Langerhans cells in the skin.[3][6]

  • Proposed Action: It is hypothesized that this compound acts as an agonist at the GPR109A receptor. Binding to this receptor in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase.[3] This cascade ultimately suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available to the liver for triglyceride and VLDL synthesis.[3][4]

  • Structural Considerations: The benzylthio substitution may alter the binding affinity and efficacy of the molecule at GPR109A compared to nicotinic acid. The bulky nature of the substituent could either enhance binding through additional hydrophobic interactions within the receptor's binding pocket or, conversely, cause steric hindrance.

Hepatic Effects on Lipid Synthesis

Nicotinic acid directly impacts hepatic lipid metabolism, independent of its effects on free fatty acid mobilization.

  • Proposed Action: A key mechanism for nicotinic acid is the direct, non-competitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the final step of triglyceride synthesis in the liver.[3][4] We propose that this compound may also exhibit inhibitory activity against DGAT2. By reducing triglyceride synthesis, the secretion of VLDL and subsequently LDL particles from the liver is diminished.[4][5]

Role as a NAD+ Precursor

Nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential coenzymes in hundreds of redox reactions critical for cellular metabolism, energy production, and DNA repair.[1][7][8][9]

  • Proposed Action: this compound may be metabolized to release nicotinic acid, which can then enter the Preiss-Handler pathway for NAD+ synthesis.[7][9] Alternatively, the modified structure might be directly recognized by the enzymes in this pathway. An enhanced cellular NAD+ pool could have broad-ranging effects on cellular health and function.

The following diagram illustrates the proposed signaling pathways for this compound.

Proposed_Mechanism_of_Action cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte BTNA This compound GPR109A GPR109A Receptor BTNA->GPR109A Agonism AC Adenylyl Cyclase GPR109A->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP HSL Hormone-Sensitive Lipase AC->HSL Reduced Activation cAMP->HSL Activation FFA Free Fatty Acids HSL->FFA Reduced Lipolysis TG Triglyceride Synthesis FFA->TG Substrate for Synthesis BTNA_hep This compound DGAT2 DGAT2 Enzyme BTNA_hep->DGAT2 Inhibition NAD_pathway Preiss-Handler Pathway BTNA_hep->NAD_pathway Precursor DGAT2->TG VLDL VLDL Secretion TG->VLDL NAD NAD+ / NADP+ NAD_pathway->NAD

Caption: Proposed mechanisms of this compound in adipocytes and hepatocytes.

Experimental Validation Framework

A systematic and rigorous experimental approach is essential to validate the hypothesized mechanisms of action.

In Vitro Assays
  • Objective: To determine if this compound binds to and activates the GPR109A receptor.

  • Methodology:

    • Cell Line: Utilize a stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.

    • Binding Assay: Perform a competitive radioligand binding assay using [3H]-nicotinic acid. Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Measure the displacement of the radioligand to determine the binding affinity (Ki).

    • Functional Assay (cAMP Measurement): Treat the GPR109A-expressing cells with forskolin (to stimulate adenylyl cyclase) in the presence of increasing concentrations of this compound. Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay. A dose-dependent decrease in cAMP levels will indicate agonistic activity and allow for the determination of EC50.

  • Objective: To assess the direct inhibitory effect of this compound on DGAT2 activity.

  • Methodology:

    • Enzyme Source: Use human recombinant DGAT2 or liver microsomes.

    • Assay: Perform an in vitro DGAT2 activity assay using radiolabeled substrates, such as [14C]-oleoyl-CoA and diacylglycerol.

    • Procedure: Incubate the enzyme with substrates and varying concentrations of this compound.

    • Analysis: Quantify the formation of radiolabeled triacylglycerol using thin-layer chromatography (TLC) followed by scintillation counting. Calculate the IC50 value.

  • Objective: To determine if this compound can serve as a precursor for NAD+ synthesis.

  • Methodology:

    • Cell Culture: Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2).

    • Treatment: Treat the cells with this compound over a time course.

    • Analysis: Lyse the cells and measure intracellular NAD+ and NADP+ levels using a colorimetric or fluorometric assay kit or by LC-MS/MS for greater sensitivity and specificity.

The following diagram outlines the in vitro experimental workflow.

In_Vitro_Workflow cluster_receptor GPR109A Assays cluster_enzyme Enzyme Inhibition cluster_metabolism Metabolic Fate compound This compound receptor_binding Competitive Binding Assay (Determine Ki) compound->receptor_binding functional_assay cAMP Functional Assay (Determine EC50) compound->functional_assay dgat2_assay DGAT2 Inhibition Assay (Determine IC50) compound->dgat2_assay nad_assay Cellular NAD+ Measurement (LC-MS/MS) compound->nad_assay

Caption: Workflow for the in vitro characterization of this compound.

In Vivo Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Methodology:

    • Administer a single oral (p.o.) and intravenous (i.v.) dose of the compound.

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of the parent compound and potential metabolites (e.g., nicotinic acid) using LC-MS/MS.

    • Calculate key PK parameters such as bioavailability, half-life (t1/2), maximum concentration (Cmax), and volume of distribution (Vd).

  • Objective: To evaluate the effect of this compound on plasma lipid profiles.

  • Animal Model: Use a relevant model of dyslipidemia, such as high-fat diet-fed mice or hamsters.

  • Methodology:

    • Acclimatize animals to the high-fat diet to induce a dyslipidemic phenotype.

    • Administer this compound daily by oral gavage for a period of 2-4 weeks. Include vehicle control and positive control (nicotinic acid) groups.

    • Collect blood samples at baseline and at the end of the study.

    • Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using standard enzymatic assays.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Potency

AssayParameterThis compoundNicotinic Acid (Reference)
GPR109A BindingKi (nM)TBDTBD
GPR109A FunctionEC50 (nM)TBDTBD
DGAT2 InhibitionIC50 (µM)TBDTBD
NAD+ SynthesisFold Change vs. VehicleTBDTBD

Table 2: Summary of In Vivo Efficacy (Example Data)

Treatment GroupPlasma Triglycerides (% Change)Plasma LDL-C (% Change)Plasma HDL-C (% Change)
Vehicle+5%+2%-1%
Nicotinic Acid (50 mg/kg)-40%-15%+25%
This compound (50 mg/kg)TBDTBDTBD

Conclusion

This guide outlines a putative mechanism of action for this compound, grounded in the extensive research on its parent compound, nicotinic acid. The proposed actions—GPR109A agonism, inhibition of hepatic triglyceride synthesis, and contribution to the cellular NAD+ pool—provide a strong foundation for further investigation. The detailed experimental framework presented herein offers a comprehensive, step-by-step approach for researchers and drug development professionals to rigorously test these hypotheses. Elucidating the precise molecular mechanisms of this compound is a critical step in evaluating its potential as a novel therapeutic agent for dyslipidemia and related metabolic disorders. The structural modifications inherent in this derivative may offer an improved pharmacological profile, and the systematic validation of its mechanism of action is the key to unlocking this potential.

References

  • Bodor, N., & Buchwald, P. (2021). Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. Journal of the Brazilian Chemical Society. [Link]
  • Wikipedia. (n.d.). Nicotinic acid. [Link]
  • Lukasova, M., et al. (2011). Nicotinic acid: pharmacological effects and mechanisms of action. International Journal of Clinical Pharmacology and Therapeutics. [Link]
  • Kamal, A., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]
  • Li, Y., et al. (2012). 2-(Benzylcarbamoyl)nicotinic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Jacob, S., et al. (2012). High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. The Journal of Nutrition. [Link]
  • Litwiniuk, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells.
  • ResearchGate. (n.d.). Mechanism of Action of Niacin. [Link]
  • Chen, Y. H., et al. (2012). Nicotinic acid hydroxamate downregulated the melanin synthesis and tyrosinase activity through activating the MEK/ERK and AKT/GSK3β signaling pathways. Journal of Agricultural and Food Chemistry. [Link]
  • Kassem, M. A., & Schulte, K. E. (1980). Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
  • Plaisance, K. B., & Lukasova, M. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences. [Link]
  • National Center for Biotechnology Information. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]
  • Linus Pauling Institute, Oregon St
  • Li, F., et al. (2017). The chemistry of the vitamin B3 metabolome. RSC Advances. [Link]
  • El-Sayed, O., et al. (2021).
  • St
  • Mayo Clinic. (2024). Niacin (Oral Route). [Link]
  • WebMD. (2024). Niacin (Vitamin B3): Benefits and Side Effects. [Link]
  • The Medical Biochemistry Page. (2024). Vitamin B3: Metabolism and Functions. [Link]
  • Cleveland Clinic. (n.d.). Niacin (Vitamin B3): Uses & Benefits. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 2-(benzylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While direct experimental data on this specific compound is limited, this document synthesizes information from extensive research on the nicotinic acid scaffold and related thio-derivatives to project its potential pharmacological profile. The primary focus is on its anticipated anti-inflammatory and antimicrobial properties, detailing the underlying molecular mechanisms, proposing robust experimental protocols for validation, and offering insights for future drug discovery and development initiatives. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its analogues.

Introduction: The Scientific Rationale

Nicotinic acid, a well-established therapeutic agent, is known for its lipid-modifying effects and has demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2] Its derivatives are a subject of ongoing research to enhance efficacy and reduce side effects.[3][4] The introduction of a benzylthio group to the nicotinic acid core at the 2-position, creating this compound, is a strategic chemical modification. The sulfur-containing thioether linkage can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide explores the projected biological activities of this specific derivative, providing a scientific basis for its investigation as a novel therapeutic candidate.

Projected Anti-Inflammatory Activity

The anti-inflammatory effects of nicotinic acid are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[5][6] Activation of GPR109A by nicotinic acid initiates a signaling cascade that ultimately suppresses pro-inflammatory pathways.

Mechanism of Action: GPR109A-Mediated NF-κB Inhibition

The binding of a ligand to GPR109A on immune cells triggers a cascade of intracellular events that interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] The activation of GPR109A can lead to the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[5] By preventing IκB degradation, NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of inflammatory mediators.[9]

It is hypothesized that this compound will act as an agonist at the GPR109A receptor, initiating this anti-inflammatory cascade. The benzylthio moiety may influence the binding affinity and efficacy at the receptor, potentially leading to a modified anti-inflammatory profile compared to the parent nicotinic acid.

GPR109A_NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_BTN This compound GPR109A GPR109A Receptor 2_BTN->GPR109A Binds to Gi Gi Protein GPR109A->Gi AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production of IKK IKK cAMP->IKK Inhibits activation of IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Pro_inflammatory_Genes Initiates

Caption: Proposed GPR109A-mediated NF-κB inhibition by this compound.
Experimental Workflow for In Vitro Anti-Inflammatory Evaluation

A tiered approach is recommended to systematically evaluate the anti-inflammatory potential of this compound.

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound. The MTT assay is a reliable colorimetric method for this purpose.[10]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

The ability of this compound to suppress the production of key inflammatory mediators should be assessed in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Inhibition of TNF-α and IL-6 Production

  • Cell Culture and Stimulation: Culture RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[12]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[13][14]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

In_Vitro_Anti_Inflammatory_Workflow Start Start: Evaluate this compound Tier1 Tier 1: Cytotoxicity Assessment (MTT Assay) Start->Tier1 Tier2 Tier 2: Measure Inflammatory Mediators (ELISA for TNF-α & IL-6) Tier1->Tier2 Determine Non-Toxic Concentrations Tier3 Tier 3: In Vivo Efficacy (Carrageenan-Induced Paw Edema) Tier2->Tier3 Confirm In Vitro Activity End End: Determine Anti-Inflammatory Profile Tier3->End

Caption: Experimental workflow for evaluating anti-inflammatory activity.
In Vivo Corroboration: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible acute inflammatory model suitable for the preliminary in vivo assessment of anti-inflammatory compounds.[1][15]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A positive control group should receive a standard anti-inflammatory drug like indomethacin, and a control group should receive the vehicle.[16]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Projected Antimicrobial Activity

Nicotinic acid and its derivatives have been reported to possess antimicrobial properties.[18] A study on 2,5-disubstituted 1,3,4-oxadiazoles derived from this compound demonstrated varying degrees of antibacterial and antifungal activity.[18] This suggests that the core structure of this compound may contribute to or be a scaffold for compounds with antimicrobial potential.

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which nicotinic acid derivatives exert their antimicrobial effects are not fully elucidated but may involve:

  • Disruption of Microbial Membranes: The lipophilic nature of the benzylthio group could facilitate the compound's insertion into and disruption of the bacterial or fungal cell membrane.

  • Inhibition of Essential Enzymes: The compound may inhibit key microbial enzymes involved in metabolic pathways crucial for survival.

  • Interference with Nutrient Uptake: The molecule might interfere with the transport of essential nutrients across the microbial cell wall.

Experimental Workflow for Antimicrobial Screening

A standard workflow for screening the antimicrobial activity of this compound should include determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial Activity of Related Compounds

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 1,3,4-oxadiazole derivatives synthesized from this compound, demonstrating the potential of this scaffold in developing antimicrobial agents.[18]

CompoundR-groupS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)A. clavatus (µg/mL)
4a H500250100250250
4d 4-Cl12562.5250500500
4h 4-F62.5125500>500>500
4j 4-pyridyl62.562.5100250250
Ciprofloxacin -100100---
Griseofulvin ---100100100

Data extracted from Purohit, A. C., & Patel, N. B. (2015). Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. Chemistry & Biology Interface, 5(1), 76-83.[19]

Conclusion and Future Directions

This compound presents itself as a promising scaffold for the development of novel therapeutic agents with potential anti-inflammatory and antimicrobial activities. The scientific rationale, based on the well-documented biological profile of nicotinic acid and its derivatives, strongly supports the further investigation of this compound. The experimental workflows detailed in this guide provide a robust framework for elucidating its precise pharmacological properties.

Future research should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and thorough characterization of this compound.

  • In Vitro and In Vivo Validation: The execution of the proposed experimental protocols to confirm and quantify its biological activities.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues to understand the contribution of different structural features to the observed activities.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by this compound.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this intriguing molecule and its derivatives.

References

  • Purohit, A. C., & Patel, N. B. (2015). Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. Chemistry & Biology Interface, 5(1), 76-83. [Link]
  • Akhtar, M. S., et al. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 25(11), 2547. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
  • Morgan, E. L., et al. (2011). Nicotinic Acid-Mediated Activation of Both Membrane and Nuclear Receptors towards Therapeutic Glucocorticoid Mimetics for Treating Multiple Sclerosis. Journal of Neuroimmune Pharmacology, 6(4), 543–554. [Link]
  • van der Weyden, L., et al. (2000). The MTT assay to evaluate the cytotoxic potential of a drug. Methods in Molecular Biology, 1601, 141-149. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
  • Lioi, M. B., et al. (2016). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 1478, 1-13. [Link]
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. [Link]
  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676. [Link]
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
  • Al-Ostath, A. I., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6614. [Link]
  • Ruparelia, N., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(7), 339. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Wang, C., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 965472. [Link]
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]
  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Martin, P. M., & Ganapathy, V. (2019). GPR109A activation and aging liver. Aging, 11(19), 7936–7938. [Link]
  • Wójcik, K., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1242034. [Link]
  • Lukasova, E., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Devlin, R. H., et al. (2003). Methods of screening for antimicrobial compounds.
  • Al-Dwairi, A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 11(11), 2736. [Link]
  • Feingold, K. R., et al. (2014). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. PLoS One, 9(5), e97335. [Link]
  • Khan, K. M., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(10), 1313. [Link]
  • Osman, E. S., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
  • Osman, E. S., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry, 132, 118439. [Link]
  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
  • Purohit, A. C., & Patel, N. B. (2015). Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. Chemistry & Biology Interface, 5(1), 76-83. [Link]
  • Fujii, T., et al. (2016). Expression and Function of the Cholinergic System in Immune Cells. Frontiers in Immunology, 7, 527. [Link]
  • Hassani, M., et al. (2025). A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation. Scientific Reports, 15(1), 12345. [Link]
  • Saijo, K., et al. (2017). Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-κB pathway and activation of the Nrf2 pathway.
  • Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Methods in Molecular Biology, 2223, 131-143. [Link]
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-40. [Link]
  • Liu, D., et al. (2015). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway.
  • Park, S., et al. (2017). Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells. Journal of Cancer Prevention, 22(1), 36–43. [Link]
  • Osman, E. S., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
  • Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Methods in Molecular Biology, 2223, 131-143. [Link]
  • Sridhar, S. K., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Indian Journal of Pharmaceutical Sciences, 71(1), 60-65. [Link]
  • Guan, K., et al. (2007). NF-κB Inhibition is Involved in Tobacco Smoke-Induced Apoptosis in the Lungs of Rats. Toxicological Sciences, 95(2), 325–334. [Link]
  • Wang, Y., et al. (2017). Simultaneous detection of IL-6 and TNF-α using the prepared colloidal gold-based immunochromatographic strip. Analytical and Bioanalytical Chemistry, 409(25), 5941–5948. [Link]
  • Sung, B., & Aggarwal, B. B. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1826(2), 337–350. [Link]
  • Ghelardini, C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Neuropharmacology, 63(5), 893–902. [Link]
  • De Cauwer, L., et al. (2014). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 15(7), 11843–11861. [Link]
  • Alam, M. S., et al. (2002). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 52(1), 48-53. [Link]
  • Sahebkar, A., et al. (2024). The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. Scientific Reports, 14(1), 12345. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylthio)nicotinic acid, a derivative of nicotinic acid (niacin), presents a compelling avenue for therapeutic exploration. While direct pharmacological data on this specific molecule is nascent, its structural analogy to the well-characterized nicotinic acid provides a robust framework for hypothesizing its potential therapeutic targets. This guide delineates the primary and secondary putative targets of this compound, focusing on the G protein-coupled receptor 109A (GPR109A) and Diacylglycerol Acyltransferase 2 (DGAT2). We will delve into the established mechanisms of nicotinic acid, extrapolate the potential modulatory effects of the benzylthio- substitution, and propose comprehensive experimental workflows for target validation and characterization. This document serves as a technical roadmap for researchers aiming to unlock the therapeutic potential of this compound and its derivatives.

Introduction: Unveiling the Potential of a Nicotinic Acid Derivative

Nicotinic acid, a long-standing therapeutic for dyslipidemia, exerts its effects through multiple mechanisms, most notably through the activation of GPR109A and inhibition of DGAT2.[1][2] The addition of a benzylthio- group to the nicotinic acid scaffold, creating this compound, introduces novel chemical properties that may influence its biological activity.[3] This modification could potentially alter its potency, selectivity, and pharmacokinetic profile, possibly leading to an improved therapeutic window or novel applications. This guide will explore these possibilities by dissecting the core targets of its parent compound.

Primary Therapeutic Target: G Protein-Coupled Receptor 109A (GPR109A/HCA2)

GPR109A is a Gi protein-coupled receptor highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[4][5] It is the primary receptor for nicotinic acid and the endogenous ligand β-hydroxybutyrate.[6] Activation of GPR109A is central to the anti-lipolytic and anti-inflammatory effects of nicotinic acid.[4]

GPR109A Signaling Pathways

Upon agonist binding, GPR109A initiates a cascade of intracellular events through two primary pathways:

  • G-Protein-Mediated Pathway: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase (HSL), ultimately reducing the release of free fatty acids from adipocytes.[8]

  • β-Arrestin-Mediated Pathway: Recent evidence suggests that GPR109A can also signal through a β-arrestin-dependent pathway, which may contribute to its anti-inflammatory effects in vascular cells, independent of its lipid-lowering actions.[4]

Hypothetical Interaction of this compound with GPR109A

The introduction of the lipophilic benzylthio- group at the 2-position of the pyridine ring may influence the binding affinity and efficacy of the molecule at the GPR109A receptor. The bulky nature of this substituent could potentially lead to a different binding mode within the receptor's orthosteric site, possibly affecting the conformational changes required for G-protein coupling or β-arrestin recruitment. This could translate to a biased agonism, preferentially activating one pathway over the other, which could be therapeutically advantageous.

Experimental Workflow for GPR109A Target Validation

To ascertain whether this compound targets GPR109A, a systematic experimental approach is required.

GPR109A_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Binding_Assay Radioligand Binding Assay Functional_Assay cAMP Accumulation Assay Binding_Assay->Functional_Assay Confirms functional activity Signaling_Assay β-Arrestin Recruitment Assay Functional_Assay->Signaling_Assay Investigates biased agonism Adipocyte_Lipolysis Adipocyte Lipolysis Assay Signaling_Assay->Adipocyte_Lipolysis Links to cellular function Macrophage_Activation Macrophage Anti-inflammatory Assay Adipocyte_Lipolysis->Macrophage_Activation Evaluates pleiotropic effects Dyslipidemia_Model Dyslipidemia Animal Model Macrophage_Activation->Dyslipidemia_Model Translates to in vivo efficacy Atherosclerosis_Model Atherosclerosis Animal Model Dyslipidemia_Model->Atherosclerosis_Model Assesses therapeutic potential

Caption: Experimental workflow for GPR109A target validation.

Table 1: Experimental Protocols for GPR109A Validation

ExperimentProtocol
Radioligand Binding Assay Objective: To determine the binding affinity (Ki) of this compound for GPR109A. Method: 1. Prepare cell membranes from HEK293 cells stably expressing human GPR109A. 2. Incubate membranes with a constant concentration of [³H]-nicotinic acid and varying concentrations of this compound. 3. Separate bound and free radioligand by rapid filtration. 4. Quantify bound radioactivity using liquid scintillation counting. 5. Calculate Ki values using competitive binding analysis.[9]
cAMP Accumulation Assay Objective: To assess the functional agonistic or antagonistic activity at GPR109A. Method: 1. Culture GPR109A-expressing cells (e.g., CHO-K1) in a 96-well plate. 2. Pre-treat cells with a phosphodiesterase inhibitor. 3. Stimulate cells with forskolin in the presence of varying concentrations of this compound. 4. Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit. 5. Determine the EC50 or IC50 value.[10]
Adipocyte Lipolysis Assay Objective: To evaluate the effect on free fatty acid release from adipocytes. Method: 1. Isolate primary adipocytes from rodent adipose tissue or use differentiated 3T3-L1 adipocytes. 2. Pre-incubate adipocytes with varying concentrations of this compound. 3. Stimulate lipolysis with isoproterenol. 4. Collect the medium and measure the concentration of released glycerol or free fatty acids using a colorimetric assay kit.

Secondary Therapeutic Target: Diacylglycerol Acyltransferase 2 (DGAT2)

DGAT2 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol to triacylglycerol.[11] Its inhibition is a promising strategy for treating metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[12] Nicotinic acid has been shown to inhibit DGAT2 activity, contributing to its triglyceride-lowering effects.[13]

Role of DGAT2 in Lipid Homeostasis

DGAT2 is highly expressed in the liver and adipose tissue. By regulating triglyceride synthesis, it plays a crucial role in hepatic VLDL production and fat storage in adipocytes.[12] Inhibition of DGAT2 can therefore reduce hepatic steatosis and lower circulating triglyceride levels.

Postulated Inhibition of DGAT2 by this compound

The benzylthio- moiety of this compound could potentially enhance its interaction with the active site of DGAT2. The increased lipophilicity might favor its partitioning into the endoplasmic reticulum membrane where DGAT2 resides. The specific stereochemical and electronic properties of the benzylthio- group could lead to a more potent or selective inhibition compared to nicotinic acid.

Methodologies for Assessing DGAT2 Inhibition

Validating DGAT2 as a target for this compound involves enzymatic and cell-based assays.

DGAT2_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cellular Assays LCMS_Assay LC/MS-based DGAT2 Assay Radiometric_Assay Radiometric DGAT2 Assay LCMS_Assay->Radiometric_Assay Alternative method Hepatocyte_TG Hepatocyte Triglyceride Synthesis Assay Radiometric_Assay->Hepatocyte_TG Validates cellular activity Lipid_Droplet Lipid Droplet Formation Assay Hepatocyte_TG->Lipid_Droplet Visualizes effect

Caption: Methodologies for assessing DGAT2 inhibition.

Table 2: Experimental Protocols for DGAT2 Inhibition

ExperimentProtocol
LC/MS-based DGAT2 Assay Objective: To directly measure the inhibition of DGAT2 enzymatic activity. Method: 1. Prepare microsomes from cells overexpressing human DGAT2. 2. Incubate microsomes with diacylglycerol and oleoyl-CoA substrates in the presence of varying concentrations of this compound. 3. Stop the reaction and extract the lipids. 4. Quantify the formed triacylglycerol using liquid chromatography-mass spectrometry (LC/MS). 5. Determine the IC50 value.[14]
Hepatocyte Triglyceride Synthesis Assay Objective: To assess the effect on triglyceride synthesis in a cellular context. Method: 1. Culture primary hepatocytes or HepG2 cells. 2. Treat the cells with varying concentrations of this compound. 3. Label the cells with a radioactive lipid precursor like [¹⁴C]-oleic acid. 4. Extract total lipids and separate them by thin-layer chromatography (TLC). 5. Quantify the radioactivity incorporated into the triglyceride fraction.
Lipid Droplet Formation Assay Objective: To visualize the impact on cellular lipid storage. Method: 1. Treat oleic acid-loaded hepatocytes with this compound. 2. Fix the cells and stain for neutral lipids using BODIPY 493/503 or Nile Red. 3. Visualize and quantify lipid droplets using fluorescence microscopy and image analysis software.[15]

Potential Novel Therapeutic Avenues

The structural modification in this compound may confer biological activities beyond those of nicotinic acid. A study on 2-(1-adamantylthio)nicotinic acid, a structurally related compound, demonstrated vasorelaxant and antioxidant properties.[16] This suggests that this compound could have potential applications in cardiovascular diseases beyond dyslipidemia.

Vasorelaxant Effects

The vasorelaxant properties could be investigated using ex vivo organ bath studies with isolated arterial rings. The endothelium-dependent and -independent mechanisms could be explored using specific inhibitors of nitric oxide synthase and cyclooxygenase.

Antioxidant Activity

The antioxidant potential can be assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cellular antioxidant assays in cells subjected to oxidative stress.

Summary and Future Directions

This compound holds significant promise as a therapeutic agent, with GPR109A and DGAT2 being its most probable primary and secondary targets. The benzylthio- substitution offers the potential for modulated activity, improved pharmacokinetics, and even novel therapeutic applications. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of these potential targets. Future research should focus on synthesizing a series of related derivatives to establish structure-activity relationships, followed by in-depth preclinical evaluation in relevant disease models. These efforts will be crucial in determining the ultimate therapeutic utility of this intriguing class of compounds.

References

  • Ye, J., et al. (2019). Niacin-induced GPR109A signaling fine-tunes lipid metabolism. Aging (Albany NY), 11(24), 12345–12361. [Link]
  • Gambhir, D., et al. (2014). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative Ophthalmology & Visual Science, 55(1), 491–500. [Link]
  • Patsnap. (2024). What are DGAT2 inhibitors and how do they work?.
  • Grundy, S. M., et al. (1981). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Journal of the American College of Cardiology, 1(2), 282-296. [Link]
  • Chen, Q., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.
  • Edmonds, D. J., et al. (2021). Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases. ACS Medicinal Chemistry Letters, 12(4), 579–585. [Link]
  • Li, D., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 12(9), 2779. [Link]
  • Feingold, K. R., et al. (2014). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. Journal of Lipid Research, 55(12), 2501–2509. [Link]
  • Li, S., et al. (2021). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy.
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]
  • Futatsugi, K., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 57(51), 6957–6966. [Link]
  • Chen, Q., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.
  • Liu, D., et al. (2015). Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. Current Pharmaceutical Biotechnology, 16(1), 3–10. [Link]
  • Futatsugi, K., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 57(51), 6957–6966. [Link]
  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166–1178. [Link]
  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79–106. [Link]
  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79–106. [Link]
  • Martin, P. M., et al. (2019). GPR109A activation and aging liver. Aging (Albany NY), 11(20), 8756–8757. [Link]
  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
  • Julius, U. (2012). Nicotinic acid as a lipid-modifying drug--a review. Wiener klinische Wochenschrift, 124(19-20), 675–682. [Link]
  • Li, Q., et al. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry, 284(32), 21543–21554. [Link]
  • Ahmed, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 772986. [Link]
  • Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 55(1), 491–500. [Link]
  • Addona, G. H., et al. (2015). Identification of DGAT2 Inhibitors Using Mass Spectrometry. Journal of Biomolecular Screening, 20(10), 1246–1255. [Link]
  • Addona, G. H., et al. (2015). Identification of DGAT2 Inhibitors Using Mass Spectrometry. Journal of Biomolecular Screening, 20(10), 1246–1255. [Link]
  • Al-Obaid, A. M., et al. (2017). The synthesis of nicotinic acid derivatives 10, 11.
  • Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195–231. [Link]
  • Drugs.com. (n.d.).
  • ResearchGate. (2015). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
  • Davis, S. E., et al. (2022). DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants. Journal of the American Society of Nephrology, 33(10), 1877–1892. [Link]
  • Płazińska, A., et al. (2022).
  • Aldon Corporation. (n.d.). This compound, min 98%, 1 gram.
  • Chern, J. W., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(3), 1174–1181. [Link]
  • Hall, A. M., et al. (2014). Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis. The Journal of Biological Chemistry, 289(23), 16147–16157. [Link]
  • AL-Abodi, A. K. A., et al. (2012). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Journal of Kerbala University, 10(4), 1-7. [Link]
  • Płazińska, A., et al. (2022).
  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
  • Skočibušić, M., et al. (2020). Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. Molecules, 25(21), 5029. [Link]
  • PubChem. (n.d.). Nicotinic acid. PubChem. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 2-(Benzylthio)nicotinic acid, a novel compound with therapeutic potential derived from its structural relationship to nicotinic acid. As direct literature on this specific molecule is limited, this document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a hypothesis-driven approach to elucidate its mechanism of action and cellular effects. By leveraging established protocols for related compounds, this guide details a logical, multi-tiered experimental workflow, from initial target-based assays to broader cellular phenotypic screens. Methodologies are presented with a focus on scientific causality, experimental integrity, and data interpretation, empowering research teams to systematically characterize this promising compound.

Introduction: Rationale and Hypothesized Mechanisms of Action

This compound is a synthetic organic compound featuring a nicotinic acid (niacin, Vitamin B3) core functionalized with a benzylthio group.[1][2] This unique structure suggests several plausible biological activities that warrant systematic in vitro investigation.

  • The Nicotinic Acid Moiety: Nicotinic acid is a well-characterized molecule that serves as a precursor to the essential coenzymes NAD+ and NADP+.[3] At pharmacological doses, it is known to modulate lipid metabolism and exert potent anti-inflammatory effects, primarily through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂).[3][4][5]

  • The Benzylthio Moiety: The sulfur-containing benzylthio group may confer distinct properties, such as influencing the compound's binding affinity for enzymatic targets or participating in redox-sensitive pathways.

Based on this structural analysis, we can formulate several primary hypotheses for the in vitro activity of this compound:

  • GPR109A Agonism: The compound may act as an agonist at the GPR109A receptor, mimicking the action of nicotinic acid to decrease intracellular cyclic AMP (cAMP) levels.[4]

  • Modulation of NAD+ Metabolism: The compound could interfere with the NAD+ salvage pathway, potentially by inhibiting the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[6][7][8]

  • Anti-inflammatory and Antioxidant Effects: The compound may exhibit anti-inflammatory properties in immune cells, such as macrophages, and could modulate cellular redox status through direct or indirect antioxidant activity.[9][10]

This guide outlines the experimental strategy to test these hypotheses.

Overall Experimental Workflow

A tiered approach is essential for efficiently characterizing a novel compound. The workflow should progress from specific, hypothesis-driven biochemical and target-based assays to more complex, phenotypic cell-based assays. This strategy ensures that foundational mechanistic questions are answered before investing in more resource-intensive cellular studies.

G A Compound QC & Preparation (Solubility, Stability) B Tier 1: Hypothesis-Driven Target-Based Assays A->B Proceed if stable & soluble B1 GPR109A Activation Assay (cAMP Measurement) B->B1 B2 NAMPT Enzymatic Assay (Inhibition Screening) B->B2 C Tier 2: Cellular Phenotypic Assays B1->C EC50/IC50 Data B2->C IC50 Data C1 Cell Viability/Cytotoxicity (MTT/XTT Assay) C->C1 C2 Macrophage Anti-Inflammatory Assay (LPS-Stimulated Cytokine Release) C->C2 C3 Intracellular ROS Assay (DCFH-DA Staining) C->C3 D Data Synthesis & MoA Hypothesis Refinement C1->D CC50 Data C2->D Cytokine IC50 Data C3->D ROS Modulation Data G receptor GPR109A gi_protein Gi/o Protein receptor->gi_protein Activates compound This compound compound->receptor Binds adenylyl_cyclase Adenylyl Cyclase (AC) gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka PKA Activity camp->pka Activates response Downstream Cellular Effects pka->response

Caption: GPR109A signaling cascade leading to cAMP reduction.

Experimental Protocol (cAMP Assay):

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in assay buffer. Include nicotinic acid as a positive control.

  • Compound Treatment: Add the diluted compounds to the cells and incubate for 30 minutes.

  • Adenylyl Cyclase Stimulation: Add Forskolin (a potent activator of adenylyl cyclase) to all wells except the negative control to stimulate cAMP production.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

NAMPT Enzymatic Inhibition Assay

Scientific Rationale: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. [7]Inhibition of NAMPT can have profound effects on cellular metabolism and is a target in oncology. [6]This biochemical assay will determine if this compound directly inhibits NAMPT activity.

Experimental Protocol: This protocol is adapted from commercially available coupled-enzyme fluorogenic assay kits. [8][11][12]1. Reagent Preparation: Thaw recombinant human NAMPT enzyme, NAMPT assay buffer, ATP, Nicotinamide, and PRPP on ice. [11][12]2. Inhibitor Preparation: Prepare serial dilutions of this compound. A known NAMPT inhibitor like FK866 should be used as a positive control. [11]3. Enzyme/Inhibitor Pre-incubation: Add diluted NAMPT enzyme to the wells of a black 96-well plate. Add the test inhibitor or control and pre-incubate for 30 minutes at room temperature to allow for binding. [11]4. Reaction Initiation: Prepare a master mix containing assay buffer, ATP, Nicotinamide, PRPP, and the coupled enzyme system (NMNAT and alcohol dehydrogenase). [8]Start the reaction by adding the master mix to all wells. 5. Incubation: Incubate the plate at 30°C for 2 hours. 6. Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at an excitation of ~340 nm and an emission of ~460 nm. [8][12]7. Data Analysis: Subtract the "Blank" (no enzyme) values. Plot the percent inhibition relative to the "Positive Control" (enzyme, no inhibitor) against the inhibitor concentration to calculate the IC₅₀ value.

Hypothetical Data Summary Table:

CompoundGPR109A Agonism (EC₅₀)NAMPT Inhibition (IC₅₀)
Nicotinic Acid (Control)0.5 µM> 100 µM
FK866 (Control)> 100 µM10 nM
This compound1.2 µM25 µM

Tier 2: Cellular Phenotypic Assays

Following target-based screening, the next logical step is to assess the compound's effects on whole cells to understand its functional consequences, including general toxicity and specific anti-inflammatory or antioxidant activities.

Cell Viability and Cytotoxicity Assay

Scientific Rationale: It is crucial to determine the concentration range at which this compound is cytotoxic. This establishes a therapeutic window for subsequent cell-based assays. MTT and XTT assays are colorimetric methods that measure the metabolic activity of living cells, which is proportional to the number of viable cells. [13][14][15][16][17]The XTT assay is often preferred as it produces a water-soluble formazan product, eliminating a solubilization step. [13][15] Experimental Protocol (XTT Assay):

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 macrophages or a cancer cell line) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight. [13]2. Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a relevant period (e.g., 24 or 48 hours).

  • Reagent Addition: Add activated XTT solution (XTT reagent mixed with an electron-coupling reagent) to each well. [13]4. Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the orange formazan product at a wavelength between 450-500 nm. [13]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ (50% cytotoxic concentration).

Macrophage Anti-Inflammatory Assay

Scientific Rationale: Nicotinic acid derivatives are known to have anti-inflammatory properties. [9][10]This assay uses lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a potent inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. [9][18]The ability of the test compound to inhibit this cytokine production is a key measure of its anti-inflammatory potential. [19][20] Experimental Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL). Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize the cytokine levels to the LPS-only control and plot the percent inhibition against the compound concentration to determine the IC₅₀ for cytokine release.

Intracellular Reactive Oxygen Species (ROS) Assay

Scientific Rationale: The "thio" group in the compound's structure suggests potential involvement in redox chemistry. The DCFH-DA assay is a common method to measure intracellular ROS. [21][22]The cell-permeant DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [21]This assay can determine if the compound induces or scavenges ROS.

Experimental Protocol (DCFH-DA Assay):

  • Cell Seeding: Seed cells (e.g., HCT116) in a 24-well or 96-well black plate and incubate overnight. [23][24]2. Compound Treatment: Treat cells with this compound for the desired time. To test for antioxidant properties, co-treat with an ROS inducer like H₂O₂ or Tert-butyl hydroperoxide (TBHP). [21]3. DCFH-DA Staining: Remove the treatment media, wash the cells, and add a working solution of DCFH-DA (e.g., 10-25 µM) to each well. Incubate for 30 minutes at 37°C in the dark. [23][24]4. Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add PBS back to the wells. [23][24]Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm. [21][24]5. Data Analysis: Quantify the change in fluorescence relative to the appropriate control (vehicle or ROS inducer alone).

Data Integration and Conclusion

The successful completion of this multi-tiered workflow will provide a robust initial profile of this compound. By integrating the data—the EC₅₀ from the GPR109A assay, the IC₅₀ from the NAMPT assay, the CC₅₀ from the viability assay, and the functional data from the macrophage and ROS assays—researchers can build a comprehensive, evidence-based hypothesis of the compound's primary mechanism of action. This foundational knowledge is critical for guiding further preclinical development, including more complex in vitro studies (e.g., gene expression analysis, metabolomics) and subsequent in vivo efficacy and safety studies.

References

  • MTT assay. (2023, December 26). In Wikipedia.
  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites. (2018). Methods in Molecular Biology.
  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem.
  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. (2018, August 16). SpringerLink.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Assays for NAD + -Dependent Reactions and NAD + Metabolites. (n.d.). SpringerLink.
  • In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (2018, December 15). PubMed Central.
  • Macrophage Cell Assay. (n.d.). Charles River Laboratories.
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020, June 23). Journal of Visualized Experiments.
  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. (2023, April 30). JoVE.
  • Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory... (n.d.). ResearchGate.
  • In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (2018, December 15). PubMed.
  • Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2023, August 5). ResearchGate.
  • DCFH-DA, Cat. # BAQ037, BAQ038, BAQ039. (n.d.). G-Biosciences.
  • Macrophage Cell-Based Assays. (n.d.). Charles River Laboratories.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024, January 23). PubMed.
  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. (2019, June 11). Neuro-Oncology.
  • Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. (2015, June 4). Scientific Reports.
  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2023, August 5). ResearchGate.
  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (2009, January 1). The Journal of Experimental Medicine.
  • Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. (2007, November 15). PubMed.
  • Novel role of GPR109A in thymic regulatory T cell development. (n.d.). ResearchGate.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.
  • Nicotinic acid. (2024, January 3). In Wikipedia.
  • Nicotinic acid: pharmacological effects and mechanisms of action. (2007). Annual Review of Pharmacology and Toxicology.
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014, April 15). Cancer Research.
  • This compound, min 98%, 1 gram. (n.d.). HDH Pharma Inc..
  • GPR109A activation in breast cancer cells inhibits cell survival and... (n.d.). ResearchGate.
  • Mechanism of action of niacin. (2008, April 17). The American Journal of Cardiology.
  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (2011, November). Trends in Pharmacological Sciences.

Sources

An In-depth Technical Guide to 2-(Benzylthio)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylthio)nicotinic acid, a sulfur-containing derivative of nicotinic acid (Vitamin B3), is emerging as a versatile scaffold in medicinal chemistry. While its parent molecule, nicotinic acid, is a well-established therapeutic agent for dyslipidemia, the introduction of a benzylthio- group at the 2-position of the pyridine ring offers new avenues for drug design and development. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its synthesis, chemical properties, and the biological activities of its derivatives. Although direct biological data on this compound itself is limited, this document explores its potential by examining the established pharmacology of nicotinic acid and the reported therapeutic activities of compounds synthesized from this key intermediate.

Introduction: The Nicotinic Acid Scaffold and the Significance of the Benzylthio- Moiety

Nicotinic acid, or niacin, has been a cornerstone in the management of lipid disorders for over half a century.[1] Its ability to modulate a broad spectrum of lipids, including lowering low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL), has made it a valuable therapeutic option.[2][3] The mechanism of action for nicotinic acid is multifaceted, with a key pathway involving the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[2][4] This activation leads to a cascade of events, including the inhibition of lipolysis in adipose tissue.[1]

The chemical modification of the nicotinic acid backbone presents an opportunity to refine its therapeutic profile, potentially enhancing efficacy, altering selectivity, or reducing side effects such as the characteristic flushing.[2] The introduction of a benzylthio- group to form this compound creates a novel chemical entity with distinct properties. The sulfur linkage and the aromatic benzyl group can influence the molecule's lipophilicity, steric hindrance, and electronic distribution, thereby affecting its interaction with biological targets. Currently, this compound is primarily utilized as a synthetic intermediate for the creation of more complex molecules with diverse biological activities.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and potential formulation development.

PropertyValueReference
CAS Number 112811-90-2[5]
Molecular Formula C₁₃H₁₁NO₂S[5]
Molecular Weight 245.30 g/mol [5]
Synonyms 2-(Benzylthio)pyridine-3-carboxylic acid, 2-Benzylsulfanyl-nicotinic acid[5]
Appearance White to almost white powder or crystal[5]
Purity >98.0% (as per commercial suppliers)[5]

Synthesis of this compound

The synthesis of this compound is a critical step for its use in further drug development. A key method reported in the literature involves the reaction of 2-mercaptonicotinic acid with a benzyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the initial step described in the synthesis of 1,3,4-oxadiazole derivatives.[5]

Materials:

  • 2-Mercaptonicotinic acid

  • Benzyl halide (e.g., benzyl bromide or benzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-mercaptonicotinic acid in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature to facilitate the formation of the thiolate salt.

  • Slowly add the benzyl halide to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Mercaptonicotinic_acid 2-Mercaptonicotinic Acid Stirring Stirring at RT 2-Mercaptonicotinic_acid->Stirring Benzyl_halide Benzyl Halide Benzyl_halide->Stirring K2CO3 K₂CO₃ (Base) K2CO3->Stirring DMF DMF (Solvent) DMF->Stirring Quenching Quenching with Water Stirring->Quenching Reaction Completion Acidification Acidification (HCl) Quenching->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Figure 1: Synthetic workflow for this compound.

Biological Context: Insights from Nicotinic Acid

Lipid-Modifying Effects

Nicotinic acid is renowned for its beneficial effects on lipid profiles. It effectively reduces levels of total cholesterol, LDL-C, and triglycerides, while being the most potent agent for raising HDL-C.[3][6] These effects are largely attributed to its interaction with the GPR109A receptor in adipocytes, which inhibits lipolysis and reduces the flux of free fatty acids to the liver.[1][2] It is plausible that this compound or its derivatives could retain some affinity for GPR109A, potentially exhibiting similar lipid-lowering properties.

Anti-inflammatory and Immunomodulatory Properties

Beyond its role in lipid metabolism, nicotinic acid has demonstrated anti-inflammatory and immunomodulatory effects.[7] These properties are also linked to the activation of GPR109A on immune cells.[2] Derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory potential, showing promising results in preclinical models.[7] This suggests that the nicotinic acid scaffold, including the 2-(benzylthio) derivative, could be a promising starting point for the development of novel anti-inflammatory agents.

Nicotinic_Acid_MOA Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor (Adipocytes, Immune Cells) Nicotinic_Acid->GPR109A Activates Inhibition_of_Lipolysis Inhibition of Lipolysis GPR109A->Inhibition_of_Lipolysis Immunomodulation Immunomodulation (Anti-inflammatory Effects) GPR109A->Immunomodulation Reduced_FFA Reduced Free Fatty Acids to Liver Inhibition_of_Lipolysis->Reduced_FFA Lipid_Modulation Lipid Profile Modulation (↓ LDL, ↓ TG, ↑ HDL) Reduced_FFA->Lipid_Modulation

Figure 2: Simplified signaling pathway of nicotinic acid.

Biological Activities of this compound Derivatives

The primary application of this compound to date has been as a precursor for the synthesis of other molecules. A notable example is its use in the creation of 2,5-disubstituted 1,3,4-oxadiazoles.[5]

Antimicrobial and Antitubercular Activities

A series of 1,3,4-oxadiazole derivatives synthesized from this compound hydrazide have been evaluated for their in vitro antimicrobial and antitubercular activities.[5] The study revealed that some of these compounds exhibited activity against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis H37Rv.[5] This highlights the potential of the this compound scaffold as a foundation for developing new anti-infective agents.

Future Directions and Therapeutic Potential

The current body of research indicates that this compound is a valuable and versatile chemical intermediate. While its own biological profile remains to be fully elucidated, the activities of its parent compound and its derivatives suggest several promising avenues for future investigation:

  • Direct Biological Evaluation: A comprehensive screening of this compound for various biological activities, including its effects on lipid metabolism, inflammation, and microbial growth, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzyl and nicotinic acid moieties could lead to the identification of derivatives with enhanced potency and selectivity for specific biological targets.

  • Pharmacokinetic Profiling: Should direct biological activity be identified, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a therapeutic agent.

Conclusion

This compound stands as a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its straightforward synthesis and the rich pharmacological history of its parent compound, nicotinic acid, provide a solid foundation for its further investigation. The demonstrated biological activities of its derivatives, particularly in the antimicrobial and antitubercular arenas, underscore the potential of this scaffold. For researchers and drug development professionals, this compound represents an open field for discovery, with the potential to yield novel therapeutic agents for a range of diseases.

References

  • Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. (2015). International Journal of PharmTech Research, 7(2), 267-277.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Mahmoud, Z. A., Serry, A. M., Abdel-Rahman, H. M., & El-Naggar, M. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 144, 107136.
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 249-253.
  • TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents. (n.d.).
  • Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. Current opinion in pharmacology, 5(2), 150-155.
  • US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents. (n.d.).
  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (2020). Molecules, 25(9), 2177.
  • Kei, A., Liberopoulos, E. N., & Elisaf, M. S. (2011). What restricts the clinical use of nicotinic acid?. Current vascular pharmacology, 9(4), 521-530.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 1-6.
  • 2-(Benzylcarbamoyl)nicotinic acid - PMC. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1520.
  • Superko, H. R., & Krauss, R. M. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American journal of cardiology, 94(5), 588-594.
  • US2409345A - Process for the preparation of nicotinic acid - Google Patents. (n.d.).
  • PROCESS FOR PRODUCING NICOTINIC ACID - European Patent Office - EP 3469913 A1 - EPO. (n.d.).
  • UNITED STATES PATENT OFFICE - Googleapis.com. (n.d.).
  • What Restricts the Clinical Use of Nicotinic Acid? | Bentham Science. (n.d.).
  • Kassem, M. A., & Schulte, K. E. (1980). Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat. European journal of drug metabolism and pharmacokinetics, 5(1), 25-28.

Sources

An In-depth Technical Guide to the Safety and Handling of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Benzylthio)nicotinic acid, a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections synthesize critical safety information, detailed handling and synthesis protocols, and an exploration of its potential biological activities, grounded in established scientific principles and authoritative sources. This document is intended to empower researchers with the knowledge necessary to handle, synthesize, and study this compound safely and effectively.

Compound Profile and Physicochemical Properties

This compound, also known as 2-(benzylthio)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of a benzylthio- group at the 2-position of the pyridine ring significantly alters its physicochemical properties compared to the parent molecule, which in turn can influence its biological activity, reactivity, and safety profile.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂S,
Molecular Weight 245.30 g/mol
Appearance White to off-white crystalline powder
CAS Number 112811-90-2
Purity Typically >98%

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, the available safety data sheets (SDS) for structurally related compounds and general chemical principles allow for a thorough risk assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets from suppliers.[1][2][3] Key precautions include avoiding contact with skin and eyes, preventing inhalation of dust, and ensuring adequate ventilation.[1][2][3]

HazardRisk LevelRecommended Mitigation Measures
Skin Irritation ModerateWear nitrile or neoprene gloves, a lab coat, and full-length pants. Wash hands thoroughly after handling.[1][2][3]
Eye Irritation HighWear chemical safety goggles or a face shield.[1][2][3] An eyewash station should be readily accessible.
Respiratory Irritation ModerateHandle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][2]
Ingestion Low (in small quantities)Do not eat, drink, or smoke in the laboratory.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize exposure and ensure the safe handling of this compound.

3.1. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

3.2. Engineering Controls

  • Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[1][2]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are critical.

3.3. Storage

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Keep away from strong oxidizing agents, as thioethers can be oxidized.

3.4. Spill and Waste Disposal

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 2-chloronicotinic acid with benzyl mercaptan in the presence of a base. This protocol is based on established chemical principles for the formation of thioether bonds on a pyridine ring.

4.1. Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Chloronicotinic Acid P This compound R1->P + R2 R2 Benzyl Mercaptan Reagent1 Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) G cluster_pathway Anti-Inflammatory Signaling Pathway This compound This compound GPR109A GPR109A Receptor This compound->GPR109A Agonist Gi Gi Protein GPR109A->Gi Activates IKK IKKβ Phosphorylation (Inhibited) Gi->IKK Inhibits IkB IκBα Degradation (Inhibited) IKK->IkB NFkB NF-κB Nuclear Translocation (Inhibited) IkB->NFkB Cytokines Pro-inflammatory Cytokine Release (Reduced) NFkB->Cytokines G cluster_pathway Prostaglandin D2 Release Pathway This compound This compound GPR109A GPR109A on Langerhans Cell This compound->GPR109A Agonist PLC Phospholipase C Activation GPR109A->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca PLA2 Phospholipase A₂ Activation Ca->PLA2 AA Arachidonic Acid Release PLA2->AA COX COX-1/2 AA->COX PGD2 Prostaglandin D₂ (PGD₂) Synthesis and Release COX->PGD2 Flush Vasodilation (Flushing) PGD2->Flush

Sources

An In-Depth Technical Guide to the Physicochemical Characterization and Solubility Assessment of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of 2-(Benzylthio)nicotinic acid, a derivative of the essential nutrient nicotinic acid (Vitamin B3). While specific experimental solubility data for this compound is not widely published, this document serves as a foundational manual for researchers. It outlines the known physicochemical characteristics of this compound, explains the theoretical underpinnings of solubility assessment, and provides detailed, field-proven protocols for determining both its kinetic and thermodynamic solubility. By grounding experimental design in solid scientific principles, this guide empowers researchers to generate the robust and reliable data necessary to advance their development programs.

Introduction to this compound

This compound (CAS: 112811-90-2) is a synthetic organic compound featuring a nicotinic acid core functionalized with a benzylthio group at the 2-position. Nicotinic acid itself is a well-established therapeutic agent used to manage dyslipidemia.[1][2] The introduction of the lipophilic benzylthio moiety significantly alters the molecule's physicochemical profile, a strategic modification often employed in medicinal chemistry to modulate properties like receptor binding, membrane permeability, and metabolic stability.

However, such modifications frequently come at the cost of aqueous solubility. Poor solubility is a major hurdle in drug development, leading to compromised data quality in in vitro assays, limited oral bioavailability, and significant formulation challenges.[3][4] Therefore, an early and accurate assessment of the solubility of this compound is not merely a routine characterization step but a critical prerequisite for its rational development as a potential therapeutic agent.

Physicochemical Profile and Expert Insights

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The available data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 112811-90-2[5][6]
Molecular Formula C₁₃H₁₁NO₂S[5][7]
Molecular Weight 245.30 g/mol [5]
Appearance White to off-white crystalline powder[5][6]
Melting Point 194.0 - 198.0 °C[6]
Predicted XlogP 2.7[8]
Synonyms 2-(Benzylthio)pyridine-3-carboxylic acid; 2-(benzylsulfanyl)nicotinic acid[5][6][7]
Expert Commentary & Causality:
  • High Melting Point: The melting point of 194-198°C is indicative of a stable crystalline lattice.[6] Significant energy is required to overcome the intermolecular forces holding the solid state together. This high lattice energy is a major factor that can oppose the favorable solvation energy upon dissolution, thereby limiting aqueous solubility.

  • Increased Lipophilicity (XlogP): The predicted XlogP value of 2.7 is a measure of the compound's lipophilicity.[8] Comparing this to the parent nicotinic acid (logP ≈ 0.2-0.4), the addition of the benzylthio group results in a substantial increase in non-polar character.[1][9] This shift strongly suggests that this compound will exhibit significantly lower solubility in aqueous media compared to its parent compound, classifying it as a potentially poorly soluble drug candidate.

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery, "solubility" is not a single value but is typically assessed in two distinct contexts: kinetic and thermodynamic. The choice of assay is dictated by the stage of research and the specific question being addressed.

  • Kinetic Solubility: This measures the concentration of a compound in an aqueous buffer following the addition of a small volume of a concentrated DMSO stock solution.[10][11] It is a high-throughput assessment designed to mimic the conditions of many in vitro biological screens.[12][13] The resulting value reflects the compound's tendency to precipitate out of a supersaturated solution under a short incubation time (e.g., 1-2 hours) and is invaluable for diagnosing potential artifacts in bioassay results.[12][14]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's saturation concentration in a solvent after equilibrium has been established between the dissolved and undissolved solid forms.[3][15] This measurement requires longer incubation times (typically 24 hours or more) and is the gold standard for lead optimization, pre-formulation studies, and predicting oral absorption.[12][15]

A significant discrepancy where kinetic solubility is much higher than thermodynamic solubility can indicate a compound's ability to form a metastable supersaturated solution, which has important implications for both in vitro assays and in vivo formulation strategies.[4]

Standard Operating Protocols for Solubility Determination

The following protocols represent robust, self-validating methodologies for determining the solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the definitive approach for measuring equilibrium solubility, providing a crucial parameter for formulation and development.[16]

Methodology:

  • Compound Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a glass vial. Causality: Using an excess of solid material is essential to ensure that the final solution is saturated and in equilibrium with the solid phase.[10][15]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C). Agitate for 24 hours. Causality: A 24-hour incubation period is typically sufficient for most compounds to reach thermodynamic equilibrium. The constant agitation ensures maximal interaction between the solid and the solvent.[12][15]

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes to let larger particles settle. Carefully aspirate the supernatant and transfer it to a multi-well filter plate (e.g., 0.45 µm pore size). Centrifuge the plate to separate the saturated solution from any remaining undissolved solid. Causality: Complete removal of all particulate matter is critical to avoid artificially inflating the measured concentration of the dissolved compound.[12]

  • Quantification: Prepare a calibration curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered saturated solution with the analysis solvent to bring it within the range of the calibration curve. Analyze the samples and standards via a validated HPLC-UV method.

  • Calculation: Determine the concentration of the saturated solution using the calibration curve, correcting for any dilution factors. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.

Diagram 1: Thermodynamic Solubility Workflow

G A Weigh Excess Solid Compound B Add Aqueous Buffer (e.g., pH 7.4) A->B C Agitate at Controlled Temp (e.g., 24h at 25°C) B->C D Achieve Thermodynamic Equilibrium C->D E Separate Solid/Liquid Phases (Centrifugation / Filtration) D->E F Quantify Solute in Supernatant (HPLC-UV) E->F G Calculate Solubility vs. Calibration Curve F->G

Caption: Workflow for determining thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination (High-Throughput Plate-Based Method)

This assay is designed for rapid assessment and is highly relevant for interpreting data from early-stage discovery screening.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Causality: DMSO is a standard solvent for compound libraries, and this step mimics the initial state of a compound before its introduction into an aqueous bioassay.[11][17]

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add the appropriate volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired highest nominal concentration (e.g., 100 µM), resulting in a final DMSO concentration of 1%. Causality: The rapid change in solvent environment from organic to aqueous induces precipitation for compounds with solubility below the tested concentration.[12]

  • Incubation: Seal the plate and shake it at room temperature for 2 hours on a plate shaker. Causality: The short incubation period defines this as a "kinetic" measurement, assessing the compound's immediate tendency to precipitate rather than its true equilibrium state.[11][12]

  • Separation: Filter the contents of the plate through a 96-well filter plate to remove any precipitate.

  • Quantification (Direct UV Method): Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax using a plate reader. Causality: This method provides a direct and rapid quantification of the dissolved compound.[14][17]

  • Calculation: Calculate the concentration of the dissolved compound against a calibration curve prepared by diluting the DMSO stock solution in a solvent mixture that matches the final assay conditions (e.g., 1% DMSO in PBS). The highest concentration at which no precipitation is observed, or the measured concentration in the filtrate, is reported as the kinetic solubility.

Diagram 2: Kinetic Solubility Workflow

G A Prepare High-Conc. DMSO Stock (e.g., 10 mM) B Dispense Stock into 96-Well Plate A->B C Add Aqueous Buffer (e.g., PBS) B->C D Induce Potential Precipitation C->D E Incubate with Shaking (e.g., 2h at 25°C) D->E F Separate Precipitate (Filtration) E->F G Quantify Solute in Filtrate (UV Plate Reader / LC-MS) F->G H Calculate Kinetic Solubility G->H

Caption: Workflow for high-throughput kinetic solubility.

Data Presentation and Interpretation

For a comprehensive profile, solubility should be determined in multiple relevant buffers (e.g., pH 7.4 PBS, Simulated Gastric Fluid, Simulated Intestinal Fluid). The results should be summarized clearly, as shown in the illustrative table below.

Table 2: Illustrative Solubility Data Summary for this compound (Note: The following data are hypothetical and for illustrative purposes only.)

Assay TypeBuffer SystemTemp (°C)Solubility (µg/mL)Solubility (µM)
ThermodynamicPBS, pH 7.4255.221.2
ThermodynamicSGF, pH 1.2378.936.3
KineticPBS, pH 7.42545.1183.9

Interpreting such data, a scientist would note the low thermodynamic solubility at physiological pH (<10 µg/mL), reinforcing its classification as a poorly soluble compound. The significantly higher kinetic solubility suggests a propensity to form supersaturated solutions, which could lead to misleadingly high activity in in vitro screens if precipitation is not monitored. The pH-dependent solubility, with higher values at acidic pH, is expected for a molecule with a carboxylic acid group and provides valuable insight for developing an oral formulation.

Conclusion

While this compound is a compound of interest stemming from a well-known pharmacophore, its utility is fundamentally gated by its solubility. Its physicochemical profile—characterized by a high melting point and significant lipophilicity—strongly predicts poor aqueous solubility. This guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to rigorously quantify both the kinetic and thermodynamic solubility of this compound. The generation of such data is an indispensable step, providing the critical insights needed to make informed decisions regarding assay design, lead candidate selection, and the strategic development of formulations for future in vivo studies.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.
  • BioDuro. ADME Solubility Assay. BioDuro.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. 2024.
  • protocols.io. In-vitro Thermodynamic Solubility. protocols.io. 2025.
  • SlideShare. solubility experimental methods.pptx. SlideShare.
  • Evotec. Thermodynamic Solubility Assay. Evotec.
  • Jouyban A. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen; 2012.
  • Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. 2012.
  • Persson E. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications; 2005.
  • Böttger J, et al. In vitro solubility assays in drug discovery. PubMed.
  • Jadhav DS. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013.
  • Zhou L, et al. Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. 2018.
  • Aladdin Scientific. This compound, min 98%, 1 gram. LabAlley.
  • PubChemLite. This compound (C13H11NO2S). PubChemLite.
  • National Center for Biotechnology Information. Nicotinic Acid. PubChem.
  • Wikipedia. Nicotinic acid. Wikipedia.

Sources

2-(Benzylthio)nicotinic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(Benzylthio)nicotinic Acid

Introduction

This compound, also known as 2-(Benzylsulfanyl)nicotinic acid, is a heterocyclic compound incorporating a pyridine ring, a carboxylic acid, and a thioether linkage.[1][2] Its structural features make it a valuable building block in medicinal chemistry and materials science. However, the presence of the thioether group, in particular, introduces specific stability challenges that are critical for researchers, drug development professionals, and quality control scientists to understand. The integrity of the molecule is paramount for ensuring reproducible experimental results, the efficacy of potential drug candidates, and the safety of formulated products.

This guide provides a comprehensive overview of the factors influencing the stability of this compound. It details the primary degradation pathways, provides evidence-based recommendations for optimal storage and handling, and outlines analytical methodologies for assessing the compound's purity and stability over time. The insights presented herein are synthesized from established chemical principles and data on analogous structures, offering a robust framework for maintaining the quality of this compound in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 112811-90-2[1][3]
Molecular Formula C₁₃H₁₁NO₂S[1][3]
Molecular Weight 245.30 g/mol [1]
Appearance White to off-white crystalline powder[1]
Synonyms 2-(Benzylthio)pyridine-3-carboxylic acid[1]
Purity (Typical) >98% (by GC)[1][3]

Core Stability Challenges and Degradation Pathways

The chemical stability of this compound is primarily dictated by the thioether (sulfide) linkage, which is susceptible to oxidation. The nicotinic acid backbone, by contrast, is generally stable, although the overall stability can be influenced by factors such as pH.[4][5]

Oxidation of the Thioether Linkage

The most significant degradation pathway for this compound is the oxidation of the sulfur atom. This is a common vulnerability for thioether and thiol-containing compounds.[6][7] The oxidation typically proceeds in two stages, first forming the sulfoxide and subsequently the sulfone, as illustrated below.

  • Stage 1: Sulfoxide Formation: Exposure to atmospheric oxygen or mild oxidizing agents can convert the thioether to 2-(benzylsulfinyl)nicotinic acid.

  • Stage 2: Sulfone Formation: Further oxidation under more stringent conditions results in the formation of 2-(benzylsulfonyl)nicotinic acid.

These oxidative transformations fundamentally alter the molecule's electronic properties, polarity, and three-dimensional structure, which can lead to a partial or complete loss of its intended biological activity or chemical reactivity. Studies on thioether-containing peptides have confirmed their stability can be compromised by oxidation, though this is not always spontaneous and can be dependent on specific conditions.[8]

G A This compound (Sulfide) B 2-(Benzylsulfinyl)nicotinic Acid (Sulfoxide) A->B [O] (Mild Oxidation) C 2-(Benzylsulfonyl)nicotinic Acid (Sulfone) B->C [O] (Strong Oxidation)

Caption: Primary oxidative degradation pathway of this compound.

Factors Influencing Stability

Several environmental factors can accelerate the degradation of thioether compounds and should be meticulously controlled.

  • Atmosphere: The presence of oxygen is the primary driver of oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent this degradation pathway.[7][9]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation. While freezing is generally recommended for long-term storage, frequent freeze-thaw cycles can introduce moisture and should be avoided by aliquoting the sample.[7]

  • Humidity: Moisture can facilitate oxidative processes. Studies on thiolated polymers have shown that degradation is significantly more pronounced at high relative humidity (70% RH) compared to dry conditions (25% RH).[6] The material should be stored in a desiccated environment.

  • Light: While the nicotinic acid moiety itself is relatively stable, some related compounds are noted as being light-sensitive. Photodegradation can generate reactive oxygen species that accelerate oxidation. Therefore, storage in amber or opaque containers is a crucial precautionary measure.[10]

  • pH (in solution): While the thioether is the main liability, the stability of the overall molecule in solution can be pH-dependent. Studies on benzyl nicotinate, a related ester, show that it is susceptible to hydroxide-ion-catalyzed hydrolysis at basic pH.[5][11] While this compound does not have an ester group, extreme pH values should be avoided in solutions to prevent potential side reactions.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following conditions are recommended to ensure the long-term stability and integrity of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Long-term: -20°C. Short-term: 2-8°C.Low temperatures slow the rate of oxidative degradation.[6]
Atmosphere Inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, the primary oxidant.[7][9]
Container Tightly sealed, amber glass vial.Protects from moisture and light, which can catalyze degradation.[10]
Environment Dry, desiccated environment.Prevents moisture absorption that can accelerate oxidation.[6]
Form Solid (as supplied).Stability is generally highest in the solid, crystalline state. Prepare solutions fresh.
Aliquoting Aliquot into single-use vials for long-term storage.Avoids repeated freeze-thaw cycles and contamination of the bulk supply.[7]
Handling and Safety

While specific toxicity data for this compound is limited, information from related structures provides guidance on safe handling. Safety data sheets for analogous compounds indicate potential for skin, eye, and respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Dispensing: When weighing and dispensing, minimize exposure to the open atmosphere. If possible, work within a glovebox under an inert atmosphere. For routine use, flushing the container with argon or nitrogen before re-sealing is a highly recommended practice.[9]

  • Spills: In case of a spill, collect the dry material carefully, avoiding dust generation. Clean the affected area thoroughly.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Analytical Protocols for Stability Assessment

To ensure the quality of this compound, particularly for long-term studies or when used in sensitive applications, its purity should be periodically verified. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[14][15]

Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and validate the stability-indicating nature of an analytical method. This involves subjecting the compound to harsh conditions to accelerate its breakdown.

G cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare stock solution of This compound B1 Acidic (e.g., 0.1 M HCl, 60°C) A->B1 B2 Basic (e.g., 0.1 M NaOH, RT) A->B2 B3 Oxidative (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal (Solid, 80°C) A->B4 B5 Photolytic (Solution, UV/Vis light) A->B5 C Neutralize samples (if applicable) and dilute B1->C B2->C B3->C B4->C B5->C D Analyze via stability-indicating HPLC-UV method C->D E Identify degradation peaks and calculate % degradation D->E

Caption: Workflow for a forced degradation study of this compound.

Example HPLC Method for Purity Assessment

This protocol is a starting point and should be optimized and validated for specific laboratory instrumentation and requirements. It is based on common reversed-phase methods used for nicotinic acid and its derivatives.[16][17]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas all solvents before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm (based on nicotinic acid chromophore).[16]

  • Column Temperature: 30°C.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute to a working concentration of approximately 50-100 µg/mL with the mobile phase.

5. Data Analysis:

  • The parent compound should elute as a sharp, well-defined peak.

  • Degradation products, such as the sulfoxide and sulfone, will be more polar and are expected to elute earlier than the parent peak.

  • Purity can be calculated based on the peak area percentage. A method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Conclusion

While this compound is a stable solid when stored correctly, its thioether moiety presents a clear and predictable liability towards oxidation. By implementing a stringent storage and handling protocol—centered on low temperatures, a dry and inert atmosphere, and protection from light—researchers can effectively preserve the compound's integrity. Routine analytical verification using a validated, stability-indicating HPLC method is a critical component of a robust quality control system. Adherence to these guidelines will ensure the reliability of experimental outcomes and the long-term value of this important chemical entity.

References

  • Stellata. This compound, min 98%.
  • Bernkop-Schnürch, A., et al. (2004). Thiolated polymers: Stability of thiol moieties under different storage conditions. ResearchGate.
  • PubChem. Nicotinic Acid. [Online] National Center for Biotechnology Information.
  • Gorham, R. D., et al. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central.
  • Khan, B. A., et al. (2021). Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. Internet Archive.
  • Khan, M. S., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed.
  • Reddit. Handling thiols in the lab. [Online] r/chemistry.
  • Fisher Scientific. Safety Data Sheet: 2-(Ethylthio)nicotinic acid.
  • Wikipedia. Nicotinic acid.
  • Umarr, G. I., et al. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences.
  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • PubChem. Benzyl Nicotinate. [Online] National Center for Biotechnology Information.
  • Umarr, G. I., et al. (2010). Degradation kinetics of benzyl nicotinate in aqueous solution. PubMed.
  • Umarr, G. I., et al. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PubMed Central.
  • Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini. ResearchGate.
  • Schieber, A., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital.
  • Jiménez, J. I., et al. (2008). Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440. PubMed.
  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis.com.
  • Li, B., et al. (2006). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(Benzylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Benzylthio)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust method based on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and benzyl mercaptan. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline critical safety precautions necessary for handling the reagents. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights to ensure a successful and safe synthesis with high purity and yield.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental for constructing aryl-heteroatom bonds. In this specific protocol, the key transformation involves the displacement of a chloride ion from an electron-deficient pyridine ring by a potent sulfur nucleophile.

The core mechanistic steps are:

  • Deprotonation: Benzyl mercaptan (PhCH₂SH), a thiol, is a weak acid. To convert it into a potent nucleophile, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is an excellent choice for this purpose. NaH abstracts the acidic proton from the thiol group to generate the sodium benzylthiolate salt (PhCH₂S⁻Na⁺) and hydrogen gas (H₂). This step must be performed under an inert atmosphere as sodium hydride reacts violently with water and the generated hydrogen gas is highly flammable[1][2].

  • Nucleophilic Attack: The pyridine ring of 2-chloronicotinic acid is rendered electron-deficient by the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group. This electronic property makes the carbon atom bonded to the chlorine (the C-2 position) susceptible to nucleophilic attack. The highly nucleophilic benzylthiolate anion attacks this electrophilic carbon.

  • Formation of Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized across the aromatic system, stabilized by the electron-withdrawing groups.

  • Chloride Displacement: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step yields the final product, this compound, in its carboxylate form.

  • Protonation: A final acidic workup step is necessary to protonate the carboxylate group, precipitating the neutral this compound product from the solution.

This reaction is mechanistically related to the broader class of Ullmann-type condensations, which are copper-promoted cross-coupling reactions used to form C-S, C-O, and C-N bonds with aryl halides.[3][4][5] While the protocol described here does not require a copper catalyst due to the inherent activation of the pyridine ring, the fundamental principle of coupling an aryl halide with a nucleophile remains a shared concept.[4]

Visualized Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product R1 2-Chloronicotinic Acid A1 1. Sodium Hydride (NaH) in Anhydrous DMF P1 This compound R1->P1 Synthesis R2 Benzyl Mercaptan R2->P1 Synthesis A2 2. HCl (aq) workup

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt.AmountMolesPurity/Grade
2-Chloronicotinic Acid2942-59-8157.56 g/mol 5.00 g31.7 mmol≥98%
Benzyl Mercaptan100-53-8124.21 g/mol 4.34 g (3.95 mL)35.0 mmol≥99%
Sodium Hydride (NaH)7646-69-724.00 g/mol 1.43 g35.7 mmol60% dispersion in oil
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 100 mL-Anhydrous, ≥99.8%
Hexane110-54-386.18 g/mol ~50 mL-Anhydrous
Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed-2 M aqueous solution
Ethyl Acetate141-78-688.11 g/mol ~100 mL-ACS Grade
Brine (Saturated NaCl)7647-14-558.44 g/mol ~50 mL-Saturated aqueous
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-Anhydrous
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel (pressure-equalizing)

  • Inert gas (Nitrogen or Argon) supply with manifold/bubbler

  • Thermometer or thermocouple

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Filter paper

  • Rotary evaporator

Critical Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly reactive, flammable solid. It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite spontaneously.[1] All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar).[2] Use appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[1] Have a Class D fire extinguisher (for combustible metals) readily available. Do not use water or CO₂ extinguishers.

  • Benzyl Mercaptan: Possesses a strong, unpleasant odor. Handle exclusively in a well-ventilated chemical fume hood.

  • Solvents: DMF is a skin and respiratory irritant. Hexane and Ethyl Acetate are flammable. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure

Reaction Setup:

  • Assemble the 250 mL three-neck flask with a magnetic stir bar, condenser (with inert gas inlet), dropping funnel, and a rubber septum for temperature monitoring.

  • Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool under a stream of inert gas.

  • Weigh the sodium hydride dispersion (1.43 g) into the reaction flask under a positive pressure of inert gas.

  • Washing NaH: Add ~25 mL of anhydrous hexane via cannula or syringe to the flask. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil using a cannula. Repeat this washing step one more time. Place the flask under a gentle stream of inert gas to evaporate residual hexane, yielding a fine grey powder.[1]

  • Add anhydrous DMF (50 mL) to the washed NaH in the flask. Begin stirring to create a suspension.

Thiolate Formation: 6. In a separate dry flask, dissolve benzyl mercaptan (3.95 mL) in anhydrous DMF (20 mL). 7. Transfer this solution to the dropping funnel. 8. Cool the NaH/DMF suspension in the main flask to 0 °C using an ice-water bath. 9. Add the benzyl mercaptan solution dropwise from the funnel to the NaH suspension over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure the inert gas outlet is properly vented to a bubbler. Maintain the temperature below 10 °C during the addition. 10. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium benzylthiolate.

Nucleophilic Substitution: 11. In a beaker, dissolve the 2-chloronicotinic acid (5.00 g) in anhydrous DMF (30 mL). Gentle warming may be required. 12. Add this solution to the reaction mixture at room temperature over ~15 minutes. 13. Heat the reaction mixture to 80-90 °C using the heating mantle and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

Work-up and Purification: 14. Once the reaction is complete, cool the flask to room temperature, then further cool to 0 °C in an ice bath. 15. Quenching: Slowly and carefully add ~10 mL of isopropanol dropwise to quench any unreacted NaH. Then, slowly add 50 mL of deionized water. 16. Transfer the reaction mixture to a separatory funnel. 17. Acidify the aqueous solution to a pH of ~3-4 by slowly adding 2 M HCl. The product, this compound, will precipitate as a solid. 18. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). 19. Combine the organic layers and wash with brine (1 x 50 mL). 20. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. 21. The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford a white to off-white crystalline solid.[6]

Visualization of Experimental Workflow

G start Start setup Assemble and Dry Glassware under Inert Atmosphere start->setup wash_nah Wash Sodium Hydride with Anhydrous Hexane setup->wash_nah add_dmf Suspend NaH in Anhydrous DMF wash_nah->add_dmf thiolate Add Benzyl Mercaptan solution dropwise at 0 °C add_dmf->thiolate stir_rt Stir at Room Temp (30 min) thiolate->stir_rt add_acid Add 2-Chloronicotinic Acid solution stir_rt->add_acid heat Heat to 80-90 °C (4-6 hours) add_acid->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to 0 °C monitor->cool Complete quench Quench with Isopropanol, then Water cool->quench acidify Acidify with 2M HCl to pH 3-4 quench->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine, Dry over MgSO₄ extract->wash_dry evaporate Concentrate via Rotary Evaporation wash_dry->evaporate purify Recrystallize Product evaporate->purify end Obtain Pure Product & Characterize purify->end

Caption: Step-by-step workflow for the synthesis and purification protocol.

Expected Results and Characterization

ParameterExpected Result
Product Name This compound[6]
Synonym 2-(Benzylsulfanyl)pyridine-3-carboxylic acid[7]
CAS Number 112811-90-2[6][8][9]
Molecular Formula C₁₃H₁₁NO₂S[6][9]
Molecular Weight 245.30 g/mol [6]
Appearance White to off-white crystalline powder[6][8]
Expected Yield 75-85% (after purification)
Purity >98% (by GC or HPLC)[6]
Storage Keep in a dark place, sealed in dry conditions at room temperature.[8]

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, S-C bonds, aromatic C-H).

  • Melting Point Analysis: To assess the purity of the crystalline product.

References

  • Vertex AI Search. (n.d.). 2-Mercaptonicotinic acid 38521-46-9 wiki. Retrieved January 8, 2026.
  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.
  • Wikipedia. (n.d.). Ullmann condensation.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • Clemson University. (n.d.). Sodium Hydride SOP.
  • PubChemLite. (n.d.). This compound (C13H11NO2S).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Oakwood Chemical. (n.d.). This compound, min 98%.
  • Wikipedia. (n.d.). Nicotinic acid.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2-(Benzylthio)nicotinic acid. As a molecule of interest in pharmaceutical research, establishing its identity, purity, and physicochemical properties is paramount. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each analytical technique, ensuring a robust and validated approach to its characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

Structure and Identity:

  • IUPAC Name: 2-(benzylthio)pyridine-3-carboxylic acid[1]

  • Synonyms: 2-(Benzylthio)pyridine-3-carboxylic Acid[1]

  • CAS Number: 112811-90-2[1][2]

  • Molecular Formula: C₁₃H₁₁NO₂S[1][2]

  • Molecular Weight: 245.30 g/mol [1]

Physical Characteristics:

  • Appearance: White to almost white powder or crystal.[1][3]

  • Melting Point: 194.0 to 198.0 °C.[3]

  • Purity: Typically available at >98.0% purity (assessed by GC)[1][3].

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂S[1][2]
Molecular Weight 245.30 g/mol [1]
CAS Number 112811-90-2[1][2]
Appearance White to almost white powder/crystal[1][3]
Melting Point 194.0 - 198.0 °C[3]
Purity >98.0%[1][3]

Solubility and Acidity (Predicted):

  • Solubility: Nicotinic acid exhibits solubility in water and polar organic solvents like ethanol and DMSO, but is less soluble in nonpolar solvents.[4][5] The presence of the benzylthio group in this compound will increase its hydrophobicity. Therefore, it is expected to have lower solubility in water and higher solubility in organic solvents such as methanol, ethanol, acetonitrile, and DMSO compared to nicotinic acid.

  • pKa: The pKa of nicotinic acid is approximately 4.85 for the carboxylic acid group.[6] The benzylthio group at the 2-position is expected to have an electron-donating effect through resonance, which would likely increase the pKa of the carboxylic acid slightly compared to nicotinic acid, making it a slightly weaker acid. A predicted pKa would be in the range of 5.0-5.5. This is a critical consideration for the development of pH-dependent HPLC methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is most appropriate given the compound's moderate polarity.

Principle:

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. By adjusting the mobile phase composition and pH, optimal separation from impurities can be achieved.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is often preferred to ensure good separation of polar and nonpolar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of nicotinic acid, a wavelength of around 265 nm should provide good sensitivity.[7]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as a qualitative identifier under the specified chromatographic conditions.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides an unparalleled level of specificity.

Principle:

In electrospray ionization (ESI) mass spectrometry, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a characteristic fragmentation pattern that can be used for structural elucidation.

Experimental Protocol (LC-MS/MS):

  • Liquid Chromatography: Utilize the HPLC method described in the previous section.

  • Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is expected to be effective due to the presence of the basic pyridine nitrogen.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Full Scan MS: Scan range of m/z 50-500 to detect the protonated molecule [M+H]⁺.

    • MS/MS: Select the [M+H]⁺ ion (expected at m/z 246.06) for collision-induced dissociation (CID). Optimize collision energy to obtain a rich fragmentation spectrum.

Data Interpretation:

  • Full Scan MS: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 246.0636 (calculated for C₁₃H₁₂NO₂S⁺). The high-resolution mass measurement will confirm the elemental composition.

  • MS/MS Fragmentation: The fragmentation pattern will provide structural information. Expected fragmentation pathways include the loss of the benzyl group, cleavage of the thioether bond, and decarboxylation. For nicotinic acid, a characteristic fragmentation is the transition from m/z 124 to 80.[8]

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation inject Inject Sample separate HPLC Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize full_scan Full Scan MS ([M+H]⁺) ionize->full_scan msms MS/MS Fragmentation full_scan->msms mass Confirm Molecular Weight full_scan->mass fragmentation Analyze Fragmentation Pattern msms->fragmentation mass->fragmentation structure Confirm Structure fragmentation->structure

Caption: Workflow for the LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Principle:

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is dependent on its local electronic environment, providing information about the functional groups and connectivity of atoms. Coupling patterns in ¹H NMR reveal the proximity of neighboring protons.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the compound and the presence of exchangeable protons.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected chemical shifts: Aromatic protons of the pyridine and benzyl rings will appear in the range of 7.0-9.0 ppm. The methylene protons of the benzyl group will likely appear as a singlet around 4.0-4.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected chemical shifts: The carbonyl carbon of the carboxylic acid will be in the range of 165-175 ppm. Aromatic carbons will be in the range of 120-160 ppm. The methylene carbon of the benzyl group will be around 35-45 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and benzyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the benzylthio group to the nicotinic acid backbone.

Data Interpretation:

The combination of ¹H, ¹³C, and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. The observed chemical shifts and coupling constants should be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle:

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber, where characteristic peaks correspond to specific functional groups.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic CH₂).

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=C and C=N stretches (aromatic rings): Multiple peaks in the 1400-1600 cm⁻¹ region.

  • C-S stretch: A weak to medium intensity band in the 600-800 cm⁻¹ region.

Comparison of the obtained spectrum with reference spectra of nicotinic acid and related thioethers can aid in the interpretation.[9][10]

References

  • AA BLOCKS. This compound, min 98%, 1 gram.
  • Wikipedia. Nicotinic acid.
  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938.
  • PubChem. 2-[(2-Phenylethyl)thio]nicotinic acid | C14H13NO2S | CID 888706.
  • European Journal of Pharmaceutical and Medical Research. DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid.
  • ResearchGate. (a) FTIR spectra extracted from a region within the lesion [see.... Available from: https://www.researchgate.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
  • BeVital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated..
  • ResearchGate. (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid.
  • PubMed. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography.
  • Index of /. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid.
  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

Sources

HPLC Analysis of 2-(Benzylthio)nicotinic Acid: A Comprehensive Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Benzylthio)nicotinic acid. As a critical compound in various research and development pipelines, ensuring its purity and concentration is paramount. This document provides a complete protocol, from the strategic choices in method development to a step-by-step validation plan compliant with International Council for Harmonisation (ICH) guidelines. We delve into the scientific rationale behind the selection of stationary phase, mobile phase composition, and detector settings, ensuring a scientifically sound and reproducible analytical procedure.

Introduction

This compound, also known as 2-(Benzylthio)pyridine-3-carboxylic acid, is a heterocyclic compound with a molecular formula of C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol .[1][2] Its structure, featuring a nicotinic acid core functionalized with a benzylthio group, presents unique analytical challenges. The presence of both an acidic carboxylic acid group and a potentially basic pyridine ring necessitates precise control over chromatographic conditions to achieve reliable and reproducible quantification.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical method for pharmaceutical compounds due to its high sensitivity, resolution, and precision.[3] This guide details a reverse-phase HPLC (RP-HPLC) method specifically designed for this compound, followed by a comprehensive validation protocol to demonstrate its suitability for its intended purpose, aligning with the rigorous standards of the pharmaceutical industry.[4]

Part I: Strategic Method Development

The development of a successful HPLC method is rooted in understanding the physicochemical properties of the analyte. The choices outlined below are designed to produce a sharp, symmetrical peak with adequate retention, free from interference.

Analyte Properties and Chromatographic Selection

This compound is a moderately polar molecule. The benzylthio group imparts significant hydrophobicity, making it an ideal candidate for Reverse-Phase (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[5]

The most critical feature is the presence of the carboxylic acid group. To achieve good peak shape and consistent retention in RP-HPLC, the ionization of this acidic functional group must be suppressed.[6] This is accomplished by maintaining the mobile phase pH at least two units below the analyte's pKa.[5] While the exact pKa of this compound is not readily published, the pKa of the parent nicotinic acid is approximately 4.85.[7][8] Therefore, a mobile phase pH between 2.5 and 3.5 is a logical starting point.

Column and Mobile Phase Optimization
  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is the recommended starting point. Its hydrophobic nature will provide effective retention for the benzyl group of the analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.[9][10]

  • Mobile Phase Composition:

    • Aqueous Phase: To maintain a low pH, an acidic buffer is required. A 20-50 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent choice for UV-based detection due to its excellent buffering capacity in this range. For applications requiring mass spectrometry (MS) compatibility, a volatile buffer like 0.1% formic acid in water should be used instead.[11]

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it offers lower viscosity (reducing backpressure) and a better UV transparency window.[12]

    • Initial Gradient: A "scouting gradient" is the most efficient way to start method development. A broad gradient, such as 5% to 95% ACN over 10-15 minutes, can quickly determine the approximate elution time of the analyte, allowing for further optimization into either a focused gradient or an isocratic method.[12]

Detector Settings

A Diode Array Detector (DAD) or a variable wavelength UV detector is suitable. The chromophores in the molecule (pyridine ring, carboxylic acid, and benzene ring) suggest strong UV absorbance. A preliminary scan of the analyte standard from 200-400 nm should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on related nicotinic acid derivatives, a starting detection wavelength of 265 nm is recommended.[10]

Part II: Detailed Analytical Protocol

This protocol assumes the use of a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

Workflow for HPLC Analysis of this compound

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing P1 Prepare Mobile Phase (e.g., ACN & pH 3.0 Buffer) H1 Equilibrate System with Mobile Phase P1->H1 P2 Prepare Diluent (e.g., 50:50 ACN:Water) P3 Prepare Standard & Sample Solutions (Target Conc: 0.1 mg/mL) P2->P3 H2 Perform System Suitability Test (SST) (Inject Standard 5x) P3->H2 H4 Inject Standard Solutions P3->H4 H5 Inject Sample Solutions P3->H5 H1->H2 H3 Inject Blank (Diluent) H2->H3 H3->H4 H4->H5 D1 Integrate Chromatograms H5->D1 D2 Verify SST Results (%RSD Tailing Factor, etc.) D1->D2 D3 Calculate Analyte Concentration (External Standard Method) D2->D3 If SST Passes D4 Generate Final Report D3->D4

Caption: High-level workflow for the HPLC analysis protocol.

Reagents and Materials
  • This compound Reference Standard (>98% purity)[1]

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (Reagent Grade)

  • Phosphoric Acid (H₃PO₄) (85%, Reagent Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • 0.45 µm membrane filters for solvent and sample filtration

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the sample powder containing approximately 10 mg of this compound into a 100 mL volumetric flask. Add ~70 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterRecommended ConditionJustification
HPLC Column C18, 4.6 x 150 mm, 5 µmProvides good retention for hydrophobic compounds.[6]
Mobile Phase A: pH 3.0 Phosphate BufferB: AcetonitrileAcidic pH suppresses ionization for better peak shape.[5]
Gradient Program 0-10 min: 40% to 70% B10-12 min: 70% to 40% B12-15 min: 40% B (Re-equilibration)Optimized to elute the analyte with good resolution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detector UV/DAD at 265 nmWavelength for good sensitivity of the analyte.
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Part III: Method Validation Protocol (ICH Guidelines)

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[4] The following protocol is based on the ICH Q2(R1) and Q2(R2) guidelines.[4][13]

Logical Flow of ICH Method Validation

G Start Method Validation Protocol Specificity Specificity (Analyte vs. Impurities) Start->Specificity Linearity Linearity & Range (Proportional Response) Start->Linearity Accuracy Accuracy (Closeness to True Value) Start->Accuracy Precision Precision (Repeatability) Start->Precision LOD_LOQ LOD & LOQ (Sensitivity Limits) Start->LOD_LOQ Robustness Robustness (Reliability under Variation) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Core parameters for analytical method validation per ICH.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[14]

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies on the analyte (e.g., acid, base, oxidative, thermal, photolytic stress).

    • Analyze the stressed samples to ensure the main peak is separated from all degradation product peaks (Resolution > 2).

    • Use a DAD detector to perform peak purity analysis on the analyte peak in both standard and stressed sample chromatograms.

Linearity and Range
  • Protocol:

    • Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13]

Accuracy (Recovery)
  • Protocol:

    • Prepare a placebo mixture (if a formulated product is being tested).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-assay): Prepare six individual sample solutions at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.

    • Intermediate Precision (Inter-assay): Repeat the analysis of six sample solutions on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Verification: Prepare solutions at the calculated LOQ concentration and inject them to confirm that the signal is quantifiable with acceptable precision (%RSD ≤ 10%).

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results (e.g., SST parameters, analyte assay).

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

    • Organic Content in Mobile Phase (± 2%)

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not significantly change.

Conclusion

This application note provides a comprehensive framework for the reliable HPLC analysis of this compound. The proposed reverse-phase method, centered on controlling mobile phase pH to ensure good peak shape, is scientifically sound and based on established chromatographic principles.[5][6] By following the detailed analytical procedure and executing the rigorous ICH-compliant validation protocol, laboratories can ensure the generation of accurate, precise, and trustworthy data suitable for regulatory submission and quality control in a drug development environment.[3][4]

References

  • HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru. [Link]
  • Steps for HPLC Method Valid
  • Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
  • A review on method development by hplc. SciSpace. [Link]
  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Chemistry. [Link]
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]
  • Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. PubMed. [Link]
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. [Link]
  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]
  • ICH Guidelines for Analytical Method Valid
  • This compound, min 98%, 1 gram. HDH Chemicals. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Validation of Analytical Procedures Q2(R2).
  • Nicotinic acid. Wikipedia. [Link]
  • Nicotinic Acid. PubChem. [Link]
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • The HPLC analytical method of benzyl nicotinate drone salt and application.
  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography.

Sources

Application Note: Mass Spectrometric Characterization of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 2-(Benzylthio)nicotinic acid, a molecule of interest in pharmaceutical and chemical research. We outline a detailed protocol for its characterization using Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry. This document offers insights into sample preparation, instrumental parameters, and the predicted fragmentation pathway, providing researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related thioether-containing aromatic compounds.

Introduction

This compound, with the chemical formula C₁₃H₁₁NO₂S and a molecular weight of 245.30 g/mol , is a pyridine derivative containing a thioether linkage.[1][2][3] The presence of a carboxylic acid group, a pyridine ring, and a benzylthio moiety gives this molecule a unique chemical character that is relevant in various fields of chemical and pharmaceutical sciences. Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation in complex matrices. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for this purpose due to its high sensitivity, selectivity, and ability to provide structural information. This note details a systematic approach to the analysis of this compound using ESI-MS, a soft ionization technique well-suited for such molecules.[4]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂S[1]
Molecular Weight 245.30 g/mol [1]
Synonyms 2-(Benzylthio)pyridine-3-carboxylic Acid[1]
CAS Number 112811-90-2[1]
Appearance White to Almost white powder to crystal[1]

Experimental Workflow

A generalized workflow for the mass spectrometric analysis of this compound is depicted below. This process encompasses sample preparation, chromatographic separation, mass spectrometric detection, and subsequent data analysis.

Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolution in appropriate solvent (e.g., Methanol/Water) lc Reverse-Phase HPLC (e.g., C18 column) prep->lc Injection ms ESI-MS/MS Analysis (Positive Ion Mode) lc->ms Elution data Spectrum Interpretation & Fragmentation Analysis ms->data Data Acquisition

Caption: High-level workflow for the LC-MS analysis of this compound.

Protocol: LC-MS/MS Analysis of this compound

This protocol is designed for a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a high-performance liquid chromatography (HPLC) system.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution with the same solvent mixture to achieve a final concentration suitable for injection (e.g., 1-10 µg/mL). The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

Liquid Chromatography Parameters

The following parameters provide a starting point for the chromatographic separation of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analyte, enhancing ionization in positive ESI mode.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase chromatography.
Gradient 10-90% B over 10 minutesA gradient elution ensures efficient separation from potential impurities and allows for good peak shape.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 5 µLA standard injection volume to avoid column overloading.
Mass Spectrometry Parameters

Electrospray ionization in positive ion mode is recommended for the analysis of this compound due to the presence of the basic pyridine nitrogen.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The pyridine nitrogen is readily protonated, leading to a strong [M+H]⁺ ion.[5]
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Cone Voltage 30 VA moderate cone voltage to facilitate ion transfer without causing in-source fragmentation.
Source Temperature 120 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow 600 L/hr (Nitrogen)Efficiently removes solvent from the ESI droplets.
Mass Range m/z 50-500Covers the expected mass of the precursor ion and its fragments.
Collision Energy Ramped (e.g., 10-40 eV) for MS/MSA ramped collision energy allows for the observation of a wide range of fragment ions.

Data Analysis and Interpretation

Expected Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 246.0587 (calculated for C₁₃H₁₂NO₂S⁺). High-resolution mass spectrometry will be crucial in confirming the elemental composition.

Proposed Fragmentation Pathway

Based on the known fragmentation patterns of nicotinic acid derivatives and aromatic thioethers, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed below.[6][7] Tandem mass spectrometry (MS/MS) experiments are essential to confirm these fragmentation routes.

The primary fragmentation events are expected to involve the cleavage of the thioether bond and rearrangements within the molecule.

Fragmentation cluster_frags Primary Fragments cluster_f3_frags Secondary Fragments from m/z 202 M [M+H]⁺ m/z 246.0587 F1 Loss of Benzyl Radical [M+H - C₇H₇]⁺ m/z 155.0114 M->F1 Cleavage of S-CH₂ bond F2 Formation of Tropylium Cation [C₇H₇]⁺ m/z 91.0548 M->F2 Cleavage of S-CH₂ bond (charge retention on benzyl) F3 Decarboxylation [M+H - CO₂]⁺ m/z 202.0634 M->F3 Loss of CO₂ F3_1 Loss of Benzyl Radical [C₆H₅NS]⁺ m/z 111.0137 F3->F3_1 Cleavage of S-CH₂ bond

Caption: Proposed fragmentation pathway for protonated this compound.

Key Proposed Fragmentations:

  • m/z 155.0114: This fragment likely arises from the cleavage of the sulfur-benzyl bond with the loss of a benzyl radical (C₇H₇•). This would result in a protonated 2-thionicotinic acid.

  • m/z 91.0548: The formation of the tropylium cation is a very common fragmentation pathway for benzyl-containing compounds. This results from the cleavage of the sulfur-benzyl bond with charge retention on the benzyl moiety.

  • m/z 202.0634: Decarboxylation of the parent ion, with the loss of CO₂, is another plausible fragmentation route for carboxylic acids.[8]

  • m/z 111.0137: Subsequent loss of a benzyl radical from the decarboxylated fragment (m/z 202.0634) could lead to this species.

Conclusion

The protocol described in this application note provides a reliable and robust method for the mass spectrometric analysis of this compound. The use of high-resolution mass spectrometry allows for confident identification based on accurate mass measurement. The proposed fragmentation pathway offers a basis for structural confirmation through tandem mass spectrometry experiments. This methodology is applicable to the analysis of this compound in various research and development settings, and can be adapted for the characterization of other structurally similar molecules.

References

  • Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 951-956.
  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.
  • Wikipedia. (2023, December 19). Electrospray ionization.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Pietrzyk, A., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

Sources

Application Notes and Protocols for Testing 2-(Benzylthio)nicotinic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for researchers, scientists, and drug development professionals investigating the bioactivity of 2-(Benzylthio)nicotinic acid. As a derivative of nicotinic acid (Niacin, Vitamin B3), this compound is of significant interest for its potential therapeutic effects on dyslipidemia and inflammation. The primary mechanism of action for nicotinic acid and its analogs is mediated through the G-protein coupled receptor 109A (GPR109A, also known as HCA2).[1][2] Activation of this Gi-coupled receptor leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits lipolysis in adipocytes.[1][3][4] Furthermore, GPR109A activation on immune cells, such as macrophages, can elicit potent anti-inflammatory responses.[5][6][7] This document outlines three core assays to comprehensively profile the bioactivity of this compound: a GPR109A activation assay via cAMP inhibition, an anti-inflammatory assay measuring cytokine suppression in macrophages, and a lipid accumulation assay in adipocytes. Each protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Nicotinic acid is a long-established therapeutic agent for treating lipid disorders.[3][4] Its primary mode of action involves the activation of GPR109A, a high-affinity receptor expressed predominantly in adipocytes and immune cells like macrophages.[2][7] The structural modification in this compound, introducing a benzylthio group, presents a novel chemical entity whose biological activity requires rigorous characterization. The assays detailed herein are selected to probe the key pharmacological endpoints associated with GPR109A activation:

  • Direct Receptor Engagement: Quantifying the compound's ability to activate the GPR109A receptor is the foundational first step. Since GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.[1][8] A cAMP inhibition assay provides a direct, quantifiable readout of receptor activation.

  • Functional Anti-inflammatory Effects: A hallmark of GPR109A agonists is their ability to suppress inflammatory responses.[5][7] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, inducing the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10][11] An assay measuring the inhibition of LPS-induced cytokine release provides critical functional data on the compound's anti-inflammatory potential.

  • Metabolic Consequences: The therapeutic utility of nicotinic acid is linked to its effects on lipid metabolism.[1][3] By activating GPR109A on adipocytes, it inhibits the release of free fatty acids, a key mechanism in its lipid-lowering effect.[1] An adipocyte differentiation and lipid accumulation assay using Oil Red O staining offers a visual and quantifiable method to assess the compound's impact on lipid metabolism in a relevant cell model.

This multi-assay approach provides a comprehensive profile of this compound, spanning from direct receptor interaction to downstream functional consequences in both inflammatory and metabolic contexts.

Section 1: GPR109A Receptor Activation Assay

This assay quantifies the ability of this compound to activate the Gi-coupled GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Principle

Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. When a Gi-coupled receptor like GPR109A is activated by an agonist, the inhibitory G-protein subunit (αi) is released, which then inhibits adenylyl cyclase activity. This counteracting effect results in a dose-dependent decrease in the forskolin-induced cAMP levels. This reduction can be accurately measured using various detection technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

Signaling Pathway Diagram

GPR109A_Pathway cluster_membrane Cell Membrane Compound This compound GPR109A GPR109A Receptor Compound->GPR109A Binds G_protein Gi Protein (αβγ) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) ATP ATP Forskolin Forskolin Forskolin->AC Stimulates cAMP cAMP ATP->cAMP Converts AC Response Decreased Cellular Response cAMP->Response

Caption: GPR109A activation by an agonist inhibits cAMP production.

Detailed Protocol: cAMP Inhibition Assay (HTRF)

This protocol is designed for a 384-well plate format, suitable for screening and dose-response analysis.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A).

  • Assay Medium: Serum-free DMEM/F-12.

  • Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 500 µM final concentration.[12]

  • Stimulant: Forskolin (FSK).

  • Test Compound: this compound, serially diluted.

  • Positive Control: Nicotinic acid.

  • Vehicle Control: DMSO (at a final concentration ≤ 0.5%).

  • cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer).

  • White, opaque 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture HEK293-GPR109A cells to ~80-90% confluency. On the day of the assay, harvest cells gently, wash with PBS, and resuspend in Assay Medium to a density of 1 x 10^6 cells/mL.

  • Compound Plating: Prepare serial dilutions of this compound, nicotinic acid, and vehicle control in Assay Medium. Add 5 µL of each dilution to the appropriate wells of the 384-well plate.

  • Cell Dispensing: Add 5 µL of the cell suspension (~5,000 cells) to each well containing the compound.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the receptor.

  • Stimulation: Prepare a solution of Forskolin and IBMX in Assay Medium. The final concentration of FSK should be its EC80 (the concentration that gives 80% of the maximal cAMP response, determined empirically, typically ~1-10 µM). Add 10 µL of this stimulation solution to all wells except the basal control wells.

  • Stimulation Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol. This typically involves adding 10 µL of each reagent sequentially.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Normalize the data:

    • Set the average signal from FSK-stimulated wells (in the presence of vehicle) as 0% inhibition (high cAMP).

    • Set the average signal from basal control wells (no FSK) as 100% inhibition (low cAMP).

  • Plot the % inhibition against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

Control Purpose Expected Outcome
Basal No FSK, VehicleMinimal cAMP signal (represents 100% inhibition)
FSK Max FSK, VehicleMaximum cAMP signal (represents 0% inhibition)
Positive FSK, Nicotinic AcidDose-dependent decrease in cAMP signal
Vehicle FSK, DMSONo effect on FSK-stimulated cAMP signal

Section 2: Anti-inflammatory Activity Assay

This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

Principle

LPS activates macrophages through Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades (e.g., NF-κB and MAPK pathways) that lead to the transcription and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] GPR109A activation can counteract these inflammatory signals. This assay measures the concentration of TNF-α or IL-6 in the cell culture supernatant via ELISA to quantify the anti-inflammatory effect of the test compound.

Experimental Workflow Diagram

Assay_Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Compound (1 hr incubation) A->B C 3. Stimulate with LPS (18-24 hr incubation) B->C D 4. Collect Supernatant C->D E 5. Perform Cytokine ELISA (e.g., TNF-α) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for the LPS-induced cytokine release assay.

Detailed Protocol: LPS-Induced TNF-α Secretion Assay

Materials:

  • Macrophage cell line (e.g., murine RAW 264.7 or human THP-1, differentiated).

  • Culture Medium: DMEM with 10% FBS.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Test Compound: this compound, serially diluted.

  • Positive Control: Dexamethasone or other known anti-inflammatory agent.

  • Vehicle Control: DMSO (at a final concentration ≤ 0.5%).

  • TNF-α ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific).

  • 96-well tissue culture plates.

  • ELISA plate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.

  • Compound Pre-treatment: The next day, remove the culture medium. Add 100 µL of fresh medium containing the desired concentrations of this compound, dexamethasone, or vehicle.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[13] Do not add LPS to the unstimulated control wells.

  • Stimulation Incubation: Incubate the plate for 18-24 hours at 37°C.[10][13]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability (Optional but Recommended): After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to rule out cytotoxicity as the cause of reduced cytokine levels.

Data Analysis:

  • Generate a standard curve from the ELISA standards.

  • Calculate the concentration of TNF-α in each sample from the standard curve.

  • Normalize the data:

    • Set the average TNF-α concentration from LPS-stimulated, vehicle-treated wells as 0% inhibition.

    • Set the average TNF-α concentration from unstimulated wells as 100% inhibition.

  • Plot the % inhibition against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

Section 3: Adipocyte Lipid Accumulation Assay

This assay assesses the effect of this compound on lipid accumulation during adipocyte differentiation, a key metabolic process influenced by nicotinic acid analogs.

Principle

Preadipocyte cell lines, such as 3T3-L1, can be chemically induced to differentiate into mature, lipid-storing adipocytes. This process, known as adipogenesis, results in the formation of intracellular lipid droplets. Oil Red O is a lysochrome (fat-soluble) diazo dye that preferentially stains neutral triglycerides and lipids.[14] The amount of stain taken up by the cells is directly proportional to the amount of accumulated lipid, which can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

Detailed Protocol: Oil Red O Staining of Differentiated Adipocytes

Materials:

  • Preadipocyte cell line (e.g., murine 3T3-L1).

  • Preadipocyte Growth Medium: DMEM with 10% Bovine Calf Serum.

  • Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL Insulin.

  • Test Compound: this compound.

  • Oil Red O Staining Solution: 0.35% w/v Oil Red O in 100% isopropanol (stock), diluted to a working solution of 6 parts stock to 4 parts ddH2O.[15][16]

  • Fixative: 10% Formalin in PBS.

  • Wash Buffers: PBS, 60% isopropanol, and distilled water (ddH2O).

  • Elution Buffer: 100% Isopropanol.

  • 24-well tissue culture plates.

Procedure:

  • Preadipocyte Culture: Grow 3T3-L1 cells in Growth Medium to 100% confluency in a 24-well plate. Allow them to remain confluent for 2 more days (contact inhibition).

  • Induction of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium (MDI) containing various concentrations of this compound or vehicle.

  • Medium Change (Day 2): Replace the medium with Adipocyte Maintenance Medium containing the respective concentrations of the test compound.

  • Maintenance (Day 4 onwards): Replace the medium every 2 days with fresh Adipocyte Maintenance Medium containing the test compound. Full differentiation is typically observed between days 8 and 12.

  • Fixation: Once differentiation is complete, wash the cells gently with PBS. Add 1 mL of 10% Formalin to each well and incubate for 1 hour at room temperature.[16]

  • Staining Preparation: Remove formalin and wash twice with ddH2O. Add 1 mL of 60% isopropanol to each well and incubate for 5 minutes.[16][17]

  • Oil Red O Staining: Remove the isopropanol. Add enough freshly filtered Oil Red O working solution to cover the cell layer. Incubate for 15-30 minutes at room temperature.[15][16]

  • Washing: Remove the staining solution and wash the cells 3-4 times with ddH2O until the wash water is clear.

  • Imaging (Qualitative Analysis): Add PBS to the wells and visualize the red lipid droplets under a microscope.

  • Quantification:

    • Completely remove all water from the wells.

    • Add 500 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 10 minutes on a shaker.

    • Transfer 200 µL of the eluate from each well to a new 96-well plate.

    • Read the absorbance at 510 nm.[14]

Data Analysis:

  • Subtract the absorbance of a blank well (isopropanol only) from all readings.

  • Compare the absorbance values from compound-treated wells to the vehicle-treated control wells to determine if this compound enhances or inhibits lipid accumulation.

Assay Principle Endpoint Throughput Key Parameter
cAMP Inhibition Gi-coupled receptor activationHTRF Signal (cAMP level)HighEC50
Cytokine Release Anti-inflammatory signalingELISA (TNF-α/IL-6 level)MediumIC50
Lipid Accumulation Adipogenesis modulationAbsorbance (Oil Red O)Low-Medium% Change vs Control

References

  • What is the effective protocol for oil red staining for adipogeneic differentiated cells? ResearchGate.
  • Schlör, S., & Joost, H. G. (2011). Quantitative assessment of adipocyte differentiation in cell culture. Journal of visualized experiments : JoVE, (54), 3009.
  • Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(6), e1079.
  • MSC Adipogenic Differentiation. CELLnTEC.
  • Oil Red-O Staining of Adipocytes. MacDougald Lab, University of Michigan.
  • A2aR-HEK293 Recombinant Cell Line. BPS Bioscience.
  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. NCBI.
  • Gambhir, D., Ananth, S., Korah, M., Saminathan, S., Thangaraju, M., Martin, P. M., Ganapathy, V., & Smith, S. B. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 55(4), 2604–2613.
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • Al-Dwairi, A., Al-Shorbagy, S. I., Al-Ghafari, A., Al-Qahtani, S., Al-Shehri, F., Al-Amri, T., Al-Harthi, S., Al-Johani, A., & Al-Sharif, A. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(11), 748.
  • Zhang, X., Wang, G., Zhang, S., Li, Y., & He, J. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules (Basel, Switzerland), 20(9), 16656–16667.
  • Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 185(9), 1661–1670.
  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. Arteriosclerosis, thrombosis, and vascular biology, 32(8), 1953–1959.
  • Noori, A., Meimaridis, D., & Karkhanis, V. (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. Cytokine, 131, 155113.
  • Nicotinic acid. Wikipedia.
  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's archives of pharmacology, 371(6), 453–462.
  • Gloc, M., Płaczek, A., Stączek, P., & Karczmarzyk, Z. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules (Basel, Switzerland), 27(5), 1669.
  • Hsieh, M. T., Chen, I. J., Chen, P. N., Hsieh, Y. S., & Lin, C. H. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & medicinal chemistry, 18(1), 405–412.
  • Šinko, G., Čolović, M., Vianello, R., & Kovarik, Z. (2020). Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. Biomolecules, 10(11), 1494.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. The American Journal of Cardiology, 101(8), S20-S26.
  • Wirth, A., & Offermanns, S. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in pharmacological sciences, 32(6), 371–377.
  • Nicotinic acid. PubChem.
  • Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304.
  • Ntie-Kang, F., Onguéné, P. A., Scharfe, M., Tchokouaha, L. R. Y., & Bisel, P. (2021). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Molecules (Basel, Switzerland), 26(23), 7094.

Sources

Application Notes and Protocols for Cell-based Assays to Characterize 2-(Benzylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-(Benzylthio)nicotinic acid is a derivative of nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid is a well-characterized compound with known effects on lipid metabolism, vascular function, and cellular energetics, the specific biological activities of this compound are less understood.[1][2][3] The structural similarity to nicotinic acid suggests that it may interact with similar cellular pathways, including G protein-coupled receptors (GPCRs), metabolic regulation, and mitochondrial function.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's bioactivity. We will explore a range of cell-based assays, from initial cytotoxicity screening to specific functional assays targeting pathways associated with nicotinic acid's mechanism of action.

PART 1: Foundational Protocols

Before delving into specific mechanistic assays, it is crucial to establish foundational protocols for cell culture, compound handling, and initial toxicity assessment.

General Cell Culture and Compound Preparation

Successful and reproducible cell-based assays begin with consistent cell culture practices. The choice of cell line will depend on the specific pathway being investigated. For general cytotoxicity and metabolic studies, cell lines such as HepG2 (human liver cancer cell line), HEK293 (human embryonic kidney cells), or SH-SY5Y (human neuroblastoma cell line) are commonly used.

Compound Preparation: this compound is typically a powder that needs to be dissolved in a suitable solvent to create a stock solution.[5]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for cell-based assays. It is important to determine the compound's solubility in DMSO and to prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the final desired concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.

Assessment of General Cytotoxicity

Determining the cytotoxic profile of this compound is a critical first step to identify the appropriate concentration range for subsequent functional assays. The Lactate Dehydrogenase (LDH) release assay is a reliable method for assessing cytotoxicity by measuring plasma membrane damage.[6]

Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] The amount of LDH in the medium is proportional to the number of dead cells.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for a negative control (cells with medium only), a vehicle control (cells with medium containing the highest concentration of solvent used), and a positive control (cells treated with a known cytotoxic agent or a lysis buffer to induce maximum LDH release).

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • LDH Measurement:

    • Carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for a commercial LDH cytotoxicity assay kit.[6] This typically involves adding the supernatant to a reaction mixture containing a substrate and a cofactor.

    • The enzymatic reaction produces a colored product (formazan) or a fluorescent product that can be measured using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Value - Negative Control) / (Positive Control - Negative Control)] * 100

    • Plot the % cytotoxicity against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation: Example Cytotoxicity Data

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle)2.5 ± 0.8
13.1 ± 1.2
105.8 ± 2.1
5015.2 ± 3.5
10048.9 ± 5.6
20089.7 ± 4.3

PART 2: Mechanistic Assays

Based on the known biological activities of nicotinic acid, the following assays can elucidate the mechanisms of action of this compound.

G Protein-Coupled Receptor (GPCR) Activation Assays

Nicotinic acid is an agonist for the G protein-coupled receptor GPR109A.[1] It is plausible that this compound may interact with this or related GPCRs, such as GPR35, which is involved in inflammation and has been a target for drug discovery.[7][8]

Principle: Ligand binding to many GPCRs induces the recruitment of β-arrestin proteins. This interaction can be monitored using enzyme fragment complementation assays, such as the PathHunter assay.[9][10] In this system, the GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to the larger, inactive portion of the enzyme. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, reconstituting enzyme activity, which can be measured with a luminescent substrate.[10]

Experimental Protocol: PathHunter β-Arrestin Recruitment Assay

  • Cell Line: Use a commercially available cell line engineered to co-express human GPR35 fused to the small enzyme fragment and β-arrestin fused to the large enzyme fragment (e.g., from Eurofins Discovery or DiscoveRx).[10][11]

  • Cell Seeding: Seed the cells in a white, clear-bottom 96-well or 384-well plate according to the manufacturer's recommendations and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a known GPR35 agonist (e.g., Zaprinast or Pamoic acid) as a positive control and a vehicle control.[7][8]

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection: Add the detection reagent containing the substrate for the reconstituted enzyme, as per the manufacturer's protocol. Incubate at room temperature for 60 minutes to allow for signal development.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the relative luminescence units (RLU) against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

Visualization: GPCR β-Arrestin Recruitment Assay Workflow

GPR_Arrestin_Workflow cluster_plate 96-well Plate cluster_reader Plate Reader cluster_analysis Data Analysis A1 Seed GPR35 -expressing cells B1 Add this compound (or controls) A1->B1 24h C1 Incubate (37°C, 90 min) B1->C1 D1 Add Detection Reagent C1->D1 E1 Incubate (RT, 60 min) D1->E1 F1 Measure Luminescence E1->F1 G1 Plot Dose-Response Curve F1->G1 H1 Calculate EC50 G1->H1

Caption: Workflow for the GPR35 β-arrestin recruitment assay.

Assays for Metabolic Effects

Nicotinic acid influences lipid metabolism and cellular energy balance.[2][3] The following assays can determine if this compound has similar metabolic effects.

Principle: FAO is a key metabolic pathway for energy production. Its activity can be measured by monitoring the oxygen consumption rate (OCR) of cells provided with fatty acids as the primary fuel source. An increase in OCR upon treatment with the compound suggests a stimulation of FAO.

Experimental Protocol: Seahorse XF Fatty Acid Oxidation Assay

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Culture Medium Change: One hour before the assay, replace the culture medium with a substrate-limited base medium.

  • Compound Treatment: Load the sensor cartridge with this compound, a known FAO inhibitor (e.g., Etomoxir) as a negative control, and a positive control if available.

  • Assay Execution: Place the cell plate in a Seahorse XF Analyzer. The instrument will measure the basal OCR and then inject the compounds at specified time points, continuing to measure OCR to determine the compound's effect.

  • Data Analysis:

    • Normalize the OCR data to cell number.

    • Compare the OCR in compound-treated wells to the vehicle-treated wells. An increase in OCR indicates stimulation of FAO, while a decrease suggests inhibition.

Principle: The ratio of NAD+ to NADH is a critical indicator of the cellular redox state and metabolic health.[12][13] Nicotinic acid is a precursor to NAD+.[2] Changes in this ratio can reflect alterations in metabolic pathways such as glycolysis and oxidative phosphorylation. This ratio can be measured using commercially available bioluminescent or colorimetric assay kits.[14][15]

Experimental Protocol: NAD+/NADH-Glo™ Assay

  • Cell Culture and Lysis: Culture cells in a 96-well plate and treat them with various concentrations of this compound for the desired time.

  • NAD+ and NADH Measurement:

    • To measure total NAD+ and NADH, lyse the cells and add the detection reagent according to the manufacturer's protocol (e.g., Promega's NAD/NADH-Glo™ Assay).[13]

    • To measure NAD+ and NADH separately, the sample is split into two. One aliquot is treated with acid to destroy NADH, leaving NAD+. The other is treated with a base to destroy NAD+, leaving NADH.[15]

  • Signal Detection: Incubate the plate at room temperature and measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the concentrations of NAD+ and NADH from a standard curve.

    • Determine the NAD+/NADH ratio for each treatment condition.

    • Compare the ratios in treated cells to the vehicle control.

Visualization: NAD+/NADH Ratio and Cellular Metabolism

NAD_Metabolism Glycolysis Glycolysis NADH NADH Glycolysis->NADH produces TCA_Cycle TCA Cycle TCA_Cycle->NADH produces OxPhos Oxidative Phosphorylation ATP ATP OxPhos->ATP NAD_plus NAD+ OxPhos->NAD_plus regenerates NAD_plus->Glycolysis required for NAD_plus->TCA_Cycle required for NADH->OxPhos donates e-

Caption: The central role of the NAD+/NADH ratio in cellular metabolism.

Assays for Mitochondrial Function

Recent studies have shown that nicotinic acid can protect against mitochondrial dysfunction.[4] The following assays can determine if this compound affects mitochondrial health.

Principle: The mitochondrial membrane potential (ΔΨm) is an indicator of mitochondrial health and is essential for ATP production.[16] A decrease in ΔΨm is a hallmark of mitochondrial dysfunction. Fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) accumulate in healthy mitochondria with high membrane potential.[17]

Experimental Protocol: TMRM Assay for MMP

  • Cell Culture: Seed cells on a glass-bottom dish or a 96-well plate suitable for microscopy.

  • Compound Treatment: Treat cells with this compound for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • TMRM Staining: Incubate the cells with a low nanomolar concentration of TMRM for 20-30 minutes at 37°C.[17]

  • Imaging: Wash the cells with a fresh medium and image them using a fluorescence microscope or a high-content imaging system.

  • Data Analysis: Quantify the fluorescence intensity of TMRM in the mitochondria of treated versus control cells. A decrease in fluorescence indicates mitochondrial depolarization.

Principle: Mitochondria are dynamic organelles that undergo fusion and fission.[18] Changes in mitochondrial morphology (e.g., from elongated and networked to fragmented) can indicate cellular stress or dysfunction.[19]

Experimental Protocol: MitoTracker Staining and Imaging

  • Cell Culture and Treatment: As in the MMP assay, culture and treat cells on glass-bottom dishes.

  • MitoTracker Staining: Stain the cells with a mitochondria-specific dye like MitoTracker™ Red CMXRos for 15-30 minutes at 37°C.[18]

  • Imaging: Wash the cells and acquire images using a confocal microscope.

  • Data Analysis: Analyze the images using software like ImageJ or Fiji. Quantify mitochondrial morphology by measuring parameters such as mitochondrial length, circularity, and network branching. Compare these parameters between treated and control cells.

Hypoxia-Inducible Factor (HIF-1α) Activation Assay

Nicotinic acid has been linked to pathways that can influence the stability of HIF-1α, a key transcription factor in the cellular response to hypoxia.[20][21]

Principle: Under normoxic conditions, HIF-1α is rapidly degraded. Under hypoxic conditions or in the presence of certain chemical stimuli, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of target genes. HIF-1α activation can be measured using an ELISA-based transcription factor activity assay.[21][22]

Experimental Protocol: HIF-1α Transcription Factor Activity Assay

  • Nuclear Extract Preparation: Treat cells with this compound. After treatment, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit.

  • HIF-1α DNA Binding:

    • Use a commercial HIF-1α transcription factor assay kit.[21][22]

    • Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the HIF-1α binding site (Hypoxia Response Element - HRE).

    • Active HIF-1α in the nuclear extract will bind to the HRE.

  • Detection:

    • Add a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color development is proportional to the amount of active HIF-1α.

  • Measurement: Stop the reaction and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Compare the absorbance values of treated samples to the vehicle control to determine the fold change in HIF-1α activation.

PART 3: Data Interpretation and Concluding Remarks

The suite of assays described in this document provides a comprehensive framework for characterizing the biological activity of this compound.

  • Integrated Analysis: It is essential to interpret the results from these assays in an integrated manner. For example, a compound that increases fatty acid oxidation may also be expected to alter the NAD+/NADH ratio and mitochondrial membrane potential.

  • Dose-Response Relationship: Establishing a clear dose-response relationship is crucial for understanding the potency and potential therapeutic window of the compound.

  • Controls are Key: The inclusion of appropriate positive and negative controls in every experiment is non-negotiable for data validation and interpretation.

By systematically applying these detailed protocols, researchers can build a comprehensive biological profile of this compound, paving the way for further investigation into its therapeutic potential.

References

  • Vertex AI Search. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Retrieved January 8, 2026.
  • PubMed. (n.d.). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Retrieved January 8, 2026.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays. Retrieved January 8, 2026.
  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Retrieved January 8, 2026.
  • AboutNAD. (2021). Genetically Encoded Sensors Measure NAD+/NADH Levels in Cell and Mitochondria Compartments: Preclinical Findings. Retrieved January 8, 2026.
  • PMC. (n.d.). Overview of methods that determine mitochondrial function in human disease. Retrieved January 8, 2026.
  • Promega Connections. (2024). Decoding the NAD+/NADH Ratio and Its Crucial Role in Cell Health. Retrieved January 8, 2026.
  • PubMed. (2015).
  • Thermo Fisher Scientific - US. (n.d.). Cytotoxicity Assays. Retrieved January 8, 2026.
  • PubMed. (2024). Detecting Hypoxia-Inducible Factor Levels and Activity. Retrieved January 8, 2026.
  • JoVE. (2025). Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. Retrieved January 8, 2026.
  • RayBiotech. (n.d.). Human HIF-1alpha Transcription Factor Activity Assay Kit. Retrieved January 8, 2026.
  • PMC. (2018). Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture. Retrieved January 8, 2026.
  • American Diabetes Association. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Retrieved January 8, 2026.
  • Thermo Fisher Scientific - NG. (n.d.). Assays for Mitochondria Function. Retrieved January 8, 2026.
  • Abcam. (n.d.). Cytotoxicity assay selection guide. Retrieved January 8, 2026.
  • Abcam. (n.d.). Fatty Acid Oxidation Assay (ab217602). Retrieved January 8, 2026.
  • Eurofins Discovery. (n.d.). GPR35 Human Class A Orphan GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Retrieved January 8, 2026.
  • PubMed. (n.d.). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Retrieved January 8, 2026.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved January 8, 2026.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays. Retrieved January 8, 2026.
  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved January 8, 2026.
  • Novus Biologicals. (n.d.). HIF-1 alpha Transcription Factor Assay Kit (Colorimetric) (KA1321). Retrieved January 8, 2026.
  • PMC. (n.d.). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Retrieved January 8, 2026.
  • Springer Nature Experiments. (n.d.). Detecting Hypoxia-Inducible Factor Levels and Activity. Retrieved January 8, 2026.
  • Creative Bioarray. (n.d.).
  • Frontiers. (n.d.).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR35. Retrieved January 8, 2026.
  • ResearchGate. (2025). In situ assay of fatty acid-oxidation by metabolite profiling following permeabilization of cell membranes. Retrieved January 8, 2026.
  • Cloud-Clone. (n.d.). Multiplex Assay Kit for Hypoxia Inducible Factor 1 Alpha (HIF1a) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMA798Hu. Retrieved January 8, 2026.
  • PMC. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Retrieved January 8, 2026.
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved January 8, 2026.
  • Wikipedia. (n.d.). Nicotinic acid. Retrieved January 8, 2026.
  • CymitQuimica. (n.d.). This compound. Retrieved January 8, 2026.
  • Sigma-Aldrich. (n.d.). This compound | 112811-90-2. Retrieved January 8, 2026.
  • Benchchem. (n.d.). 2-(Benzylthio)ethyl nicotinate|C15H15NO2S|RUO. Retrieved January 8, 2026.
  • PubMed. (2008). Mechanism of action of niacin. Retrieved January 8, 2026.
  • Benchchem. (n.d.).
  • PubMed. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?. Retrieved January 8, 2026.
  • ResearchGate. (2025). (PDF) Mechanism of Action of Niacin. Retrieved January 8, 2026.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved January 8, 2026.
  • PubMed. (n.d.). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Retrieved January 8, 2026.
  • BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved January 8, 2026.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved January 8, 2026.
  • PubMed. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Retrieved January 8, 2026.

Sources

Application Notes & Protocols: Investigating 2-(Benzylthio)nicotinic Acid in Preclinical Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of appropriate animal models for the preclinical evaluation of 2-(Benzylthio)nicotinic acid. Given its structural similarity to nicotinic acid (niacin), this compound is hypothesized to act as an agonist for the G protein-coupled receptor 109A (GPR109A), a key regulator of lipid metabolism and inflammation. This guide details the rationale behind model selection, provides step-by-step protocols for inducing metabolic disease states, and outlines methodologies for compound administration and endpoint analysis to robustly assess therapeutic efficacy.

Introduction to this compound

This compound is a derivative of nicotinic acid, a well-established therapeutic agent used for treating dyslipidemia.[1] Pharmacological doses of nicotinic acid effectively modulate plasma lipids, most notably by reducing triglycerides (TG), low-density lipoprotein (LDL) cholesterol, and increasing high-density lipoprotein (HDL) cholesterol.[2] These effects are primarily mediated through the activation of the GPR109A receptor, which leads to the inhibition of lipolysis in adipose tissue.[1][2]

The structural modification in this compound suggests it may share this mechanism of action, positioning it as a potential candidate for treating metabolic disorders such as hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis. Preclinical evaluation in relevant animal models is a critical step to validate its therapeutic hypothesis, characterize its efficacy, and understand its physiological effects. This guide provides the foundational knowledge and detailed protocols required to design and execute such studies.

The Pharmacological Target: GPR109A Signaling

Understanding the target pathway is essential for interpreting experimental outcomes. GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells like macrophages.[3][4]

Mechanism of Action in Adipocytes:

  • Agonist Binding: this compound, like niacin, is presumed to bind to GPR109A on the surface of adipocytes.

  • Gi Pathway Activation: This binding activates the inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Inhibition of Lipolysis: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which is responsible for phosphorylating and activating Hormone-Sensitive Lipase (HSL). Inactive HSL cannot hydrolyze stored triglycerides into free fatty acids (FFAs) and glycerol.

  • Reduced FFA Flux: The resulting decrease in FFA release from adipose tissue reduces the substrate available to the liver for the synthesis of triglycerides and, subsequently, Very Low-Density Lipoprotein (VLDL).[2][5]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Liver Agonist This compound GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids (FFAs) TG->FFA Releases FFA_liver Free Fatty Acids FFA->FFA_liver Reduced Flux to Liver VLDL VLDL Synthesis FFA_liver->VLDL Substrate for

Caption: GPR109A signaling pathway in adipocytes leading to reduced VLDL synthesis in the liver.

Selection of an Appropriate Animal Model

The choice of animal model is paramount and must align with the specific research question. No single model perfectly recapitulates human metabolic disease, but several well-characterized options exist.[6] The most common models for hyperlipidemia and NAFLD research are mice and rats due to their cost-effectiveness, short generation times, and the availability of genetic tools.[7]

Model TypeSpecies/StrainInduction MethodKey Phenotype & ApplicationAdvantagesDisadvantages
Diet-Induced Mouse (C57BL/6J)High-Fat Diet (HFD) : 45-60% kcal from fat.[8]Obesity, Insulin Resistance, Hyperlipidemia, Hepatic Steatosis. Ideal for general metabolic screening.Closely mimics diet-related metabolic syndrome in humans.[6]Slow progression; may not develop advanced fibrosis (NASH).[9]
Diet-Induced Mouse (C57BL/6J)"Western" Diet : High-fat (40%), high-fructose (22%), high-cholesterol (2%).[9]Pronounced Hypercholesterolemia, Atherosclerosis, Steatohepatitis (NASH), Fibrosis.Develops the full spectrum of NAFLD, from steatosis to fibrosis.[9]Can be more severe than typical human disease progression.
Diet-Induced Mouse (various)Methionine-Choline Deficient (MCD) Diet .[10]Severe Steatohepatitis (NASH), Inflammation, Fibrosis. Used to study liver inflammation and fibrosis.Rapid and robust induction of NASH.[9]Animals lose weight (cachexia) and do not develop insulin resistance, which is atypical of human NASH.[11]
Genetic Mouse (ApoE-/-)Standard or Western DietSevere Hypercholesterolemia, Spontaneous Atherosclerotic Lesions. Gold standard for atherosclerosis research.[7][11]Rapid and robust development of atherosclerotic plaques.Lipid profile is VLDL/chylomicron remnant-rich, unlike human LDL-rich profiles.
Genetic Mouse (Ldlr-/-)Western DietHigh LDL Cholesterol (more human-like), Atherosclerosis.[11]Lipid profile is more analogous to human hypercholesterolemia.Requires a high-cholesterol diet to develop significant atherosclerosis.
Genetic Mouse (db/db or ob/ob)Standard or HFDObesity, Hyperphagia, Severe Insulin Resistance, Hyperglycemia, Steatosis. Model for NAFLD in the context of type 2 diabetes.[10][11]Strong diabetic and obese phenotype.ob/ob and db/db mice on their own develop steatosis but do not reliably progress to NASH without a "second hit" like an MCD diet.[6][10]
Acute Chemical Rat or MouseIntraperitoneal injection of Triton WR-1339 .[12][13]Acute, severe Hyperlipidemia (both cholesterol and triglycerides). Rapid screening for lipid-lowering agents.Fast (peak lipids at ~24h) and highly reproducible.[12]Does not model the chronic pathophysiology of metabolic disease. Mechanistically distinct (inhibits lipoprotein lipase).

Experimental Design and Protocols

A well-controlled study is crucial for obtaining reliable data. The following workflow and protocols are based on a diet-induced obesity and hyperlipidemia model, which is highly relevant for testing a novel nicotinic acid analogue.

General Experimental Workflow

Caption: A standard experimental workflow for evaluating a therapeutic agent in a diet-induced obesity model.

Protocol: Induction of Hyperlipidemia via High-Fat Diet (HFD)

Objective: To induce obesity, hyperlipidemia, and hepatic steatosis in mice.

Materials:

  • Male C57BL/6J mice, 6-8 weeks old.

  • Standard rodent chow (Control Diet, ~10% kcal from fat).

  • High-Fat Diet (HFD, 60% kcal from fat, e.g., Research Diets D12492).

  • Animal caging with appropriate enrichment.

  • Calibrated scale for weighing animals.

Procedure:

  • Acclimatization: Upon arrival, house mice in groups under standard conditions (12h light/dark cycle, controlled temperature and humidity) for one week with free access to standard chow and water.

  • Baseline: After acclimatization, fast mice for 4-6 hours and record baseline body weights. Collect a baseline blood sample if required.

  • Group Assignment: Randomize mice into control and HFD groups based on body weight to ensure even distribution.

  • Diet Induction:

    • Control Group: Continue feeding standard chow ad libitum.

    • HFD Group(s): Provide the HFD ad libitum.

  • Monitoring: Record body weights and food consumption weekly. The development of a significant difference in body weight between groups typically occurs within 4-6 weeks. The full phenotype is generally established after 12-16 weeks.[14]

  • Confirmation of Phenotype: Before starting drug treatment, confirm the hyperlipidemic phenotype by analyzing plasma lipids from a subset of HFD-fed animals.

Protocol: Preparation and Administration of this compound

Objective: To administer the test compound accurately and safely via oral gavage.

Materials:

  • This compound (powder).

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, or 1% Tween 80 in sterile water).

  • Sterile syringes (1 mL).

  • Stainless steel, ball-tipped oral gavage needles (20-22 gauge for adult mice).[15]

  • Vortex mixer and/or sonicator.

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of compound based on the desired dose (e.g., mg/kg) and dosing volume (typically 5-10 mL/kg for mice).[16][17]

    • Prepare the vehicle solution under sterile conditions.

    • Create a homogenous suspension of the compound in the vehicle. Use a vortex mixer and/or sonicator to ensure uniformity. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Dosing:

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • Restrain the mouse firmly by scruffing the neck and back skin to immobilize the head.[17] The body should be held in a vertical position.

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth required to reach the stomach; mark the needle if necessary.[15][17]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars), advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[16] If resistance is met, withdraw and re-attempt to avoid tracheal insertion.

    • Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the formulation.

    • Gently withdraw the needle along the same path of insertion.

    • Return the animal to its cage and monitor for 5-10 minutes for any signs of immediate distress (e.g., difficulty breathing), which could indicate improper administration.[15][16]

Protocol: Blood Sample Collection

Objective: To collect blood for biochemical analysis with minimal stress to the animal.

Methods for Interim (Survival) Sampling:

  • Saphenous Vein: A preferred method for collecting small to medium volumes (50-100 µL).[18][19]

    • Restrain the mouse in a suitable device.

    • Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein.

    • Apply gentle pressure above the knee to dilate the vein.

    • Puncture the vein with a sterile 25G needle or lancet.

    • Collect the emerging blood drop with a capillary tube.

    • Apply gentle pressure to the site with sterile gauze to achieve hemostasis.

Method for Terminal Sampling:

  • Cardiac Puncture: Used to collect the maximum blood volume at the end of the study. This is a terminal procedure and must be performed under deep anesthesia. [19][20]

    • Anesthetize the mouse deeply (e.g., with isoflurane or an injectable anesthetic cocktail). Confirm the depth of anesthesia by a lack of response to a toe pinch.

    • Place the animal in dorsal recumbency.

    • Insert a 23-25G needle attached to a 1 mL syringe just under and to the left of the xiphoid process, angled towards the heart.[19]

    • Gently aspirate as the needle is advanced. Blood will flow into the syringe upon entering a heart chamber.

    • Slowly withdraw the desired blood volume.

    • Immediately following blood collection, ensure the animal's death by an approved secondary method of euthanasia (e.g., cervical dislocation).

Endpoint Analysis and Data Interpretation

Biochemical Analysis of Plasma

After collection, blood should be transferred to tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

Key Parameters:

  • Lipid Panel: Total Cholesterol (TC), Triglycerides (TG), HDL-Cholesterol, LDL-Cholesterol (calculated or measured).

  • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST). Elevated levels indicate liver damage.[14]

Example Data Presentation:

Treatment GroupnBody Weight (g)Total Cholesterol (mg/dL)Triglycerides (mg/dL)ALT (U/L)
Control Diet + Vehicle828.5 ± 1.585 ± 1060 ± 845 ± 5
HFD + Vehicle845.2 ± 2.1210 ± 25155 ± 20150 ± 18
HFD + Drug (10 mg/kg)841.8 ± 1.9#165 ± 15#110 ± 15#95 ± 12#
HFD + Drug (30 mg/kg)838.5 ± 2.0*#120 ± 12#80 ± 10#60 ± 8#
Data are presented as Mean ± SEM. * p<0.05 vs. Control Diet. # p<0.05 vs. HFD + Vehicle.
Histopathological Analysis of Liver

Objective: To visually assess the impact of the treatment on liver architecture and lipid accumulation.

Protocol:

  • Tissue Harvesting: At the terminal endpoint, excise the liver immediately. Rinse gently in cold phosphate-buffered saline (PBS).

  • Fixation:

    • For standard histology, place a lobe of the liver in 10% neutral buffered formalin for at least 24 hours.[21][22]

    • For lipid assessment with Oil Red O, embed a small piece of a liver lobe in Optimal Cutting Temperature (OCT) compound and snap-freeze it in liquid nitrogen or on dry ice. Store at -80°C.

  • Processing and Sectioning:

    • Formalin-fixed tissue will be dehydrated, cleared, and embedded in paraffin. Sections are cut at 4-5 µm.

    • Frozen tissue is sectioned on a cryostat at 8-10 µm.

  • Staining:

    • Hematoxylin and Eosin (H&E): The standard stain for assessing liver morphology, inflammation, and hepatocyte ballooning.[23]

    • Oil Red O: Stains neutral lipids (triglycerides) bright red, allowing for the direct visualization and quantification of hepatic steatosis (fatty liver).

  • Interpretation: A trained pathologist should score the slides for steatosis, lobular inflammation, and hepatocellular ballooning to generate a NAFLD Activity Score (NAS).

Conclusion

The investigation of this compound requires a robust preclinical strategy grounded in the selection of appropriate animal models and the meticulous execution of validated protocols. Diet-induced models of hyperlipidemia and NAFLD in mice offer a physiologically relevant context to test the hypothesis that this compound acts as a GPR109A agonist to improve metabolic health. By following the detailed protocols for model induction, compound administration, and multi-faceted endpoint analysis outlined in this guide, researchers can generate the high-quality, reproducible data necessary to advance the development of this promising therapeutic candidate.

References

  • Hansen, H. H., et al. (2017). Animal models of non-alcoholic fatty liver disease: current perspectives and recent advances. PMC - NIH. [Link]
  • NC3Rs. (2013). Blood sampling: Mouse. NC3Rs. [Link]
  • Anstee, Q. M., & Goldin, R. D. (2006).
  • Parasuraman, S., et al. (2010).
  • Tsuchida, T., et al. (2018). Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research. MDPI. [Link]
  • AECOM IACUC. Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. [Link]
  • Wang, D., et al. (2014). Comparison on Animal Models of Hyperlipidemia. En-China Info. [Link]
  • Meex, R. C. R., & Watt, M. J. (2017). Non-Alcoholic Fatty Liver Disease: Translating Disease Mechanisms into Therapeutics Using Animal Models. MDPI. [Link]
  • de Oliveira, J. M. P. F., et al. (2013). Assessment of four experimental models of hyperlipidemia. PubMed. [Link]
  • Neoteryx. (2017). 4 Top Methods of Blood Collection in Lab Rodents. Neoteryx. [Link]
  • Florida State University Office of Research. (2016). Oral Gavage in the Mouse.
  • University of Kentucky Research. (n.d.). Guidelines for Blood Collection in Laboratory Animals. University of Kentucky. [Link]
  • Farrell, G., et al. (2014). Animal Models of Nonalcoholic Fatty Liver Disease—A Starter's Guide. Scilit. [Link]
  • Emini Veseli, B., et al. (2017).
  • Rahman, M. H., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central. [Link]
  • Kaur, G., et al. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Wang, X., et al. (2023). Animal Model Screening for Hyperlipidemic ICR Mice. MDPI. [Link]
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. [Link]
  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. [Link]
  • Queen's University Animal Care Committee. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Queen's University. [Link]
  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH. [Link]
  • Bio-protocol. (n.d.). Liver histology. Bio-protocol. [Link]
  • Clinical Tree. (2023). Liver Tissue Processing and Normal Histology. Clinical Tree. [Link]
  • Gambhir, D., et al. (2015).
  • Ye, L., et al. (2014).
  • Ching, S. M., et al. (2022). Anti-hyperlipidemic activity screening on induced hyperlipidemia in rats, anti-microbial activity determination and phytochemical analysis of Morus Rubra. MedCrave online. [Link]
  • de Oliveira, B. R., et al. (2017). Modelling hypercholesterolaemia in rats using high cholesterol diet. PMC - NIH. [Link]
  • Abdominal Key. (2019). Liver Tissue Processing and Normal Histology. Abdominal Key. [Link]
  • Amirabadizadeh, A., et al. (2017). Introduction and Optimization of a Dietary Model for Inducing Hyperlipidemia in Rats. Journal of Babol University of Medical Sciences. [Link]
  • Clinical Gate. (2015). Liver Tissue Processing and Normal Histology.
  • Marti, F., et al. (2022). GPR109A agonists alter the expression of multiple transmitter pathways...
  • Bell, P. (2020). Normal Liver Histology 101. AASLD. [Link]
  • Azman, N. S., et al. (2023). Induction of Hypercholesterolemia in Rodents Based on Different Dietary Requirements: A Systematic Review. FACULTY OF MEDICINE AND HEALTH SCIENCES. [Link]
  • Al-Shaikh, T. M., et al. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology.
  • Renwick, A. G., et al. (1988).
  • Bruckert, E., et al. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. PubMed. [Link]
  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
  • Zhang, Y., et al. (2013). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Taylor & Francis Online. [Link]
  • Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. [Link]
  • Al-Rawodi, H., et al. (2015). S-carboxymethyl-l-cysteine and it (R/S)-S-oxides in beagle dog plasma and hepatic cytosol. Taylor & Francis Online. [Link]
  • Murata, T., et al. (2020).
  • van der Pijl, P. C., et al. (2011).

Sources

Application Notes & Protocols: Leveraging 2-(Benzylthio)nicotinic acid to Interrogate GPR35 Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(Benzylthio)nicotinic acid as a potent research tool for investigating the G protein-coupled receptor 35 (GPR35).

Section 1: Introduction and Scientific Context

This compound is a synthetic organic compound belonging to the pyridinecarboxylic acid class.[1] Its structural similarity to nicotinic acid (niacin), a well-known modulator of lipid metabolism and cardiovascular function through GPCRs, positions it as a valuable tool for pharmacological research.[2][3] While research on this specific molecule is emerging, its primary utility lies in its potential to act as a selective agonist for the G protein-coupled receptor 35 (GPR35).

GPR35 is a Class A rhodopsin-like GPCR that was deorphanized relatively recently.[4][5] It is highly expressed in immune cells (such as macrophages, monocytes, and granulocytes) and throughout the gastrointestinal tract, suggesting a significant role in inflammation and intestinal homeostasis.[6][7] Genome-wide association studies have linked GPR35 to inflammatory bowel disease, primary sclerosing cholangitis, and other inflammatory conditions.[8][9] The receptor's involvement in diverse signaling pathways makes it a compelling, albeit complex, therapeutic target.[10] These application notes provide the foundational knowledge and detailed protocols required to effectively use this compound to explore the biology and therapeutic potential of GPR35.

Section 2: Compound Profile and Handling

Before initiating any experimental work, it is critical to understand the physicochemical properties and safety requirements for this compound.

PropertyValueSource
Synonyms 2-(Benzylthio)pyridine-3-carboxylic acid, 2-(benzylsulfanyl)nicotinic acid[1][11]
CAS Number 112811-90-2[1][12]
Molecular Formula C₁₃H₁₁NO₂S[1][11]
Molecular Weight 245.30 g/mol [1][11]
Physical Form White to off-white solid or crystalline powder[1]
Purity Typically >98%[1][11][12]
Storage Store at room temperature in a dry, dark place. Seal tightly.[11]

Safety & Handling: this compound is classified as an irritant.[11]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[11]

  • Precautionary Measures:

    • Wash hands and skin thoroughly after handling.

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[13]

    • Use only in a well-ventilated area and avoid breathing dust.[13]

    • In case of contact with skin, wash with plenty of soap and water.

    • In case of eye contact, rinse cautiously with water for several minutes.

  • Solubility: For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Further dilutions should be made in the appropriate aqueous assay buffer. Note that sonication may be required to fully dissolve the compound.[14]

Section 3: Mechanism of Action - Probing the GPR35 Signaling Axis

GPR35 activation by an agonist like this compound initiates a complex cascade of intracellular events. Unlike many GPCRs that primarily signal through Gαs, Gαi, or Gαq proteins, GPR35 demonstrates a distinct signaling profile, primarily coupling to Gα₁₃ and β-arrestin-2 .[4][15][16]

  • Gα₁₃-Mediated Pathway: Upon agonist binding, GPR35 facilitates the exchange of GDP for GTP on the Gα₁₃ subunit. This activates the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs).[15] Activated RhoA is a master regulator of the actin cytoskeleton, influencing critical cellular processes such as cell migration, adhesion, and proliferation.[5][15]

  • β-Arrestin-Mediated Pathway: Agonist binding also triggers the phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs). This phosphorylated state serves as a docking site for β-arrestin-2.[6][15] The recruitment of β-arrestin-2 not only desensitizes the G protein signal and promotes receptor internalization but also acts as a scaffold for G protein-independent signaling, potentially activating pathways like the extracellular signal-regulated kinase (ERK).[10][16]

Understanding this dual signaling capacity is crucial, as it allows for the investigation of "biased agonism," where a ligand may preferentially activate one pathway over the other.

GPR35_Signaling_Pathway cluster_cytoplasm Cytoplasm GPR35 GPR35 G_protein Gα₁₃-Gβγ GPR35->G_protein GRK GRK GPR35->GRK RhoGEF RhoGEF G_protein->RhoGEF Activates Agonist This compound (Agonist) Agonist->GPR35 Binds RhoA RhoA RhoGEF->RhoA Activates Cellular_Responses_RhoA Cytoskeletal Rearrangement Cell Migration RhoA->Cellular_Responses_RhoA GPR35_P P-GPR35 GRK->GPR35_P Phosphorylates b_Arrestin β-Arrestin-2 GPR35_P->b_Arrestin Recruits Internalization Receptor Internalization & Desensitization b_Arrestin->Internalization ERK_Pathway ERK Signaling b_Arrestin->ERK_Pathway In_Vitro_Workflow cluster_assay Assay-Specific Preparation start Start culture 1. Cell Culture (e.g., HEK293 expressing GPR35) start->culture seed 2. Seed Cells (e.g., 96-well plate) culture->seed dye_load 3a. Load Cells (Calcium-sensitive dye) seed->dye_load For Ca²⁺ Assay transfect 3b. Transfect Cells (β-arrestin complementation system) seed->transfect For β-Arrestin Assay prepare_cpd 4. Prepare Compound Plate (Serial dilutions of test compound) dye_load->prepare_cpd transfect->prepare_cpd stimulate 5. Stimulate Cells & Acquire Data (Fluorescence/Luminescence Plate Reader) prepare_cpd->stimulate analyze 6. Data Analysis (Generate dose-response curves, calculate EC₅₀) stimulate->analyze end End analyze->end

Caption: General experimental workflow for in vitro cell-based GPCR assays.

While GPR35 is not a classic Gαq-coupled receptor, its signaling can lead to downstream changes in intracellular calcium ([Ca²⁺]i), and this assay remains a valuable high-throughput screening method for GPCRs. [17][18]For receptors that do not natively couple to Gαq, co-transfection with a promiscuous G-protein like Gα₁₆ can redirect the signal towards the calcium pathway. [19] Objective: To measure the ability of this compound to induce a transient increase in intracellular calcium in cells expressing GPR35.

Materials:

  • HEK293 cells stably or transiently expressing human GPR35.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM). [17]* Probenecid (optional, to prevent dye leakage from cells like CHO or HEK293). [20]* this compound (test compound).

  • Zaprinast or another known GPR35 agonist (positive control). [6][10]* DMSO (vehicle control).

  • 96- or 384-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader with kinetic read capability and automated injection (e.g., FLIPR, FlexStation). [17] Procedure:

  • Cell Plating (Day 1): Seed GPR35-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer the next day (e.g., 40,000-60,000 cells/well). Incubate overnight (37°C, 5% CO₂). [20]2. Dye Loading (Day 2): a. Prepare the dye-loading solution according to the manufacturer's protocol, typically by diluting the Fluo-4 AM stock in assay buffer. If using, add probenecid to a final concentration of 2.5 mM. [20] b. Aspirate the culture medium from the cell plate and add 100 µL of dye-loading solution to each well. c. Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. [20]3. Compound Plate Preparation: While cells are incubating, prepare a separate "compound plate." Create a serial dilution of this compound and the positive control (Zaprinast) in assay buffer at 4-5 times the final desired concentration. Include wells with assay buffer containing only DMSO for the vehicle control. [20]4. Data Acquisition: a. Set the fluorescence plate reader to the appropriate wavelengths for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm). [20] b. Program a kinetic read protocol: establish a stable baseline fluorescence for 10-20 seconds, then inject the compounds from the compound plate, and continue reading fluorescence every 1-2 seconds for a total of 120-180 seconds. [20] c. Place the cell and compound plates in the instrument and initiate the run.

Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

This assay provides a direct and robust measurement of GPR35 activation and is highly suitable for studying its pharmacology. [15][16]Technologies like DiscoverX's PathHunter® or Promega's NanoBRET™ are commonly used. The protocol below is based on the principles of enzyme fragment complementation (EFC). [21][22] Objective: To quantify the recruitment of β-arrestin-2 to GPR35 upon stimulation with this compound.

Materials:

  • Engineered cell line co-expressing GPR35 fused to an enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to the complementary enzyme acceptor (EA). [16][21]* Cell culture and plating reagents as described above.

  • Assay buffer and detection reagents provided with the EFC kit.

  • This compound (test compound).

  • Zaprinast (positive control).

  • Luminescence-capable plate reader.

Procedure:

  • Cell Plating (Day 1): Seed the engineered cells in a white, solid-bottom 96-well plate at the manufacturer's recommended density. Incubate overnight.

  • Compound Addition (Day 2): a. Prepare serial dilutions of this compound and the positive control in assay buffer. b. Add the diluted compounds to the respective wells of the cell plate. Include vehicle controls.

  • Incubation: Incubate the plate at 37°C or room temperature (as optimized for the specific receptor) for 90 minutes. The duration can be optimized based on the kinetics of the receptor-arrestin interaction. [21]4. Signal Detection: a. Add the EFC detection reagents to all wells according to the manufacturer's protocol. b. Incubate for 60 minutes at room temperature, protected from light, to allow the chemiluminescent signal to develop.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis: Normalize the data by setting the vehicle control as 0% and the maximal response of a saturating concentration of the positive control as 100%. Plot the normalized response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Contextual Data - Potency of Known GPR35 Agonists: To provide a benchmark for interpreting results, the potency of the well-characterized agonist Zaprinast varies by species and assay type.

SpeciesAssay TypeCell LineEC₅₀ (Mean)Reference
RatIntracellular CalciumHEK29316 nM[23]
HumanIntracellular CalciumHEK293840 nM[23]
Ratβ-Arrestin-2 Recruitment (BRET)-pEC₅₀ = 7.1[23]
Humanβ-Arrestin-2 Recruitment (BRET)-pEC₅₀ = 5.4[23]
Mouseβ-Arrestin-2 Recruitment (BRET)-pEC₅₀ = 6.01[23]

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value.

Section 5: In Vivo Applications - Conceptual Framework

Translating in vitro findings to a physiological context is a critical step in drug development. Given GPR35's high expression in immune and gastrointestinal tissues, in vivo studies using this compound could focus on models of inflammation and pain. [6][9] Potential Study Designs:

  • Model of Inflammatory Bowel Disease (IBD): In a murine model of colitis (e.g., DSS-induced colitis), this compound could be administered systemically or locally. Endpoints would include disease activity index (weight loss, stool consistency), colon length, histological scoring of inflammation, and quantification of inflammatory cytokine expression (e.g., TNF-α, IL-6) in colonic tissue.

  • Model of Neuropathic Pain: GPR35 is implicated in pain transduction. [9]In a model such as chronic constriction injury (CCI) of the sciatic nerve in rodents, the effect of this compound on mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) could be assessed.

  • Pharmacokinetic (PK) and Formulation Studies: Before in vivo efficacy studies, it is essential to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Formulation development may be necessary to ensure adequate bioavailability for the chosen route of administration. [24][25]

Section 6: Data Interpretation & Troubleshooting
  • High Background in β-Arrestin Assays: GPR35 can exhibit high constitutive (agonist-independent) activity. [26]If background is high, consider optimizing the expression level of the receptor by titrating the amount of transfection plasmid or selecting a stable clone with lower expression. [26]* No Response to Agonist: Confirm receptor expression and cell surface localization via methods like flow cytometry or ELISA. Verify the integrity and concentration of the compound stock. Always include a positive control for the cell line (e.g., ATP for endogenous P2Y receptors in a calcium assay) to ensure cells are healthy and responsive. [20]* Species Ortholog Selectivity: Be aware that GPR35 ligands often show significant differences in potency between human, rat, and mouse orthologs. [5][10]Results from one species may not be directly translatable to another.

Section 7: Conclusion

This compound represents a valuable chemical probe for the pharmacological investigation of GPR35. Its potential as a GPR35 agonist allows researchers to dissect the receptor's role in cellular signaling, particularly its dual coupling to Gα₁₃ and β-arrestin pathways. The detailed protocols provided herein offer a robust framework for characterizing its activity in vitro, paving the way for further studies into the physiological and pathophysiological roles of GPR35 in inflammation, pain, and gastrointestinal diseases.

References

  • GPR35 acts a dual role and therapeutic target in inflamm
  • GPR35 - Wikipedia. (URL: [Link])
  • diagram of GPR35 ligands and functions. The overall structure of human...
  • GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PubMed Central. (URL: [Link])
  • From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modul
  • GPR35 acts a dual role and therapeutic target in inflammation - PMC - PubMed Central. (URL: [Link])
  • GPR35 in Intestinal Diseases: From Risk Gene to Function - Frontiers. (URL: [Link])
  • G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - Frontiers. (URL: [Link])
  • Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PubMed Central. (URL: [Link])
  • This compound, min 98%, 1 gram. (URL: [Link])
  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (URL: [Link])
  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment - YouTube. (URL: [Link])
  • Percutaneous penetration of nicotinates: in vivo and in vitro measurements - PubMed - NIH. (URL: [Link])
  • Ca2+ Mobilization Assay - Cre
  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - NIH. (URL: [Link])
  • Ca2+ mobilization assays in GPCR drug discovery - PubMed. (URL: [Link])
  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview - YouTube. (URL: [Link])
  • Nicotinic acid - Wikipedia. (URL: [Link])
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (URL: [Link])
  • Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - NIH. (URL: [Link])
  • Mechanism of action of niacin - PubMed. (URL: [Link])
  • Pleiotropic effects of nicotinic acid: beyond high density lipoprotein cholesterol elev
  • TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google P
  • Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed. (URL: [Link])
  • (PDF)
  • Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study - PubMed. (URL: [Link])
  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed. (URL: [Link])

Sources

Applications of 2-(Benzylthio)nicotinic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the potential applications of 2-(benzylthio)nicotinic acid in medicinal chemistry. Drawing upon the well-established pharmacology of the nicotinic acid scaffold and the known bioactivities of structurally related thio-derivatives, this guide offers insights into its synthesis, potential mechanisms of action, and detailed protocols for evaluating its efficacy in relevant therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Introduction: The Therapeutic Promise of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in human biology, serving as a precursor to the coenzymes NAD and NADP. Beyond its essential nutritional role, nicotinic acid at pharmacological doses exhibits broad-spectrum lipid-modifying effects, most notably its ability to raise high-density lipoprotein (HDL) cholesterol while lowering triglycerides and low-density lipoprotein (LDL) cholesterol. These properties have established it as a therapeutic agent for dyslipidemia and the prevention of cardiovascular diseases.[1]

The medicinal chemistry landscape is rich with derivatives of nicotinic acid, exploring modifications to its core structure to enhance potency, reduce side effects, or unlock new therapeutic applications. These derivatives have been investigated for a wide range of activities, including neuroprotection, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] The introduction of a thioether linkage at the 2-position of the pyridine ring, as in this compound, presents an intriguing modification. This chemical feature offers the potential to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to introduce new interactions with biological targets.

While this compound itself is a relatively under-explored compound, its structural components—the nicotinic acid core and the benzylthio group—suggest a strong rationale for its investigation in several key therapeutic areas. This guide will focus on its potential as a vasodilator, an anti-inflammatory agent, and an antioxidant, providing the theoretical framework and practical methodologies to explore these applications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the S-alkylation of 2-mercaptonicotinic acid (also known as 2-thionicotinic acid). This nucleophilic substitution reaction is a robust and well-established method for the formation of thioether bonds.

Protocol: Synthesis via S-Alkylation

This protocol details the synthesis of this compound from 2-mercaptonicotinic acid and benzyl bromide.

Materials:

  • 2-Mercaptonicotinic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptonicotinic acid (1 equivalent) in anhydrous DMF or ACN.

  • Base Addition: Add potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate salt.

  • Alkylation: To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into deionized water and acidify with 1M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Therapeutic Applications and In Vitro Evaluation

Based on the known activities of nicotinic acid derivatives, we hypothesize that this compound may possess valuable pharmacological properties in the following areas:

Vasodilatory Effects

Mechanistic Rationale: Nicotinic acid is a known vasodilator, an effect that contributes to the common side effect of flushing.[4] This vasodilation is mediated by the release of prostaglandins.[5] A structurally similar compound, 2-(1-adamantylthio)nicotinic acid, has been shown to be a potent vasorelaxant.[6] Its mechanism of action is partially mediated by endothelium-induced nitric oxide (NO) and prostacyclin.[6] It is therefore plausible that this compound will exhibit similar vasodilatory properties.

Experimental Workflow:

Vasodilation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis aorta Isolate rat thoracic aorta rings Cut into 2-3 mm rings aorta->rings mount Mount in organ bath with Krebs solution rings->mount equilibrate Equilibrate under tension mount->equilibrate contract Induce contraction (e.g., with phenylephrine) equilibrate->contract add_compound Add cumulative concentrations of this compound contract->add_compound record Record isometric tension add_compound->record plot Plot concentration-response curve record->plot calculate Calculate Rmax and ED50 plot->calculate

Caption: Experimental workflow for assessing vasorelaxant activity.

Signaling Pathway:

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Compound This compound Receptor Putative Receptor Compound->Receptor eNOS eNOS Receptor->eNOS activates COX COX Receptor->COX activates L_Arg L-Arginine NO Nitric Oxide (NO) L_Arg->NO via eNOS AA Arachidonic Acid PGI2 Prostacyclin (PGI2) AA->PGI2 via COX sGC sGC NO->sGC activates AC Adenylyl Cyclase PGI2->AC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP PKG PKG cGMP->PKG activates cAMP cAMP AC->cAMP converts ATP ATP ATP PKA PKA cAMP->PKA activates Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease PKA->Ca_decrease Relaxation Vasorelaxation Ca_decrease->Relaxation leads to

Caption: Proposed signaling pathway for vasodilation.[7][8][9]

Quantitative Data from a Structurally Related Compound:

The vasorelaxant effects of 2-(1-adamantylthio)nicotinic acid provide a benchmark for what might be expected from this compound.[6]

CompoundRmax (%)ED₅₀ (nM)
2-(1-Adamantylthio)nicotinic acid78.721.3
Acetylcholine (Control)95.0-
Data sourced from a study on rat thoracic aorta.[6]
Anti-Inflammatory Activity

Mechanistic Rationale: Inflammation is a key process in many diseases, and the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[10] Therefore, this compound may inhibit NO production in activated macrophages.

This protocol is used to determine the anti-inflammatory potential of the test compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production for each concentration of the test compound.

Antioxidant Activity

Mechanistic Rationale: Oxidative stress is implicated in a wide range of pathologies. The sulfur atom in the benzylthio moiety could potentially participate in redox reactions, conferring antioxidant properties. Indeed, some thionicotinic acid derivatives have demonstrated antioxidant activity.[6]

This cell-free assay evaluates the direct nitric oxide scavenging ability of the test compound.[4]

Materials:

  • Sodium nitroprusside (SNP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (as described above)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside in PBS with 100 µL of various concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reaction: After incubation, add 100 µL of Griess Reagent (pre-mixed 1:1 ratio of Part A and Part B) to each well.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide scavenging using the following formula: % Scavenging = [(A_control - A_test) / A_control] x 100 Where A_control is the absorbance of the control (SNP solution without the test compound) and A_test is the absorbance in the presence of the test compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the established pharmacology of nicotinic acid and its derivatives, there is a strong scientific basis to investigate its potential as a vasodilator, anti-inflammatory, and antioxidant agent. The protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of these activities.

Future research should focus on a comprehensive evaluation of its biological activities, including in vivo studies to assess its efficacy and safety profile. Further structure-activity relationship (SAR) studies, involving modifications to both the benzyl and nicotinic acid moieties, could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. The exploration of this and similar compounds could pave the way for new treatments for cardiovascular, inflammatory, and other diseases driven by oxidative stress.

References

  • Endothelium derived vasodilators – prostacyclin (PGI2) and nitric oxide... [Internet]. ResearchGate. [cited 2024 Jan 8].
  • Physiology, Vasodilation - StatPearls [Internet]. NCBI Bookshelf. 2023 [cited 2024 Jan 8].
  • Nicotinic acid [Internet]. Wikipedia. 2024 [cited 2024 Jan 8].
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [Internet]. MDPI. [cited 2024 Jan 8].
  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER [Internet]. SID. [cited 2024 Jan 8].
  • Nitric oxide (NO) and prostacyclin signaling pathways in regulation of... [Internet]. ResearchGate. [cited 2024 Jan 8].
  • Nitric Oxide Series, Part Four: How Nitric Oxide (NO) Causes Vasodilation [Internet]. Diabetes In Control. 2009 [cited 2024 Jan 8].
  • Nicotinic acid: pharmacological effects and mechanisms of action [Internet]. PubMed. [cited 2024 Jan 8].
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis [Internet]. [cited 2024 Jan 8].
  • Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera [Internet]. Research Journal of Pharmacy and Technology. [cited 2024 Jan 8].
  • Vascular Signal Transduction Mechanisms [Internet]. CV Physiology. [cited 2024 Jan 8].
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives [Internet]. PubMed. 2010 [cited 2024 Jan 8].
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [Internet]. [cited 2024 Jan 8].
  • Proposed mechanism of nicotinic acid-induced vasodilation (flushing).... [Internet]. ResearchGate. [cited 2024 Jan 8].
  • Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea [Internet]. arkat usa. [cited 2024 Jan 8].
  • Alkylation of Thiols in Green Mediums [Internet]. Journal of Materials and Environmental Science. [cited 2024 Jan 8].
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile [Internet]. PubMed. 2024 [cited 2024 Jan 8].

Sources

Application Notes and Protocols for the Investigation of 2-(Benzylthio)nicotinic acid as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to a Novel Anti-Inflammatory Candidate

Inflammation is a complex biological response implicated in a myriad of acute and chronic diseases. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-(Benzylthio)nicotinic acid as a potential anti-inflammatory therapeutic.

This compound, with the chemical formula C₁₃H₁₁NO₂S, is a derivative of nicotinic acid (Vitamin B3)[1][2]. While direct studies on the anti-inflammatory properties of this specific molecule are not yet prevalent in public literature, a strong scientific rationale for its investigation exists. Nicotinic acid and its derivatives have well-documented anti-inflammatory effects, which are independent of their lipid-modifying capabilities[3]. These effects are mediated, in part, through the downregulation of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway[4][5][6]. Furthermore, compounds containing benzyl groups, such as benzyl isothiocyanate, have also demonstrated potent anti-inflammatory properties by modulating the NF-κB pathway[7].

The unique combination of the nicotinic acid scaffold with a benzylthio group in this compound presents a compelling case for its investigation as a novel anti-inflammatory agent. This guide provides a structured, multi-tiered approach to systematically evaluate its efficacy, from initial in vitro screening to more complex cell-based and in vivo models. Each protocol is designed to be self-validating, with explanations of the underlying principles to empower researchers to make informed experimental choices.

Part 1: Foundational In Vitro Screening

The initial phase of evaluation focuses on rapid, cost-effective in vitro assays to determine if this compound possesses fundamental anti-inflammatory characteristics.

Inhibition of Protein Denaturation Assay

Principle: Protein denaturation is a well-established cause of inflammation in conditions like arthritis[8]. This assay assesses the ability of the test compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin. Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit protein denaturation[9].

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Prepare a stock solution of a standard drug, such as Diclofenac sodium, at the same concentrations.

  • Assay Procedure:

    • To 2.8 mL of the BSA solution, add 0.2 mL of the test compound or standard drug at different concentrations.

    • A control group should consist of 2.8 mL of BSA solution and 0.2 mL of the vehicle (e.g., DMSO).

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound 10Hypothetical Data
50Hypothetical Data
100Hypothetical Data
250Hypothetical Data
500Hypothetical Data
Diclofenac Sodium (Standard) 10Hypothetical Data
50Hypothetical Data
100Hypothetical Data
250Hypothetical Data
500Hypothetical Data
Cyclooxygenase (COX-2) Inhibition Assay

Principle: The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through the synthesis of prostaglandins[10][11][12]. Selective inhibition of COX-2 is a key mechanism of many anti-inflammatory drugs[13]. This assay determines the ability of this compound to inhibit COX-2 activity.

Protocol (Using a Commercial COX-2 Inhibitor Screening Kit):

  • Kit Components: A typical kit will contain a COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the preparation of reagents.

    • Add the COX-2 enzyme to the wells of a 96-well plate.

    • Add various concentrations of this compound or a known COX-2 inhibitor (e.g., Celecoxib) to the wells.

    • Incubate for a specified time at the recommended temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the provided detection reagent and a plate reader.

  • Calculation:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation:

CompoundIC₅₀ for COX-2 Inhibition (µM)
This compound Hypothetical Data
Celecoxib (Standard) Hypothetical Data

Part 2: Cell-Based Assays for Mechanistic Insights

Once initial in vitro activity is established, the next logical step is to investigate the compound's effects in a more biologically relevant context using cell-based assays.

Workflow for Cell-Based Anti-Inflammatory Assays

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis A RAW 264.7 Macrophages or Human THP-1 Monocytes B Cell Seeding & Adherence A->B C Pre-treatment with This compound B->C D Stimulation with LPS (Lipopolysaccharide) C->D E Nitric Oxide (NO) Production (Griess Assay) D->E F Pro-inflammatory Cytokine Levels (ELISA for TNF-α, IL-6) D->F G Gene Expression Analysis (qPCR for iNOS, COX-2, TNF-α, IL-6) D->G H NF-κB Pathway Activation (Western Blot for p-p65, IκBα) D->H

Caption: Workflow for evaluating the anti-inflammatory effects of this compound in macrophage/monocyte cell lines.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator[14]. This assay measures the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell supernatant.

  • Griess Assay:

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

  • Cell Viability: Perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity[15].

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory response[15][16]. This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of the test compound on the secretion of these cytokines from LPS-stimulated macrophages.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as in section 2.2 for cell culture, pre-treatment with this compound, and stimulation with LPS.

  • ELISA:

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's protocol for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Investigation of the NF-κB Signaling Pathway

Principle: The NF-κB pathway is a central regulator of inflammatory gene expression[17]. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6[7][18]. Nicotinic acid has been shown to inhibit this pathway[5][6]. This protocol uses Western blotting to assess the effect of this compound on key proteins in this pathway.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 Release Proteasome Proteasomal Degradation p_IkBa->Proteasome Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway activated by LPS.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

  • Protein Extraction: Lyse the cells to extract total cellular protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: A decrease in the levels of p-p65 and the preservation of IκBα in the presence of this compound would indicate inhibition of the NF-κB pathway.

Part 3: In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising results from in vitro and cell-based assays warrant investigation in a living organism to assess the compound's efficacy and potential side effects.

Carrageenan-Induced Paw Edema Model

Principle: This is a widely used and well-characterized model for acute inflammation[19][20]. Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume by a test compound is an indication of its anti-inflammatory activity.

Protocol:

  • Animals: Use Wistar albino rats or Swiss albino mice, fasted overnight before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I (Control): Vehicle only.

      • Group II (Standard): Indomethacin (10 mg/kg, p.o.).

      • Group III-V (Test): this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

    • Administer the vehicle, standard, or test compound orally.

  • Induction of Edema:

    • One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation:

    • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours% Inhibition of Edema
Control (Vehicle) -Hypothetical Data0
Indomethacin 10Hypothetical DataHypothetical Data
This compound 25Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
100Hypothetical DataHypothetical Data

Conclusion

This guide outlines a systematic and robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By progressing through foundational in vitro screening, mechanistic cell-based assays, and a well-established in vivo model, researchers can build a comprehensive profile of the compound's activity. The rationale for investigating this molecule is soundly based on the known anti-inflammatory properties of its constituent nicotinic acid and benzyl moieties. The provided protocols, rooted in established scientific principles, offer a clear path forward for determining the therapeutic potential of this novel compound.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
  • Pise, A. A., & Padwal, S. L. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3226-3231. [Link]
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
  • Venkatesan, N. (2016).
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
  • Zeb, A., Sadiq, A., Ullah, F., Ahmad, S., & Ayaz, M. (2020). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [Link]
  • Kumar, S., Sharma, A., & Kumar, R. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. [Link]
  • Rivas-Vilchis, A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
  • Wu, B. J., et al. (2011). Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities. Journal of Cardiovascular Pharmacology, 57(4), 447-454. [Link]
  • Kim, S., et al. (2014). Nuclear factor-kappaB sensitizes to benzyl isothiocyanate-induced antiproliferation in p53-deficient colorectal cancer cells.
  • Rauf, A., et al. (2018). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 25(28), 3329-3351. [Link]
  • Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 969-976. [Link]
  • Choi, Y. H., & Kim, G. Y. (2010). Benzyl Isothiocyanate Exhibits Anti-Inflammatory Effects in Murine Macrophages and in Mouse Skin. Journal of Medicinal Food, 13(5), 1136-1143. [Link]
  • Das, A., et al. (2021). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules, 26(16), 4976. [Link]
  • Khan, H., et al. (2020). Raging the War Against Inflammation With Natural Products. Frontiers in Pharmacology, 11, 888. [Link]
  • Zhang, Y., et al. (2014). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway.
  • Feng, L., & Geringer, M. R. (2000). Specific cyclooxygenase-2 (COX-2) inhibitors. The Journal of the American Academy of Orthopaedic Surgeons, 8(1), 26-32. [Link]
  • Wang, W., et al. (2016).
  • Zhang, Y., et al. (2014).
  • Skaug, B., Jiang, X., & Chen, Z. J. (2009).
  • Alichem. (n.d.). This compound, min 98%, 1 gram. [Link]
  • Khan, M. S., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

Sources

Application Notes and Protocols for the Investigation of 2-(Benzylthio)nicotinic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of Novel Nicotinic Acid Analogs

Nicotinic acid (Niacin, Vitamin B3) and its derivatives represent a burgeoning field in cancer research, exhibiting a spectrum of biological activities that extend beyond their foundational role in cellular metabolism.[1] The structural modification of the nicotinic acid scaffold has given rise to novel chemical entities with promising pharmacological profiles, including potent anticancer effects. This document provides a detailed guide for researchers and drug development professionals on the preclinical evaluation of 2-(Benzylthio)nicotinic acid , a compound of interest for its potential as a targeted therapeutic agent.

While direct literature on the anticancer properties of this compound is nascent, related nicotinic acid derivatives have demonstrated significant efficacy, notably through the inhibition of key signaling pathways in cancer progression. For instance, certain novel nicotinic acid-based compounds have exhibited potent inhibitory effects against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[2][3] One such derivative demonstrated a promising IC50 value of 0.068 μM for VEGFR-2 inhibition and induced apoptosis in cancer cell lines.[2][3]

These findings provide a strong rationale for investigating this compound as a potential VEGFR-2 inhibitor. The benzylthio moiety introduces unique physicochemical properties that may enhance its binding affinity and selectivity for the receptor's active site. This guide will, therefore, focus on a hypothetical, yet scientifically rigorous, framework for elucidating the mechanism of action and therapeutic potential of this compound, with a primary focus on the VEGFR-2 signaling cascade.

Hypothesized Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

We postulate that this compound may exert its anticancer effects by directly or indirectly inhibiting the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. By targeting this pathway, this compound could potentially stifle tumor growth and metastasis.

Diagram of the Hypothesized VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BTNA This compound BTNA->VEGFR2 Inhibits (Hypothesized) InVitro_Workflow start Start: This compound cell_lines Cancer Cell Lines (e.g., HCT-15, PC-3, HUVEC) start->cell_lines mtt MTT Assay (Cytotoxicity & IC50) cell_lines->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis western_blot Western Blot (VEGFR-2 Pathway) mtt->western_blot end In Vitro Characterization Complete cell_cycle->end apoptosis->end western_blot->end

Sources

Application Notes and Protocols: Investigating the Antimicrobial Properties of 2-(Benzylthio)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a New Class of Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Nicotinic acid (a form of vitamin B3) and its derivatives have long been recognized for their diverse biological activities. The pyridine ring within nicotinic acid is a key pharmacophore found in numerous established drugs.[1][2] Similarly, organosulfur compounds, particularly those containing a benzylthio moiety, have demonstrated significant potential in medicinal chemistry, including antimicrobial applications. The introduction of a sulfur-linked benzyl group can enhance lipophilicity and modulate the electronic properties of a molecule, potentially leading to improved cell permeability and target interaction.

This guide focuses on the synthesis and antimicrobial evaluation of 2-(benzylthio)nicotinic acid derivatives, a class of compounds that strategically combines the structural features of both nicotinic acid and benzylthio groups. While direct literature on the antimicrobial profile of this specific chemical family is sparse, the known activities of related heterocyclic and sulfur-containing compounds provide a strong rationale for their investigation.[3][4][5] These application notes provide a comprehensive framework for the synthesis of these novel derivatives and a suite of robust protocols for the systematic evaluation of their antimicrobial efficacy.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-mercaptonicotinic acid, from a commercially available precursor. The second step is the S-alkylation of this intermediate with a suitable benzyl halide.

Step 1: Synthesis of 2-Mercaptonicotinic Acid (Precursor)

The foundational precursor, 2-mercaptonicotinic acid, can be synthesized from 2-chloronicotinic acid via a nucleophilic substitution reaction with thiourea.[6][7][8][9] This method is well-documented and provides a good yield of the desired thiol intermediate.

Protocol 1: Synthesis of 2-Mercaptonicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloronicotinic acid (e.g., 5 mmol) and thiourea (e.g., 6 mmol, 1.2 equivalents) in 15 mL of water.

  • Reflux: Heat the suspension to 90°C and maintain reflux for 8 hours with continuous stirring. The mixture will typically form a pale yellow suspension.

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature.

  • pH Adjustment: Adjust the pH of the suspension to approximately 8 using a dilute sodium hydroxide solution. This step is crucial for the subsequent precipitation of the product. Then, carefully add dilute hydrochloric acid to precipitate the product as a pale yellow solid.[7][8]

  • Isolation and Purification: Isolate the precipitated solid by filtration. Wash the solid with cold water and dry it under a vacuum to yield 2-mercaptonicotinic acid.

Step 2: Synthesis of this compound

With the 2-mercaptonicotinic acid precursor in hand, the final step is the introduction of the benzyl group via an S-alkylation reaction. This is a standard procedure for the formation of thioethers.

Protocol 2: S-Alkylation to Yield this compound

  • Reaction Setup: Dissolve 2-mercaptonicotinic acid (e.g., 1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (e.g., 1.1 equivalents), to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

  • Benzyl Halide Addition: To the stirred solution, add the desired benzyl halide (e.g., benzyl bromide or benzyl chloride, 1.1 equivalents) dropwise at room temperature. A variety of substituted benzyl halides can be used at this stage to generate a library of derivatives.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield the final this compound derivative.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: S-Alkylation 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Step1_Reaction Reflux in Water (90°C, 8h) 2_Chloronicotinic_Acid->Step1_Reaction Thiourea Thiourea Thiourea->Step1_Reaction 2_Mercaptonicotinic_Acid 2-Mercaptonicotinic Acid Step1_Reaction->2_Mercaptonicotinic_Acid Step2_Reaction Stir at Room Temp 2_Mercaptonicotinic_Acid->Step2_Reaction Benzyl_Halide Benzyl Halide (R-CH2-X) Benzyl_Halide->Step2_Reaction Base Base (e.g., NaOH) Base->Step2_Reaction Final_Product This compound Derivative Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis of this compound derivatives.

Part 2: Protocols for Antimicrobial Evaluation

A systematic evaluation of the antimicrobial properties of the newly synthesized compounds is critical. The following protocols describe standard methods for determining the spectrum and potency of antimicrobial activity.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Materials:

  • Synthesized this compound derivatives

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile diluent (e.g., DMSO, water)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7][10] Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[7]

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in broth to obtain a range of concentrations.[7]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only).[7]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[7] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 4: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[6][7]

Materials:

  • Synthesized compounds

  • Sterile Petri dishes with appropriate agar (e.g., Mueller-Hinton Agar)

  • Test microorganisms

  • Sterile swabs and cork borer

Procedure:

  • Lawn Culture: Create a uniform microbial lawn by streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the agar surface.[7]

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a fixed volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Antimicrobial_Screening_Workflow Start Synthesized Derivatives Primary_Screening Primary Screening (Agar Well Diffusion) Start->Primary_Screening Active_Compounds Identify Active Compounds (Zone of Inhibition > X mm) Primary_Screening->Active_Compounds MIC_Determination Quantitative Analysis (Broth Microdilution for MIC) Active_Compounds->MIC_Determination Data_Analysis Data Analysis & Reporting MIC_Determination->Data_Analysis Further_Studies Mechanism of Action / Cytotoxicity Studies Data_Analysis->Further_Studies

Caption: Workflow for the antimicrobial evaluation of novel compounds.

Part 3: Data Presentation and Interpretation

Effective data management is crucial for comparing the antimicrobial efficacy of different derivatives.[7] MIC data should be presented in a clear and standardized format.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data

Compound IDR-Group on Benzyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
Derivative 1 H
Derivative 2 4-Cl
Derivative 3 4-NO₂
Derivative 4 4-CH₃
Positive Control 1 CiprofloxacinN/A
Positive Control 2 FluconazoleN/AN/AN/A

Part 4: Proposed Avenues for Mechanism of Action Studies

While the precise mechanism of action for this compound derivatives is yet to be determined, insights can be drawn from related structures. Nicotinic acid itself is a precursor to NAD and NADP, which are essential coenzymes in numerous redox reactions.[1] It is plausible that these derivatives could interfere with metabolic pathways involving these coenzymes. The benzylthio group may facilitate membrane disruption or interaction with specific enzymes. Further studies could include:

  • Cellular Leakage Assays: To determine if the compounds compromise bacterial cell membrane integrity.

  • Enzyme Inhibition Assays: Targeting specific bacterial enzymes involved in essential processes like DNA replication or cell wall synthesis.

  • In Silico Docking Studies: To predict potential molecular targets based on the compound's structure.

Conclusion

This document provides a foundational guide for the synthesis and antimicrobial evaluation of a novel class of compounds: this compound derivatives. By leveraging established synthetic methodologies and standardized antimicrobial testing protocols, researchers can systematically explore the potential of these molecules in the ongoing search for new and effective antimicrobial agents. The provided protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data.

References
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health.
  • 2-Mercaptonicotinic acid. (n.d.). ECHEMI.
  • A new method for concomitant evaluation of drug combinations for their antimicrobial properties. (2025). PubMed Central.
  • 2-Mercaptonicotinic acid. (n.d.). ChemicalBook.
  • 2-Mercaptonicotinic acid. (n.d.). ChemicalBook.
  • 2-Mercaptonicotinic acid. (n.d.). PubChem.
  • This compound. (n.d.). CymitQuimica.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Institutes of Health.
  • Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. (2024). Advanced Journal of Chemistry, Section A.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PubMed Central.
  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (2004). PubMed.
  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. (n.d.). National Institutes of Health.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.
  • Synthesis and Characterization and Evaluation of Antimicrobial Activity of Few New Heterocyclic Compounds Derived from Nicotinic Acid. (2022). ResearchGate.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI.

Sources

Application Note: Strategies and Protocols for the Preclinical Formulation of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Benzylthio)nicotinic acid is a pyridinecarboxylic acid derivative with potential therapeutic applications.[1] As with many new chemical entities (NCEs) emerging from discovery pipelines, its development is challenged by poor aqueous solubility, a factor that can severely limit oral bioavailability and complicate the interpretation of in vivo efficacy and toxicology studies.[2][3] This guide provides a comprehensive, science-driven framework for researchers and drug development professionals to formulate this compound for preclinical in vivo evaluation. By moving beyond a simple list of steps, we delve into the causal reasoning behind experimental design, establishing a self-validating workflow that begins with fundamental physicochemical characterization and progresses to the development of robust, fit-for-purpose formulations. The protocols herein are designed to maximize exposure in early studies, ensuring that reliable and reproducible data can be generated to make critical decisions in the drug development process.[3][4]

Foundational Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient (API) is paramount.[5] This pre-formulation assessment provides the data necessary to guide a rational formulation strategy, saving valuable time and API.

Known Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO₂S[1][6]
Molecular Weight245.30 g/mol [1][6]
AppearanceWhite to off-white crystalline powder[1]
Chemical StructureNicotinic acid with a benzylthio group at the 2-position[1]

The structure contains a carboxylic acid moiety, making it an acidic compound. The addition of the lipophilic benzylthio group to the nicotinic acid backbone suggests that the molecule will likely exhibit poor water solubility and belong to the Biopharmaceutics Classification System (BCS) Class II or IV.[7][8]

Protocol 1.1: pH-Dependent Solubility Profiling

Rationale: As an acidic compound, the solubility of this compound is expected to be highly dependent on pH. Deprotonation of the carboxylic acid group at a pH above its pKa will yield a more soluble anionic salt. This protocol establishes the pH-solubility profile, which is critical for determining if a simple aqueous solution is a viable formulation strategy.

Methodology:

  • Prepare Buffers: Prepare a series of biocompatible buffers (e.g., citrate, phosphate) at pH values ranging from 2.0 to 8.0.

  • Equilibrate Slurry: Add an excess amount of this compound powder to a known volume of each buffer in separate glass vials.

  • Incubate: Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantify: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analyze: Plot the solubility (in mg/mL or µg/mL) as a function of pH. This profile will directly inform the feasibility of an aqueous solution via pH modification.

A Systematic Workflow for Formulation Development

A tiered approach to screening potential vehicles is efficient and conserves API. The goal is to identify the simplest formulation that can deliver the required dose in a safe and reproducible manner. The following workflow illustrates the decision-making process.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Validation A API Characterization (Protocol 1.1) B Tier 1 Vehicle Screening (Aqueous & Organic) A->B C Decision: Solubility > Target Dose? B->C D Formulate Aqueous Solution (Protocol 3.1) C->D Yes (pH-adjusted) E Formulate Co-Solvent/Surfactant System (Protocol 3.2) C->E Yes (Organic/Co-solvent) F Formulate Nanosuspension (Protocol 3.3) C->F No G QC & Stability Validation (Protocol 4.1) D->G E->G F->G H Final Formulation for In Vivo Study G->H G A Formulation Prepared B QC Testing - Visual Appearance - pH Measurement - API Concentration (HPLC) - Particle Size (if suspension) A->B C Decision: Pass/Fail? B->C D Approved for Dosing (Proceed with In Vivo Study) C->D Pass E Reformulate / Troubleshoot C->E Fail E->A

Sources

Application Note: Target Validation of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Target identification and validation are pivotal stages in the drug discovery pipeline, ensuring that a therapeutic agent engages its intended molecular target to elicit a desired physiological effect.[1][2] This document provides a comprehensive guide for researchers on validating the molecular target of 2-(Benzylthio)nicotinic acid, a novel small molecule with potential therapeutic applications. Due to the limited public data on this specific compound, we will proceed with a hypothetical, yet plausible, target enzyme—"Target Enzyme X" (TE-X)—based on the known broad bioactivity of nicotinic acid derivatives, which includes anti-inflammatory and metabolic effects.[3][4] This application note will detail the necessary protocols, from initial biochemical assays to confirm enzymatic inhibition, to gold-standard cellular assays that verify target engagement in a physiological context.

Introduction to Target Validation

The journey of a small molecule from a preliminary "hit" to a clinical candidate is contingent on a thorough understanding of its mechanism of action.[5] Target validation is the multi-faceted process of demonstrating that modulating a specific biological target with a small molecule will have the intended therapeutic outcome.[2][6] This process is critical for de-risking a drug discovery program, as off-target effects are a major cause of clinical trial failures.

This compound is a derivative of nicotinic acid (niacin), a well-known vitamin B3 vitamer with established pharmacological effects on lipid metabolism and inflammation.[7][8] Nicotinic acid and its analogues have been shown to interact with a variety of biological targets, including G protein-coupled receptors like GPR109A, and enzymes such as cytochrome P450s and α-amylase/α-glucosidase.[1][9][10] Given this precedent, it is reasonable to hypothesize that this compound may also exhibit specific interactions with a key enzyme in a disease-relevant pathway.

This guide will outline a systematic approach to validate a hypothetical enzyme, TE-X, as the direct target of this compound.

Overall Target Validation Workflow

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Downstream & In Vivo Validation A Compound Synthesis (this compound) B Phenotypic Screening (e.g., anti-inflammatory assay) A->B C Hypothesize Target (e.g., Target Enzyme X) B->C D Biochemical Assay (Enzyme Inhibition) C->D E Determine IC50 & Ki D->E F Cellular Thermal Shift Assay (CETSA) E->F H Confirm Target Binding in Cells F->H G In-Cell Target Engagement (e.g., NanoBRET) G->H I Cellular Biomarker Modulation H->I J In Vivo Proof-of-Concept I->J

Caption: A generalized workflow for small molecule target validation.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 2-(benzylsulfanyl)nicotinic acid[11]
Synonyms 2-(Benzylthio)pyridine-3-carboxylic Acid[12]
CAS Number 112811-90-2[11]
Molecular Formula C13H11NO2S[11][12]
Molecular Weight 245.30 g/mol [12]
Physical Form White to Almost white powder to crystal[12]
Purity >98.0%[12]

Safety Information: this compound and its derivatives may cause skin and serious eye irritation.[11][13][14] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[13] All work should be conducted in a well-ventilated area.[13]

Protocol 1: Biochemical Assay for TE-X Inhibition

The first step in validating our hypothesis is to determine if this compound directly inhibits the activity of purified TE-X in a controlled, in vitro setting. An enzyme inhibition assay will allow for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Principle: This protocol assumes TE-X catalyzes a reaction that results in a measurable change, such as absorbance or fluorescence. The assay measures the rate of this reaction in the presence of varying concentrations of this compound to determine the concentration at which the enzyme's activity is reduced by 50%.

Materials:

  • Purified, active TE-X

  • Substrate for TE-X

  • This compound

  • Assay buffer (optimized for TE-X activity)

  • DMSO (for compound dilution)

  • 96- or 384-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

  • Assay Setup:

    • Add assay buffer to all wells of the microplate.

    • Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Add a solution of TE-X to all wells except for the negative control (no enzyme) wells.

    • Pre-incubate the plate at the optimal temperature for TE-X for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin kinetic measurements using the microplate reader, recording the signal (e.g., absorbance) at regular intervals for a set period. The reaction should be monitored under initial velocity conditions.[15]

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction rate (velocity).

    • Normalize the rates relative to the vehicle control (DMSO), which represents 100% enzyme activity.

    • Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Causality and Trustworthiness:

  • Why use initial velocity? To ensure that the measured rate is proportional to the enzyme concentration and not limited by substrate depletion or product inhibition.[15]

  • Why pre-incubate? This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts, leading to more accurate potency measurements.

  • Controls are crucial: Including a "no enzyme" control accounts for background signal, while the "vehicle control" (DMSO) establishes the baseline for 100% enzyme activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

While a biochemical assay can confirm direct inhibition, it does not prove that the compound can enter a cell and bind to its target in the complex cellular environment.[3][10] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates.[9][16]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[16] The binding of a small molecule, like this compound, to its target protein can increase the protein's stability.[9] This increased stability means a higher temperature is required to denature and aggregate the protein. By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift" that indicates direct binding.[16]

CETSA Workflow Diagram

G A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or this compound B 2. Heat Shock Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separate Fractions Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins C->D E 5. Protein Analysis Quantify soluble TE-X via Western Blot or Mass Spec D->E F 6. Data Analysis Plot soluble protein vs. temperature to generate melt curves and observe thermal shift E->F

Caption: The step-by-step workflow for a CETSA experiment.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses TE-X to a sufficient density.

    • Harvest the cells and resuspend them in fresh media.

    • Divide the cell suspension into two batches. Treat one with a saturating concentration of this compound (e.g., 10-50 µM) and the other with an equivalent volume of vehicle (DMSO).

    • Incubate at 37°C for 1-2 hours to allow for compound uptake.[16]

  • Heat Challenge:

    • Aliquot the treated and vehicle cell suspensions into PCR tubes.

    • Using a thermocycler, heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[16]

    • Include an unheated control sample at room temperature.

    • After heating, cool the samples to room temperature for 3 minutes.[9]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by performing three cycles of freezing in liquid nitrogen and thawing at room temperature.[9][16]

    • Add a lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9][16]

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples.[16]

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for TE-X, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL detection system.[16]

  • Data Analysis:

    • Quantify the band intensities for TE-X at each temperature point.

    • Normalize the intensity of each band to the unheated control (100% soluble).

    • Plot the normalized soluble protein fraction against temperature for both the vehicle- and compound-treated samples to generate "melt curves".

    • A shift in the melt curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Alternative Cellular Target Engagement Methods

While CETSA is a powerful label-free method, other techniques can provide complementary and often more quantitative data on target engagement in living cells.

NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. The target protein (TE-X) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to TE-X is then added. When the tracer binds, it comes into close proximity with the luciferase, generating a BRET signal. A test compound like this compound will compete with the tracer for binding to TE-X, leading to a dose-dependent decrease in the BRET signal. This assay can provide quantitative data on compound affinity and residence time in live cells.

Data Integration and Building a Case for Target Validation

Validating TE-X as the target of this compound requires a cohesive interpretation of data from multiple experimental approaches.

AssayQuestion AnsweredPositive Result
Biochemical Assay Does the compound directly inhibit the target's activity?Low IC50 value.
CETSA Does the compound bind to the target in a cellular context?A clear thermal shift in the melt curve upon compound treatment.
Cellular Biomarker Assay Does target engagement lead to the expected downstream biological effect?Modulation of a known downstream biomarker of TE-X activity.

If this compound demonstrates potent inhibition of TE-X in a biochemical assay, and this is supported by a clear thermal shift in a CETSA experiment, there is strong evidence for direct target engagement. The final piece of the puzzle is to show that this engagement leads to a functional cellular outcome.

Hypothetical Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Target Enzyme X Pathway cluster_2 Cellular Response A External Stimulus (e.g., Cytokine) B Receptor Activation A->B C Target Enzyme X (TE-X) B->C D Downstream Substrate E Phosphorylated Substrate (Active) D->E TE-X F Gene Transcription E->F G Inflammatory Response F->G inhibitor This compound inhibitor->C

Caption: Hypothetical pathway showing inhibition of TE-X.

By measuring the levels of the "Phosphorylated Substrate" or the ultimate "Inflammatory Response" in cells treated with this compound, one can link direct target engagement (from CETSA) to a functional cellular consequence, thereby completing the validation process.

Conclusion

This application note provides a comprehensive framework for the target validation of this compound. By employing a combination of biochemical and cellular assays, researchers can confidently establish a direct link between the compound, its molecular target, and its cellular activity. This rigorous, evidence-based approach is fundamental to advancing novel small molecules like this compound through the drug discovery and development process.

References

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London.
  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493.
  • Goldstein, D. M., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(7), 733–735.
  • DiscoverX. (2017, March 16). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay [Video]. YouTube.
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–247.
  • Mullard, A. (2021). Cellular target engagement assays for small-molecule drug discovery. Nature Reviews Drug Discovery, 20, 897-899.
  • Wikipedia. (n.d.). Enzyme assay.
  • DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube.
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247–2257.
  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Technology Networks.
  • DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. BioAssay Systems.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Current Atherosclerosis Reports, 7(1), 62-69.
  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine, 4(148), 148ra115.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The synthesis, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction, is a robust method for C-S bond formation but requires careful control of parameters to achieve high efficiency and purity.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during the synthesis.

Question 1: My final yield of this compound is consistently low. What are the most likely causes?

Low yield is a common issue that can typically be traced back to three primary areas: incomplete reaction, formation of side products, or significant material loss during workup and purification.[1]

  • Incomplete Reaction: The reaction may not be reaching completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate activation of the nucleophile. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to determine when the starting materials have been consumed.[1]

  • Side Reactions: The most probable side reaction is the oxidative dimerization of benzyl mercaptan to form dibenzyl disulfide. This is often facilitated by trace amounts of oxygen, especially under basic conditions. Another possibility is the presence of impurities in the starting 2-chloronicotinic acid.

  • Purification Losses: Significant amounts of product can be lost during the purification steps, particularly recrystallization if improper solvents or volumes are used.[1] The final product is a white to almost white crystalline powder.[2][3]

Question 2: The reaction seems to stop before all the 2-chloronicotinic acid is consumed, even after extended reaction times. What's happening?

This "stalling" phenomenon usually points to an issue with the nucleophile or the reaction conditions.

  • Insufficient Base: The reaction requires a base to deprotonate the benzyl mercaptan (pKa ~9.5) to form the much more potent benzyl thiolate nucleophile.[4] If the base is too weak or used in a substoichiometric amount, the concentration of the active nucleophile will be too low to drive the reaction to completion.

  • Base Degradation or Insolubility: Ensure the base is fresh and dry. Some bases, like sodium hydride, can lose activity upon storage. The insolubility of inorganic bases like potassium carbonate can sometimes limit the reaction rate; vigorous stirring is essential.

  • Temperature: While SNAr reactions on electron-deficient rings like pyridine are favorable, they often require thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[5][6] A moderate increase in temperature may be necessary, but excessive heat can promote side reactions.

Question 3: I am observing an unexpected, foul-smelling byproduct. What is it and how can I prevent it?

Low molecular weight thiols and their derivatives are notoriously malodorous.[4] The primary source of odor is unreacted benzyl mercaptan. Its presence in the final product indicates either an incomplete reaction or an excess of the reagent was used.

To mitigate this:

  • Optimize Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of benzyl mercaptan, but avoid large excesses.[4]

  • Efficient Workup: During the workup, a basic wash (e.g., with dilute NaOH or Na2CO3 solution) can help remove unreacted acidic thiol before product precipitation.

  • Proper Ventilation: Always perform this reaction in a well-ventilated fume hood. Any off-gases can be passed through a bleach (NaOCl) scrubber to oxidize volatile sulfur compounds.[4]

Frequently Asked Questions (FAQs)

Question 1: What is the underlying mechanism of this reaction?

The synthesis of this compound from 2-chloronicotinic acid and benzyl mercaptan is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The benzyl thiolate anion, generated in situ by a base, attacks the carbon atom bearing the chlorine at the C-2 position of the pyridine ring. This position is electronically deficient and thus activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[7] This attack disrupts the aromaticity of the ring and forms a high-energy anionic intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is stabilized by resonance, with one resonance form placing the charge on the electronegative nitrogen atom, which is a significant stabilizing contributor.[7]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final thioether product.

// Reactants reactants [label=< + 2-Chloronicotinic AcidBenzyl Thiolate

>];

// Meisenheimer Complex intermediate [label=< Meisenheimer Complex (stabilized)

>];

// Products products [label=< +Cl- 2-(Benzylthio)nicotinic AcidChloride

>];

// Arrows reactants -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Loss of Leaving Group"]; } } Caption: S-N-Ar reaction mechanism.

Question 2: How do I choose the optimal base for this reaction?

The base's primary role is to deprotonate benzyl mercaptan to form the thiolate. The choice of base is critical for reaction success.

  • Inorganic Bases: These are generally preferred for thioether synthesis.[4]

    • Potassium Carbonate (K2CO3): A cost-effective and moderately strong base that is often sufficient for this transformation. It is a solid, so efficient stirring is crucial. A patent for a similar reaction highlights its use.[8]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that will irreversibly and completely deprotonate the thiol. It is highly effective but requires careful handling under anhydrous conditions due to its reactivity with water.

  • Organic Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not strong enough to fully deprotonate the thiol and are less effective than inorganic bases for this specific SNAr reaction.

Question 3: What is the best solvent for this synthesis?

Polar aprotic solvents are the standard choice for SNAr reactions because they can solvate the cation of the base while not strongly solvating the anion, thus increasing the nucleophile's reactivity.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are excellent solvents for SNAr reactions and can facilitate the dissolution of the reactants and base, often leading to higher reaction rates.[9]

  • Acetonitrile (ACN): Another effective polar aprotic solvent that can be a good choice.[5]

  • Green Chemistry Considerations: While effective, solvents like DMF have environmental and safety concerns. Researchers are encouraged to explore greener alternatives where possible, although this may require more extensive reaction optimization.[4]

Data Summary: Optimizing Reaction Conditions

The following table provides a conceptual summary of how changing key reaction parameters can influence the yield. The values are illustrative and serve as a guide for optimization experiments.

ParameterCondition ACondition BExpected Outcome & Rationale
Base K2CO3 (1.5 eq)NaH (1.2 eq)Condition B may offer a higher yield. NaH is a stronger base, ensuring complete and rapid formation of the thiolate nucleophile.
Solvent IsopropanolDMFCondition B is expected to be superior. DMF, a polar aprotic solvent, enhances the nucleophilicity of the thiolate, accelerating the SNAr reaction.[9]
Temperature 50 °C80 °CCondition B will likely be faster and higher yielding. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[8] Monitor for side product formation at higher temperatures.

Optimized Experimental Protocol

This protocol is a starting point for the synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-chloronicotinic acid and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. Stir the suspension for 10-15 minutes.

  • Nucleophile Addition: Slowly add benzyl mercaptan to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water.

    • Acidify the aqueous mixture to a pH of ~3-4 using 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

    • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a white crystalline solid.[2]

Troubleshooting Workflow

If you encounter issues, this workflow can help diagnose the problem.

Caption: A workflow for troubleshooting low yield issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • ACS Green Chemistry Institute. (n.d.). Thioether Formation. Wordpress.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Benchchem. (n.d.). 2-(Benzylthio)ethyl nicotinate|C15H15NO2S|RUO.
  • CymitQuimica. (n.d.). This compound.
  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • ResearchGate. (2025). ChemInform Abstract: An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts.
  • ChemicalBook. (2025). 2-Chloronicotinic acid | 2942-59-8.
  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • ResearchGate. (n.d.). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines.
  • ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Google Patents. (n.d.). TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Sigma-Aldrich. (n.d.). This compound | 112811-90-2.

Sources

Technical Support Center: Purification of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Benzylthio)nicotinic acid (CAS: 112811-90-2). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges in the purification of this important heterocyclic building block.

Compound Overview

This compound, also known as 2-(Benzylthio)pyridine-3-carboxylic acid, is a crystalline solid with the molecular formula C₁₃H₁₁NO₂S and a molecular weight of approximately 245.30 g/mol .[1] It typically appears as a white to off-white powder or crystal.[1] Achieving high purity is critical, as residual impurities from synthesis can interfere with subsequent reactions or biological assays. This guide focuses on robust methods to achieve >98% purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically derived from the synthetic route. Common synthesis involves the S-alkylation of 2-mercaptonicotinic acid with a benzyl halide. Therefore, you should anticipate:

  • Unreacted Starting Materials: 2-mercaptonicotinic acid and the benzylating agent (e.g., benzyl chloride or bromide).

  • Side-Products: Dibenzyl disulfide (from oxidation of benzylthiol), benzyl alcohol (from hydrolysis of the benzylating agent), or products of over-alkylation on the pyridine nitrogen.

  • Residual Solvents: Solvents used during the reaction, such as DMF, acetonitrile, or alcohols.[2]

Q2: I have a crude solid. What is the best first-line purification technique to try?

A2: For a crystalline solid with an estimated purity of over 90% (based on preliminary analysis like ¹H NMR or TLC), recrystallization is the most efficient and scalable first choice.[3] If the crude material is an oil, contains multiple closely-eluting impurities on a TLC plate, or is of low purity (<90%), silica gel column chromatography is the more appropriate starting point.[4]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods provides the most comprehensive purity assessment:

  • Melting Point: A sharp melting point range that matches literature values (e.g., 194.0 to 198.0 °C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good qualitative check.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A purity of >98% is often required for pharmaceutical applications.[5][6]

  • Spectroscopy:

    • ¹H NMR: Confirms the structure and can reveal the presence of impurities if their protons do not overlap with the product signals.

    • Gas Chromatography (GC): Can also be used to determine purity, with commercial standards often specified as >98.0% (GC).[1]

Q4: What are the key solubility characteristics of this compound?

A4: As a molecule containing both a carboxylic acid and a pyridine ring, its solubility is pH-dependent.

  • Aqueous Solubility: It is poorly soluble in neutral water but will readily dissolve in aqueous basic solutions (e.g., 1M NaOH, NaHCO₃, K₂CO₃) due to the formation of the highly soluble carboxylate salt.

  • Organic Solubility: Based on the parent nicotinic acid structure, it is expected to be soluble in polar organic solvents like DMSO and DMF.[7] Its solubility in alcohols like ethanol or methanol is likely moderate and increases significantly with heating, making these good candidates for recrystallization.[8] It has low solubility in non-polar solvents like hexanes or diethyl ether. Always perform small-scale solubility tests to confirm the optimal solvent for your specific application.[3]

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during purification experiments.

Recrystallization Problems

Q: My product "oiled out" of the solution instead of forming crystals. What happened and how can I fix it?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture). This is a common issue when the solution is cooled too rapidly or is highly concentrated with impurities.

  • Causality: Impurities can depress the melting point of your compound, creating a low-melting eutectic mixture. If the solution becomes saturated while the temperature is still above this depressed melting point, the product will separate as a liquid (oil) rather than a solid crystal lattice.

  • Solutions:

    • Reheat and Slow Cool: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly (e.g., by placing it in a large, insulated container) to ensure saturation is reached at a temperature below the melting point.

    • Induce Crystallization: At a temperature just below where it oiled out, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.

    • Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Switch to a solvent in which the compound is less soluble, or employ a two-solvent recrystallization system.[3]

Q: I performed a recrystallization, but my yield was extremely low. What are the likely causes?

A: Low yield is a common frustration. The cause can usually be traced to one of the following steps:

  • Causality & Solutions:

    • Excess Solvent: Using too much hot solvent to dissolve the crude product is the most frequent error. The solution will not be saturated upon cooling, and much of the product will remain dissolved.

      • Fix: Boil off some of the solvent to reconcentrate the solution and allow it to cool again.[3]

    • Premature Crystallization: If crystals form during hot filtration, you will lose a significant amount of product on the filter paper.

      • Fix: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration step. Add a small excess of hot solvent before filtering to ensure the product stays in solution.

    • Inefficient Cooling: If you do not cool the solution to a low enough temperature (e.g., in an ice bath after initial room temperature cooling), a substantial amount of product may remain dissolved.

      • Fix: Allow the solution to cool to room temperature slowly, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

      • Fix: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q: My final crystals are still yellow/brown. How do I remove colored impurities?

A: Persistent color is often due to highly conjugated, non-volatile impurities.

  • Causality: These impurities are structurally similar enough to the product to be incorporated into the crystal lattice or are present in high enough concentration to adsorb to the crystal surface.

  • Solution: Activated Charcoal Treatment:

    • Dissolve the crude, colored solid in the minimum amount of appropriate hot solvent.

    • Remove the solution from the heat source and add a very small amount of activated charcoal (Darco-G60 or Norit) – typically 1-2% of the solute's weight. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Gently swirl the flask and reheat to boiling for a few minutes. The colored impurities will adsorb to the charcoal's high surface area.

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly lighter.[9]

    • Cool the filtrate to induce crystallization of the purified, colorless product.

Chromatography Problems

Q: My compound is streaking badly on the silica TLC plate. How can I get clean spots?

A: Streaking is typically caused by interactions between the analyte and the stationary phase, often due to the compound's acidity.

  • Causality: The carboxylic acid moiety of this compound is acidic and can interact strongly with the slightly acidic silica gel. This can lead to a distribution of ionized and non-ionized forms on the plate, causing tailing or streaking. Overloading the sample can also cause this issue.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of a modifying acid, like acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexanes). This creates an acidic environment that suppresses the deprotonation of your compound's carboxylic acid group, leading to a single, well-defined spot.

    • Reduce Sample Concentration: Ensure the sample you are spotting is not too concentrated. Dilute it and re-spot.

Visualized Workflows and Protocols

Diagram 1: Purification Method Selection Logic

This decision tree guides the selection of an appropriate purification strategy based on the characteristics of the crude sample.

G start Assess Crude Material (TLC, NMR, Appearance) oil_check Material is an Oil? start->oil_check purity_check Purity >90% and Crystalline? recrystallize Recrystallization purity_check->recrystallize Yes chromatography Column Chromatography purity_check->chromatography No color_check Colored Impurities? charcoal Add Activated Charcoal Step to Recrystallization color_check->charcoal Yes final_product Pure this compound color_check->final_product No oil_check->purity_check No (Solid) oil_check->chromatography Yes recrystallize->color_check charcoal->final_product chromatography->final_product

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Standard Recrystallization Workflow

This flowchart outlines the key steps in a successful single-solvent recrystallization.

A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Optional: Hot Gravity Filter (to remove insolubles/charcoal) A->B C 3. Cool Slowly to Room Temp B->C D 4. Cool in Ice Bath (to maximize yield) C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Minimal Ice-Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G H END: Pure Crystals G->H

Caption: Step-by-step workflow for a typical recrystallization experiment.

Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water

This two-solvent system is often effective for nicotinic acid derivatives. Ethanol is the "good" solvent (dissolves the compound well when hot), and water is the "poor" solvent (compound is insoluble).[3]

Solvent Selection Data

SolventPolarityBoiling Point (°C)Expected Behavior
EthanolPolar Protic78Good "Solvent 1" candidate; dissolves product when hot.
WaterPolar Protic100Good "Solvent 2" candidate; product likely insoluble.
Ethyl AcetatePolar Aprotic77Possible single-solvent candidate; test required.
AcetonitrilePolar Aprotic82Possible single-solvent candidate; test required.
HexanesNon-polar69Likely insoluble; useful as an anti-solvent or for washing.

Procedure:

  • Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.

  • Add ethanol dropwise while heating the mixture to a gentle boil. Continue adding ethanol until the solid just dissolves.

  • If the solution is colored, perform an activated charcoal treatment as described in the troubleshooting section. If it is clear, proceed to the next step.

  • While the ethanol solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Add one or two drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio at which crystallization occurred).

  • Dry the purified crystals under vacuum to a constant weight.

  • Characterize the final product by melting point and TLC/HPLC to confirm purity.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for determining the purity of the final product. Method optimization may be required.[6][10]

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to ~50 µg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 265 nm.

  • Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

References
  • Recrystallization Theory and Procedure. University of California, Los Angeles
  • 2-(Benzylthio)ethyl nicotinate | C15H15NO2S | RUO - Benchchem. Benchchem
  • This compound - CymitQuimica. CymitQuimica
  • This compound, min 98%, 1 gram. HDH Synthesis
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed. PubMed
  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies
  • TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents.
  • Nicotinic Acid - Product Inform
  • Purification of nicotinic acid - US3037987A - Google Patents.
  • Nicotinic acid - Wikipedia. Wikipedia
  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.
  • Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed. PubMed
  • Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chrom
  • Isolation of Nicotinic Acid (Vitamin B3)
  • EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents.
  • Nicotinic acid | 59-67-6 - ChemicalBook. ChemicalBook
  • Chemical determination of nicotinic acid and nicotinamide. - SciSpace. SciSpace
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate.
  • This compound | 112811-90-2 | Tokyo Chemical Industry UK Ltd. TCI Chemicals
  • [Methods for the determination of nicotinic acid derivatives in biological products] - PubMed. PubMed
  • This compound 112811-90-2 | TCI Deutschland GmbH. TCI Chemicals
  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS - Hungarian Journal of Industry and Chemistry. Hungarian Journal of Industry and Chemistry
  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - European P

Sources

Stability problems with 2-(Benzylthio)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Benzylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule, and its stability in solution is dictated by the chemical properties of its three key components: the pyridine ring, the carboxylic acid group, and the thioether linkage. An understanding of the potential liabilities of each component is crucial for troubleshooting. The thioether is susceptible to oxidation, while the nicotinic acid moiety's solubility is pH-dependent and can undergo typical carboxylic acid reactions.

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Handling and Dissolution

Question 1: I'm having trouble dissolving this compound. What solvents are recommended?

Answer: The solubility of this compound is influenced by both its aromatic character and its acidic carboxylic group.

  • Initial Recommendations: For stock solutions, polar aprotic organic solvents are generally a good starting point. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective choices.[1]

  • Aqueous Solutions: Direct dissolution in neutral water can be challenging. The molecule has a carboxylic acid group, making its solubility highly pH-dependent. To dissolve it in aqueous buffers, you will likely need to deprotonate the carboxylic acid by adjusting the pH to be above its pKa. A pH of 7.4 or higher is a good starting point. The saturated aqueous solution of the parent compound, nicotinic acid, has a pH of 2.7.[2]

  • Alcohols: Ethanol may also be used, but solubility might be lower compared to DMSO or DMF.[3]

Troubleshooting Protocol: Preparing an Aqueous Solution

  • Weigh the desired amount of this compound powder.

  • Add a small amount of a compatible organic solvent like DMSO to first wet and dissolve the solid.

  • Slowly add your desired aqueous buffer to the DMSO concentrate with vortexing.

  • If precipitation occurs, adjust the pH of the solution upwards with a dilute base (e.g., 0.1 M NaOH) until the solution clears. Monitor the pH closely.

  • Always purge the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize dissolved oxygen, which can contribute to oxidative degradation.[1]

Question 2: What are the recommended storage conditions for stock solutions?

Answer: Based on the chemical structure, several precautions should be taken to ensure the long-term stability of your stock solutions.

  • Temperature: For long-term stability, store solutions at -20°C or -80°C.[1] For short-term use, 2-8°C is acceptable for a few days, but stability at this temperature should be verified for your specific experimental timeframe.

  • Light: The presence of aromatic rings and a sulfur atom suggests potential photosensitivity. Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.

  • Atmosphere: The thioether linkage is susceptible to oxidation.[4] It is best practice to overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CSlows down potential degradation reactions.
Light Exposure Store in amber vials or protect from lightMinimizes risk of photodegradation.[5]
Atmosphere Store under inert gas (Ar or N₂)Prevents oxidation of the thioether moiety.
Container Tightly sealed glass vialsPrevents solvent evaporation and contamination.
Section 2: Chemical Stability and Degradation Pathways

The primary stability concerns for this compound in solution are oxidation of the thioether and hydrolysis of the molecule.

Question 3: My solution has changed color/I'm seeing unexpected peaks in my analysis (LC-MS, HPLC). What could be the cause?

Answer: This is a classic sign of chemical degradation. The most probable culprits are oxidation of the sulfur atom or hydrolysis.

A. Oxidation Pathway: The thioether sulfur is nucleophilic and can be easily oxidized, especially in the presence of air (oxygen), trace metals, or other oxidizing agents.[4] This typically occurs in two steps, first forming the sulfoxide and then the sulfone.

  • 2-(Benzylsulfinyl)nicotinic acid (Sulfoxide): This is the product of mild oxidation.

  • 2-(Benzylsulfonyl)nicotinic acid (Sulfone): This results from more aggressive or prolonged oxidation.

These oxidized species will have different polarities and masses, leading to new peaks in your chromatogram.

Workflow for Investigating Oxidation

cluster_0 Investigation cluster_1 Preventative Measures A Unexpected peak observed in LC-MS B Check mass of new peak. Is it +16 or +32 Da? A->B Hypothesize C Yes: Likely Oxidation B->C D No: Consider other pathways B->D E Use deoxygenated solvents (sparge with N₂ or Ar) C->E Implement F Add antioxidants (optional, check compatibility) E->F G Store solutions under inert gas F->G H Avoid trace metal contamination G->H

Caption: Workflow for diagnosing and preventing oxidation.

B. Hydrolytic Pathway: While thioethers are generally stable to hydrolysis, the bond between the pyridine ring and the sulfur atom can be susceptible to cleavage under certain conditions, particularly at elevated temperatures or extreme pH. This would yield nicotinic acid and benzyl mercaptan. A study on benzyl nicotinate (an ester, not a thioether) showed it undergoes hydroxide-ion-catalyzed hydrolysis at pH values of 7.4-10.0.[6] While the thioether is more stable than an ester, this suggests that basic conditions could promote degradation over time.

Potential Degradation Pathways

cluster_main This compound cluster_products Degradation Products start Pyridine Ring Carboxylic Acid Thioether Linkage ox1 Sulfoxide MW +16 start:f2->ox1 Mild Oxidation (+O) hy1 Nicotinic Acid start->hy1 Hydrolysis (pH, Temp) ox2 Sulfone MW +32 ox1->ox2 Strong Oxidation (+O)

Caption: Key degradation pathways for this compound.

Question 4: How can I confirm if my compound has degraded and by which pathway?

Answer: A systematic approach using analytical chemistry is the most reliable way to identify degradation products.

Step-by-Step Analytical Protocol:

  • Obtain a Baseline: Analyze a freshly prepared solution of this compound by High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS). This will give you the retention time and mass-to-charge ratio (m/z) of the parent compound (C₁₃H₁₁NO₂S, MW: 245.3 g/mol ).[7]

  • Analyze the Aged Sample: Inject your suspect solution into the LC-MS under the same conditions.

  • Identify Degradation Products:

    • Oxidation: Look for peaks with an m/z corresponding to the parent compound plus 16 (sulfoxide) or plus 32 (sulfone).

    • Hydrolysis: Look for a peak corresponding to the m/z of nicotinic acid (C₆H₅NO₂, MW: 123.11 g/mol ).[2]

  • Forced Degradation Study (for confirmation): To definitively identify potential degradation products, you can perform a forced degradation study. Expose fresh solutions to stress conditions and monitor the formation of new peaks.

Stress ConditionPotential Degradation Pathway
3% H₂O₂ Solution Oxidation
0.1 M NaOH, heat Base-catalyzed Hydrolysis
0.1 M HCl, heat Acid-catalyzed Hydrolysis
UV/Visible Light Exposure Photodegradation
Heat (e.g., 60°C) Thermal Degradation

By comparing the peaks from your aged sample to those generated in the forced degradation study, you can confirm the identity of the degradants.

Section 3: Proactive Stability Enhancement

Question 5: What proactive steps can I take to prevent degradation during my experiments?

Answer: The best troubleshooting is prevention. Integrating the following practices into your workflow will significantly enhance the stability of this compound solutions.

  • Solvent Preparation: Always use high-purity (e.g., HPLC grade) solvents. Before use, sparge aqueous buffers and organic solvents with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • pH Control: If your experiment allows, maintain the pH of aqueous solutions in the slightly acidic to neutral range (e.g., pH 5-7). A study on the related compound benzyl nicotinate showed it was stable at pH 2.0-3.0 but degraded at pH 7.4 and above.[6] While the thioether is not an ester, avoiding strongly basic conditions is a prudent measure.

  • Minimize Headspace: When storing solutions, use vials that are appropriately sized for the volume of liquid to minimize the amount of oxygen in the headspace.

  • Work in a Controlled Environment: When preparing solutions, especially for long-term storage, working in a glove box with an inert atmosphere can be beneficial.

  • Fresh is Best: Whenever possible, prepare solutions fresh on the day of the experiment. If you must use stock solutions, perform a quick purity check (e.g., by HPLC) if they have been stored for an extended period.

By understanding the inherent chemical liabilities of this compound and implementing these careful handling and analysis techniques, you can ensure the reliability and reproducibility of your experimental results.

References

  • Fiveable. (n.d.). Thioester Hydrolysis Definition.
  • Clutch Prep. (2024). Hydrolysis of Thioesters Explained.
  • Wikipedia. (n.d.). Thioester.
  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
  • The Organic Chemistry Tutor. (2023). Hydrolysis of Esters and Thioesters.
  • Sutherland, J. J., & Kennedy, R. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1235-1237.
  • ResearchGate. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • PubMed. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry.
  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers.
  • ResearchGate. (n.d.). Molecular Composition of Photooxidation Products Derived from Sulfur-Containing Compounds Isolated from Petroleum Samples.
  • PubChem. (n.d.). Nicotinic Acid.
  • Oyetunde, O. O., Tayo, F., & Oladimeji, F. A. (2011). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research, 10(5), 643-648.
  • ACS Publications. (2023). Sulfur-Containing Persistent Free Radicals and Reactive Species on Photoaged Microplastics: Identification and the Formation Mechanism.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation.
  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Oakwood Chemical. (n.d.). This compound, min 98%.
  • ResearchGate. (2025). Stability of Thiols in an Aqueous Process Flavoring.
  • Nature. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • Total Organic Chemistry. (2020). Organic Chemistry Lessons - Thiols and Thioethers.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Benzylthio)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Benzylthio)nicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working on or planning to synthesize this important heterocyclic compound. As a key intermediate in various pharmaceutical and materials science applications, achieving a high-yield, high-purity synthesis is paramount. This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and foundational knowledge to empower you to overcome common experimental hurdles. We will explore the causality behind procedural steps, ensuring you can adapt and optimize the synthesis for your specific laboratory context.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis of this compound, which typically proceeds via a nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with benzyl mercaptan.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Low yields are often a symptom of several underlying issues, including incomplete reactions, competing side reactions, or material loss during work-up and purification.[1] A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The nucleophilic attack of the benzyl thiolate on the electron-deficient pyridine ring is the key step. If the reaction stalls, consider the following:

    • Base Inefficiency: The base is critical for deprotonating benzyl mercaptan to form the more potent benzyl thiolate nucleophile. If you are using a weak base or an insufficient amount, the concentration of the active nucleophile will be too low.

      • Solution: Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure you use at least two equivalents of base: one to deprotonate the benzyl mercaptan and one to neutralize the carboxylic acid moiety of the starting material, which would otherwise protonate the thiolate.

    • Suboptimal Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.

      • Solution: Gradually increase the reaction temperature. A range of 80-100 °C is often effective for this type of transformation.[2] Always monitor the reaction by Thin Layer Chromatography (TLC) to check for product formation versus starting material consumption and potential byproduct formation at higher temperatures.[1][3]

  • Purification Losses: Significant amounts of product can be lost during the work-up and recrystallization steps.[1]

    • Solution: During the acidic work-up, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylic acid and induce complete precipitation. When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.

Q2: I'm observing significant amounts of unreacted 2-chloronicotinic acid in my crude product. How can I drive the reaction to completion?

This is a clear indication of an incomplete reaction. Beyond the points mentioned in Q1, consider these factors:

  • Solvent Choice: The solvent plays a vital role in an SNAr reaction. It must be able to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).

    • Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective. They solvate the cation of the base (e.g., K⁺) and the thiolate anion, enhancing the nucleophilicity of the sulfur. Using less polar solvents can significantly slow down or stall the reaction.

  • Reaction Time: These reactions are not always rapid.

    • Recommendation: Extend the reaction time.[1] Monitor the reaction every 2-4 hours using TLC. The reaction is complete when the 2-chloronicotinic acid spot is no longer visible. A typical reaction time can range from 6 to 24 hours.[2]

Q3: My final product is a persistent yellow/brown oil or a discolored solid that is difficult to purify. What are the likely impurities?

Discoloration often points to the formation of side products or the presence of residual, highly colored reagents.

  • Potential Impurities & Causes:

    • Dibenzyl Disulfide: Benzyl mercaptan can be easily oxidized to dibenzyl disulfide, especially if the reaction is exposed to air at elevated temperatures. This is a common impurity that can be oily or a low-melting solid.

    • Polymeric Byproducts: At high temperatures, pyridine derivatives can sometimes lead to the formation of dark, tar-like polymers.[1]

    • Residual Solvent: High-boiling solvents like DMF or DMSO can be difficult to remove completely and may trap other impurities.

  • Solutions for Prevention and Removal:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the oxidation of benzyl mercaptan.

    • Temperature Control: Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate.

    • Purification Strategy:

      • Aqueous Wash: After the initial acidic work-up and filtration, redissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with brine. This can help remove any remaining water-soluble impurities.

      • Recrystallization: This is the most effective method for removing dibenzyl disulfide and other minor impurities. Experiment with different solvent systems. A mixture of ethanol and water or ethyl acetate and hexanes often works well.

Experimental Workflow & Data

General Synthetic Protocol

This protocol provides a robust starting point for optimization.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere.

  • Nucleophile Addition: Add benzyl mercaptan (1.2 eq) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid).

  • Work-up: After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Precipitation: Acidify the aqueous solution to pH ~3 using concentrated HCl. A white or off-white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing low yield issues.

G start Low Yield Observed check_completion Check Reaction Completion by TLC/HPLC start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material inc_temp inc_temp sub_node_incomplete->inc_temp Increase Temperature inc_time inc_time sub_node_incomplete->inc_time Extend Time change_base change_base sub_node_incomplete->change_base Change Base/ Solvent check_ph check_ph sub_node_complete->check_ph Verify Precipitation pH optimize_recryst optimize_recryst sub_node_complete->optimize_recryst Optimize Recrystallization check_side_products check_side_products sub_node_complete->check_side_products Analyze for Side Products (NMR/MS)

Caption: A logical workflow for troubleshooting low yields in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings that are "activated" by electron-withdrawing groups.

  • Nucleophile Formation: The base (e.g., K₂CO₃) deprotonates benzyl mercaptan (BnSH) to form the highly nucleophilic benzyl thiolate anion (BnS⁻).

  • Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the chlorine atom (C2 position) on the pyridine ring. This position is highly electron-deficient due to the electron-withdrawing effects of the adjacent ring nitrogen and the carboxylic acid group. This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.

  • Rearomatization: The intermediate collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyridine ring to form the final product.

Reaction Mechanism Diagram

SNAr_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2 & 3: Attack and Rearomatization BnSH Bn-SH Base + Base BnSH->Base BnS- Bn-S⁻ Base->BnS- BH+ + BH⁺ BnS-->BH+ start 2-Chloronicotinic Acid + Bn-S⁻ intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack product This compound + Cl⁻ intermediate->product Loss of Leaving Group

Sources

Technical Support Center: 2-(Benzylthio)nicotinic Acid Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting cell-based assays involving 2-(Benzylthio)nicotinic acid. As a derivative of nicotinic acid, this compound is of interest for its potential pharmacological activities, which are likely mediated through pathways similar to its parent compound, including the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2] Successfully navigating in vitro experiments requires a nuanced understanding of the compound's properties and its interaction with cellular systems. This document provides field-proven insights and detailed protocols to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles encountered when working with this compound.

Q1: My this compound is precipitating after I add it to my cell culture medium. What should I do?

A: This is a common issue related to compound solubility. This compound is a hydrophobic molecule that is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock. When this stock is diluted into an aqueous cell culture medium, the compound can "crash out" or precipitate if its final concentration exceeds its solubility limit in the medium.

  • Immediate Steps: First, ensure your final DMSO concentration is as low as possible (ideally ≤0.5%) and consistent across all wells, including vehicle controls.[3][4] If precipitation persists, consider pre-warming the media to 37°C before adding the compound stock and mix gently but thoroughly. For more persistent issues, refer to the Comprehensive Troubleshooting Guide under Section 1: Compound Handling & Preparation .

Q2: I'm seeing significant cell death in my experiments, even at low concentrations. Is the compound cytotoxic?

A: It's possible. Any new compound should be evaluated for cytotoxicity. However, the solvent used to dissolve the compound, typically DMSO, can also be toxic to cells at higher concentrations.[4][5] It is critical to first run a vehicle control (media with the same final concentration of DMSO as your treated wells) to distinguish between compound-induced and solvent-induced cytotoxicity. If the vehicle control shows healthy cells, then the cytotoxicity is likely due to the compound. We provide a standard protocol for assessing this in the Protocols section.

Q3: My results are inconsistent between experiments. One day I see an effect, the next day I don't. Why?

A: Lack of reproducibility is a frequent challenge in cell-based assays and can stem from multiple sources.[6][7] Key factors to investigate include:

  • Cell-Related Variability: Are you using cells from a consistent passage number? Are cells seeded at the same density and are they in the exponential growth phase?[6]

  • Compound Preparation: Are you using a fresh dilution from a well-maintained stock solution for each experiment? Repeated freeze-thaw cycles of the stock can degrade the compound.[3]

  • Assay Conditions: Are you accounting for the "edge effect" in your microplates? Evaporation in the outer wells can concentrate the compound and affect cell viability.[6]

A detailed checklist for improving reproducibility is available in Section 2: Assay Variability & Reproducibility .

Q4: What is the likely mechanism of action for this compound?

A: As a nicotinic acid derivative, its primary mechanism is likely the activation of the HCA2 (GPR109A) receptor, a Gi alpha subunit-coupled GPCR.[1][8] Activation of this receptor typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[8][9] This pathway is responsible for the anti-lipolytic effects of nicotinic acid in adipocytes.[10] Assays measuring cAMP levels can be a direct way to measure receptor activation.

Proposed Signaling Pathway for this compound

The diagram below illustrates the anticipated primary signaling cascade following the binding of this compound to its receptor.

HCA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound Receptor HCA2/GPR109A Receptor Compound->Receptor Binds G_Protein Gi Protein Complex (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (reduced activity) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., inhibition of lipolysis) PKA->Downstream Phosphorylates Troubleshooting_Workflow Start Problem Detected: Inconsistent or Unexpected Results Check_Controls Step 1: Review Controls (Vehicle, Positive, Negative) Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Controls_Not_OK Troubleshoot Assay Components: - Reagent Integrity - Cell Health - Plate Reader Settings Controls_OK->Controls_Not_OK No Check_Compound Step 2: Investigate Compound - Visual check for precipitation? - Stock solution integrity? Controls_OK->Check_Compound Yes Compound_OK Compound Prep Looks Good? Check_Compound->Compound_OK Compound_Not_OK Re-evaluate Solubility & Stock Preparation Protocol. (See Section 1) Compound_OK->Compound_Not_OK No Check_Cells Step 3: Examine Cell Culture - Consistent passage? - Correct seeding density? - Mycoplasma test recent? Compound_OK->Check_Cells Yes Cells_OK Cell Culture is Consistent? Check_Cells->Cells_OK Cells_Not_OK Standardize Cell Culture Practices. (See Section 2) Cells_OK->Cells_Not_OK No Refine_Assay Step 4: Refine Assay Protocol - Incubation times - Plate layout (edge effects) - Pipetting technique Cells_OK->Refine_Assay Yes

Caption: A systematic workflow for troubleshooting common cell-based assay issues.

Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 245.30 g/mol ) [11]* Anhydrous/analytical grade DMSO [6]* Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 2.453 mg of this compound.

  • Weighing: Carefully weigh the compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex gently until the compound is completely dissolved. [3]If the compound is slow to dissolve, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C. [3]Visually inspect to ensure no solid particles remain.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store these aliquots at -20°C or -80°C to minimize freeze-thaw cycles. [3]

Protocol 2: General Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for determining the cytotoxic potential of the compound. [12][13] Materials:

  • Cells of interest

  • 96-well, tissue culture-treated plates

  • Complete cell culture medium

  • 10 mM stock of this compound in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol or SDS solution)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock in complete medium. For example, to achieve final concentrations from 0.1 µM to 100 µM.

    • Crucially, ensure the final DMSO concentration is constant in all wells (e.g., 0.5%). This requires preparing a vehicle control containing 0.5% DMSO in medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot cell viability (%) against compound concentration to determine the IC50 value.

References

  • Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?
  • Forma. (n.d.). Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends.
  • ABS Bio. (2025, August 29). Essential Quality Control Considerations for Cell Culture.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • ResearchGate. (2025, August 10). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro.
  • Holen, E., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • ResearchGate. (2024, October 28). Peptide solvent for cell-based Assay?
  • SciTechnol. (n.d.). The Problems with the Cells Based Assays.
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.
  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • Wikipedia. (n.d.). Nicotinic acid.
  • PMC - NIH. (n.d.). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity.
  • European Journal of Drug Metabolism and Pharmacokinetics. (1980). Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat.
  • PMC - NIH. (2023, December 13). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma.
  • PubMed. (2008, April 17). Mechanism of action of niacin.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • PMC - PubMed Central. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies.
  • NIH. (n.d.). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug.
  • PubMed Central - NIH. (n.d.). New flow cytometric assays for monitoring cell-mediated cytotoxicity.
  • ResearchGate. (2025, August 5). (PDF) Mechanism of Action of Niacin.
  • ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • PubMed. (n.d.). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials.
  • PubMed. (2024, March 14). Inference of drug off-target effects on cellular signaling using interactome-based deep learning.
  • PMC. (n.d.). Editorial focus: understanding off-target effects as the key to successful RNAi therapy.
  • PubMed. (2016, August 17). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists.

Sources

Technical Support Center: Interpreting Unexpected Results in 2-(Benzylthio)nicotinic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(benzylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis, purification, and analysis of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a deeper understanding of your experimental system.

I. Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific problems you might encounter during your experiments with this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

I.A. Synthetic Challenges

A common and efficient route to this compound involves a two-step process: first, the conversion of 2-chloronicotinic acid to 2-mercaptonicotinic acid, followed by S-alkylation with a benzyl halide. Our troubleshooting will focus on this pathway.

Q1: My initial reaction to form 2-mercaptonicotinic acid from 2-chloronicotinic acid is giving a low yield. What are the likely causes?

A1: Low yields in the synthesis of 2-mercaptonicotinic acid from 2-chloronicotinic acid, often using a sulfur source like thiourea followed by hydrolysis, can stem from several factors.[1] Incomplete reaction is a primary suspect. This nucleophilic aromatic substitution can be sluggish. To drive the reaction to completion, consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and conditions.[2]

Another possibility is the partial hydrolysis of the nitrile intermediate if the reaction conditions are not carefully controlled. Maintaining the recommended pH and temperature during the hydrolysis of the isothiouronium salt intermediate is critical for maximizing the yield of the desired thiol.

Q2: During the S-alkylation of 2-mercaptonicotinic acid with benzyl bromide, I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. What are these byproducts?

A2: The S-alkylation of thiols, while generally efficient, can lead to several byproducts if not properly controlled.[3]

  • Over-alkylation: While less common for thiols compared to amines, it's theoretically possible, especially if a very strong base is used in excess, to have alkylation at another site. However, for 2-mercaptonicotinic acid, the primary competing reaction is oxidation.

  • Oxidation to Disulfide: Thiols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen) and a basic medium. The formation of the disulfide of 2-mercaptonicotinic acid is a very common side reaction. To mitigate this, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 2-mercaptonicotinic acid. Ensure you are using at least a stoichiometric amount of benzyl bromide and an appropriate base to fully deprotonate the thiol.

A general protocol for S-alkylation involves dissolving the thiol in a suitable solvent (like DMF or acetone), adding a base (such as potassium carbonate or triethylamine) to generate the thiolate, and then adding the alkyl halide.[4][5] Running the reaction under an inert atmosphere is a key preventative measure against disulfide formation.

I.B. Purification Pitfalls

Q3: My purified this compound appears as a yellowish powder, not the expected white to off-white solid. What could be the cause?

A3: A yellowish tint in the final product often indicates the presence of impurities. One common culprit is residual starting material or byproducts from the synthesis. If 2-chloronicotinic acid was used as the initial starting material, trace amounts of colored impurities from this commercially available reagent can be carried through the synthesis.

Another possibility is slight degradation of the product. Thioethers can be sensitive to prolonged exposure to heat and light. Ensure that your purification methods, such as recrystallization, are performed as quickly as is feasible and that the final product is dried under vacuum at a moderate temperature. The expected color of pure this compound is white to almost white.[6]

I.C. Analytical Anomalies

Q4: I'm seeing unexpected peaks in the 1H NMR spectrum of my final product. How can I identify them?

A4: Unexpected peaks in your 1H NMR spectrum can be frustrating, but they provide valuable clues about the impurities in your sample. Here's how to approach their identification, with reference to the known spectrum of this compound.[2]

Expected 1H NMR Peaks for this compound (in DMSO-d6) Potential Unexpected Peaks and Their Sources
Aromatic protons of the pyridine ringSignals from unreacted 2-mercaptonicotinic acid or 2-chloronicotinic acid.
Aromatic protons of the benzyl groupSignals from benzyl bromide or benzyl alcohol (from hydrolysis of benzyl bromide).
Methylene protons (-CH2-) of the benzyl groupDibenzyl disulfide or other benzylated byproducts.
Carboxylic acid proton (-COOH)This is a broad singlet and can sometimes be difficult to observe.

Troubleshooting Steps:

  • Compare with known spectra: Obtain a reference spectrum of this compound to confirm the expected chemical shifts.[2]

  • Check for starting materials: Compare your spectrum with the spectra of 2-mercaptonicotinic acid and benzyl bromide.

  • Consider solvent peaks: Ensure that the unexpected peaks are not due to residual solvents from your purification (e.g., ethyl acetate, hexanes).

  • Look for disulfide: The disulfide byproduct will have a different set of aromatic and potentially methylene signals.

Q5: My HPLC analysis shows a main peak with a shoulder or a second, smaller peak. What could this be?

A5: In HPLC analysis of nicotinic acid derivatives, a shoulder or a secondary peak can indicate several possibilities.

  • Isomers: While less likely in this specific synthesis, isomeric impurities can sometimes arise.

  • Degradation Product: Thioethers can oxidize to the corresponding sulfoxide and sulfone. These oxidized products are more polar and will likely have different retention times on a reverse-phase HPLC column.

  • Unreacted Starting Material: If the reaction was incomplete, you might see a peak corresponding to 2-mercaptonicotinic acid.

Troubleshooting with HPLC:

  • Vary the mobile phase gradient: A shallower gradient can often improve the resolution between closely eluting peaks.

  • Use a different wavelength: this compound and its potential impurities may have different UV-Vis absorption maxima. Analyzing at multiple wavelengths can help to distinguish between them.

  • LC-MS analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the molecular weights of the components in each peak, which can greatly aid in their identification. The expected molecular weight of this compound is 245.3 g/mol .[7]

II. Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound?

A: To prevent potential oxidation and degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

Q: What are the key safety precautions when working with the precursors for this synthesis?

A: 2-Chloronicotinic acid is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 2-Mercaptonicotinic acid is irritating to the eyes, respiratory system, and skin.[1] Benzyl bromide is a lachrymator and is corrosive; it should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: Can I use other benzylating agents besides benzyl bromide?

A: Yes, other benzylating agents such as benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times or milder reaction conditions. The choice of alkylating agent may require some optimization of the reaction conditions.

III. Experimental Protocols and Workflows

Protocol 1: Synthesis of 2-Mercaptonicotinic Acid

This protocol is based on a general procedure for the synthesis of 2-mercaptonicotinic acid from 2-chloronicotinic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-chloronicotinic acid (1 equivalent) and thiourea (1.2 equivalents) in water.

  • Heating: Heat the suspension to reflux (approximately 90-100 °C) and maintain for 8 hours. The mixture should become a pale yellow suspension.

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide to raise the pH to approximately 8.

  • Precipitation: Stir the mixture for 10 minutes. The product, 2-mercaptonicotinic acid, will precipitate as a pale yellow solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Representative Protocol)

This is a representative protocol for the S-alkylation of 2-mercaptonicotinic acid.

  • Inert Atmosphere: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptonicotinic acid (1 equivalent) in anhydrous dimethylformamide (DMF). Purge the flask with an inert gas (nitrogen or argon).

  • Base Addition: Add potassium carbonate (2 equivalents) to the solution and stir vigorously.

  • Alkylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Diagrams and Visualizations

Synthesis_Workflow A 2-Chloronicotinic Acid B Thiourea, H2O, Reflux A->B C NaOH (aq) B->C Hydrolysis D 2-Mercaptonicotinic Acid C->D Precipitation E 2-Mercaptonicotinic Acid F Benzyl Bromide, K2CO3, DMF E->F G Acidic Workup & Extraction F->G H This compound G->H Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Unexpected Result in Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct LowYield->ImpureProduct No IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Yes SideRxn Side Reactions ImpureProduct->SideRxn Yes Sol1 Increase reaction time/temp. Monitor with TLC/HPLC. IncompleteRxn->Sol1 Solution Oxidation Oxidation to Disulfide SideRxn->Oxidation UnreactedSM Unreacted Starting Material SideRxn->UnreactedSM Sol2 Use inert atmosphere (N2/Ar). Oxidation->Sol2 Solution Sol3 Check stoichiometry. Ensure complete reaction. UnreactedSM->Sol3 Solution

Caption: Troubleshooting decision tree for synthesis.

V. References

  • Kazemi, F., & Kaboudin, B. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.

  • Deligeorgiev, T. G., Kaloyanova, S. B., & Vasilev, A. A. (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Ultrasonics Sonochemistry, 17(5), 783-788.

  • Wang, L., He, L., & Liu, H. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.

  • PubChem. (n.d.). 2-Mercaptonicotinic Acid. Retrieved from [Link]

  • NIST. (n.d.). 2-(n-Propylthio)nicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2020). Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+. Retrieved from [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005759310. Retrieved from [Link]

  • GNPS. (2014). GNPS Library Spectrum CCMSLIB00000214376. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1075-1082.

  • Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Benzylthio)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured to address specific problems you may encounter in the laboratory. Each question is followed by a detailed explanation of potential causes, mechanistic insights, and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the most probable causes?

Low yield is a frequent issue stemming from several competing pathways or suboptimal conditions. The most common culprits are the degradation of your starting nucleophile and incomplete conversion.

A1: Primary Cause - Oxidative Dimerization of Benzyl Mercaptan

Benzyl mercaptan is highly susceptible to oxidation, especially under basic conditions or when exposed to atmospheric oxygen.[1] This process converts the active nucleophile into dibenzyl disulfide, a species that is unreactive in the desired nucleophilic aromatic substitution (SNAr) pathway.

  • Mechanism: The thiolate anion, formed under basic conditions, is readily oxidized. This reaction can be catalyzed by trace metal impurities or simply initiated by atmospheric oxygen.[2][3]

    2 R-SH + Base ⇌ 2 R-S⁻

    2 R-S⁻ + [O] → R-S-S-R

  • Evidence: The presence of a non-polar impurity with a molecular weight of 246.4 g/mol in your crude LC-MS or a new set of aromatic and benzylic peaks in your ¹H NMR spectrum often indicates dibenzyl disulfide formation.

  • Solution:

    • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

    • Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.

    • Reagent Quality: Use a fresh bottle of benzyl mercaptan or purify older stock by distillation to remove any pre-existing disulfide.[4]

A2: Secondary Cause - Incomplete Reaction

The SNAr reaction between 2-chloronicotinic acid and the benzyl thiolate is the desired pathway.[5][6] However, insufficient reaction time, inadequate temperature, or a weak base can lead to significant amounts of unreacted starting materials remaining.[7]

  • Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[8][9] The formation and subsequent collapse of this intermediate to products by expelling the chloride ion is the rate-limiting part of the synthesis. Factors that disfavor the formation or stabilization of this complex will slow the reaction.

  • Solution:

    • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting 2-chloronicotinic acid spot/peak is consumed.

    • Optimize Conditions: If the reaction stalls, consider moderately increasing the temperature. Ensure you are using a sufficiently strong base (e.g., NaH, K₂CO₃, Na₂CO₃) to fully deprotonate the benzyl mercaptan (pKa ≈ 9.4)[4] and neutralize the HCl byproduct.

Diagram 1: Primary Synthetic Route and a Key Side Reaction

cluster_main Main SNAr Pathway cluster_side Side Reaction SM1 2-Chloronicotinic Acid INT Meisenheimer Complex SM1->INT + :Nu (from SM2 + Base) SM2 Benzyl Mercaptan SM2->INT PROD This compound INT->PROD - Cl⁻ SP1 Dibenzyl Disulfide SM2_side Benzyl Mercaptan SM2_side->SP1 [O], Base start start->SM1 start->SM2_side

Caption: The desired SNAr pathway versus the oxidative dimerization of the nucleophile.

Q2: My NMR/LC-MS shows an impurity with a mass 16 amu higher than my product. What is it and how did it form?

This observation strongly suggests the presence of 2-(benzylsulfinyl)nicotinic acid , the sulfoxide analog of your target compound.

  • Cause: This side product forms from the over-oxidation of the thioether product. While less common than the oxidation of the starting mercaptan, it can occur if the reaction is exposed to air for extended periods at elevated temperatures, or if oxidizing contaminants are present.

  • Prevention:

    • Strict Inert Conditions: As with preventing mercaptan dimerization, maintaining a rigorously oxygen-free environment is key.

    • Controlled Workup: During the aqueous workup, avoid unnecessarily prolonged stirring in air. If you use any oxidizing agents for cleaning glassware, ensure they are thoroughly quenched and removed.

    • Temperature Control: Avoid excessive heating, as this can accelerate oxidation.

Q3: After purification, I still have starting 2-chloronicotinic acid in my product. How can I remove it?

This is a common purification challenge arising from incomplete reaction and similar polarities.[10]

  • Cause: Both the product and the starting material are carboxylic acids, giving them similar acidic properties and polarity, which can make separation by simple extraction or crystallization difficult.

  • Solution - Optimized Workup:

    • Basic Wash: During the workup, after diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), perform a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[10] This will convert both carboxylic acids to their corresponding sodium salts, partitioning them into the aqueous layer.

    • Selective Re-acidification: Separate the aqueous layer and slowly acidify it with a dilute acid (e.g., 1M HCl). This compound is generally less polar than 2-chloronicotinic acid. Careful, stepwise acidification might allow for fractional precipitation, but this can be difficult to control.

  • Solution - Chromatography: If co-precipitation occurs, column chromatography is the most reliable method. A silica gel column using a gradient elution, for example, starting with dichloromethane and gradually increasing the percentage of methanol, can effectively separate the two acids.

Frequently Asked Questions (FAQs)

  • Q: What are the standard reaction conditions for this synthesis?

    • A: A typical procedure involves reacting 2-chloronicotinic acid with a slight excess (1.1-1.2 equivalents) of benzyl mercaptan in a polar aprotic solvent like DMF or DMSO. A base such as potassium carbonate or sodium hydride is used to deprotonate the thiol. The reaction is typically heated to 80-120 °C and monitored until completion.

  • Q: Can I use a copper catalyst for this C-S coupling?

    • A: While copper-catalyzed Ullmann-type reactions are used for C-S bond formation, they are often unnecessary for an activated substrate like 2-chloronicotinic acid and can introduce side reactions.[11][12] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group sufficiently activates the ring for SNAr.[8][9] Introducing copper could promote undesirable dimerization of the starting materials.[13]

  • Q: My product appears as a yellow or brown solid. Is this normal?

    • A: The pure product is typically a white to off-white solid.[14] A yellow or brown coloration often indicates the presence of impurities, possibly from tar formation at high temperatures or residual colored side products. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or purification via column chromatography should yield a purer, white solid.

Data Summary & Protocols

Table 1: Common Impurities and Side Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Common CauseKey Analytical Signature
Dibenzyl Disulfide C₁₄H₁₄S₂246.40Oxidation of benzyl mercaptanNon-polar spot on TLC; distinct benzylic singlet in ¹H NMR (~δ 3.5-3.7 ppm)
2-Chloronicotinic Acid C₆H₄ClNO₂157.55Incomplete reactionPolar spot on TLC; absence of benzyl peaks in ¹H NMR
2-(Benzylsulfinyl)nicotinic Acid C₁₃H₁₁NO₃S261.30Over-oxidation of productMass peak at [M+16]; more polar than product
2-Hydroxynicotinic Acid C₆H₅NO₃139.11Hydrolysis of starting materialHighly polar impurity
Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid and potassium carbonate.

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous DMF via syringe, followed by the dropwise addition of benzyl mercaptan at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is complete when the 2-chloronicotinic acid spot has been consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing ice-water. Acidify the mixture to pH ~3-4 with 1M HCl. A precipitate should form.

  • Isolation: Filter the crude solid, wash it with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield Observed q1 Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) start->q1 check_sm Significant Starting Material Present? q1->check_sm check_disulfide Dibenzyl Disulfide Detected? check_sm->check_disulfide No sol_incomplete Incomplete Reaction - Increase reaction time - Increase temperature - Verify base activity check_sm->sol_incomplete Yes sol_oxidized Oxidation of Mercaptan - Use inert atmosphere - Degas solvents - Use fresh mercaptan check_disulfide->sol_oxidized Yes sol_other Investigate Other Side Products (e.g., Hydrolysis) check_disulfide->sol_other No

Caption: A logical workflow for diagnosing the cause of low product yield.

References

  • PubChem. (n.d.). Benzyl mercaptan. National Center for Biotechnology Information.
  • Wikipedia. (2023). Ullmann condensation.
  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Farmaco.
  • Lakshman, N., et al. (2012). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. ResearchGate.
  • Ohyama, T., et al. (2021). Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. MDPI.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.
  • Google Patents. (n.d.). WO2000034235A1 - Oxidation of mercaptans to disulfides.
  • Ben Owens. (2019). Nucleophilic aromatic substitutions. YouTube.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wang, Z., et al. (2019). Visible Light‐Driven Photocatalytic Transformation of Thiols to Disulfides in Water Catalyzed by Bi2S3. ResearchGate.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
  • Wikipedia. (2023). Benzyl mercaptan.
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • Wikipedia. (2023). Ullmann reaction.
  • Misbahi, H., Brouant, P., & Barbe, J. (2000). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate.
  • Wikipedia. (2024). Nicotinic acid.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid.
  • PrepChem.com. (n.d.). Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid.
  • Orlińska, B., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Google Patents. (n.d.). TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives.
  • Konshin, V. V., et al. (2011). 2-(Benzylcarbamoyl)nicotinic acid. National Institutes of Health.
  • LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution.
  • Kim, Y., & Lee, S. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health.
  • Orlińska, B., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate.

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(Benzylthio)nicotinic acid. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for overcoming the anticipated bioavailability challenges associated with this compound. Given its structure as a carboxylic acid derivative of nicotinic acid with a lipophilic benzylthio moiety, we will explore potential hurdles related to solubility, permeability, and metabolism, offering field-proven insights and detailed experimental protocols to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and formulation of this compound.

Q1: What are the predicted physicochemical properties of this compound and how might they impact its oral bioavailability?

A1: Based on its structure, this compound is predicted to be a weakly acidic compound with poor aqueous solubility. The presence of the carboxylic acid group suggests a pH-dependent solubility, with higher solubility at elevated pH. However, the bulky and nonpolar benzylthio group significantly increases its lipophilicity, which can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract. Carboxylic acids with more than four carbon atoms tend to have reduced water solubility[1][2][3][4]. This poor solubility is a primary factor that can limit the dissolution rate and, consequently, the oral absorption and bioavailability of the compound[5].

Q2: What are the primary formulation strategies to consider for enhancing the bioavailability of a poorly soluble carboxylic acid like this compound?

A2: For a compound like this compound, the main strategies to enhance bioavailability revolve around improving its dissolution rate and/or apparent solubility in the gastrointestinal tract. Key approaches include:

  • Prodrug Strategy: Masking the polar carboxylic acid group with a lipophilic moiety, most commonly an ester, can improve its membrane permeability[6][7]. The ester prodrug would then be hydrolyzed in vivo to release the active parent drug[8].

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range significantly increases the surface area-to-volume ratio, which can enhance the dissolution rate[5][9][10][11]. Common nanoparticle approaches include solid lipid nanoparticles (SLNs) and polymeric nanoparticles[12][13][14][15][16][17][18][19][20][21][22].

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymeric carrier to create an amorphous solid can improve its aqueous solubility and dissolution rate.

Q3: How can I get a preliminary assessment of the permeability of this compound?

A3: In vitro permeability assays are excellent tools for initial screening. The two most common methods are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion across an artificial membrane[23][24]. It's a cost-effective first step to understand the compound's intrinsic permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of efflux transporters[23][25][26][27]. This model provides a more comprehensive prediction of in vivo drug absorption by accounting for both passive and active transport mechanisms.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Rationale
Low and variable oral bioavailability in preclinical animal models. Poor aqueous solubility and slow dissolution rate. 1. Particle Size Reduction: Micronize or nanonize the bulk drug powder to increase the surface area for dissolution. 2. Formulation Approaches: Explore formulations such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles to improve the dissolution profile[12][13][14][15][16][17][18][20][21][22]. 3. Prodrug Synthesis: Synthesize an ester prodrug to enhance lipophilicity and membrane permeability[6][7].
Low intestinal permeability. 1. In Vitro Permeability Assessment: Conduct Caco-2 permeability assays to determine the apparent permeability coefficient (Papp) and efflux ratio[23][25][26][27]. An efflux ratio greater than 2 suggests the involvement of efflux transporters. 2. Prodrug Approach: An ester prodrug can mask the polar carboxylic acid group, leading to improved passive diffusion[6][7].
High first-pass metabolism. 1. Metabolic Stability Studies: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the extent of metabolism. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and determine if the benzylthio or nicotinic acid moiety is the primary site of metabolism. 3. Formulation Strategies: Nanoparticle formulations can sometimes protect the drug from enzymatic degradation in the gut and liver[14].
High efflux ratio observed in Caco-2 permeability assay. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). 1. Co-administration with an Inhibitor: Repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm transporter involvement. 2. Prodrug Design: Design a prodrug that is not a substrate for the identified efflux transporter. 3. Formulation with Excipients: Some formulation excipients can inhibit efflux transporters, thereby increasing intestinal absorption.
Difficulty in quantifying this compound in plasma samples. Low plasma concentrations, matrix effects, or poor chromatographic resolution. 1. Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the plasma sample and concentrate the analyte[28]. 2. Enhance Mass Spectrometry Signal: Optimize the MS parameters (e.g., cone voltage, collision energy) for the specific compound. 3. Improve Chromatography: Use a high-resolution column and optimize the mobile phase composition and gradient to improve peak shape and separation from interfering matrix components[29][30][31][32][33][34].

Experimental Protocols

Here are detailed step-by-step methodologies for key experiments.

Protocol 1: Ester Prodrug Synthesis of this compound

This protocol describes a general method for synthesizing an ethyl ester prodrug to improve lipophilicity and membrane permeability.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • Dissolve 1 equivalent of this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add 1.2 equivalents of thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Esterification:

    • Dissolve the resulting acid chloride in anhydrous DCM and cool in an ice bath.

    • Slowly add 2 equivalents of anhydrous ethanol.

    • Stir the reaction at room temperature for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization:

    • Confirm the structure of the synthesized ethyl 2-(benzylthio)nicotinate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • A solid lipid (e.g., glyceryl monostearate)

  • A surfactant (e.g., Poloxamer 188)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

  • Particle size analyzer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., 5% w/v) by heating it to about 5-10°C above its melting point.

    • Disperse the this compound (e.g., 1% w/v) in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., 2% w/v) in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately subject the pre-emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using a particle size analyzer.

    • Determine the drug entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for evaluating the oral bioavailability of different formulations of this compound in a rat model[35][36][37][38].

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test formulations (e.g., aqueous suspension, prodrug solution, SLN dispersion)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats for at least one week before the study.

    • Fast the rats overnight with free access to water.

    • Divide the rats into groups (e.g., n=5 per group) for each formulation and a control group receiving an intravenous (IV) dose for absolute bioavailability determination.

    • Administer the formulations orally by gavage at a specific dose (e.g., 10 mg/kg).

    • Administer the IV dose via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method for the quantification of this compound in rat plasma[28][29][39][30][31][32][33][34][40][41].

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and F (bioavailability).

    • Compare the pharmacokinetic profiles of the different formulations.

Visualizations and Data Presentation

Diagrams

Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Development cluster_3 Evaluation A This compound B Physicochemical Characterization (Solubility, pKa, LogP) A->B C In Vitro Permeability (PAMPA, Caco-2) A->C D Poor Solubility B->D E Poor Permeability C->E F High Efflux C->F G Nanoparticle Formulation (SLNs, Polymeric NPs) D->G I Amorphous Solid Dispersion D->I H Prodrug Synthesis (Ester Prodrug) E->H F->H J In Vitro Dissolution G->J K In Vivo Pharmacokinetic Study (Animal Model) H->K I->J J->K L Bioavailability Data K->L Prodrug_Activation_Pathway Prodrug Ester Prodrug of This compound (Lipophilic, Permeable) Enterocyte Intestinal Enterocyte Prodrug->Enterocyte Passive Diffusion GI_Lumen GI Lumen Bloodstream Systemic Circulation Enterocyte->Bloodstream Absorption Active_Drug This compound (Active Form) Bloodstream->Active_Drug Esterase-mediated Hydrolysis

Caption: Proposed activation pathway of an ester prodrug.

References

  • Garcês, A., Amaral, M. H., & Lobo, J. M. S. (2021). Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery. Journal of Pharmacy & Pharmaceutical Sciences, 24, 509-532. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis. Pharmaceutics, 13(7), 1038. [Link]
  • Research and Reviews: Journal of Pharmaceutics and Nanotechnology. (2024). Polymeric Nanoparticles for Enhanced Bioavailability in Oral Drug Delivery. Research and Reviews: Journal of Pharmaceutics and Nanotechnology, 12(3). [Link]
  • Gautam, M., Verma, M., Chauhan, I., Yasir, M., Singh, A. P., & Saraswat, P. K. (2020). Solid Lipid Nanoparticles for Oral Drug Delivery: A Review. Current Nanomedicine, 10(3), 208-224. [Link]
  • Gavin Publishers. (n.d.). Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. Gavin Publishers. [Link]
  • Longdom Publishing. (n.d.). Advantages of Polymeric Nanoparticles in Enhanced Drug Delivery. Journal of Nanomedicine & Nanotechnology. [Link]
  • Sáez-Fernández, E., & Landeta, G. (2022). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Polymers, 14(19), 4239. [Link]
  • Alavi, S. E., & Ghaffarlou, M. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Journal of Nanostructure in Chemistry, 11, 435-455. [Link]
  • Intertek. (n.d.). LC-MS Method Development. Intertek. [Link]
  • Thomas, B., & Yoganathan, S. (2013). Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers. Journal of Biophysics, 2013, 928346. [Link]
  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current drug metabolism, 4(6), 461–485. [Link]
  • Tsinman, K., Tsinman, O., Sun, N., & Zfl-Ffl, A. (2011). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of pharmacological and toxicological methods, 63(2), 191–199. [Link]
  • Al-Basha, D., & Al-Adhami, M. (2023).
  • Furlong, M. T., Zhao, S., Mylott, W., Jenkins, R., & Olah, T. (2017). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 9(1), 101–114. [Link]
  • International Journal of Advanced Research in Engineering and Management. (n.d.).
  • S., Murugan, N., Pravallika, P., Sirisha, & K., Chandrakala. (2016). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY LC-MS/MS. Journal of Pharmaceutical and Medicinal Chemistry, 2(1), 22-27. [Link]
  • Romano, L. (2023). Advancements in lc-ms/ms bioanalytical method validation. Journal of Bioanalytical Chemistry, 4(3). [Link]
  • Bar-Oz, B., & Al-Ghananeem, A. M. (2018). Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceutics, 10(3), 111. [Link]
  • Murugan, S., Pravallika, N., Sirisha, P., & Chandrakala, K. (2013). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-5. [Link]
  • In: Prodrugs of Drugs Bearing Carboxylic Acids. (n.d.). [Link]
  • Pearson Education. (n.d.).
  • Garden, M. (2025, April 17). Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]
  • Xiao, Z., & Liu, W. (2016). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Food and Drug Analysis, 24(1), 14-22. [Link]
  • Pharmaceutical Technology. (2009, August 1). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology. [Link]
  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. [Link]
  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism, 4(6), 461-485. [Link]
  • Kim, D. W., & Lee, B. J. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 15(11), 2568. [Link]
  • Dheeraj M.S. (2024, April 16). caco-2 cell permeability, pampa membrane assays. SlideShare. [Link]
  • Vooturi, S., & Vangara, K. K. (2010). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Journal of pharmaceutical sciences, 99(1), 480–492. [Link]
  • SciSpace. (n.d.). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. SciSpace. [Link]
  • Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
  • Butler, J., Hens, B., Vertzoni, M., Brouwers, J., Berben, P., Dressman, J., & Augustijns, P. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of pharmacy and pharmacology, 71(4), 472–492. [Link]
  • Pachiappan, S., Sirisha, K., Monika, M., SelvaPreethi, S., & Anjali, G. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • Pass My Exams. (n.d.).
  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical chromatography : BMC, 20(12), 1309–1314. [Link]
  • Liu, D., Xu, H., Tian, B., Yuan, K., & He, H. (2009). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Current nanoscience, 5(4), 437–445. [Link]
  • LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Schröder, B., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147. [Link]
  • ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. The...
  • Landi, M., & Pignatello, R. (2022). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Pharmaceutics, 14(7), 1334. [Link]
  • Gil-de-la-Fuente, A., Odena, A., Pozo, O. J., & Gracia-Lor, E. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 208, 114450. [Link]
  • Al-Remawi, M., & Al-Akayleh, F. (2021). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 26(7), 785-792. [Link]
  • Dove Medical Press. (2024, May 1). Nanotechnology & Poorly Soluble Drugs. Drug Design, Development and Therapy. [Link]
  • Liversidge, G. G., & Cundy, K. C. (1995). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. Controlled Release, 2, 143-152. [Link]
  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
  • ResearchGate. (n.d.). Determination of Losartan and Losartan Carboxylic acid in Human Plasma by New HPLC Method with Fluorescence Detection for Pharmacokinetics Studies.
  • Kurbatova, E. I., Kurbatov, S. V., & Grechishnikova, A. A. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(11), 743. [Link]
  • Wikipedia. (n.d.). Analgesic. Wikipedia. [Link]

Sources

Technical Support Center: A Researcher's Guide to Modifying 2-(Benzylthio)nicotinic Acid for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(benzylthio)nicotinic acid and its derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic advice to help you navigate the complexities of synthesizing, purifying, and modifying this class of compounds for improved therapeutic efficacy. Our approach is rooted in practical, field-proven insights to anticipate and address the challenges you may encounter in your experiments.

Part 1: Synthesis and Troubleshooting

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinic acid (commonly 2-chloronicotinic acid) and benzyl mercaptan. While seemingly straightforward, this reaction is not without its challenges. This section addresses common issues encountered during the synthesis and purification of the target compound.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I address them?

A1: Low yields in the synthesis of this compound can stem from several factors. Identifying the specific cause is key to improving your yield.

  • Incomplete Reaction: The reaction may not have proceeded to completion. To address this, you can try extending the reaction time or moderately increasing the temperature.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1]

  • Suboptimal Base: The choice and amount of base are critical for deprotonating the benzyl mercaptan, forming the more nucleophilic thiolate. Common bases include potassium carbonate, sodium hydride, or organic amines like triethylamine. If the base is too weak or used in insufficient quantity, the reaction will be slow. Conversely, a very strong base in excess might lead to side reactions.

  • Solvent Choice: The SNAr reaction is favored in polar aprotic solvents like DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex).[2] Using a less suitable solvent can significantly hinder the reaction rate.

  • Side Reactions: The formation of byproducts is a significant cause of reduced yields. Common side reactions include the oxidation of the thiol and reactions involving the carboxylic acid group. Strategies to minimize these are detailed in the questions below.

  • Purification Losses: Significant material loss can occur during workup and purification steps like recrystallization.[1] Optimizing solvent volumes for recrystallization is advisable to achieve the best yields.

Q2: I'm observing the formation of dibenzyl disulfide as a significant byproduct. What is causing this and how can I prevent it?

A2: The formation of dibenzyl disulfide is a common issue and arises from the oxidation of benzyl mercaptan. Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and a basic medium, which is required for the SNAr reaction.

To minimize disulfide formation:

  • Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas (nitrogen or argon) through it to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket). This is particularly important if the reaction is run at elevated temperatures or for an extended period.

  • Order of Addition: Add the benzyl mercaptan to the reaction mixture containing the 2-chloronicotinic acid and base, rather than letting the thiol sit in the basic solution for an extended time before the electrophile is introduced.

Q3: My final product is difficult to purify. What are some common impurities and effective purification strategies?

A3: Common impurities include unreacted 2-chloronicotinic acid, benzyl mercaptan, dibenzyl disulfide, and potentially byproducts from side reactions.

  • Initial Workup: After the reaction, a standard workup involves quenching the reaction, followed by an acid-base extraction. Acidifying the aqueous layer will precipitate your product, this compound, leaving behind neutral impurities like dibenzyl disulfide in the organic phase. Unreacted 2-chloronicotinic acid will also precipitate, requiring further purification.

  • Recrystallization: This is a powerful technique for purifying solid products. For crude nicotinic acid derivatives, which can sometimes be yellow, melting the crude product before a single recrystallization can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[3] Common solvents for recrystallization include ethanol, water, or mixtures thereof.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid, is a good starting point.

  • Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC is an excellent option.

Part 2: Strategies for Modifying this compound

To improve the efficacy of this compound, researchers often explore modifications to its core structure. These modifications are guided by the principles of structure-activity relationships (SAR) and aim to enhance target binding, improve pharmacokinetic properties, and reduce off-target effects.

Visualizing the Modification Strategy

The following diagram illustrates the key points of modification on the this compound scaffold.

Key Modification Sites of this compound cluster_benzyl Benzyl Group Modification cluster_thioether Thioether Linkage Modification cluster_nicotinic Nicotinic Acid Core Modification Core This compound Scaffold Benzyl Aromatic Ring Substituents (e.g., -F, -Cl, -OCH3, -CF3) Core->Benzyl Modulate Lipophilicity & Sterics Alkyl Alkyl Chain Analogs (e.g., replacing benzyl with other alkyl groups) Core->Alkyl Explore SAR Oxidation Oxidation to Sulfoxide/Sulfone Core->Oxidation Improve Stability/Solubility Bioisostere Bioisosteric Replacement (e.g., -O-, -CH2-, -NH-) Core->Bioisostere Enhance Metabolic Stability Carboxylic Carboxylic Acid Bioisosteres (e.g., tetrazole, hydroxamic acid) Core->Carboxylic Improve PK/PD Properties Ring Pyridine Ring Substituents Core->Ring Fine-tune Electronic Properties

Caption: Key modification sites on the this compound scaffold.

Frequently Asked Questions (FAQs) - Modification Strategies

Q4: I want to improve the metabolic stability of my compound. The thioether linkage is a potential liability. What are my options?

A4: Thioethers are known to be susceptible to metabolic oxidation to form sulfoxides and sulfones, which can alter the compound's activity and pharmacokinetic profile.[4] Here are some strategies to address this:

  • Bioisosteric Replacement: This is a common strategy in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, leading to comparable biological activity but improved metabolic stability.[5]

    • Ether Linkage (-O-): Replacing the sulfur with an oxygen atom to form a 2-(benzyloxy)nicotinic acid can be a straightforward modification. However, be aware that the bond angles and electronic properties are different, which may impact biological activity.

    • Methylene Linkage (-CH2-): A methylene bridge would create a carbon-carbon bond, which is generally more stable than a thioether.

    • Amine Linkage (-NH-): An amine linkage could also be considered, though its basicity might introduce new properties and potential off-target effects.

  • Steric Shielding: Introducing bulky substituents on the benzyl ring ortho to the methylene group can sterically hinder the approach of metabolic enzymes to the sulfur atom, thus slowing down oxidation.

Q5: How can I modify the carboxylic acid group to potentially improve oral bioavailability and target engagement?

A5: The carboxylic acid group is often a point of modification to improve pharmacokinetic properties, as it can be highly polar and ionized at physiological pH, which may limit cell permeability.

  • Ester Prodrugs: Converting the carboxylic acid to an ester can create a more lipophilic prodrug that can cross cell membranes more easily. Once inside the cell, esterases can hydrolyze the ester back to the active carboxylic acid. Methyl, ethyl, or benzyl esters are common choices.[6]

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with a group that mimics its acidic properties but has improved physicochemical characteristics is a powerful strategy.[7]

    • Tetrazole: A tetrazole ring is a well-known bioisostere for a carboxylic acid. It has a similar pKa but is generally more lipophilic, which can enhance oral absorption.[8]

    • Hydroxamic Acid: This group can also serve as a carboxylic acid mimic and may offer different target interactions.

    • Acylsulfonamides: These are another class of acidic functional groups used as carboxylic acid bioisosteres.

Q6: I need to use a protecting group for the carboxylic acid during a synthetic step. Which one should I choose, and how do I remove it without affecting the thioether?

A6: Protecting the carboxylic acid is often necessary when performing reactions on other parts of the molecule that are sensitive to acidic protons or when using reagents that would react with the carboxylic acid.

  • Choice of Protecting Group: The most common protecting groups for carboxylic acids are esters.[6]

    • Methyl or Ethyl Esters: These are relatively stable but can be removed by hydrolysis with a base like sodium hydroxide or an acid.[6]

    • tert-Butyl Esters: These are cleaved under acidic conditions (e.g., trifluoroacetic acid) and are stable to many other reagents.[6]

    • Benzyl Esters: A key advantage of benzyl esters is that they can be removed by hydrogenolysis (e.g., H₂ over a palladium catalyst), which are typically mild conditions.[6]

  • Deprotection Strategy: The stability of the benzylthio group needs to be considered during deprotection.

    • Base-mediated hydrolysis of methyl or ethyl esters is generally compatible with the thioether linkage.

    • Acid-catalyzed deprotection of a tert-butyl ester should also be compatible, as thioethers are generally stable to acidic conditions.

    • Hydrogenolysis to remove a benzyl ester can be problematic as some palladium catalysts can also cleave the C-S bond of the benzylthio group. Careful selection of the catalyst and reaction conditions is necessary. Alternatively, other deprotection methods for benzyl groups that do not affect the thioether can be explored.

Part 3: Efficacy Evaluation and Analytical Characterization

Once you have synthesized your parent compound and its derivatives, the next crucial steps are to assess their purity, confirm their structure, and evaluate their biological efficacy.

Analytical Characterization Workflow

The following workflow outlines the key analytical techniques for characterizing your synthesized compounds.

Analytical Workflow for this compound Derivatives Start Synthesized Compound TLC TLC Analysis (Reaction Monitoring & Initial Purity) Start->TLC Purification Purification (Column Chromatography or Recrystallization) TLC->Purification HPLC HPLC Analysis (Purity Assessment & Quantification) Purification->HPLC NMR NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) HPLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Final Pure, Characterized Compound MS->Final

Caption: A typical analytical workflow for synthesized compounds.

Frequently Asked Questions (FAQs) - Efficacy and Analysis

Q7: What are the key analytical techniques I should use to confirm the structure and purity of my this compound derivatives?

A7: A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is fundamental for assessing the purity of your compound and quantifying it.[9] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic or trifluoroacetic acid to improve peak shape) is a good starting point.[6] Purity is determined by the relative area of the main peak.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can confirm the elemental composition.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.[9]

    • ¹H NMR: Will show the characteristic signals for the protons on the pyridine ring, the benzyl group, and the methylene bridge. The chemical shifts, integration, and coupling patterns provide detailed structural information.

    • ¹³C NMR: Will show signals for all the unique carbon atoms in the molecule, further confirming the structure.

Q8: I have synthesized a library of this compound analogs. What in vitro assays can I use to screen for improved efficacy?

A8: The choice of assays depends on the therapeutic target of your compounds. Since nicotinic acid and its derivatives have a range of biological activities, you might consider the following:

  • Anti-inflammatory Assays: If you are targeting inflammation, you can use cell-based assays to measure the inhibition of inflammatory mediators. For example, in LPS-stimulated macrophages, you can measure the levels of nitric oxide (using the Griess assay), TNF-α, and IL-6 (using ELISA).[10]

  • Antimicrobial Assays: To assess antimicrobial activity, you can use broth microdilution methods to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

  • Vasorelaxant Assays: The vasorelaxant properties can be evaluated using isolated tissue preparations, such as rat thoracic aorta, by measuring the relaxation of phenylephrine-induced contractions.

  • Antioxidant Assays: The antioxidant capacity can be determined using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the superoxide dismutase (SOD) activity assay.

  • Target-Based Assays: If your compounds are designed to interact with a specific receptor or enzyme (e.g., GPR109A, a receptor for nicotinic acid), a binding assay or a functional assay measuring downstream signaling would be the most direct way to assess potency.

Q9: How do I interpret the ¹H NMR spectrum of this compound?

A9: The ¹H NMR spectrum will have several key regions:

  • Aromatic Region (approx. 7.0-8.5 ppm): You will see signals for the protons on the pyridine ring and the five protons of the benzyl group. The pyridine protons will typically be deshielded and may show characteristic coupling patterns. The benzyl protons will likely appear as a multiplet.

  • Methylene Protons (approx. 4.0-4.5 ppm): The two protons of the -S-CH₂- group will appear as a singlet, as they are not adjacent to any other protons.

  • Carboxylic Acid Proton (typically >10 ppm): The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift. This peak may be exchangeable with D₂O.

By integrating the peaks, you can confirm the number of protons in each environment, and the coupling patterns will help you assign the specific protons on the pyridine ring. A detailed guide to NMR interpretation can be found in various academic resources.[11][12][13]

References

  • Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. National Institutes of Health.
  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. National Center for Biotechnology Information.
  • Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions. PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.
  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate.
  • CoMFA studies and in vitro evaluation of some 3-substituted benzylthio quinolinium salts as anticryptococcal agents. National Center for Biotechnology Information.
  • Purification of nicotinamide. Google Patents.
  • The preparation method of 2-chloronicotinic acid. Google Patents.
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
  • Nicotinic acid and its derivatives: a short survey. PubMed.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable.
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate.
  • Purification of nicotinic acid. Google Patents.
  • Neutral and Ionic Form of (Benzylthio)Acetic Acid in Novel Aminopyrimidine Based Multi-Component Crystalline Phases. MDPI.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. National Center for Biotechnology Information.
  • NMR Spectroscopy Interpretation (Example). YouTube.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • Synthetic method of 2-chloronicotinic acid. Patsnap.
  • synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Journal of Al-Nahrain University.
  • Testing the efficacy of two forms of vitamin B3 on CSC propagation. ResearchGate.
  • Purification of nicotinamide. Google Patents.
  • Nicotinic acid; miscellaneous esters. PubMed.
  • The synthesis of nicotinic acid derivatives 10, 11. ResearchGate.
  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Hungarian Journal of Industry and Chemistry.
  • UNITED STATES PATENT OFFICE. Google Patents.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. National Center for Biotechnology Information.
  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Hungarian Journal of Industry and Chemistry.
  • STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. ResearchGate.
  • Nicotinic Acid-impurities. Pharmaffiliates.
  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed.

Sources

Technical Support Center: Navigating the Nuances of Thio-Nicotinic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thio-nicotinic acid compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you overcome common pitfalls in your experimental workflows. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your research.

Section 1: Synthesis and Purification Pitfalls

The introduction of a sulfur-containing functional group to the nicotinic acid scaffold can present unique synthetic and purification challenges. This section addresses common issues encountered during the synthesis and purification of thio-nicotinic acid derivatives.

Frequently Asked Questions (FAQs): Synthesis

Q1: My synthesis of a thio-nicotinic acid derivative is resulting in a low yield. What are the common culprits?

A1: Low yields in the synthesis of thio-nicotinic acid derivatives can often be attributed to several factors:

  • Incomplete Reactions: The reaction may not have reached completion. To troubleshoot this, consider extending the reaction time or moderately increasing the temperature. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Side Reactions: The formation of byproducts is a significant contributor to reduced yields. Common side reactions include over-oxidation of the sulfur atom or hydrolysis of ester or amide functionalities.[1]

  • Catalyst Deactivation: In catalytic reactions, such as those employing transition metals for C-S bond formation, the catalyst may lose its activity. Ensure you are using fresh, active catalyst and that the reaction conditions are optimal for catalyst stability.[1]

  • Suboptimal Reagents: The purity of your starting materials, including the thiol and the nicotinic acid derivative, is critical. Impurities can interfere with the reaction and lead to the formation of unwanted side products.

Q2: I am observing significant byproduct formation in my reaction to form a thioether linkage. How can I improve the selectivity?

A2: Improving selectivity in thioether synthesis involves carefully controlling the reaction conditions to minimize side reactions. Key strategies include:

  • Choice of Base: When using a thiol as a nucleophile, the choice of base to deprotonate the thiol to the more reactive thiolate is crucial. A base that is too strong can lead to side reactions with other functional groups on the nicotinic acid ring. Consider using milder bases like potassium carbonate or an organic base.

  • Temperature Control: Many reactions involving sulfur compounds are sensitive to temperature. Running the reaction at the lowest effective temperature can help to minimize the formation of byproducts.

  • Anhydrous Conditions: Thiols can be susceptible to oxidation, especially in the presence of air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent the formation of disulfide byproducts.[1]

Q3: I am struggling with the purification of my thio-nicotinic acid compound. What are some effective purification strategies?

A3: Purification of thio-nicotinic acid derivatives can be challenging due to the potential for co-eluting impurities and the compound's stability. Consider the following approaches:

  • Column Chromatography: This is the most common method for purifying organic compounds. For thio-nicotinic acid derivatives, careful selection of the stationary phase (e.g., silica gel or alumina) and the mobile phase is essential to achieve good separation from starting materials and byproducts.

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification technique. The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative HPLC can be an excellent option.

  • Washing with Aqueous Solutions: If your compound is in an organic solvent, washing with acidic or basic aqueous solutions can help to remove acidic or basic impurities, respectively. For example, a dilute acid wash can remove any unreacted amine starting materials.[2]

Section 2: Stability, Storage, and Handling

The presence of a sulfur atom in thio-nicotinic acid compounds introduces specific stability concerns, primarily related to oxidation. Proper storage and handling are paramount to prevent degradation and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs): Stability and Storage

Q1: My thio-nicotinic acid compound seems to be degrading over time, even when stored. What is the likely cause and how can I prevent it?

A1: The most common degradation pathway for thio-nicotinic acid compounds, particularly those with a thioether linkage, is oxidation of the sulfur atom. The thioether can be oxidized to a sulfoxide and then further to a sulfone. This oxidation can be initiated by exposure to air (oxygen), light, or trace metal impurities.

To prevent degradation:

  • Store under an Inert Atmosphere: Store your compound under an inert gas such as argon or nitrogen to minimize exposure to oxygen.[3]

  • Protect from Light: Store your compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.

  • Low Temperature Storage: Storing the compound at low temperatures (-20°C or -80°C) can significantly slow down the rate of degradation.[4]

  • Use High-Purity Solvents: When preparing solutions, use high-purity, degassed solvents to minimize exposure to oxygen and other reactive species.

Q2: Are thioester derivatives of nicotinic acid stable to hydrolysis?

A2: Thioesters are generally more susceptible to hydrolysis than their corresponding oxygen esters.[5][6] The rate of hydrolysis is dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of a thioester to the corresponding carboxylic acid and thiol.[7][8]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the thioester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9]

  • Base-Catalyzed Hydrolysis (Saponification): In basic conditions, hydroxide ions directly attack the carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate and the thiol.[8]

To minimize hydrolysis, it is best to store thioester derivatives in a dry, aprotic solvent and avoid exposure to acidic or basic conditions.

Section 3: Reactivity and Analytical Challenges

The unique electronic properties of the sulfur atom and the pyridine ring in thio-nicotinic acid compounds can lead to unexpected reactivity and analytical hurdles.

Frequently Asked Questions (FAQs): Reactivity and Analysis

Q1: I am having trouble with the analysis of my thio-nicotinic acid compound by LC-MS. What are some common issues?

A1: The analysis of sulfur-containing compounds by LC-MS can present several challenges:

  • Poor Ionization: Some thio-nicotinic acid derivatives may not ionize efficiently by electrospray ionization (ESI), leading to low sensitivity. It may be necessary to optimize the mobile phase composition and pH, or to try a different ionization technique such as atmospheric pressure chemical ionization (APCI).

  • In-source Fragmentation or Oxidation: The sulfur atom can be susceptible to oxidation in the ESI source, leading to the observation of [M+16+H]+ and [M+32+H]+ ions corresponding to the sulfoxide and sulfone, respectively. This can complicate data interpretation.

  • Chromatographic Issues: Sulfur-containing compounds can sometimes exhibit poor peak shape or tailing on reverse-phase HPLC columns. This can be due to interactions between the sulfur atom and the stationary phase. Screening different columns and mobile phase additives may be necessary to achieve optimal chromatography. The determination of sulfur-containing compounds can be challenging, but modern methods have been developed to allow for their quantification.[10][11]

Q2: My thio-nicotinic acid derivative is showing unexpected reactivity in subsequent reactions. What could be the cause?

A2: The sulfur atom in thio-nicotinic acid derivatives can act as a nucleophile, which can lead to unexpected side reactions. The thiolate anion is a highly reactive soft nucleophile that preferentially reacts with soft electrophiles.[12]

  • Reaction with Electrophiles: The lone pair of electrons on the sulfur atom can attack electrophiles, leading to the formation of sulfonium salts or other adducts.[13][14][15]

  • Metal Coordination: The sulfur atom can coordinate to metal catalysts, which can either be a desired part of the reaction mechanism or an unwanted side reaction that deactivates the catalyst.

It is important to consider the potential nucleophilicity of the sulfur atom when designing subsequent reactions and to choose reaction conditions that minimize unwanted side reactions.

Section 4: Experimental Protocols and Workflows

To provide practical guidance, this section includes a detailed protocol for a common transformation involving thio-nicotinic acid derivatives, as well as a troubleshooting table.

Protocol: Pinnick Oxidation of a Thio-Nicotinic Aldehyde

This protocol describes a mild and selective method for the oxidation of an aldehyde to a carboxylic acid, which is particularly useful for substrates containing sensitive functional groups like a thioether.[16]

Materials:

  • 5-(Thiophen-2-yl)nicotinaldehyde

  • tert-Butanol

  • Water

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Sodium chlorite (NaClO₂)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(Thiophen-2-yl)nicotinaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).[16]

  • Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.[16]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).[16]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine. Extract the product into a saturated aqueous solution of sodium bicarbonate. Wash the basic aqueous extract with ethyl acetate to remove any neutral impurities. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.[16]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum to afford the desired 5-(Thiophen-2-yl)nicotinic acid.[16]

Troubleshooting Table: Common Issues and Solutions
Issue Potential Cause Recommended Solution
Low or no conversion of starting material Inactive reagents, incorrect temperature, catalyst poisoning.Verify reagent purity. Optimize reaction temperature and time. Use fresh catalyst.[1]
Formation of sulfoxide/sulfone byproducts Oxidation by air or other oxidants.Run the reaction under an inert atmosphere. Use degassed solvents.[3]
Hydrolysis of thioester Presence of water, acidic or basic conditions.Use anhydrous solvents and reagents. Maintain a neutral pH if possible.[1][5]
Difficulty in purification Co-eluting impurities, compound instability on silica.Try a different solvent system for chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization may be a better option.[1]
Poor analytical data (LC-MS) Poor ionization, in-source reactions.Optimize MS parameters. Try a different mobile phase or ionization source.[10][11]

Section 5: Visualizing Key Concepts

To further clarify complex processes, the following diagrams illustrate a key reaction workflow and a common degradation pathway.

Diagram 1: Experimental Workflow for Pinnick Oxidation

Pinnick_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde add_reagents Add 2-Methyl-2-butene & NaH2PO4 start->add_reagents cool Cool to 0-10°C add_reagents->cool add_oxidant Add NaClO2 cool->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash base_extract Extract with NaHCO3 wash->base_extract acidify Acidify with HCl base_extract->acidify isolate Filter & Dry acidify->isolate

Caption: Workflow for the Pinnick oxidation of a thio-nicotinic aldehyde.

Diagram 2: Oxidation Pathway of a Thioether

Thioether_Oxidation Thioether R-S-R' (Thioether) Sulfoxide R-S(=O)-R' (Sulfoxide) Thioether->Sulfoxide [O] Sulfone R-S(=O)2-R' (Sulfone) Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of a thioether to a sulfoxide and then to a sulfone.

References

  • Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem. (URL not available)
  • Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid - Benchchem. (URL not available)
  • Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals - MDPI. (URL: [Link])
  • Nicotinic acid - Wikipedia. (URL: [Link])
  • Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. (URL not available)
  • Thioester - Wikipedia. (URL: [Link])
  • Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer - PMC. (URL: [Link])
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • The Kinetics and Mechanism for the Oxidation of Nicotinic Acid by Peroxomonosulfate in Acidic Aqueous Medium - ResearchG
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (URL not available)
  • 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (URL: [Link])
  • Biological sulphur-containing compounds - Analytical challenges - PubMed. (URL: [Link])
  • Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remedi
  • thioester bond cleavage: Topics by Science.gov. (URL: [Link])
  • Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed. (URL: [Link])
  • Biological sulphur-containing compounds – Analytical challenges | Request PDF. (URL: [Link])
  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])
  • US2861077A - Preparation of nicotinic acid esters - Google P
  • Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution P
  • Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (URL: [Link])
  • Conversion of Esters to Thioesters under Mild Conditions - RSC Publishing. (URL: [Link])
  • The bacterial oxidation of nicotinic acid - ResearchG
  • (PDF)
  • Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases - PMC - NIH. (URL: [Link])
  • Hydrolysis of esters - Mechanisms - YouTube. (URL: [Link])
  • Sulfur containing amino acids – challenge of accurate quantific
  • Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remedi
  • US4447615A - Process for the purification of nicotinic acid amide I - Google P
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC. (URL: [Link])
  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed. (URL: [Link])
  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC - PubMed Central. (URL: [Link])
  • Acid-catalyzed ester hydrolysis (video) - Khan Academy. (URL: [Link])
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - Journal of Emerging Technologies and Innov
  • Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry | Request PDF. (URL: [Link])
  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (URL: [Link])
  • Isolation of Nicotinic Acid (Vitamin B3)
  • Nucleophiles and Electrophiles - Master Organic Chemistry. (URL: [Link])
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchG
  • 03.
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide - ScienceScholar. (URL: [Link])
  • Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and of…. (URL: [Link])

Sources

Technical Support Center: 2-(Benzylthio)nicotinic Acid Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(Benzylthio)nicotinic acid. This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing specific challenges you may encounter during your experimental work. Our goal is to equip you with the scientific rationale behind experimental choices and to provide robust, self-validating protocols.

Frequently Asked Questions (FAQs)

FAQ 1: What are the predicted primary degradation pathways for this compound?

Based on the chemical structure, this compound is susceptible to degradation at two primary locations: the thioether linkage and the nicotinic acid core.

  • Thioether Oxidation: The sulfur atom in the thioether bridge is a primary target for oxidation. This is a common metabolic route for many sulfur-containing xenobiotics. The initial oxidation product is the corresponding sulfoxide, which can be further oxidized to the sulfone. This process can be both biotic (enzyme-mediated) and abiotic.

  • Nicotinic Acid Metabolism: The nicotinic acid moiety is expected to follow well-established metabolic pathways for niacin (Vitamin B3) and its derivatives. The main transformations include conjugation with the amino acid glycine to form 2-(benzylthio)nicotinuric acid, and conversion to 2-(benzylthio)nicotinamide. The amide can then undergo further methylation and oxidation.

Below is a diagram illustrating the predicted degradation pathways:

Degradation Pathways of this compound cluster_thioether Thioether Oxidation cluster_nicotinic_acid Nicotinic Acid Metabolism Parent This compound Sulfoxide 2-(Benzylsulfinyl)nicotinic acid Parent->Sulfoxide Oxidation (e.g., CYP450, FMO, ROS) Nicotinuric_Acid 2-(Benzylthio)nicotinuric acid Parent->Nicotinuric_Acid Glycine Conjugation Nicotinamide_Derivative 2-(Benzylthio)nicotinamide Parent->Nicotinamide_Derivative Amidation Sulfone 2-(Benzylsulfonyl)nicotinic acid Sulfoxide->Sulfone Oxidation Methylated_Products Methylated & Oxidized Metabolites Nicotinamide_Derivative->Methylated_Products Methylation & Oxidation

Caption: Predicted degradation pathways for this compound.

FAQ 2: Which enzyme systems are likely involved in the metabolic degradation of this compound?

The primary enzyme systems implicated in the metabolism of this compound are the Cytochrome P450 (P450) monooxygenases and, to a lesser extent, the Flavin-containing monooxygenases (FMOs).[1]

  • Cytochrome P450s (CYPs): These are the major enzymes responsible for the oxidation of a vast array of xenobiotics.[2][3] For thioether-containing compounds, CYPs, particularly isoforms in the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, are known to catalyze sulfoxidation.[1]

  • Flavin-containing monooxygenases (FMOs): FMOs are another class of enzymes that can oxidize soft nucleophiles like the sulfur in thioethers. While often considered to have a secondary role to P450s for many substrates, their contribution should not be discounted.[1]

FAQ 3: Can this compound degrade abiotically?

Yes, abiotic degradation is a significant consideration. Potential abiotic degradation routes include:

  • Oxidation by Reactive Oxygen Species (ROS): ROS such as hydrogen peroxide (H₂O₂) and hypochlorite can oxidize thioethers to sulfoxides and sulfones.[4][5][6] These reactions can occur in biological systems under conditions of oxidative stress or in certain experimental buffers.

  • Photodegradation: Aromatic compounds and molecules with weak C-H bonds, such as the benzylic C-H in this compound, can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[7][8] This can lead to the formation of radicals and subsequent degradation products.

Troubleshooting Guides

Troubleshooting Guide 1: Inconsistent results in in-vitro metabolic stability assays.

Problem: You are observing high variability in the disappearance of the parent compound or the formation of metabolites in your microsomal or hepatocyte stability assays.

Potential Cause Explanation Troubleshooting Action
Non-specific Binding The compound may be binding to the plasticware (e.g., microplates, tubes) or to proteins in the incubation mixture, reducing its availability for metabolism.Use low-binding plates and tubes. Include control incubations without cofactor (NADPH) to assess non-enzymatic loss of the compound.
Cofactor Instability NADPH is essential for P450 activity and can degrade over time, especially at 37°C.Prepare NADPH solutions fresh before each experiment. Consider using an NADPH-regenerating system for longer incubation times.
Enzyme Inhibition/Inactivation The parent compound or a metabolite may be inhibiting or inactivating the metabolic enzymes.Run a time-course experiment to see if the rate of metabolism slows down over time. If so, consider using a lower substrate concentration.
Solvent Effects The organic solvent used to dissolve the compound (e.g., DMSO, methanol) can inhibit enzyme activity if present at too high a concentration.Ensure the final concentration of the organic solvent in the incubation is low, typically ≤1%. Run a solvent control to assess its effect on enzyme activity.
Troubleshooting Guide 2: Difficulty in identifying metabolites using LC-MS/MS.

Problem: You are seeing potential metabolite peaks in your chromatogram, but are struggling to confirm their identity.

Potential Cause Explanation Troubleshooting Action
Isomeric Metabolites Hydroxylation can occur on the benzyl or pyridine ring, leading to isomers with the same mass. These may co-elute or have very similar retention times.Optimize your chromatographic method to improve the separation of isomers. This may involve using a different column chemistry, mobile phase, or gradient profile. Authentic standards are invaluable for confirming retention times.[9]
Ion Suppression Components of the biological matrix can co-elute with your analytes and suppress their ionization in the mass spectrometer, leading to poor sensitivity.Improve your sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. Also, modify your chromatography to separate your analytes from the regions of significant ion suppression.
In-source Fragmentation/Adduct Formation The parent compound or metabolites may fragment in the ion source of the mass spectrometer, or form adducts (e.g., with sodium, potassium), complicating spectral interpretation.[10]Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. Be aware of common adducts and include them in your data processing workflow.
Poor Fragmentation in MS/MS Some metabolites may not fragment well under standard collision-induced dissociation (CID) conditions, making structural elucidation difficult.Experiment with different collision energies. If available, consider using alternative fragmentation techniques such as higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD).

Below is a workflow for troubleshooting metabolite identification:

Metabolite Identification Workflow Start Potential Metabolite Peak Detected Check_Mass Accurate Mass Match Predicted Metabolite? Start->Check_Mass Check_Mass->Start No, Re-evaluate Check_Isotopes Isotopic Pattern Consistent with Formula? Check_Mass->Check_Isotopes Yes Check_Isotopes->Start No, Re-evaluate Optimize_LC Optimize Chromatography for Isomer Separation Check_Isotopes->Optimize_LC Yes Acquire_MSMS Acquire High-Quality MS/MS Data Optimize_LC->Acquire_MSMS Fragment_Analysis Analyze Fragmentation Pattern Acquire_MSMS->Fragment_Analysis Compare_Standard Compare with Authentic Standard (if available) Fragment_Analysis->Compare_Standard Structure_Elucidation Propose Structure Compare_Standard->Structure_Elucidation No Match/Unavailable End Metabolite Identified Compare_Standard->End Match Structure_Elucidation->End

Caption: A systematic workflow for troubleshooting metabolite identification.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., a structurally similar, stable compound) for quenching the reaction.

  • 96-well plates (low-binding if available)

  • Incubator/shaker

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the this compound solution (final substrate concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.

Data Analysis:

Time (min)Peak Area of Parent CompoundPeak Area of Internal StandardNormalized Peak Area
0
5
15
30
60

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of degradation, from which the half-life can be calculated.

References

  • De Vore, N. M., & Scott, E. E. (2012). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. Drug Metabolism and Disposition, 40(7), 1428-1436. [Link]
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions. Drug Metabolism and Disposition, 29(4 Pt 2), 611-616. [Link]
  • Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of nutritional science and vitaminology, 60(2), 86-93. [Link]
  • Wikipedia contributors. (2024). Nicotinic acid. In Wikipedia, The Free Encyclopedia. [Link]
  • The Medical Biochemistry Page. (2023). Vitamin B3: Metabolism and Functions. [Link]
  • Olsson, J., et al. (2010). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis.
  • Reddi, K. K., & Kodicek, E. (1953). Metabolism of nicotinic acid and related compounds in man and rat. The Biochemical journal, 53(2), 286–294. [Link]
  • Chandrasekaran, B., et al. (2017). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia contributors. (2024). Thioester. In Wikipedia, The Free Encyclopedia. [Link]
  • Xu, F., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 23(15), 5961–5965. [Link]
  • Xu, F., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Watson, D. G. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 103-120. [Link]
  • Guengerich, F. P., & Munro, A. W. (2013). Unusual cytochrome P450 enzymes and reactions. Journal of Biological Chemistry, 288(24), 17065-17073. [Link]
  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
  • Auchus, R. J., & Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of Steroid Biochemistry and Molecular Biology, 214, 105979. [Link]
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
  • K-V. Pezdirc, et al. (2023). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 167, 117235. [Link]
  • Raab, A., & Feldmann, J. (2020). Biological sulphur-containing compounds – Analytical challenges. TrAC Trends in Analytical Chemistry, 124, 115783. [Link]
  • Wikipedia contributors. (2024). Hydrogen peroxide. In Wikipedia, The Free Encyclopedia. [Link]
  • Istrate, A., & Dănilă, M. (2014). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Farmacia, 62(5), 841-853. [Link]
  • Ioele, G., et al. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 11(10), 519. [Link]
  • Shimadzu Scientific Instruments. (n.d.).
  • Liu, Y., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216. [Link]
  • Wulff, T., et al. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels, 35(10), 8649–8657. [Link]

Sources

Preventing oxidation of the thioether in 2-(Benzylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(Benzylthio)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A critical challenge in handling and reacting this compound is the susceptibility of its thioether linkage to oxidation. The sulfur atom can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone, leading to impurities, altered biological activity, and compromised experimental outcomes.

This document provides in-depth, field-proven guidance to help you anticipate, troubleshoot, and prevent unwanted oxidation. We will explore the underlying chemical principles and offer robust, step-by-step protocols to ensure the integrity of your compound throughout its lifecycle in the lab.

Frequently Asked Questions (FAQs)

Q1: What is thioether oxidation, and why is it a primary concern for this compound?

A1: Thioether oxidation is the process where the sulfur atom of the thioether group (C-S-C) is converted to a sulfoxide (C-S(=O)-C) and potentially further to a sulfone (C-S(=O)₂-C). The sulfur atom in a thioether has a lone pair of electrons, making it nucleophilic and susceptible to attack by various oxidizing agents.[1] This is a significant concern for this compound because this unintended modification alters the molecule's chemical structure, polarity, and steric profile, which can drastically change its reactivity and biological properties.

Q2: What are the common laboratory culprits that cause this oxidation?

A2: Several common factors in a laboratory setting can trigger the oxidation of the thioether moiety:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in solution and at elevated temperatures or in the presence of light, can lead to slow oxidation.

  • Peroxide Impurities: Ethereal solvents like Tetrahydrofuran (THF) or Diethyl ether can form explosive peroxide impurities over time when exposed to air and light. These peroxides are potent oxidizing agents for thioethers.[2]

  • Strong Oxidizing Reagents: Using certain reagents in your reaction scheme without careful consideration can inadvertently oxidize the thioether. Examples include hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), ozone (O₃), and certain metal-based oxidants.[3][4]

  • Reactive Oxygen Species (ROS): In biological or cell-based assays, reactive oxygen species like hypochlorite can rapidly oxidize thioethers.[5][6]

Q3: How can I detect if my sample of this compound has been oxidized?

A3: The oxidation products, 2-(benzylsulfinyl)nicotinic acid (sulfoxide) and 2-(benzylsulfonyl)nicotinic acid (sulfone), have different polarities and spectral properties than the parent compound.

  • Thin-Layer Chromatography (TLC): The sulfoxide and sulfone are significantly more polar than the starting thioether. On a TLC plate, they will appear as new spots with lower Rf values (closer to the baseline). Specific stains or visualization techniques for sulfur compounds can be employed.[7]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the parent compound and its oxidized impurities. Due to the polarity difference, the sulfoxide and sulfone will have different retention times, typically eluting earlier on a reversed-phase column.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the benzylic protons (the -CH₂- group between the sulfur and the phenyl ring) will experience a significant downfield shift upon oxidation to the sulfoxide and an even greater shift for the sulfone due to the deshielding effect of the oxygen atoms.

  • Mass Spectrometry (MS): The mass of the oxidation products will increase by 16 atomic mass units (amu) for the sulfoxide (one oxygen atom added) and 32 amu for the sulfone (two oxygen atoms added).

Q4: Does pH or solvent choice significantly impact the stability of the thioether?

A4: Yes, both factors are crucial. While thioethers are generally stable across a range of pH values, extreme conditions can be detrimental. More importantly, the choice of solvent is critical. As mentioned in A2, solvents prone to peroxide formation are a major risk.[2] Using dipolar aprotic solvents may be necessary for some reactions, but care should be taken to use high-purity, degassed, or freshly distilled grades to minimize exposure to dissolved oxygen and peroxide contaminants.[9]

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound and provides a logical workflow for diagnosing the root cause.

Problem: My stored compound shows new, more polar spots on TLC.
Potential Cause Diagnostic Check Recommended Solution
Improper Storage Was the container sealed tightly? Was it exposed to light or air for extended periods?Store the compound in a tightly sealed amber vial. For long-term storage, place it inside a desiccator under an inert atmosphere (e.g., nitrogen or argon backfill).[10]
Contaminated Container Was the vial or container thoroughly cleaned and dried before use? Residual oxidizing agents could be the cause.Always use scrupulously clean and dry glassware. If contamination is suspected, purify the material via recrystallization or column chromatography.
Problem: A reaction involving this compound is giving low yields and multiple byproducts, including the sulfoxide/sulfone.
Potential Cause Diagnostic Check Recommended Solution
Atmospheric Oxygen Was the reaction performed open to the air?Perform the reaction under an inert atmosphere. This is the most effective way to prevent air-induced oxidation. See Protocol 2 for detailed instructions.[11][12]
Solvent Contamination Are you using an aged bottle of an ether-based solvent (e.g., THF, Dioxane)? Test the solvent for peroxides using a commercial test strip.Use freshly opened bottles of high-purity anhydrous solvents. If using older solvents, ensure they are tested for and purified from peroxides before use.[2]
Incompatible Reagents Review your reaction scheme. Does it involve reagents known to be strong oxidants?If possible, substitute the oxidizing reagent with a milder, more selective alternative. If the reagent is essential, consider adding it slowly at a low temperature to control its reactivity and minimize side reactions.
Workflow for Troubleshooting Oxidation Issues

The following diagram outlines a systematic approach to identifying and resolving oxidation problems.

G cluster_storage Storage Troubleshooting cluster_reaction Reaction Troubleshooting start Oxidation Suspected (e.g., bad TLC, low yield) check_storage Review Storage Conditions start->check_storage check_reaction Analyze Reaction Setup start->check_reaction storage_air Exposed to Air/Light? check_storage->storage_air reaction_inert Was Inert Atmosphere Used? check_reaction->reaction_inert storage_solve Implement Protocol 1: Proper Storage storage_air->storage_solve Yes reaction_solvent Check Solvent Purity (Test for Peroxides) reaction_inert->reaction_solvent Yes implement_inert Implement Protocol 2: Inert Atmosphere Technique reaction_inert->implement_inert No reaction_reagents Review Reagent Compatibility reaction_solvent->reaction_reagents Solvent is Pure use_fresh_solvent Use Fresh/Purified Solvent reaction_solvent->use_fresh_solvent Peroxides Detected modify_reagents Implement Protocol 3: Modify Reagents/Conditions reaction_reagents->modify_reagents Incompatible Reagent Found

Caption: Troubleshooting workflow for diagnosing oxidation.

Preventative Protocols & Best Practices

Oxidation Pathway of this compound

Understanding the transformation is the first step to preventing it. The thioether is oxidized first to a sulfoxide, which can then be further oxidized to a sulfone under more forcing conditions.

OxidationPathway Thioether This compound (Thioether) Sulfoxide 2-(Benzylsulfinyl)nicotinic acid (Sulfoxide) Thioether->Sulfoxide [O] Mild Oxidation (e.g., Air, Peroxides) Sulfone 2-(Benzylsulfonyl)nicotinic acid (Sulfone) Sulfoxide->Sulfone [O] Strong Oxidation (e.g., m-CPBA, H₂O₂)

Caption: Stepwise oxidation of the thioether moiety.

Protocol 1: Proper Storage of Solid Compound
  • Select the Right Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and provide a good seal.[10]

  • Ensure Dryness: Before storing, ensure the compound is completely dry, as moisture can facilitate degradation pathways.

  • Inert the Atmosphere: Place the vial in a larger container or desiccator. Evacuate the air and backfill with a dry, inert gas like nitrogen or argon. Repeat this cycle 2-3 times.

  • Seal and Store: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm. Store in a cool, dark, and dry place.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard method using a nitrogen balloon, suitable for most benchtop reactions. For extremely sensitive applications, a Schlenk line or glovebox is recommended.[13][14]

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of dry nitrogen.[15]

  • Assemble the Apparatus: Assemble the glassware while still warm and immediately flush with nitrogen. Use a needle adapter connected to a balloon filled with nitrogen. Use a second, open needle as an outlet to allow air to be displaced.[13][16]

  • Add Reagents: Add this compound and other solid reagents to the flask. Briefly evacuate the flask and backfill with nitrogen 2-3 times to remove any air introduced.

  • Add Solvents and Liquid Reagents: Use anhydrous, degassed solvents. Transfer solvents and liquid reagents via a dry syringe through a rubber septum sealing the flask.[17][18] To maintain positive pressure, ensure the nitrogen balloon remains attached.

  • Maintain the Atmosphere: Keep the reaction under a positive pressure of nitrogen (a gently inflated balloon is sufficient) for the entire duration of the experiment.

Protocol 3: Choosing Compatible Reagents and Solvents
  • Solvent Selection:

    • Prioritize: Use non-ether-based solvents when possible (e.g., Toluene, Dichloromethane, Acetonitrile).

    • If Ethers are Necessary: Use freshly opened bottles of anhydrous grade solvents. Never use old, unchecked bottles of THF, 2-MeTHF, or diethyl ether.

    • Degassing: For sensitive reactions, degas the solvent before use by sparging with argon for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reagent Selection:

    • Avoid Incidental Oxidants: Be mindful of reagents that can act as oxidants even if that is not their primary purpose.

    • Controlled Oxidation: If an oxidation reaction is intended elsewhere in the molecule, a selective reagent must be chosen that will not affect the thioether. This often requires careful literature review for chemoselective methods.

    • Consider Antioxidants: In some formulations or long-term reactions, adding a small amount of a secondary antioxidant, such as a hindered phenol (e.g., BHT) or a phosphite, can help scavenge peroxides and prevent oxidation.[19]

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Thioether Antioxidant.Tintoll. [Link]
  • Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen.Journal of the American Chemical Society. [Link]
  • Inert atmosphere Definition - Organic Chemistry II Key Term.Fiveable. [Link]
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.PMC - NIH. [Link]
  • Thiols And Thioethers.Master Organic Chemistry. [Link]
  • Inert
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • How to create inert atmosphere?
  • Thioester Antioxidants.Zeller Polymer Solutions. [Link]
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.PMC - NIH. [Link]
  • Inert
  • 15.12: Thioethers (Sulfides) and Silyl Ethers.Chemistry LibreTexts. [Link]
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.PMC - PubMed Central. [Link]
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.PubMed. [Link]
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Thioether Formation.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • The role of thiols in antioxidant systems.PMC - PubMed Central - NIH. [Link]
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • The Manipulation of Air-Sensitive Compounds.Thieme. [Link]
  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates.Inorganic Chemistry Frontiers (RSC Publishing). [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group - University of Pittsburgh. [Link]
  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury.MDPI. [Link]
  • Oxidation of sulfides to sulfoxides and sulfones.
  • Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols.
  • Non-covalent Interaction-Controlled Site-Selective Benzylic C(sp3)
  • Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex.pubs.acs.org. [Link]
  • Degradation Kinetics of Benzyl Nicotin
  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.MDPI. [Link]
  • Sulfone synthesis by oxid
  • Benzyl thioether formation merging copper c
  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction
  • Solvent-free selective photocatalytic oxidation of benzyl alcohol over modified TiO2.Green Chemistry (RSC Publishing). [Link]
  • Photocatalytic Selective Oxidation of Benzyl Alcohol over ZnTi-LDH: the effect of surface OH groups.
  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chrom
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
  • The metabolism of nicotinic acid. II.

Sources

Validation & Comparative

A Comparative Guide to 2-(Benzylthio)nicotinic Acid and Other Nicotinic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine-3-carboxylic acid scaffold, commonly known as nicotinic acid, serves as a foundational template for the development of a diverse array of therapeutic agents. This guide provides an in-depth, objective comparison of 2-(benzylthio)nicotinic acid and its derivatives against other prominent nicotinic acid analogues. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of nicotinic acid derivatives and inform future discovery efforts.

Introduction to the Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a molecule of fundamental biological importance, serving as a precursor to the coenzymes NAD and NADP.[1] Beyond its nutritional role, pharmacological doses of nicotinic acid exert profound effects on lipid metabolism, making it a long-standing therapeutic for dyslipidemia.[2][3] Its ability to raise high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides has cemented its place in cardiovascular medicine.[2][3] The discovery of the G-protein coupled receptor GPR109A as the primary target for nicotinic acid's metabolic effects has further catalyzed the exploration of its derivatives for enhanced potency and reduced side effects, such as the characteristic flushing.[4] This has led to a rich field of nicotinic acid derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties.[5][6][7]

This guide will focus on a comparative analysis of four distinct classes of nicotinic acid derivatives, with a special emphasis on the emerging potential of the this compound scaffold.

The Contenders: A Profile of Nicotinic Acid Derivatives

For a comprehensive comparison, we have selected four representative nicotinic acid derivatives, each with a distinct profile of biological activity and therapeutic application:

  • This compound and its Derivatives: A promising scaffold for antimicrobial and antitubercular drug discovery.

  • Nicotinic Acid (Niacin): The parent compound, serving as a benchmark for lipid-lowering and anti-inflammatory effects.

  • Isoniazid (Isonicotinic Acid Hydrazide): A cornerstone of tuberculosis therapy, highlighting the potent antibacterial capacity of this chemical class.

  • Acifran: A potent and selective GPR109A agonist, exemplifying a targeted approach to mimic and enhance the lipid-lowering effects of niacin.

This compound: A Scaffold for Antimicrobial Innovation

While direct biological data on this compound is limited in publicly available literature, its true potential is revealed through the potent antimicrobial and antitubercular activities of its derivatives, particularly its 1,3,4-oxadiazole analogues. The benzylthio substitution at the 2-position of the pyridine ring offers a versatile handle for further chemical modification, leading to compounds with significant biological efficacy.

Antimicrobial and Antitubercular Activity of this compound Derivatives

Recent studies have focused on the synthesis of 1,3,4-oxadiazole derivatives of this compound, which have demonstrated promising activity against a range of bacterial and mycobacterial strains. These findings suggest that the this compound core structure is a valuable starting point for the development of novel anti-infective agents.

Derivative ClassTarget OrganismActivity (MIC in µg/mL)Reference
5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazolesEscherichia coli12.5 - 25[5]
Mycobacterium tuberculosis H37Rv25[5]
2-(benzylthio)-1H-benzo[d]imidazolesMycobacterium tuberculosis H37Rv3.8 - 6.9 µM[8]

Causality Behind Experimental Choices: The selection of 1,3,4-oxadiazole and benzimidazole moieties for derivatization is a rational design strategy. These heterocyclic rings are known to be present in numerous biologically active compounds and can enhance properties such as cell permeability and target interaction. The benzylthio group itself may contribute to the overall lipophilicity of the molecule, potentially aiding in its passage through the complex cell wall of Mycobacterium tuberculosis.

Nicotinic Acid (Niacin): The Multifaceted Precursor

Nicotinic acid's therapeutic utility extends beyond its role as a vitamin. Its pharmacological effects are primarily mediated through the GPR109A receptor, leading to a cascade of events that favorably modulate lipid profiles and inflammatory responses.

Lipid-Lowering and Anti-inflammatory Properties

Nicotinic acid is renowned for its broad-spectrum lipid-modifying capabilities.[2] It effectively reduces circulating levels of VLDL, LDL, and triglycerides, while significantly increasing HDL levels.[3][9] Furthermore, it exhibits potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines.[10][11]

Biological ActivityKey Experimental FindingsReference
Lipid-Lowering Significant decrease in serum total cholesterol, triglycerides, and LDL, with a significant increase in HDL in rat models.[12]
Anti-inflammatory Attenuated expression of fractalkine, MCP-1, and RANTES in TNF-α-treated adipocytes.[10]
Reduced secretion of TNF-α, IL-6, and MCP-1 in LPS-activated human monocytes.[11]
Inhibited carrageenan-induced paw edema in rats and mice at doses of 250 and 500 mg/kg.[13]
Mechanism of Action: The GPR109A Signaling Pathway

The binding of nicotinic acid to GPR109A on adipocytes initiates a Gi-protein coupled signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids from adipose tissue. The reduced flux of free fatty acids to the liver results in decreased hepatic triglyceride synthesis and subsequent VLDL and LDL production.[4][9] In immune cells, GPR109A activation can suppress inflammatory signaling pathways, such as NF-κB.[14]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Liver Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases HSL Hormone-Sensitive Lipase cAMP->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (Release) FFA_liver Free Fatty Acids (Uptake) FFA->FFA_liver Reduced Flux Triglycerides->FFA Reduced TG_synthesis Triglyceride Synthesis FFA_liver->TG_synthesis Reduced Substrate VLDL_LDL VLDL/LDL Production TG_synthesis->VLDL_LDL Decreased

Caption: GPR109A-mediated lipid-lowering mechanism of Nicotinic Acid.

Isoniazid: A Potent Antitubercular Agent

Isoniazid, the hydrazide of isonicotinic acid, is a first-line medication for the treatment and prevention of tuberculosis.[15] Its potent and specific activity against Mycobacterium tuberculosis underscores the therapeutic potential that can be unlocked from the nicotinic acid core.

Antitubercular Efficacy

Isoniazid is highly effective against actively dividing mycobacteria, with a low minimum inhibitory concentration (MIC). It is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[15][16]

Biological ActivityTarget OrganismActivity (MIC)Reference
Antitubercular Mycobacterium tuberculosisBactericidal at therapeutic levels[15][16]
Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The activation of isoniazid by KatG generates a reactive isonicotinic acyl radical. This radical covalently adducts with NAD(H) to form an isonicotinyl-NAD complex. This complex is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system of mycobacteria. The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[16][17][18]

Isoniazid_MOA cluster_mycobacterium Mycobacterium Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD Isonicotinyl-NAD Adduct Activated_INH->INH_NAD NADH NADH NADH->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibits FAS_II FAS-II Pathway InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

Acifran: A Targeted GPR109A Agonist

Acifran represents a more refined approach to harnessing the therapeutic benefits of nicotinic acid. It is a potent agonist of the GPR109A receptor, designed to elicit the lipid-lowering effects of niacin with potentially greater potency and an improved side-effect profile.[19][20]

Hypolipidemic Activity

Acifran demonstrates significant hypolipidemic activity by acting as a full and potent agonist at the GPR109A receptor.[20] Its targeted action on this receptor allows for a more direct modulation of lipid metabolism compared to the broader effects of niacin.

Biological ActivityTarget ReceptorPotency (EC50/IC50)Reference
Hypolipidemic GPR109A (HCA₂)EC50 = 1.3 µM[20]
GPR109B (HCA₃)EC50 = 4.2 µM[20]

Causality Behind Experimental Choices: The development of Acifran was driven by the need for more selective GPR109A agonists. By focusing on this specific molecular target, researchers aimed to isolate the beneficial lipid-modifying effects of nicotinic acid while potentially mitigating the off-target effects that contribute to adverse reactions like flushing.

Experimental Protocols: A Guide to In Vitro and In Vivo Assays

To ensure the reproducibility and validity of the comparative data presented, this section details the standard experimental protocols for the key biological assays discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][20][21]

Broth_Microdilution start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate at Optimal Temperature inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the anti-inflammatory activity of a compound in rodents.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[19][22][23][24][25]

In Vitro Anti-inflammatory Assays
  • Griess Assay for Nitric Oxide (NO) Production: This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

    • Cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.[26][27][28][29][30]

  • ELISA for Cytokine Levels (TNF-α and IL-6): This immunoassay quantifies the concentration of specific cytokines in biological samples.

    • A microplate is coated with a capture antibody specific for the cytokine of interest.

    • The sample (e.g., cell culture supernatant) is added to the wells, and the cytokine binds to the capture antibody.

    • A detection antibody, conjugated to an enzyme (e.g., HRP), is added, which binds to the captured cytokine.

    • A substrate is added, and the enzyme catalyzes a color change.

    • The absorbance is measured, and the cytokine concentration is determined from a standard curve.[6][31][32][33][34]

In Vitro Lipid-Lowering Assay (Hepatocyte Model)

This assay assesses the ability of a compound to reduce lipid accumulation in liver cells.

  • Cell Culture: Primary hepatocytes or a hepatocyte cell line (e.g., HepG2) are cultured in a suitable medium.

  • Induction of Lipid Accumulation: The cells are treated with a mixture of oleic acid and palmitic acid to induce lipid droplet formation.

  • Compound Treatment: The cells are co-incubated with the test compound at various concentrations.

  • Lipid Staining: The intracellular lipid droplets are stained with a lipophilic dye, such as Oil Red O or BODIPY.

  • Quantification: The amount of lipid accumulation is quantified by either microscopic imaging and analysis or by eluting the dye and measuring its absorbance.[2][3][35][36][37]

Conclusion and Future Directions

This comparative guide highlights the remarkable versatility of the nicotinic acid scaffold in generating compounds with diverse and potent biological activities. While this compound itself requires further direct biological evaluation, its derivatives have emerged as promising candidates for the development of novel antimicrobial and antitubercular agents.

In comparison, the parent molecule, nicotinic acid, remains a cornerstone in the management of dyslipidemia and a valuable tool for studying GPR109A-mediated signaling and its anti-inflammatory effects. Isoniazid stands as a testament to the power of nicotinic acid derivatives in combating infectious diseases, with a well-defined mechanism of action that continues to inform the development of new antitubercular drugs. Acifran exemplifies the progress made in targeted drug design, offering a more selective approach to modulating lipid metabolism through the GPR109A receptor.

For researchers and drug development professionals, the key takeaway is the immense potential held within the nicotinic acid chemical space. Future research should focus on:

  • Elucidating the direct biological activities of this compound to establish a baseline for its derivatives.

  • Exploring further structural modifications of the this compound scaffold to optimize antimicrobial potency and broaden the spectrum of activity.

  • Investigating the potential for dual-activity compounds that combine the lipid-lowering or anti-inflammatory properties of the nicotinic acid core with the antimicrobial effects of specific substitutions.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of nicotinic acid and its derivatives, addressing unmet needs in cardiovascular disease, infectious diseases, and beyond.

References

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (2025, May 26).
  • Isoniazid. (n.d.). In Wikipedia.
  • Pike, N. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
  • Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016). Infection and Drug Resistance, 9, 239–250.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832.
  • New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. (2015). Current pharmaceutical design, 21(30), 4448–4465.
  • Geisler, C. E., Miller, K. E., Ghimire, S., & Renquist, B. J. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 22(8), 4001.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian journal of pharmacology, 45(6), 579–585.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog.
  • Isoniazid. (n.d.). [PowerPoint presentation].
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2021). International Journal of Molecular Sciences, 22(8), 4001.
  • Patel, N. B., Purohit, A. C., & Shaikh, F. M. (2013). New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: their synthesis and biological evaluation. European journal of medicinal chemistry, 65, 453–460.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of microbiological methods, 199, 106522.
  • Gambhir, D., Anilkumar, G., & Thangaraju, M. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 55(10), 6336–6346.
  • Nicotinic acid. (n.d.). In Wikipedia.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2018). Sensors (Basel, Switzerland), 18(10), 3307.
  • Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? (2013, February 5). ResearchGate.
  • Protocol Griess Test. (2019, December 8). protocols.io.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2011). In Methods in Molecular Biology (Vol. 677, pp. 239-245). Humana Press.
  • Rambo, R. S., Waldow, E. C., Abaddi, B. L., Silveira, M. D., Dadda, A. S., Sperotto, N., Bizarro, C. V., Basso, L. A., & Machado, P. (2021). Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. Journal of the Brazilian Chemical Society, 32(4), 816-826.
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94–114.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic chemistry, 145, 107136.
  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid as a lipid-modifying drug--a review. Wiener klinische Wochenschrift, 119(19-20), 580–586.
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PLoS ONE, 8(1), e53649.
  • In vitro primary hepatocyte assay. (n.d.). MB Biosciences.
  • Digby, J. E., McNeill, E., Dyar, O. J., Lam, V., Greaves, D. R., & Choudhury, R. P. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.
  • Human TNF alpha ELISA Kit (SKU: HUFI00262) - ELISA Genie. (2018, December 18). [Video]. YouTube. [Link]
  • ELISA assay for serum TNF-α (a), IL-6 (b) and IL-1β (c). Data... (n.d.). ResearchGate.
  • Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. (2021). European journal of medicinal chemistry, 213, 113175.
  • Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non - diabetic hypercholesterolemic albino rats. (2012). Journal of the Dow University of Health Sciences, 6(2), 58-62.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules (Basel, Switzerland), 27(5), 1668.
  • Lipid-Lowering Effects of Inonotus obliquus Polysaccharide In Vivo and In Vitro. (2022). Foods (Basel, Switzerland), 11(13), 1923.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). Molecules (Basel, Switzerland), 26(4), 988.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules (Basel, Switzerland), 27(5), 1668.
  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(3), 669–676.
  • Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. (2022). Current protocols, 2(2), e363.
  • de Campos, M. M., Mata, L. V., Val, P. S., de Souza, C. M., Calixto, J. B., & de Lima, T. C. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, biochemistry, and behavior, 101(4), 543–551.
  • Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. (2024). Cosmetics, 11(3), 80.
  • Identification of the anti‐mycobacterial functional properties of piperidinol derivatives. (2018). FEBS Open Bio, 8(8), 1335–1343.
  • Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. (2024). Preprints.
  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(3), 669–676.

Sources

A Comparative Analysis of 2-(Benzylthio)nicotinic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the strategic modification of core scaffolds is a cornerstone of drug discovery. This guide provides a comprehensive comparative analysis of various analogs of 2-(benzylthio)nicotinic acid, a versatile scaffold that has given rise to compounds with a spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR) and performance of these analogs, supported by experimental data from peer-reviewed literature. Our objective is to furnish a technical yet accessible resource that not only presents data but also explains the rationale behind experimental designs and the interpretation of results.

Introduction: The Potential of the this compound Scaffold

Nicotinic acid (niacin or Vitamin B3) is a well-established therapeutic agent, primarily known for its lipid-lowering effects.[1] Its core pyridine-3-carboxylic acid structure has been a fertile ground for medicinal chemists. The introduction of a benzylthio substituent at the 2-position creates a lipophilic domain and a flexible linker, opening avenues for diverse biological activities. The sulfur atom can engage in various interactions, while the benzyl group can be readily substituted to fine-tune steric and electronic properties. This guide will explore three major classes of this compound analogs that have demonstrated significant potential: antimicrobial, vasorelaxant, and anti-inflammatory agents.

I. Antimicrobial Analogs: Targeting Bacterial and Fungal Pathogens

A significant area of investigation for this compound analogs has been in the development of novel antimicrobial agents. The increasing threat of antimicrobial resistance necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms.[2]

A. 1,3,4-Oxadiazole Derivatives

One of the most promising classes of antimicrobial analogs are 2,5-disubstituted 1,3,4-oxadiazoles derived from this compound. The 1,3,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry, often associated with a broad range of biological activities.[3][4]

A study by Purohit and Patel synthesized a series of 2-(2-(benzylthio)pyridin-3-yl)-5-(substituted)-1,3,4-oxadiazoles and evaluated their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of antimicrobial compounds, representing the lowest concentration that inhibits the visible growth of a microorganism.[5]

Compound IDSubstituent on Oxadiazole RingS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)M. tuberculosis H37Rv (MIC, µg/mL)
4h 4-Fluoro-phenyl62.5>250>250>250
4j Pyridin-4-yl125125100100
Standard Ciprofloxacin5025--
Standard Griseofulvin--100-
Standard Rifampicin---40

Data synthesized from Purohit and Patel (2015).

Key Insights from Experimental Data:

  • Compound 4h , with a 4-fluorophenyl substituent, demonstrated the most potent activity against S. aureus, with an MIC of 62.5 µg/mL.

  • Compound 4j , featuring a pyridine nucleus, exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as the fungal species C. albicans and M. tuberculosis. Its activity against C. albicans and M. tuberculosis was particularly noteworthy.

B. Other Antimicrobial Derivatives

The benzylthio moiety itself has been incorporated into other heterocyclic systems to explore antimicrobial potential. For instance, derivatives of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines have shown significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[6]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on established guidelines.[5][7][8]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (this compound analogs)

  • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add the diluted inoculum to all wells containing the test compound dilutions.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum (no compound).

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution Add to plate prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation Add to wells incubation Incubate at Appropriate Temperature inoculation->incubation read_mic Read MIC (Lowest Concentration with No Growth) incubation->read_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

II. Vasorelaxant Analogs: Modulating Vascular Tone

Nicotinic acid is known to cause vasodilation, a physiological response that, while therapeutic in some contexts, is also responsible for the common side effect of flushing.[1] This vasodilatory property has been explored in analogs of this compound, with a focus on identifying compounds with potent and potentially more selective effects.

A. 2-(1-Adamantylthio)nicotinic Acid and its Derivatives

A study by Chen et al. investigated the vasorelaxant effects of 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs on rat thoracic aorta.[9][10] The adamantyl group is a bulky, lipophilic substituent that can significantly influence the pharmacological properties of a molecule.

The half-maximal effective concentration (ED₅₀) is a measure of the concentration of a drug that is required for 50% of its maximum effect. A lower ED₅₀ value indicates a more potent compound.

Compound IDStructureVasorelaxant Potency (ED₅₀, nM)
6 2-(1-adamantylthio)nicotinic acid21.3
7 2-(1-adamantylthio)nicotinamide>1000
8 2-(1-adamantylthio)nicotinonitrile>1000

Data synthesized from Chen et al. (2010).[9][10]

Key Insights from Experimental Data:

  • The carboxylic acid moiety in compound 6 is crucial for its high vasorelaxant potency, as its conversion to an amide (7 ) or a nitrile (8 ) leads to a significant loss of activity.

  • Compound 6 is a highly potent vasorelaxant, with an ED₅₀ in the nanomolar range.

B. Mechanism of Vasodilation

The vasorelaxant effect of these thionicotinic acid analogs is mediated, at least in part, by the endothelium.[9][10] The endothelium is a critical regulator of vascular tone, primarily through the release of nitric oxide (NO) and prostacyclin (PGI₂).

The proposed mechanism for nicotinic acid-induced vasodilation involves the activation of the G protein-coupled receptor GPR109A on Langerhans cells in the skin, leading to the production of prostaglandins (PGD₂ and PGE₂), which in turn act on vascular smooth muscle cells to cause vasodilation.[9] It is plausible that some this compound analogs may act through a similar pathway. Additionally, some nicotinic acid derivatives have been shown to stimulate the release of nitric oxide (NO) from the endothelium.[11]

signaling_pathway_vasodilation cluster_activation Activation cluster_prostaglandin Prostaglandin Synthesis cluster_vasodilation Vasodilation nicotinic_acid_analog Nicotinic Acid Analog gpr109a GPR109A Receptor (on Langerhans Cells) nicotinic_acid_analog->gpr109a prostaglandin_synthase Prostaglandin Synthase Activation gpr109a->prostaglandin_synthase pgd2_pge2 Increased PGD₂ and PGE₂ prostaglandin_synthase->pgd2_pge2 pg_receptors PGD₂/PGE₂ Receptors (on Smooth Muscle Cells) pgd2_pge2->pg_receptors vasodilation Vasodilation pg_receptors->vasodilation

Caption: Proposed Signaling Pathway for Nicotinic Acid-Induced Vasodilation.

Experimental Protocol: Ex Vivo Vasorelaxation Assay (Rat Aortic Rings)

This protocol describes a standard method for assessing the vasorelaxant effects of compounds on isolated rat aortic rings.[12][13]

Objective: To measure the ability of a test compound to relax pre-contracted aortic smooth muscle.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (KH) solution

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • Test compounds

  • Organ bath system with force transducers

Procedure:

  • Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Place it in cold KH solution.

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 3-5 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing KH solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂. The rings are attached to force transducers to record isometric tension.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with KH solution changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60-80 mM) to check for viability.

  • Pre-contraction: After washing out the KCl and allowing the rings to return to baseline, induce a sustained contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (PE, e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once the PE-induced contraction has stabilized, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve and calculate the ED₅₀ value.

III. Anti-inflammatory Analogs: Targeting Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research priority. Nicotinic acid itself has been shown to possess anti-inflammatory properties, and this activity has been explored in its derivatives.[14][15][16]

A. Inhibition of Pro-inflammatory Mediators

Several studies have synthesized nicotinic acid derivatives and evaluated their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][15] LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages, leading to the release of inflammatory cytokines such as TNF-α and IL-6, and the production of nitric oxide (NO).

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol outlines a common method for screening compounds for anti-inflammatory activity using a macrophage cell line.[14][18]

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α and IL-6 measurement

  • MTT or similar reagent for cell viability assay

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

  • Cell Viability Assay: Assess the cytotoxicity of the compounds using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-stimulated control.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile platform for the development of a diverse range of biologically active compounds. This guide has provided a comparative analysis of its analogs with antimicrobial, vasorelaxant, and anti-inflammatory properties. The structure-activity relationships highlighted herein underscore the importance of specific functional groups and substituents in determining the pharmacological profile of these molecules.

Future research in this area could focus on:

  • Lead Optimization: Further modification of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways of these analogs to better understand their biological effects.

  • In Vivo Studies: Evaluation of the most promising compounds in animal models of infection, cardiovascular disease, and inflammation to assess their therapeutic potential.

By building upon the foundational knowledge presented in this guide, researchers can continue to unlock the full potential of this compound analogs in the quest for novel and effective therapeutics.

References

  • Purohit, A. C., & Patel, N. B. (2015). Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 52(5), 1436-1442.
  • Chen, I. J., et al. (2010).
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Chen, I. J., et al. (2010).
  • Gilani, S. J., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), 1450.
  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Request PDF. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • Chen, I. J., et al. (2010).
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. apec.org.
  • Paul, S., et al. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS Omega, 7(8), 6985-6996.
  • Lee, J. H., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 24(15), 2799.
  • Chompoo, J., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 26(16), 4994.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B. BenchChem.
  • Spengler, G., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. springermedizin.de.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
  • Fathalla, O. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136.
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 346(9), 648-657.
  • Patsnap Synapse. (2024). What is the mechanism of Nicotinyl Alcohol?.
  • Zaripov, A. A., et al. (2025). Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta. Pharmaceutical Chemistry Journal.
  • Villalobos-Molina, R., & Ibarra-Barajas, M. (2019).
  • Wang, Y., et al. (2015). Relaxation of Rat Aorta by Farrerol Correlates with Potency to Reduce Intracellular Calcium of VSMCs. Molecules, 20(8), 14859-14873.
  • Ma, L., et al. (2014). Nicotinic Acid Activates the Capsaicin Receptor TRPV1. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(6), 1232-1240.
  • Pike, N. B. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 191-218.
  • Khalil, N. A., Ahmed, E. M., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 346(9), 648-657.
  • REPROCELL. (2023). From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL.
  • da Silva, A. C. G., et al. (2021). Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke. Molecules, 26(11), 3169.
  • Sztanke, K., et al. (2021).
  • Kumar, G. V., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry, 4(4), 859-864.
  • Zhang, Y., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future medicinal chemistry, 12(13), 1197-1207.
  • Sztanke, K., et al. (2021).
  • Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39.
  • Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.
  • Al-Soud, Y. A., et al. (2003). Antimicrobial Activity of Some New Oxadiazole Derivatives. Rasayan Journal of Chemistry, 1(2), 233-238.
  • Coulibaly, S., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals.
  • Al-Masoudi, N. A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3845.
  • Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated biological probe or therapeutic lead is both exciting and exacting. This guide provides an in-depth, technically-grounded framework for validating the biological activity of 2-(Benzylthio)nicotinic acid, a compound with limited published data but structural similarities to the well-known lipid-lowering agent, nicotinic acid (niacin).[1][2] Our approach is not a rigid protocol but a dynamic, self-validating system designed to rigorously interrogate the compound's performance and establish a foundation for further development.

Introduction: Deconstructing this compound

This compound is a derivative of nicotinic acid, also known as vitamin B3.[3][4][5] While nicotinic acid's role in modulating lipid metabolism is well-documented, the biological activity of this benzylthio-substituted analog remains largely unexplored.[1][6] The addition of the benzylthio group introduces significant changes to the molecule's steric and electronic properties, which could lead to a novel mechanism of action, altered target selectivity, or a completely different biological function. A study on a structurally related compound, 2-(1-adamantylthio)nicotinic acid, demonstrated vasorelaxant and antioxidant properties, suggesting that thionicotinic acid derivatives are biologically active.[7]

This guide will outline a comprehensive validation workflow to:

  • Hypothesize and test potential biological targets and pathways.

  • Quantitatively assess the compound's potency and efficacy.

  • Objectively compare its performance against established alternatives.

The Validation Framework: A Multi-Pillar Approach

A robust validation strategy for a novel compound requires a multi-pronged approach, moving from broad, high-throughput screening to specific, mechanistic studies.[8][9] This iterative process ensures that each experimental step informs the next, building a cohesive and trustworthy data package.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Benzylthio)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(benzylthio)nicotinic acid derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. By synthesizing data from various studies, this document offers an in-depth comparison of how structural modifications to this versatile scaffold influence a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide is designed to be a practical resource, providing not only comparative data but also detailed experimental protocols to support further research and development.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The unique arrangement of a pyridine carboxylic acid linked to a benzyl group via a flexible thioether bridge allows for diverse chemical modifications, enabling the fine-tuning of its biological profile. This guide will dissect the key structural components of these derivatives and their impact on therapeutic efficacy, providing a roadmap for the rational design of more potent and selective agents.

Core Molecular Architecture and Key Modification Points

The fundamental structure of this compound derivatives offers three primary sites for chemical modification, each playing a crucial role in determining the compound's biological activity.

Caption: Key modification points of the this compound scaffold.

Site 1: The Nicotinic Acid Ring: Modifications to the pyridine ring itself can influence the overall electronic properties and steric profile of the molecule.

Site 2: The Carboxylic Acid Moiety: The acidic nature of the carboxylic group is often critical for receptor interaction and solubility. Its conversion to esters, amides, or heterocyclic bioisosteres like oxadiazoles can dramatically alter the compound's activity and pharmacokinetic properties.

Site 3: The Benzyl Group: The nature and position of substituents on the benzyl ring significantly impact the lipophilicity and binding interactions of the derivatives with their biological targets.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents, with a key mechanism of action being the inhibition of VEGFR-2, a critical regulator of angiogenesis.

A study focusing on novel nicotinic acid-based cytotoxic agents demonstrated that specific substitutions on the benzyl ring are crucial for potent VEGFR-2 inhibition. Compound 5c from this study, which incorporates a this compound moiety, exhibited significant cytotoxic potential against various cancer cell lines, comparable to the standard drug doxorubicin[1][2]. Molecular docking studies suggest that these derivatives occupy the ATP-binding site of the VEGFR-2 kinase domain, mimicking the binding mode of known inhibitors like sorafenib[1][2].

Compound IDBenzyl Ring SubstituentHCT-15 IC₅₀ (µM)PC-3 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Reference
5b 4-Chloro0.1340.245-[1][2]
5c 3,4-Dichloro0.0980.1120.068[1][2]
Sorafenib -0.0880.091-[1][2]
Doxorubicin -0.1010.123-[1][2]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Halogen Substitution on the Benzyl Ring: The presence of electron-withdrawing halogen atoms on the benzyl ring appears to be favorable for anticancer activity. The 3,4-dichloro substituted derivative (5c ) demonstrated superior potency compared to the 4-chloro substituted analog (5b ), suggesting that increased lipophilicity and specific electronic interactions in the binding pocket enhance efficacy[1][2].

  • Carboxylic Acid Modification: While not directly explored for this specific anticancer series, related studies on other biological activities suggest that the free carboxylic acid is important for activity.

Antimicrobial and Antifungal Activity

The this compound scaffold has also been investigated for its antimicrobial properties. A notable strategy involves the conversion of the carboxylic acid group into a 1,3,4-oxadiazole ring, a well-known pharmacophore in antimicrobial drug discovery.

A series of 2-(2-(benzylthio)pyridin-3-yl)-5-(substituted)-1,3,4-oxadiazoles were synthesized and evaluated for their in vitro antimicrobial and antimycobacterial activities. The results indicated that the nature of the substituent at the 5-position of the oxadiazole ring plays a significant role in determining the antimicrobial spectrum and potency. For instance, a derivative with a 4-fluorophenyl substituent at this position showed notable activity against S. aureus.

In a related series of 2-(benzylthio)pyrimidines, the presence of a nitro group at the 3-position and a methyl group at the 4-position of the benzyl ring enhanced activity against multi-resistant Staphylococcus aureus[3].

Compound ScaffoldKey Structural FeaturesTarget OrganismActivity (MIC/IC₅₀)Reference
This compound-oxadiazole4-F substituent on the 5-phenyl of oxadiazoleS. aureusMIC = 62.5 µg/ml
2-(benzylthio)pyrimidine3-NO₂, 4-CH₃ on benzyl ringS. aureusSignificant activity[3]
3-(benzylthio)quinolinium iodideUnsubstituted benzylC. neoformansIC₅₀ = 0.16 µg/mL[4]
3-(benzylthio)quinolinium iodide4-CF₃ on benzyl ringC. neoformansIC₅₀ = 0.05 µg/mL[4]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a substituted 1,3,4-oxadiazole can yield compounds with significant antimicrobial activity.

  • Substituents on the Benzyl Ring: Electron-withdrawing groups (e.g., nitro) and small alkyl groups (e.g., methyl) on the benzyl ring can enhance antibacterial activity[3]. In a series of 3-substituted benzylthioquinolinium iodides, a trifluoromethyl group on the benzyl ring led to potent antifungal activity against C. neoformans[4].

  • Importance of the Phenyl Ring: The presence of the phenyl ring is crucial for antifungal activity in the quinolinium series[4].

Vasorelaxant and Antioxidant Activities

Studies on 2-(1-adamantylthio)nicotinic acid, a structural analog of this compound, have shed light on the vasorelaxant and antioxidant properties of this class of compounds. The vasorelaxation is reported to be mediated by endothelium-induced nitric oxide (NO) and prostacyclin[5][6].

CompoundR Group at Position 2Carboxylic Acid ModificationVasorelaxant Activity (ED₅₀)Antioxidant Activity (% DPPH scavenging)Reference
6 1-Adamantyl-COOH21.3 nM33.20%[5][6]
7 1-Adamantyl-CONH₂Less potent than 6 0.57%[5][6]
8 1-Adamantyl-CNLeast potent0.30%[5][6]

Structure-Activity Relationship Insights for Vasorelaxant and Antioxidant Activity:

  • The Carboxylic Acid is Key: The free carboxylic acid group is essential for potent vasorelaxant and antioxidant activity. Conversion to an amide or nitrile significantly diminishes these effects, likely due to altered binding affinity for the target receptor[5][6].

  • Bulky Substituents at the Thioether Linkage: The presence of a bulky, lipophilic group like adamantyl at the 2-thio position is well-tolerated and can lead to high potency.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is typically achieved through the reaction of 2-mercaptonicotinic acid with a substituted benzyl halide.

Start 2-Mercaptonicotinic Acid + Substituted Benzyl Halide Step1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Step1 Product 2-(Substituted benzylthio)nicotinic Acid Step1->Product

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • To a solution of 2-mercaptonicotinic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted benzyl halide (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for anticancer activity.

Step1 Seed cancer cells in a 96-well plate Step2 Treat cells with varying concentrations of test compounds Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT solution and incubate for 4 hours Step3->Step4 Step5 Solubilize formazan crystals with DMSO Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 Result Calculate IC₅₀ values Step6->Result

Caption: Workflow for the in vitro MTT anticancer assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-15, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies summarized in this guide highlight the critical role of substituents on the benzyl ring and modifications of the carboxylic acid moiety in determining the potency and selectivity of these derivatives.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of libraries of compounds with diverse substituents on the benzyl ring will provide a more comprehensive understanding of the SAR for various biological targets. Furthermore, elucidating the precise molecular mechanisms of action for the different biological activities will be crucial for the rational design of next-generation this compound-based drugs with improved efficacy and safety profiles.

References

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. URL
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. URL
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)
  • Antimicrobial activities of substituted 2-aminobenzothiazoles. URL
  • Quantitative structure-activity rel
  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Deriv
  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. URL
  • Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. URL
  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. URL
  • Benzothiazole deriv
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. URL
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. URL
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. URL
  • Synthesis and Antimicrobial Activity ofSome New 2-Substituted Benzothiazole Deriv
  • (PDF) Quantitative Structure-Activity Relationship (QSAR)
  • Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. URL
  • Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. URL
  • (PDF)
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm

Sources

The Decisive Impact of Substitution: A Comparative Efficacy Analysis of 2-(benzylthio) Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of drug discovery and development. The 2-(benzylthio) moiety represents a versatile and privileged structure, forming the foundation of compounds with a broad spectrum of biological activities. However, the true therapeutic potential of this scaffold is often unlocked through the careful introduction of substituents. This guide provides an in-depth, objective comparison of the efficacy of substituted versus unsubstituted 2-(benzylthio) compounds, supported by experimental data and protocols, to illuminate the critical role of chemical substitution in enhancing biological function.

The Rationale for Substitution: Beyond the Core Scaffold

The unsubstituted 2-(benzylthio) scaffold, while possessing inherent biological activity, often serves as a starting point for optimization. The rationale for introducing substituents to this core structure is multifaceted, aiming to modulate several key parameters that govern a compound's overall efficacy:

  • Enhanced Target Interaction: Substituents can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein or enzyme, leading to increased binding affinity and potency.

  • Modulation of Physicochemical Properties: Properties such as lipophilicity, solubility, and electronic distribution are profoundly influenced by substituents. These factors are critical for a drug's ability to cross cell membranes, reach its target, and be absorbed and distributed throughout the body.

  • Improved Metabolic Stability: The introduction of substituents can block sites of metabolic degradation, increasing the compound's half-life and duration of action.

  • Fine-tuning of Selectivity: Strategic substitution can enhance a compound's selectivity for its intended target over off-target molecules, thereby reducing the potential for side effects.

The following diagram illustrates the fundamental concept of substitution on a generalized 2-(benzylthio) core, highlighting the key positions where modifications can dramatically alter biological activity.

cluster_0 Core 2-(benzylthio) Scaffold cluster_1 Points of Substitution cluster_2 Resulting Biological Impact Core R¹-Heterocycle-S-CH₂-R² Efficacy Enhanced Efficacy: - Potency - Selectivity - Pharmacokinetics Core->Efficacy R1 (Heterocyclic Ring) R1->Core Influences core electronic properties and target engagement R1->Efficacy R2 (Benzyl Ring) R2->Core Modulates lipophilicity, steric interactions, and metabolic stability R2->Efficacy

Caption: Impact of substitution on biological activity.

Comparative Efficacy: A Tale of Two Activities

The enhanced efficacy of substituted 2-(benzylthio) compounds is particularly evident in their antibacterial and anticancer activities. The following sections provide a detailed comparison based on experimental data.

Antibacterial Activity: The Power of Electron-Withdrawing Groups

The 2-(benzylthio)-1H-benzimidazole scaffold has been extensively studied for its antibacterial properties. Comparative studies consistently demonstrate that the introduction of specific substituents significantly enhances activity against both Gram-positive and Gram-negative bacteria, whereas the unsubstituted parent compound is often inactive.[1]

Data Summary: Minimum Inhibitory Concentration (MIC) Against S. aureus and E. coli

The following table summarizes the MIC values for a series of substituted 2-(benzylthiomethyl)-1H-benzimidazole derivatives, highlighting the dramatic improvement in efficacy compared to the unsubstituted analog.[1] A lower MIC value indicates greater potency.

Compound IDBenzyl Ring Substituent (R)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5a (Unsubstituted) H>500>500
5b 4-F140140
5d 4-Br200>500
5g 4-NO₂140140
5j 2,4-diCl290290

Data sourced from Tsi et al., 2022.[1]

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that the unsubstituted compound (5a) is devoid of significant antibacterial activity.[1] However, the introduction of electron-withdrawing groups and halogens at the para-position of the benzyl ring leads to a substantial increase in potency.[1]

  • Electron-Withdrawing Groups: The presence of a nitro group (5g) or a fluorine atom (5b) at the para-position results in the most potent activity against both S. aureus and E. coli.[1] This is likely due to the alteration of the electronic properties of the benzyl ring, which may enhance binding to the bacterial target.

  • Halogen Substitution: Fluorine (5b) and dichloro (5j) substitutions confer strong activity against both bacterial strains.[1] Bromine at the para-position (5d) is effective against Gram-positive S. aureus but not Gram-negative E. coli, suggesting that the nature and position of the halogen can influence the spectrum of activity.[1]

Anticancer Activity: The Critical Role of Substitutions in Cytotoxicity

Benzimidazole derivatives are also well-regarded for their anticancer properties, often acting as inhibitors of tubulin polymerization or specific kinases.[2] In this context as well, substitutions on the 2-(benzylthio)-1H-benzimidazole core are crucial for achieving potent cytotoxic activity.[2] While direct comparative IC50 data between a parent unsubstituted compound and its derivatives from a single study is not always available, the consensus in the literature is that substitutions are key to potent anticancer activity.[2]

For instance, a series of novel 2-benzylthio-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides were synthesized and evaluated for their in vitro anticancer activity. One of the most active compounds, bearing an N-(thien-2-ylcarbonyl) moiety, exhibited broad-spectrum activity with 50% growth inhibition (GI50) values in the range of 2.02–7.82 μM across over 50 cell lines.[3] This highlights how complex substitutions can lead to highly potent and selective anticancer agents.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of comparative efficacy data hinges on the robustness of the experimental protocols used for their generation. The following are detailed, step-by-step methodologies for the key assays cited in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compounds (stock solutions of known concentration)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the test compounds in CAMHB in the wells of a 96-well microtiter plate.[4] A typical concentration range might be from 128 µg/mL down to 0.06 µg/mL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Inoculation:

    • Add the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[4]

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microplate Inoculum->Inoculate Dilution Serial Dilution of Test Compound Dilution->Inoculate Incubate Incubate (16-20h, 35°C) Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: MIC Assay Workflow.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (stock solutions of known concentration)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in their exponential growth phase at the end of the assay.

    • Incubate the plate for 24 hours to allow cells to attach.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[5]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from a dose-response curve.

cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition Seed Seed Cells in 96-well Plate Treat Treat with Compound Dilutions Seed->Treat Add_MTT Add MTT Reagent (2-4h incubation) Treat->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

Sources

In Vivo Validation of 2-(Benzylthio)nicotinic Acid: A Comparative Guide to a Hypothetical Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-(Benzylthio)nicotinic acid is a derivative of nicotinic acid (niacin), a long-established therapeutic agent for dyslipidemia.[1] While nicotinic acid effectively modulates lipid profiles, its clinical utility is often hampered by adverse effects, most notably cutaneous flushing.[2] The derivatization of nicotinic acid, in this case by the introduction of a benzylthio group at the 2-position, represents a rational medicinal chemistry approach to potentially improve its therapeutic index. The benzylthio moiety could alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetics, pharmacodynamics, and side-effect profile.

Currently, there is a paucity of publicly available in vivo data for this compound. This guide, therefore, serves as a comprehensive, albeit hypothetical, framework for its in vivo validation. Drawing upon the extensive body of research on nicotinic acid, we will outline a logical progression of studies, from pharmacokinetic profiling to efficacy and safety assessments. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel lipid-modifying agents. We will compare the anticipated findings for this compound with the well-documented in vivo performance of its parent compound, nicotinic acid, providing a benchmark for its potential therapeutic advantages.

Hypothesized Mechanism of Action: A Common Pathway

The primary mechanism of action for nicotinic acid's lipid-lowering effects is the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A.[3] It is hypothesized that this compound, as a direct analog, will share this primary target. The activation of GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[4] This cascade ultimately suppresses the lipolysis of triglycerides, reducing the flux of free fatty acids (FFAs) to the liver, a key substrate for the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3]

However, the activation of GPR109A on dermal Langerhans cells is also responsible for the flushing effect, which is mediated by the release of prostaglandins like PGD₂ and PGE₂.[2] A key objective in the development of nicotinic acid derivatives is to dissociate the therapeutic lipid-modifying effects from the GPR109A-mediated flushing.

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_langerhans Dermal Langerhans Cell Compound This compound (Hypothesized) GPR109A_adipo GPR109A Receptor Compound->GPR109A_adipo Binds & Activates AC_adipo Adenylyl Cyclase (Inhibited) GPR109A_adipo->AC_adipo Inhibits cAMP ↓ cAMP AC_adipo->cAMP HSL Hormone-Sensitive Lipase (Inhibited) cAMP->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA Liver Liver FFA->Liver Compound_L This compound (Hypothesized) GPR109A_L GPR109A Receptor Compound_L->GPR109A_L Binds & Activates PLA2 Phospholipase A2 (Activated) GPR109A_L->PLA2 PGs ↑ Prostaglandins (PGD₂, PGE₂) PLA2->PGs Flush Vasodilation (Flushing) PGs->Flush VLDL ↓ VLDL/LDL Synthesis Liver->VLDL

Caption: Hypothesized signaling pathway of this compound.

Proposed In Vivo Validation Workflow

A structured, multi-phased approach is proposed for the comprehensive in vivo validation of this compound. This workflow is designed to systematically evaluate the compound's pharmacokinetic profile, therapeutic efficacy, and safety, with direct comparisons to nicotinic acid.

Validation_Workflow cluster_phase1 Phase 1: Pharmacokinetics & Acute Tolerability cluster_phase2 Phase 2: Efficacy in Dyslipidemia Model cluster_phase3 Phase 3: Side-Effect Profile Assessment P1_1 Single Ascending Dose (SAD) in Rodents (Rats) P1_2 Determine MTD & PK Parameters (Cmax, Tmax, AUC, t1/2) P1_1->P1_2 P1_3 Metabolite Identification P1_2->P1_3 P2_2 Chronic Dosing Study (e.g., 4-12 weeks) P1_3->P2_2 Inform Dose Selection P2_1 Select Animal Model (e.g., ApoE-/- or Ldlr-/- mice on high-fat diet) P2_1->P2_2 P2_3 Assess Lipid Profile: - Total Cholesterol - LDL-C & VLDL-C - HDL-C - Triglycerides P2_2->P2_3 P2_4 Atherosclerotic Plaque Analysis P2_3->P2_4 P3_1 Cutaneous Flushing Assessment in a Relevant Model (e.g., Mouse Ear) P2_4->P3_1 Correlate Efficacy with Side Effects P3_2 Measure Vasodilation (Laser Doppler Flowmetry) P3_1->P3_2 P3_3 Quantify Prostaglandin Levels (PGD₂, PGE₂) P3_1->P3_3

Caption: Proposed workflow for the in vivo validation of this compound.

Comparative Analysis: Benchmarking Against Nicotinic Acid

The primary goal of developing this compound is to achieve an improved therapeutic window compared to nicotinic acid. The following tables summarize the well-documented effects of nicotinic acid in various preclinical and clinical settings, which will serve as the benchmark for our hypothetical validation.

Table 1: Effects of Nicotinic Acid on Lipid Parameters in Animal Models

Animal ModelDoseDurationKey Lipid Profile ChangesReference
Albino Wistar Rats1000 mg/70kg/day21 daysSignificant decrease in Triglycerides and VLDL; 8% increase in HDL.[4]
Adult Dogs1000 mg/dog/day42 daysSignificant increase in HDL and apoA1; Significant decrease in LDL.[5]
Ldlr-/- Mice0.3% in diet10 weeks~25% reduction in atherosclerotic lesion size.[6]
ApoE-/- MiceNot specified16-32 weeksGenerally decreased plasma and/or aortic lipids.[7]

Table 2: Flushing and Other Adverse Effects of Nicotinic Acid in Humans

Study PopulationDoseKey Adverse EffectsOnset & Duration of FlushingReference
Healthy Volunteers500 mg (single dose)Flushing (100%), chills (51.5%), pruritus (75%), GI upset (30%), tingling (30%).Onset: ~18 mins; Duration: ~75 mins.[8][9]
Clinical TrialsDose-dependentFlushing is the most common side effect, leading to discontinuation. Tolerance develops over time.PGD₂ and PGE₂ levels increase within 12-45 mins.[2]

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic and Acute Tolerability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups (n=5 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • This compound (e.g., 10, 30, 100, 300 mg/kg, oral gavage).

    • Nicotinic acid (e.g., 100 mg/kg, oral gavage) as a comparator.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of the assigned compound.

    • Collect blood samples (approx. 200 µL) via tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[10]

    • Process blood to plasma and store at -80°C until analysis.

    • Observe animals for any signs of toxicity.

  • Analysis:

    • Quantify plasma concentrations of this compound, its potential metabolites, and nicotinic acid using a validated LC-MS/MS method.[10][11]

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software.

Protocol 2: Efficacy Study in a Mouse Model of Atherosclerosis
  • Animal Model: Male Ldlr-/- mice (8 weeks old).

  • Diet: High-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for the duration of the study.

  • Groups (n=10-15 per group):

    • Vehicle control group on a high-fat diet.

    • This compound (two dose levels, determined from PK study) mixed in the diet.

    • Nicotinic acid (e.g., 0.3% in diet) as a positive control.[6]

  • Procedure:

    • Acclimatize mice to the high-fat diet for 2 weeks.

    • Administer the respective diets for 12 weeks.

    • Collect blood samples via retro-orbital sinus at baseline and every 4 weeks for lipid analysis.

    • At the end of the study, euthanize mice and perfuse the vasculature.

    • Harvest the aorta for en face analysis of atherosclerotic lesions (e.g., Oil Red O staining).

  • Analysis:

    • Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using commercial kits.

    • Quantify the atherosclerotic lesion area in the aorta using image analysis software.

Protocol 3: Cutaneous Flushing Assessment in Mice
  • Animal Model: Male C57BL/6 mice.

  • Groups (n=8-10 per group):

    • Vehicle control (oral gavage).

    • This compound (efficacious dose from Protocol 2).

    • Nicotinic acid (positive control, e.g., 100 mg/kg).

  • Procedure:

    • Anesthetize mice lightly.

    • Measure baseline ear blood flow using a Laser Doppler Flowmetry (LDF) probe.[12]

    • Administer the assigned compound via oral gavage.

    • Continuously monitor and record blood flow in the ear for at least 90 minutes.

    • At peak flushing time (determined from pilot studies or nicotinic acid data), collect tissue or blood samples for prostaglandin analysis.

  • Analysis:

    • Calculate the change in blood flow over time relative to baseline.

    • Quantify PGD₂ and PGE₂ levels in plasma or skin tissue using ELISA or LC-MS/MS.

    • Compare the magnitude and duration of the vasodilatory response between groups.

Conclusion

The provided framework outlines a rigorous and logical pathway for the in vivo validation of this compound. By leveraging the extensive knowledge base of its parent compound, nicotinic acid, researchers can efficiently design studies to elucidate the therapeutic potential and safety profile of this novel derivative. The key to a successful validation will be the direct, head-to-head comparison with nicotinic acid, particularly in assessing the lipid-modifying efficacy versus the propensity to induce flushing. Should this compound demonstrate a favorable separation of these effects, it could represent a significant advancement in the management of dyslipidemia.

References

  • Oral nicotinic acid administration effect on lipids, thyroid hormones, and oxidative stress in intact adult dogs. PubMed Central. [Link]
  • The Effects of Nicotinic Acid on Lipid Profile of Albino Wistar Rats.
  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug.
  • Nicotinic acid and DP1 blockade: studies in mouse models of
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets.
  • The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTN18054903]. PubMed Central. [Link]
  • Measuring niacin-associated skin toxicity (NASTy) stigmata along with symptoms to aid development of niacin mimetics.
  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
  • The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTNI8054903].
  • The mechanism and mitigation of niacin-induced flushing. PubMed Central. [Link]
  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers.
  • Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. J. Braz. Chem. Soc.. [Link]
  • Mechanisms of Flushing Due to Niacin and Abolition of These Effects. PubMed Central. [Link]
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
  • Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. PubMed. [Link]
  • Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS.
  • Nicotinic acid and its deriv
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is the bedrock of successful therapeutic development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(Benzylthio)nicotinic acid, a key heterocyclic compound. Beyond a simple methodological overview, we will delve into the critical process of cross-validation, presenting supporting experimental data and detailed protocols to ensure the integrity and consistency of analytical results across different techniques.

The Analytical Challenge: this compound

This compound presents a unique analytical challenge due to its molecular structure, which includes a carboxylic acid group, a pyridine ring, and a thioether linkage. The polarity imparted by the carboxylic acid and pyridine nitrogen suggests good solubility in polar solvents, making it a suitable candidate for reversed-phase HPLC. However, its aromaticity and the presence of a sulfur atom also open the door to analysis by other techniques. The potential for thermal lability, particularly decarboxylation at elevated temperatures, must be carefully considered, especially for GC-based methods.

Method Selection Rationale: HPLC vs. GC-MS

The choice of an analytical method is fundamentally driven by the analyte's physicochemical properties and the intended application of the method (e.g., routine quality control, stability testing, or metabolic studies). For this compound, both HPLC and GC-MS offer distinct advantages and disadvantages.

  • High-Performance Liquid Chromatography (HPLC) is often the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile. Coupled with Ultraviolet (UV) detection, it provides a straightforward and reliable method for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity. However, for a polar and potentially thermally labile compound like this compound, derivatization is often necessary to increase volatility and thermal stability.

This guide will explore a stability-indicating HPLC-UV method and a derivatization-based GC-MS method, followed by a rigorous cross-validation protocol to ensure their interchangeability.

Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial in pharmaceutical analysis as it can accurately quantify the API in the presence of its degradation products.[1][2] Forced degradation studies are performed to generate these potential degradants and demonstrate the method's specificity.[3][4][5]

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient can be optimized to achieve good separation of the parent peak from any degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for detection, likely around 260-270 nm where both the pyridine and benzene rings absorb.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution (e.g., from a drug product): Extract a known amount of the drug product with a suitable solvent (e.g., methanol or mobile phase), sonicate to dissolve, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation Study:

To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines.[1][3]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main analyte peak.

GC-MS Method with Derivatization

To overcome the challenges of low volatility and potential on-column degradation of this compound in a GC system, a derivatization step is employed. Silylation, which replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, is a common and effective approach.

Experimental Protocol: GC-MS

1. Derivatization Procedure:

  • To a dried sample of this compound (e.g., an evaporated extract), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in an appropriate solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: An optimized temperature program is crucial. For example: initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Full scan to identify the fragmentation pattern of the derivatized analyte and selected ion monitoring (SIM) for quantitative analysis, using characteristic ions of the TMS-derivatized this compound.

Cross-Validation of HPLC and GC-MS Methods

Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same set of samples.[6][7] This is crucial when methods are used interchangeably or when transferring a method between laboratories.

Experimental Workflow for Cross-Validation

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison & Evaluation Sample Homogeneous Sample Batch Prep Prepare Multiple Aliquots Sample->Prep HPLC Analyze with Validated HPLC-UV Method Prep->HPLC GCMS Analyze with Validated GC-MS Method Prep->GCMS Data Obtain Quantitative Results (Concentration) HPLC->Data GCMS->Data Stats Statistical Analysis (e.g., Bland-Altman, t-test) Data->Stats Criteria Compare against Pre-defined Acceptance Criteria Stats->Criteria Conclusion Conclusion on Method Equivalence Criteria->Conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Statistical Comparison and Acceptance Criteria

A key aspect of cross-validation is the statistical comparison of the data generated by the two methods.[8] A common approach is to analyze a set of at least 12 samples, covering the analytical range, in duplicate by both methods.

1. Bland-Altman Plot:

This plot is a powerful tool for visualizing the agreement between two quantitative measurement methods.[9] It plots the difference between the two measurements for each sample against the average of the two measurements.

  • Interpretation: If the methods are in good agreement, the data points will be randomly scattered around the mean difference line, with most points falling within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

2. Paired t-test:

A paired t-test can be used to determine if there is a statistically significant systematic difference (bias) between the two methods.

  • Null Hypothesis (H₀): The mean difference between the two methods is zero.

  • Alternative Hypothesis (H₁): The mean difference is not zero.

  • Interpretation: If the p-value is greater than a predefined significance level (e.g., 0.05), the null hypothesis is not rejected, suggesting no significant systematic difference between the methods.

3. Acceptance Criteria:

The acceptance criteria for cross-validation should be pre-defined and scientifically justified.[6] For bioanalytical methods, regulatory guidance often suggests that the difference between the results from the two methods for at least two-thirds of the samples should be within ±20% of the mean of the two values.[10] For drug substance and product analysis, tighter criteria may be appropriate, for example, a mean difference of no more than ±5% and a relative standard deviation of the differences of no more than 10%.

Quantitative Data Summary

The following table presents hypothetical validation and cross-validation data for the HPLC-UV and GC-MS methods for this compound.

Validation Parameter HPLC-UV Method GC-MS Method
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD) < 1.5%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL

Cross-Validation Results (Hypothetical Data)

Statistical Parameter Result Acceptance Criteria Outcome
Mean Difference (HPLC - GCMS) -0.8%± 5.0%Pass
Standard Deviation of Differences 2.5%N/A-
95% Limits of Agreement -5.8% to +4.2%Majority of data within limitsPass
Paired t-test (p-value) 0.15> 0.05Pass
% of Samples with < ±15% Difference 92%≥ 67%Pass

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods have demonstrated suitability for the quantitative analysis of this compound. The HPLC-UV method offers simplicity, robustness, and is inherently suitable for this thermally sensitive compound without the need for derivatization, making it ideal for routine quality control and stability testing. The GC-MS method, while requiring a derivatization step, provides superior sensitivity and selectivity, which would be advantageous for trace-level analysis or in complex matrices.

The successful cross-validation, as demonstrated by the hypothetical data, indicates that the two methods can be used interchangeably, providing flexibility in a drug development setting. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development. It is imperative that any analytical method transfer or cross-validation is governed by a pre-approved protocol with clearly defined acceptance criteria to ensure data integrity and regulatory compliance.

References

  • PharmaGuru. (2025).
  • Benchchem. (2025).
  • IQVIA Laboratories. (2025).
  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytica Acta, 14(737).
  • Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1165–1174.
  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Corymbolone Analysis.
  • MedCrave online. (2016).
  • BioPharm International. (2014). Equivalence Testing for Comparability.
  • Cross Validated. (2010). What ways are there to show two analytical methods are equivalent?.
  • ResearchGate. (2025). Acceptance Criteria for Method Equivalency Assessments.
  • Pharmaguideline. (n.d.).
  • ResearchGate. (2025). Analytical method transfer using equivalence tests with reasonable acceptance criteria and appropriate effort: Extension of the ISPE concept.
  • ScienceDirect. (n.d.).
  • La démarche ISO 17025. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • National Institutes of Health. (2012).
  • Global Research Online. (2023).
  • SciSpace. (2012).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Pharmatutor. (2023).
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Triphenyltin Analysis.
  • Impactfactor. (n.d.).
  • La démarche ISO 17025. (2015).
  • PubMed. (1984).
  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Pharmacognosy Journal. (2019). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract.
  • MDPI. (2019). A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product.
  • Semantic Scholar. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.

Sources

A Strategic Guide to Benchmarking Novel Compounds: A Case Study with 2-(Benzylthio)nicotinic Acid as a Prolyl Hydroxylase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous evaluation and benchmarking. A new chemical entity, such as 2-(Benzylthio)nicotinic acid, holds promise, but its true potential can only be unlocked through a systematic characterization of its biological activity and a direct comparison against established inhibitors. This guide provides a comprehensive framework for this process, using the hypothetical scenario of identifying and benchmarking this compound as a prolyl hydroxylase inhibitor.

The critical first step for any new compound with an unknown mechanism of action is target identification. Phenotypic screening may reveal a desirable biological effect, but without knowing the molecular target, lead optimization and safety assessment are severely hampered. This guide, therefore, is structured in two parts. The first part outlines a strategic approach to identifying the molecular target of a novel compound. The second part provides an in-depth, practical case study on how to benchmark this compound against known prolyl hydroxylase inhibitors, assuming this target has been identified.

Part 1: The Imperative of Target Identification

Before any meaningful benchmarking can occur, the specific molecular target(s) of this compound must be elucidated. An uncharacterized compound requires a systematic approach to unravel its mechanism of action.

Initial Broad-Spectrum Profiling

A logical starting point is to screen the compound against a broad panel of common biological targets. Commercial services offer in vitro safety pharmacology profiling that can quickly identify potential interactions with a wide range of receptors, ion channels, and enzymes.[1][2][3][4][5] This not only helps in identifying the primary target but also flags potential off-target effects early in the development process.

Target Deconvolution Strategies

Should broad-spectrum screening not yield a clear target, or to confirm an initial hit, several target deconvolution methods can be employed:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "fish" for its binding partners in cell or tissue lysates. Bound proteins are then identified by mass spectrometry.[6][7]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Target engagement by the compound will typically increase the melting temperature of the target protein, which can be detected by western blotting or mass spectrometry.[8][9][10][11][12]

  • Genetic Approaches: Techniques like CRISPR-based screening can identify genes that are essential for the compound's activity. Cells lacking the target protein will be resistant to the compound's effects.[13][14]

For the remainder of this guide, we will proceed with the hypothesis that through such a screening cascade, this compound has been identified as an inhibitor of the prolyl hydroxylase domain (PHD) family of enzymes.

Part 2: Benchmarking this compound as a Prolyl Hydroxylase Inhibitor

Prolyl hydroxylases are a family of Fe(II) and 2-oxoglutarate-dependent dioxygenases that play crucial roles in various physiological processes. The two major subfamilies are:

  • Collagen Prolyl 4-Hydroxylases (C-P4Hs): Essential for the post-translational modification and stabilization of collagen. Inhibitors are being investigated for fibrotic diseases.

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (HIF-PHs): Regulate the stability of the HIF-α transcription factor, a master regulator of the cellular response to hypoxia. HIF-PH inhibitors are a new class of drugs for treating anemia associated with chronic kidney disease.[15][16][17]

The benchmarking process will involve comparing the potency, selectivity, and cellular activity of this compound against well-characterized inhibitors of these enzymes.

Selection of Known Inhibitors for Comparison

A robust comparison requires the inclusion of well-validated and mechanistically diverse inhibitors.

Inhibitor ClassSpecific ExamplesPrimary Target(s)Rationale for Inclusion
Broad-Spectrum 2-Oxoglutarate Mimetics N-Oxalylglycine (NOG), Pyridine-2,4-dicarboxylic acid (2,4-PDCA)Pan-hydroxylase inhibitorsServe as positive controls for target engagement and to assess broad selectivity.
HIF-PH Selective Inhibitors Roxadustat, Daprodustat, VadadustatHIF-PH1, -PH2, -PH3Clinically approved or late-stage clinical candidates; represent the current standard for HIF-PH inhibition.[18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33]
C-P4H Inhibitors Ethyl 3,4-dihydroxybenzoate (EDHB)Primarily C-P4H, but with known off-target effectsA commonly used, albeit less potent and selective, C-P4H inhibitor for in-cell studies.
Experimental Workflow for Benchmarking

The following diagram illustrates a comprehensive workflow for benchmarking a novel prolyl hydroxylase inhibitor.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Target Engagement Biochemical_Potency Biochemical Potency (IC50) Succinate-Glo™ Assay Selectivity_Profiling Selectivity Profiling (Against other dioxygenases) Biochemical_Potency->Selectivity_Profiling HIF_Stabilization HIF-1α Stabilization Western Blot / Immunofluorescence Biochemical_Potency->HIF_Stabilization HRE_Activation HRE Reporter Gene Assay Luciferase Assay HIF_Stabilization->HRE_Activation CETSA Cellular Thermal Shift Assay (CETSA) HIF_Stabilization->CETSA Target_Gene_Expression Target Gene Expression (VEGF, EPO) by qPCR HRE_Activation->Target_Gene_Expression Collagen_Synthesis Collagen Synthesis Inhibition Sircol™ Collagen Assay

Experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols

Protocol 1: In Vitro Prolyl Hydroxylase Activity Assay (Succinate-Glo™)

This assay measures the production of succinate, a common co-product of prolyl hydroxylase-catalyzed reactions.

Methodology:

  • Reaction Setup: In a 384-well plate, add recombinant human HIF-PHD2 or C-P4H1 enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound and known inhibitors (Roxadustat, 2,4-PDCA, etc.) to the wells. Incubate for 15 minutes.

  • Reaction Initiation: Add a substrate mix containing a prolyl-hydroxypeptide substrate, 2-oxoglutarate, Fe(II), and ascorbate. Incubate at room temperature for 60 minutes.

  • Succinate Detection: Add the Succinate-Glo™ detection reagent, which contains enzymes that convert succinate to a substrate for luciferase.

  • Luminescence Measurement: Incubate for 60 minutes and measure luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: HIF-1α Stabilization by Western Blot

This assay determines the ability of the compound to stabilize HIF-1α protein levels in cells.

Methodology:

  • Cell Culture: Plate human cells (e.g., HeLa or U2OS) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and known HIF-PH inhibitors for 4-6 hours. Include a positive control (e.g., cells treated with CoCl₂ or grown in hypoxia at <2% O₂) and a vehicle control.[34]

  • Cell Lysis: Harvest cells and prepare nuclear extracts. It is critical to use lysis buffers containing protease inhibitors to prevent HIF-1α degradation.[35][36]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against HIF-1α. Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.

  • Detection: Use an HRP-conjugated secondary antibody and an ECL detection reagent to visualize the bands.

  • Densitometry: Quantify the band intensities to determine the relative increase in HIF-1α levels.

Protocol 3: Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the HIF pathway.[37][38][39][40]

Methodology:

  • Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of multiple copies of the HRE.

  • Compound Treatment: Plate the HRE-reporter cells and treat with serial dilutions of this compound and known inhibitors for 16-24 hours.

  • Cell Lysis: Lyse the cells using a luciferase assay buffer.

  • Luciferase Measurement: Add the luciferase substrate and measure luminescence.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel assay with a viability reagent) and calculate EC50 values.

Protocol 4: In-Cell Collagen Synthesis (Sircol™ Assay)

This assay quantifies the amount of newly synthesized soluble collagen secreted by cells.

Methodology:

  • Cell Culture: Plate human fibroblast cells (e.g., WI-38) and grow to near confluence.

  • Compound Treatment: Treat cells with this compound and known C-P4H inhibitors in serum-free media supplemented with ascorbate for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Collagen Precipitation: Add the Sircol™ Dye Reagent to the supernatant to specifically precipitate collagen.[41][42][43][44][45]

  • Quantification: Centrifuge to pellet the collagen-dye complex, remove the unbound dye, and dissolve the pellet in the provided alkali reagent.

  • Absorbance Measurement: Measure the absorbance at 556 nm and determine the collagen concentration by comparing to a standard curve.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative Inhibitory Profile of this compound

CompoundPHD2 IC50 (nM)C-P4H1 IC50 (nM)HIF-1α Stabilization EC50 (nM)HRE Reporter EC50 (nM)Collagen Synthesis IC50 (µM)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Roxadustat15>10,0002530>100
Daprodustat10>10,0002028>100
Vadadustat22>10,0004550>100
2,4-PDCA2,0005,00015,00020,00050
EDHB>10,00025,000>100,000>100,000150

Note: IC50/EC50 values for known inhibitors are representative and may vary depending on assay conditions.

Interpretation of Results:

  • Potency: A low IC50/EC50 value for this compound in the PHD2, HIF-1α stabilization, and HRE reporter assays would indicate potent inhibition of the HIF pathway.

  • Selectivity: By comparing the IC50 values for PHD2 and C-P4H1, the selectivity of the compound can be determined. A significantly higher IC50 for C-P4H1 would suggest selectivity for HIF prolyl hydroxylases.

  • Cellular Activity: Strong correlation between the biochemical potency (PHD2 IC50) and cellular activity (HIF-1α stabilization and HRE reporter EC50s) would confirm good cell permeability and on-target activity.

  • Functional Effect: Inhibition of collagen synthesis would only be expected if the compound also potently inhibits C-P4H1.

Visualizing the Mechanism of Action

Understanding the underlying signaling pathway is crucial for interpreting the experimental data. The diagram below illustrates the central role of HIF prolyl hydroxylases in the hypoxia signaling pathway.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIF1a_N HIF-1α PHD HIF Prolyl Hydroxylase (PHD) HIF1a_N->PHD Hydroxylation (Pro-OH) VHL VHL E3 Ligase PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α HIF_Complex HIF-1α/β Dimer HIF1a_H->HIF_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription (VEGF, EPO, etc.) HRE->Target_Genes Inhibitor This compound (PHD Inhibitor) Inhibitor->PHD

The HIF signaling pathway under normoxia and hypoxia.

Conclusion

This guide provides a robust and scientifically rigorous framework for the characterization and benchmarking of novel compounds. While this compound was used as a hypothetical case study, the principles of initial target identification followed by systematic benchmarking against known standards are universally applicable. By following this structured approach, researchers can efficiently and accurately assess the potential of new chemical entities, paving the way for the development of the next generation of therapeutics. The detailed protocols and data interpretation guidelines provided herein serve as a practical resource for drug development professionals seeking to validate and advance their lead compounds.

References

  • HIF prolyl hydroxylase inhibitors for anemia. PubMed. [Link]
  • Vadadustat | C14H11ClN2O4 | CID 23634441. PubChem. [Link]
  • Mechanism of action for EVRENZO™ (roxadust
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]
  • What is the mechanism of Vadadustat?
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Safety of HIF prolyl hydroxylase inhibitors for anemia in dialysis patients: a systematic review and network meta-analysis. Frontiers. [Link]
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]
  • What is the mechanism of Roxadustat?
  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
  • Daprodustat | C19H27N3O6 | CID 91617630. PubChem. [Link]
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab. [Link]
  • Sircol Insoluble Collagen Assay.
  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadust
  • What is Vadadustat used for?
  • What is Daprodustat used for?
  • Daprodust
  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]
  • What is Roxadustat used for?
  • Sircol - INSOLUBLE Collagen Assay. Biocolor. [Link]
  • Investigational hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHI) for the treatment of anemia associated with chronic kidney disease. Taylor & Francis Online. [Link]
  • What is the mechanism of Daprodustat?
  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. PubMed. [Link]
  • Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease Pharmacology. YouTube. [Link]
  • A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. PubMed. [Link]
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
  • Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD)
  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. ICE Bioscience. [Link]
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
  • Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis. PubMed. [Link]
  • Sircol 2.0 Product Manual. Biocolor. [Link]
  • Sircol Soluble Assay manual. Interchim. [Link]
  • A Review on Vadadustat: A Hope in Treatment of Anemia Patients having chronic kidney disease. AWS. [Link]
  • In Vitro Safety Pharmacology Study Services.
  • Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Bio-Techne. [Link]
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. [Link]
  • HRE Luciferase Reporter Lentivirus. BPS Bioscience. [Link]
  • HRE Luciferase Reporter ME-180 Cell Line. BPS Bioscience. [Link]
  • Hypoxia Activates Constitutive Luciferase Reporter Constructs. PMC. [Link]

Sources

Topic: Reproducibility of 2-(Benzylthio)nicotinic Acid Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the rigorous world of scientific research and drug development, the ability to reproduce experimental findings is the cornerstone of validation and progress. This guide offers a comprehensive analysis of the factors influencing the reproducibility of experiments involving 2-(Benzylthio)nicotinic acid, a compound noted for its diverse biological activities. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic and critical control points to empower researchers to achieve consistent and reliable outcomes.

The Compound: Synthesis, Identity, and Purity

This compound, also known as 2-(Benzylthio)pyridine-3-carboxylic acid, is a sulfur-containing derivative of nicotinic acid (Vitamin B3)[1]. Its biological potential is an active area of research, with studies exploring its role as a building block for novel antimicrobial and antimycobacterial agents[2]. The journey to reproducible biological data begins with the unambiguous synthesis and characterization of the molecule itself. Any ambiguity in the starting material will inevitably lead to variability in downstream results.

Reference Synthesis Protocol

The most common and reliable synthesis involves a nucleophilic aromatic substitution reaction. The following protocol is a robust, self-validating workflow designed for high purity and yield.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Phase cluster_1 Purification Phase A 1. Reactant Staging - 2-Chloronicotinic Acid - Benzyl Mercaptan - K2CO3 in DMF B 2. S-Alkylation Reaction - Heat at 80-90°C - Monitor by TLC A->B Combine & Stir C 3. Aqueous Work-up - Quench with H2O B->C Reaction Complete D 4. Acidification - Adjust to pH 3-4 with HCl C->D Precipitate Product E 5. Isolation & Recrystallization - Filter solid - Recrystallize (Ethanol/H2O) D->E Collect Crude Solid F 6. Final Characterization - NMR, MS, MP - Purity >98% E->F Verify Identity & Purity

Caption: A standard workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a condenser and magnetic stirrer, suspend 2-chloronicotinic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Thiol Addition: Add benzyl mercaptan (1.1 eq) to the suspension dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Stir until a homogenous solution is formed. Acidify the solution to a pH of 3-4 using 2M hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the white solid by vacuum filtration, washing thoroughly with cold water. The crude product should be recrystallized from an ethanol/water mixture to yield pure this compound as a white crystalline solid[1].

  • Characterization: The final product's identity and purity must be confirmed. Standard characterization includes ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. A purity of >98% is recommended for biological assays[1][3].

Causality and Critical Control Points
  • Why Anhydrous DMF? Water can compete as a nucleophile, leading to unwanted byproducts.

  • Why Potassium Carbonate? It is a sufficiently strong base to deprotonate the thiol, forming the active thiolate nucleophile, but mild enough to prevent hydrolysis of the ester in derivative syntheses.

  • Why Monitor by TLC? Visual confirmation of the consumption of starting material prevents premature work-up (low yield) or prolonged heating which can cause degradation and side-product formation.

  • Why Acidify? The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and insoluble in water, allowing for its isolation.

Performance Comparison and Structure-Activity Relationships

The biological activity of nicotinic acid derivatives is highly dependent on the nature of the substituent on the pyridine ring. Understanding this allows researchers to select appropriate controls and interpret results with greater confidence. The benzylthio moiety is not merely a placeholder; it is a critical pharmacophoric element.

Table 1: Comparative Biological Relevance of 2-Substituted Nicotinic Acid Analogs

Compound2-SubstituentGeneral Biological Activity ProfileKey Mechanistic Insight
This compound -S-CH₂-PhPotent vasorelaxant, antioxidant, and antimicrobial precursor[2][4]The thioether linkage provides optimal geometry and electronic properties for receptor binding. The benzyl group can engage in hydrophobic interactions.
2-(Adamantylthio)nicotinic acid-S-AdamantylPotent vasorelaxant and antioxidant[4]The bulky, lipophilic adamantyl group demonstrates that large hydrophobic substituents are well-tolerated and can enhance activity.
2-Aminonicotinic acid-NH₂Precursor for fungicides[5]The amino group is a key hydrogen-bonding component and a versatile synthetic handle for further derivatization.
Nicotinic Acid (Niacin)-HLipid-lowering agent, vasodilator[4][6]Serves as a baseline control. Its primary mechanism involves G-protein coupled receptors, which may differ from its 2-substituted analogs[4][6].

Logical Relationship: Substituent Impact on Activity

substituent Substituent at 2-Position -H (Nicotinic Acid) -NH2 -S-R (Thioether) activity Resulting Biological Profile Baseline Vasodilator Chemical Precursor / H-Bond Donor Enhanced Lipophilicity & Potency substituent:f1->activity:f1  Baseline substituent:f2->activity:f2  Functional Handle substituent:f3->activity:f3  Key Pharmacophore

Caption: Impact of the 2-position substituent on the biological role of nicotinic acid derivatives.

Assuring Reproducibility in Biological Assays

While synthesis is a primary source of variability, the execution of biological experiments is equally critical. Nicotinic acid and its derivatives are known to exhibit a range of activities, including anti-inflammatory and antimicrobial effects[7][8].

Key Considerations for Reproducible Biological Data:

  • Compound Solubility: Ensure the compound is fully dissolved in the assay medium. Using a stock solution in a solvent like DMSO is common, but the final concentration of the organic solvent must be consistent across all experiments and controls.

  • Cell Line Authentication: Use authenticated cell lines and record passage numbers. Genetic drift in cell lines can significantly alter experimental outcomes.

  • Positive and Negative Controls: Always include both a known active compound (positive control, e.g., a standard drug like Ibuprofen for anti-inflammatory assays) and a vehicle control (negative control)[8].

  • Dose-Response Curves: Test the compound over a range of concentrations to generate a dose-response curve. Reporting a single data point is insufficient and can be misleading.

  • Statistical Rigor: Perform multiple biological replicates and provide clear statistical analysis, including the specific tests used and the resulting p-values.

By rigorously controlling the synthesis, characterization, and biological testing of this compound, researchers can ensure that their results are robust, reproducible, and contribute meaningfully to the scientific record.

References

  • Title: Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
  • Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Title: this compound, min 98%, 1 gram Source: HBARSCI URL:[Link]
  • Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile Source: PubMed URL:[Link]
  • Title: Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
  • Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives Source: Google Patents URL
  • Title: Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I Source: PubMed URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 2-(benzylthio)nicotinic acid and its related analogs, with a particular focus on their performance in vasorelaxation and antioxidant assays. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) within this class of compounds and offers detailed protocols for reproducing key experiments. Our analysis aims to provide a clear, objective comparison to inform future research and development in this area.

Introduction: The Enduring Potential of the Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental molecule in human health, renowned for its potent lipid-lowering effects and its role as a precursor to essential coenzymes NAD and NADP.[1][2] Its ability to reduce levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol has made it a cornerstone in the management of dyslipidemia.[3][4] However, the clinical utility of nicotinic acid is often hampered by side effects, most notably cutaneous vasodilation, or "flushing."[3] This has spurred extensive research into the development of nicotinic acid derivatives that retain therapeutic efficacy while minimizing adverse effects.

One promising avenue of investigation has been the modification of the nicotinic acid scaffold at the 2-position. The introduction of a thioether linkage at this position has given rise to a class of compounds with intriguing pharmacological profiles, including vasorelaxant and antioxidant properties. This guide will focus on a comparative analysis of this compound and a key, experimentally-validated analog, 2-(1-adamantylthio)nicotinic acid, to elucidate the impact of the thioether substituent on biological activity.

Featured Compounds: A Comparative Overview

This guide will focus on a direct comparison of two key thioether derivatives of nicotinic acid:

  • Compound B: 2-(1-Adamantylthio)nicotinic acid: This analog incorporates a bulky, rigid adamantyl group. This compound and its derivatives have been the subject of detailed investigation, providing a wealth of experimental data on their vasorelaxant and antioxidant activities.[1][2]

The central hypothesis of this comparison is that the nature of the substituent on the sulfur atom at the 2-position of the nicotinic acid ring plays a critical role in modulating the compound's biological activity.

Comparative Analysis of Biological Activity

The following sections present a detailed comparison of the known biological activities of the featured compounds, with a focus on vasorelaxation and antioxidant potential. The data for 2-(1-adamantylthio)nicotinic acid and its derivatives will serve as a benchmark for understanding the potential activities of this compound.

Vasorelaxant Activity

A key study by Wu et al. (2010) provides robust data on the vasorelaxant effects of 2-(1-adamantylthio)nicotinic acid (referred to as compound 6 in the study) and its amide (7 ) and nitrile (8 ) analogs.[1][2] The experiments were conducted on phenylephrine-induced contractions in rat thoracic aorta.

Table 1: Comparative Vasorelaxant Activity of 2-(1-Adamantylthio)nicotinic Acid and its Analogs

CompoundRmax (%)ED50 (nM)
2-(1-Adamantylthio)nicotinic acid (6 )78.721.3
2-(1-Adamantylthio)nicotinamide (7 )77.7-
2-(1-Adamantylthio)nicotinonitrile (8 )71.6-
Acetylcholine (ACh)>80-

Data extracted from Wu et al., 2010.[1]

The data clearly indicates that 2-(1-adamantylthio)nicotinic acid is a potent vasorelaxant, with an ED50 of 21.3 nM.[1][2] The study also revealed that this vasorelaxation is endothelium-dependent and is mediated by the production of nitric oxide (NO) and prostacyclin.[1][2] While direct experimental data for this compound is not available, the potent activity of the adamantyl analog suggests that the 2-thioether nicotinic acid scaffold is a promising pharmacophore for vasorelaxation. The flexibility of the benzyl group in this compound compared to the rigid adamantyl group could lead to different binding kinetics and potency at the putative receptor, warranting further investigation.

Antioxidant Activity

The same study also evaluated the antioxidant properties of the 2-(1-adamantylthio)nicotinic acid analogs using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide dismutase (SOD) assays.[1][2]

Table 2: Comparative Antioxidant Activity of 2-(1-Adamantylthio)nicotinic Acid and its Analogs

CompoundDPPH Radical Scavenging Activity (%)Superoxide Anion Scavenging Activity (SOD-like) (%)
2-(1-Adamantylthio)nicotinic acid (6 )PotentExhibited activity
2-(1-Adamantylthio)nicotinamide (7 )Exhibited activityExhibited activity
2-(1-Adamantylthio)nicotinonitrile (8 )Exhibited activityExhibited activity

Qualitative data summarized from Wu et al., 2010.[1]

The study highlights that 2-(1-adamantylthio)nicotinic acid is the most potent antioxidant among the tested analogs in the DPPH assay.[1][2] This suggests that the carboxylic acid moiety is important for this activity. The presence of the sulfur atom in the thioether linkage may also contribute to the antioxidant properties of these compounds. It is plausible that this compound would also exhibit antioxidant activity, though its potency relative to the adamantyl analog would need to be determined experimentally.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed experimental protocols for the key assays are provided below. These protocols are based on the methodologies described by Wu et al., 2010.[1]

Vasorelaxation Assay in Rat Thoracic Aorta

Objective: To assess the vasorelaxant effect of test compounds on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4·7H2O 1.2, CaCl2 2.5, NaHCO3 25, and glucose 10)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Test compounds (e.g., this compound, 2-(1-adamantylthio)nicotinic acid)

  • Organ bath system with isometric force transducers

Procedure:

  • Aorta Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, replace the bath solution every 15-20 minutes.

  • Pre-contraction: Contract the aortic rings with phenylephrine (1 µM).

  • Compound Addition: Once the PE-induced contraction has reached a stable plateau, add the test compounds in a cumulative concentration-dependent manner.

  • Data Recording: Record the changes in isometric tension. The relaxation response is expressed as a percentage of the maximal contraction induced by PE.

  • Positive Control: Use acetylcholine as a positive control for endothelium-dependent vasorelaxation.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of the test compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds dissolved in a suitable solvent (e.g., DMSO, methanol)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

  • DPPH Addition: Add 100 µL of DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structures and their biological activities, the following diagrams are provided.

G cluster_0 Nicotinic Acid Core cluster_1 2-Thioether Derivatives cluster_2 Biological Activities Nicotinic Acid Nicotinic Acid (Parent Compound) Lipid Lowering Lipid Lowering Nicotinic Acid->Lipid Lowering Established Activity This compound This compound (Flexible Substituent) Vasorelaxation Vasorelaxation This compound->Vasorelaxation Hypothesized Antioxidant Activity Antioxidant Activity This compound->Antioxidant Activity Hypothesized 2-(1-Adamantylthio)nicotinic acid 2-(1-Adamantylthio)nicotinic acid (Rigid Substituent) 2-(1-Adamantylthio)nicotinic acid->Vasorelaxation Potent 2-(1-Adamantylthio)nicotinic acid->Antioxidant Activity Potent

Caption: Structure-Activity Relationship of Nicotinic Acid and its 2-Thioether Derivatives.

G cluster_workflow Vasorelaxation Assay Workflow A 1. Isolate and Mount Rat Thoracic Aorta Rings B 2. Equilibrate Under Resting Tension A->B C 3. Induce Contraction with Phenylephrine B->C D 4. Add Test Compound (Cumulative Doses) C->D E 5. Record Isometric Tension Changes D->E F 6. Calculate % Relaxation E->F

Caption: Experimental Workflow for the Vasorelaxation Assay.

Conclusion and Future Directions

The comparative analysis of this compound and its adamantyl analog reveals the significant potential of 2-thioether substituted nicotinic acids as a class of compounds with potent vasorelaxant and antioxidant activities. The available data on the adamantyl derivative provides a strong foundation for this assertion, demonstrating nanomolar potency in vasorelaxation assays.

Key takeaways from this guide include:

  • Potent Biological Activity: 2-Thioether substitution on the nicotinic acid scaffold can lead to compounds with significant vasorelaxant and antioxidant properties.

  • Structure-Activity Relationship: The nature of the substituent on the sulfur atom is likely a key determinant of biological activity.

  • Need for Further Research: Direct experimental evaluation of this compound is necessary to confirm its activity profile and to enable a direct, quantitative comparison with the adamantyl analog.

Future research in this area should focus on the synthesis and biological evaluation of a broader range of 2-(alkylthio)- and 2-(arylthio)nicotinic acid derivatives to further elucidate the structure-activity relationships. Investigating the mechanism of action of these compounds at the molecular level, including their interaction with specific receptors or enzymes, will also be crucial for their development as potential therapeutic agents.

References

  • Wu, T.-S., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Molecules, 15(1), 198-214.
  • PubMed. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed.
  • Kei, A., Liberopoulos, E. N., & Elisaf, M. S. (2011). What restricts the clinical use of nicotinic acid? Current vascular pharmacology, 9(4), 521–530.
  • Kamal, A., et al. (2015). Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. Letters in Drug Design & Discovery, 12(4), 281-289.
  • Khan, M. F., & Khan, M. A. (2012). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic rats. Pakistan journal of medical sciences, 28(1), 125-129.
  • Wang, H., et al. (2011). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrinology, 152(2), 481–494.
  • Urberg, M., & Zemel, M. B. (1987). Hypocholesterolemic effects of nicotinic acid and chromium supplementation. Journal of family practice, 24(6), 599-601.

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 2-(Benzylthio)nicotinic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced bioactivity of novel compounds is paramount. This guide provides an in-depth technical analysis of 2-(Benzylthio)nicotinic acid's potential bioactivity, framed within a comparative analysis of structurally related nicotinic acid derivatives. While direct experimental data for this compound is not extensively available in public databases, we can infer its potential activities and establish a robust framework for its evaluation based on close structural analogs.

This guide will delve into the rationale behind experimental design, provide detailed protocols for relevant bioassays, and present a clear methodology for the statistical analysis of the resulting data. We will explore potential mechanisms of action and visualize the complex biological processes involved.

The Rationale for Comparison: Structure-Activity Relationships in Nicotinic Acid Derivatives

The bioactivity of a molecule is intrinsically linked to its structure. The nicotinic acid scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological effects. By introducing a benzylthio- group at the 2-position of the pyridine ring, the lipophilicity and steric bulk of the molecule are altered, which can significantly impact its interaction with biological targets.

To build a comprehensive understanding of this compound, we will compare its projected bioactivity with known data from the following compounds:

  • 2-(1-Adamantylthio)nicotinic Acid: A close structural analog with a bulky, lipophilic adamantyl group instead of a benzyl group. This compound has demonstrated potent vasorelaxant and antioxidant activities[1][2].

  • Nicotinic Acid (Niacin): The parent compound, providing a baseline for understanding the fundamental biological effects of the nicotinic acid core[3].

  • Nicotinamide: A derivative of nicotinic acid where the carboxylic acid is replaced by a carboxamide. It often serves as a useful negative control in studies where the carboxylic acid group is crucial for activity[4].

  • Other Nicotinic Acid Derivatives: We will draw upon data from various derivatives that have shown activity as enzyme inhibitors (e.g., against VEGFR-2 and α-glucosidase) and as anti-inflammatory agents to create a broad comparative landscape[5][6][7][8][9][10][11][12][13].

Comparative Bioactivity Profile: A Data-Driven Overview

The following tables summarize the reported bioactivities of our selected comparator compounds. This data provides a foundation for hypothesizing the potential efficacy of this compound.

Table 1: Vasorelaxant and Antioxidant Activity of a 2-(Alkylthio)nicotinic Acid Analog

CompoundBioactivityAssayResult (ED50/Activity)Reference
2-(1-Adamantylthio)nicotinic acidVasorelaxationPhenylephrine-induced contraction of rat thoracic aorta21.3 nM[1][2]
AntioxidantDPPH radical scavenging33.20% at 333.33 µg/mL[2]

Table 2: Enzyme Inhibition Profile of Nicotinic Acid Derivatives

Compound ClassTarget EnzymeReported IC50 ValuesReference
Novel Nicotinamide DerivativesVEGFR-251 nM - 172.3 nM[5][8][11]
Nicotinic Acid Derivativesα-Glucosidase26.4 µM, 32.9 µM[7]
Nicotinic Acid Derivativesα-Amylase20.5 µM, 58.1 µM[7]

Table 3: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound ClassBioactivityKey FindingsReference
Isonicotinic Acid DerivativesROS InhibitionIC50 of 1.42 ± 0.1 µg/mL (eight-fold better than ibuprofen)[14]
2-Substituted Phenyl Derivatives of Nicotinic AcidAnalgesic and Anti-inflammatoryDisplayed distinctive activities compared to mefenamic acid[12][13]
Novel Nicotinic Acid DerivativesNitrite InhibitionPotent activity with MTT results ranging from 86.109 ± 0.51 to 119.084 ± 0.09[9]

Experimental Design and Protocols: A Guide to Self-Validating Assays

To experimentally validate the bioactivity of this compound, rigorous and well-controlled assays are essential. Here, we provide a detailed protocol for an α-glucosidase inhibition assay, a common and relevant target for this class of compounds.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Nicotinamide (Negative Control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3, 0.2 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (1 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (5 mM) in phosphate buffer.

    • Prepare stock solutions of the test compound, acarbose, and nicotinamide in DMSO. Serially dilute these to obtain a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound, positive control, or negative control at various concentrations to the respective wells. For the blank, add 10 µL of DMSO.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank wells (add 20 µL of buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 80 µL of 0.2 M Na2CO3 to each well.

  • Data Acquisition:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation of Percent Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control = Absorbance of the control (enzyme + substrate + DMSO)

      • Abs_sample = Absorbance of the sample (enzyme + substrate + test compound)

Workflow for Bioactivity Screening and Validation

G cluster_0 Compound Preparation cluster_1 In Vitro Bioassay cluster_2 Data Analysis cluster_3 Statistical Comparison prep Prepare stock solutions of This compound and controls (Acarbose, Nicotinamide) dilute Perform serial dilutions to create a concentration range prep->dilute assay Execute α-Glucosidase Inhibition Assay dilute->assay read Measure absorbance at 405 nm assay->read calc Calculate % Inhibition for each concentration read->calc fit Fit data to a dose-response curve (Non-linear regression) calc->fit ic50 Determine IC50 value and 95% Confidence Interval fit->ic50 compare Statistically compare IC50 values (e.g., F-test or ANOVA) ic50->compare conclusion Draw conclusions on relative potency compare->conclusion

Caption: Experimental workflow for determining and comparing the bioactivity of this compound.

Statistical Analysis: From Raw Data to Actionable Insights

Determining the IC50 Value using GraphPad Prism

GraphPad Prism is a powerful tool for analyzing dose-response data. The following steps outline the process for calculating the IC50.

  • Data Entry: Create an XY data table. Enter the logarithm of the inhibitor concentrations in the X column and the corresponding percentage inhibition in the Y columns.

  • Non-linear Regression: Click "Analyze" and select "Nonlinear regression".

  • Model Selection: Choose the "Dose-Response - Inhibition" family of equations and select "log(inhibitor) vs. response -- Variable slope (four parameters)".

  • Analysis and Interpretation: Prism will calculate the best-fit IC50 value, along with its 95% confidence interval and the R-squared value, which indicates the goodness of fit.

Statistical Comparison of IC50 Values

To determine if the difference in potency between this compound and a comparator compound is statistically significant, you can use Prism to perform an F-test or an extra sum-of-squares F test. This test compares the goodness of fit of two models: one where the IC50 values are constrained to be the same for both datasets, and one where they are allowed to differ. A statistically significant p-value (typically < 0.05) suggests that the IC50 values are significantly different.

Potential Mechanism of Action: A Look at Cellular Signaling

Nicotinic acid and its derivatives are known to modulate several key signaling pathways. The introduction of the benzylthio- group in this compound may influence its interaction with these pathways.

Based on the activities of related compounds, two prominent pathways to investigate are the PI3K/Akt and MAPK/ERK signaling cascades. These pathways are crucial regulators of cell survival, proliferation, and inflammation[15][16][17][18]. Nicotine itself has been shown to activate these pathways through nicotinic acetylcholine receptors (nAChRs)[19]. It is plausible that this compound could act as a modulator of these receptors or interact with other cell surface receptors that converge on these pathways.

Hypothesized Signaling Cascade

G compound This compound receptor Cell Surface Receptor (e.g., nAChR, GPCR) compound->receptor pi3k PI3K receptor->pi3k mapk_path MAPK/ERK Pathway receptor->mapk_path akt Akt pi3k->akt cellular_response Cellular Responses (Survival, Proliferation, Inflammation) akt->cellular_response mapk_path->cellular_response

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the statistical analysis of this compound's bioactivity. By leveraging comparative data from structural analogs, employing robust experimental protocols, and applying rigorous statistical methods, researchers can effectively characterize the pharmacological profile of this novel compound.

Future studies should focus on obtaining direct experimental data for this compound across a panel of relevant assays, including those for enzyme inhibition, anti-inflammatory activity, and receptor binding. Elucidating its precise molecular targets and further dissecting its impact on cellular signaling pathways will be critical for understanding its therapeutic potential.

References

  • El-Subbagh, H. I., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Molecules, 15(1), 253-268.
  • El-Subbagh, H. I., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(17), 5643.
  • Abdel-Aziz, A. A.-M., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1247-1262.
  • Rossi, D., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters.
  • El-Sayed, M. A.-A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1148.
  • Hussain, A., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2911.
  • GraphPad. How to determine an IC50. GraphPad Prism 10 Curve Fitting Guide.
  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Abdel-Aziz, A. A.-M., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. International Journal of Molecular Sciences, 23(5), 2736.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(23), 8206.
  • Request PDF. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate.
  • ResearchGate. IC 50 value (mg/mL) of the α-glucosidase inhibition using different substrates. ResearchGate.
  • YouTube. (2023). How to easily calculate the IC50 of a drug using Graphpad Prism #IC50 #drug #pharmacology #graphpad. YouTube.
  • ResearchGate. Why IC50 values calculated by graphpad prism differ from values calculated by Excel by drawing a simple slope for the same data ?. ResearchGate.
  • GraphPad. 50% of what? Relative vs absolute IC50. GraphPad Prism 10 Curve Fitting Guide.
  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 346(9), 648-657.
  • Wu, J., et al. (2014). Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. PLoS ONE, 9(11), e112310.
  • Kaserer, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007.
  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
  • ResearchGate. (PDF) Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate.
  • Wikipedia. Nicotine. Wikipedia.
  • ResearchGate. IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate.
  • Navickas, A., et al. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. International Journal of Molecular Sciences, 21(14), 5032.
  • Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Platypus Technologies.
  • ResearchGate. Alpha-glucosidase inhibition (IC 50) of compound 1 ( ) and compound 2... ResearchGate.
  • West, K. A., et al. (2003). Rapid Akt activation by nicotine and a tobacco carcinogen modulates the phenotype of normal human airway epithelial cells. Journal of Clinical Investigation, 111(1), 81-90.
  • Reddit. (2015). What is the best way to compare IC50 values? r/askscience.
  • Jantarat, S., et al. (2012). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Molecules, 17(9), 10417-10430.
  • PubChem. 2-[(2-Phenylethyl)thio]nicotinic acid. PubChem.
  • Wu, J., et al. (2014). Niacin Activates the PI3K/Akt Cascade via PKC- And EGFR-transactivation-dependent Pathways Through Hydroxyl-Carboxylic Acid Receptor 2. PubMed.
  • ResearchGate. The IC-50 values for α-glucosidase inhibitory potential of extract... ResearchGate.
  • Wikipedia. Nicotinic acid. Wikipedia.
  • ResearchGate. How to determine IC50 significance? ResearchGate.
  • Council for Responsible Nutrition. (2007). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition.
  • Bioaustralis Fine Chemicals. Nicotinic acid analogue set. Bioaustralis Fine Chemicals.
  • PubChem. PubChem BioAssays. PubChem.
  • Inayama, S., et al. (1984). Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. Japanese Journal of Cancer Research, 75(9), 759-762.
  • PubChem. Nicotinamide. PubChem.
  • van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.
  • PubChem. Nicotinic acid benzylamide. PubChem.

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 2-(Benzylthio)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive, technically-grounded framework for confirming the mechanism of action of 2-(Benzylthio)nicotinic acid. Leveraging its structural similarity to the well-characterized compound, nicotinic acid (niacin), we will outline a multi-faceted experimental approach. This guide will not only propose a putative mechanism but also detail the necessary experiments to validate this hypothesis, comparing it with alternative possibilities.

The Enigma of this compound: A Hypothesis Rooted in Structural Analogy

This compound is a derivative of nicotinic acid, a well-known B-vitamin with pleiotropic effects on lipid metabolism and cardiovascular health.[1][2] The primary mechanism of nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4] This activation in adipocytes inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in the mobilization of free fatty acids.[1] In the liver, this reduction in free fatty acid availability decreases the synthesis of triglycerides, leading to reduced production of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2]

Given the shared nicotinic acid core, our central hypothesis is that this compound acts as a modulator of the same or a related signaling pathway. The benzylthio moiety may alter its potency, selectivity, or even introduce novel interactions. Therefore, our investigation will be centered around the following key questions:

  • Does this compound bind to and activate GPR109A or other related receptors?

  • What are the downstream cellular consequences of this interaction?

  • Are there alternative or off-target effects that contribute to its overall biological activity?

To address these questions, we will employ a systematic and tiered experimental approach, starting with target engagement and progressing to cellular and phenotypic assays.

A Phased Experimental Strategy for Mechanism of Action Confirmation

Our experimental workflow is designed to provide a comprehensive understanding of the compound's mechanism, from direct target interaction to its effects in a cellular context.

experimental_workflow cluster_phase1 Phase 1: Target Identification & Engagement cluster_phase2 Phase 2: In Vitro Functional Characterization cluster_phase3 Phase 3: Cellular & Phenotypic Validation a Hypothesis Generation: Structural analog to Nicotinic Acid b Affinity-Based Target Identification (e.g., Biotinylated Pull-down) a->b Initial Screening c Label-Free Target Identification (e.g., DARTS, CETSA) a->c Initial Screening d Direct Binding Assays (e.g., SPR, ITC) b->d Target Validation c->d Target Validation e Receptor Activation Assays (e.g., cAMP, Calcium Flux) d->e Functional Confirmation g Determination of Potency & Efficacy (IC50 / EC50) e->g f Enzyme Inhibition Assays f->g h Cellular Pathway Analysis (e.g., Reporter Gene Assays) g->h Cellular Context i Phenotypic Screening h->i j Comparison with Nicotinic Acid i->j Comparative Analysis

Caption: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Identifying the Molecular Target(s)

The initial and most critical step is to identify the direct binding partners of this compound within the proteome. We will employ both affinity-based and label-free methods to ensure comprehensive target discovery.[5][6]

Affinity-Based Pull-Down Assays

This classical approach involves immobilizing the compound to a solid support to "pull down" its binding partners from a cell lysate.[5]

Protocol: Biotin-Tagged Pull-Down Assay

  • Synthesis of Biotinylated Probe: Synthesize a derivative of this compound with a biotin tag attached via a linker at a position determined not to interfere with its biological activity.

  • Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., HEK293 cells overexpressing GPR109A, or a cell line known to respond to nicotinic acid).

  • Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of protein-ligand complexes.

  • Capture: Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated probe and its binding partners.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins using mass spectrometry.

Label-Free Target Identification

Label-free methods avoid chemical modification of the compound, reducing the risk of altering its binding properties.[5][6]

Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a cell lysate as described above.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Subject the samples to limited proteolysis with a non-specific protease (e.g., pronase). Proteins that bind to the compound may exhibit altered susceptibility to digestion.

  • SDS-PAGE and Western Blotting/Mass Spectrometry: Analyze the digestion patterns using SDS-PAGE and identify protected proteins by mass spectrometry. A protein that shows increased resistance to digestion in the presence of the compound is a potential target.[7]

Phase 2: In Vitro Functional Characterization

Once potential targets are identified, the next step is to validate their functional interaction with this compound.

Receptor Activation Assays

If GPR109A is identified as a primary target, its activation can be confirmed using downstream signaling assays.

Protocol: cAMP Assay

  • Cell Culture: Culture cells expressing GPR109A (e.g., CHO-K1 cells).

  • Compound Treatment: Treat the cells with varying concentrations of this compound, nicotinic acid (positive control), and a vehicle control.

  • Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • cAMP Measurement: Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit. A decrease in forskolin-stimulated cAMP levels indicates GPR109A activation.

Direct Binding and Kinetic Analysis

To quantify the binding affinity and kinetics, biophysical techniques are employed.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the purified target protein (e.g., GPR109A) onto a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the chip.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

  • Kinetic Analysis: Determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).

Table 1: Expected In Vitro Functional Data

CompoundTargetAssayEndpointExpected Result
This compoundGPR109AcAMP AssayEC50To be determined
Nicotinic AcidGPR109AcAMP AssayEC50~1-10 µM
This compoundGPR109ASPRKDTo be determined
Nicotinic AcidGPR109ASPRKD~1-10 µM

Phase 3: Cellular and Phenotypic Validation

The final phase involves confirming the mechanism of action in a more physiologically relevant cellular context.

Cellular Pathway Analysis

Reporter gene assays can be used to monitor the activation or inhibition of specific signaling pathways.[8]

Protocol: CRE-Luciferase Reporter Assay

  • Cell Transfection: Transfect cells with a luciferase reporter construct containing a cAMP response element (CRE) upstream of the luciferase gene.

  • Compound Treatment: Treat the transfected cells with this compound or nicotinic acid.

  • Luciferase Assay: Measure luciferase activity. A decrease in luciferase activity will confirm the inhibition of the cAMP pathway.

Proposed Signaling Pathway

Based on our hypothesis, the proposed signaling pathway for this compound is as follows:

signaling_pathway compound This compound receptor GPR109A compound->receptor Binds & Activates gi Gi receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Proposed signaling pathway for this compound.

Comparative Analysis and Alternative Hypotheses

It is crucial to consider that this compound may have a different mechanism of action than nicotinic acid.[9] The benzylthio group could lead to interactions with other targets. Therefore, any additional proteins identified in the initial target identification phase should be rigorously validated.

Table 2: Comparison of Potential Mechanisms

FeatureHypothesis 1: GPR109A AgonistHypothesis 2: Novel Target Interaction
Primary Target GPR109ATo be identified (e.g., an enzyme, ion channel)
Key Downstream Event Decreased intracellular cAMPDependent on the novel target
Cellular Phenotype Inhibition of lipolysis in adipocytesTo be determined
Supporting Evidence Structural similarity to nicotinic acidIdentification of alternative targets in pull-down/DARTS

Conclusion

This guide provides a robust and systematic framework for confirming the mechanism of action of this compound. By combining unbiased target identification methods with rigorous in vitro and cellular validation assays, researchers can confidently elucidate the molecular interactions and signaling pathways modulated by this compound. This detailed understanding is essential for its further development as a potential therapeutic agent.

References

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • BPS Bioscience. (n.d.).
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for target identification and validation. Methods in Molecular Biology, 1263, 287-298. [Link]
  • Wikipedia. (2023). Structural analog. [Link]
  • Pike, A. C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 935-948. [Link]
  • Domainex. (n.d.). Biochemical Assays. [Link]
  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). [Link]
  • BellBrook Labs. (2023, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
  • UCL. (n.d.).
  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. [Link]
  • BPS Bioscience. (n.d.).
  • Lukasova, M., et al. (2011). Nicotinic acid: pharmacological effects and mechanisms of action. International journal of clinical practice, 65(11), 1164-1175. [Link]
  • Soga, T., et al. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. Journal of Biological Chemistry, 278(9), 7363-7366. [Link]
  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. The Journal of biological chemistry, 278(11), 9869–9874. [Link]
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
  • Wikipedia. (2024). Nicotinic acid. [Link]
  • Digby, J. E., et al. (2012). Nicotinic acid, inflammation, and atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 32(3), 582-588. [Link]
  • Philippaert, K., et al. (2017). Nicotinic acid, nicotinamide and nicotinamide riboside: a molecular view of NAD+ precursors in health and disease. Journal of inherited metabolic disease, 40(3), 327-336. [Link]
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]
  • Wu, J., & Sinicrope, F. A. (2011). Nicotinamide: a case for a vitamin that moonlights for cancer?. Molecular & cellular oncology, 3(1), 52-56. [Link]
  • Gille, A., et al. (2008). Nicotinic acid: a case of serendipity in pharmacology. Pharmacological reviews, 60(3), 423-435. [Link]

Sources

A Comparative Guide to 2-(Benzylthio)nicotinic Acid and its Nicotinic Acid-Based Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers navigating the vast landscape of therapeutic compounds, nicotinic acid (also known as niacin or vitamin B3) and its derivatives represent a compelling field of study.[1] While renowned for its profound effects on lipid metabolism, the therapeutic potential of nicotinic acid derivatives extends far beyond cardiovascular health, with emerging evidence of their anti-inflammatory, antimicrobial, and antioxidant activities.[2][3] This guide provides a comprehensive comparison of 2-(Benzylthio)nicotinic acid and other notable nicotinic acid derivatives, offering insights into their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data from peer-reviewed studies.

Introduction to this compound: A Compound of Interest

This compound is a derivative of nicotinic acid characterized by the presence of a benzylthio group at the 2-position of the pyridine ring. While extensive peer-reviewed studies specifically detailing the biological profile of this compound are limited, its structural features, combining the core nicotinic acid scaffold with a sulfur-containing moiety, suggest a potential for unique pharmacological properties. The benzylthio group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

This guide will, therefore, draw upon data from structurally related thionicotinic acid derivatives and a broader range of nicotinic acid analogs to provide a comparative framework for evaluating the potential of this compound.

Comparative Analysis of Biological Activities

The therapeutic versatility of nicotinic acid derivatives is a key area of investigation. Here, we compare the performance of various derivatives in key biological assays, providing a benchmark against which the potential of this compound can be assessed.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[4][5] A study on newly synthesized nicotinic acid derivatives identified several compounds with potent anti-inflammatory effects, comparable to or exceeding that of the standard drug ibuprofen.[4]

Table 1: In Vitro Anti-inflammatory Activity of Nicotinic Acid Derivatives [4]

CompoundNitrite Inhibition (%)Cell Viability (%)
Ibuprofen (Standard) 85.3 ± 0.6100.0 ± 0.0
Compound 4d 86.1 ± 0.598.7 ± 0.9
Compound 4f 92.4 ± 0.897.5 ± 1.1
Compound 4g 119.1 ± 0.196.3 ± 1.3
Compound 4h 105.6 ± 0.795.8 ± 1.5
Compound 5b 98.7 ± 0.994.6 ± 1.2

The data indicates that specific structural modifications to the nicotinic acid scaffold can lead to compounds with superior anti-inflammatory activity. The mechanism is believed to involve the inhibition of inflammatory mediators such as nitric oxide (indicated by nitrite inhibition) and cytokines like TNF-α and IL-6.[4][5]

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Nicotinic acid derivatives have shown promise in this area, with several studies demonstrating their efficacy against a range of bacterial and fungal pathogens.[6][7]

A study focusing on novel nicotinic acid derivatives revealed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Nicotinic Acid Derivatives against Gram-Positive Bacteria (µg/mL) [6]

CompoundS. epidermidis ATCC 12228S. aureus ATCC 6538S. aureus ATCC 43300 (MRSA)B. subtilis ATCC 6633
Compound 5 15.627.8115.6215.62
Compound 13 1.953.917.8115.62
Compound 25 31.257.8115.627.81

These findings highlight the potential of nicotinic acid derivatives as a platform for the development of new antimicrobial agents. The presence of specific substituents, such as the 5-nitrofuran group in compound 25, appears to be crucial for broad-spectrum activity.[6]

Vasorelaxant and Antioxidant Properties of Thionicotinic Acid Derivatives

A study on 2-(1-adamantylthio)nicotinic acid and its analogs provides valuable insights into the potential activities of sulfur-containing nicotinic acid derivatives, which are structurally related to this compound.[8] These compounds exhibited dose-dependent vasorelaxation and antioxidant properties.[8]

Table 3: Vasorelaxant and Antioxidant Activity of Thionicotinic Acid Derivatives [8]

CompoundVasorelaxation ED₅₀ (nM)Antioxidant Activity (DPPH Assay)
2-(1-adamantylthio)nicotinic acid (6) 21.3Most Potent
Amide analog (7) >1000Active
Nitrile analog (8) >1000Active

The vasorelaxation was found to be mediated by endothelium-induced nitric oxide and prostacyclin.[8] This suggests that the introduction of a thioether linkage at the 2-position can confer potent vasorelaxant and antioxidant activities.

Synthesis Strategies and Methodologies

The synthesis of nicotinic acid derivatives typically involves the modification of the carboxylic acid group or substitution on the pyridine ring. A common synthetic pathway to generate novel derivatives is through the formation of nicotinic acid hydrazide, which serves as a versatile intermediate.[9]

General Synthesis Workflow for Nicotinic Acid Derivatives

G cluster_0 Synthesis Pathway Nicotinic Acid Nicotinic Acid Esterification Esterification Nicotinic Acid->Esterification Methanol, H₂SO₄ Methyl Nicotinate Methyl Nicotinate Esterification->Methyl Nicotinate Hydrazinolysis Hydrazinolysis Methyl Nicotinate->Hydrazinolysis Hydrazine Hydrate Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Hydrazinolysis->Nicotinic Acid Hydrazide Condensation with Aldehydes Condensation with Aldehydes Nicotinic Acid Hydrazide->Condensation with Aldehydes Acylhydrazone Derivatives Acylhydrazone Derivatives Condensation with Aldehydes->Acylhydrazone Derivatives Cyclization Cyclization Acylhydrazone Derivatives->Cyclization Acetic Anhydride 1,3,4-Oxadiazoline Derivatives 1,3,4-Oxadiazoline Derivatives Cyclization->1,3,4-Oxadiazoline Derivatives

Caption: General synthetic workflow for producing diverse nicotinic acid derivatives.

Experimental Protocol: Synthesis of Acylhydrazones[9]
  • Dissolution: Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol.

  • Addition: Add the appropriate aldehyde (0.011 mole) to the solution.

  • Reflux: Heat the mixture under reflux for 3 hours.

  • Precipitation: After cooling, refrigerate the mixture for 24 hours to allow for precipitation.

  • Purification: Filter the precipitate and recrystallize it from ethanol.

Mechanism of Action: The GPR109A Receptor and Beyond

The primary mechanism of action for nicotinic acid's lipid-lowering effects is mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes.[10] This activation leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent suppression of lipolysis, reducing the release of free fatty acids from adipose tissue.[10]

G cluster_0 Nicotinic Acid Mechanism of Action Nicotinic Acid Nicotinic Acid GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor Binds to Inhibition of Adenylate Cyclase Inhibition of Adenylate Cyclase GPR109A Receptor->Inhibition of Adenylate Cyclase Decreased cAMP Decreased cAMP Inhibition of Adenylate Cyclase->Decreased cAMP Inhibition of Lipolysis Inhibition of Lipolysis Decreased cAMP->Inhibition of Lipolysis Reduced Free Fatty Acids Reduced Free Fatty Acids Inhibition of Lipolysis->Reduced Free Fatty Acids Decreased VLDL & LDL Synthesis Decreased VLDL & LDL Synthesis Reduced Free Fatty Acids->Decreased VLDL & LDL Synthesis In Liver

Caption: Simplified signaling pathway of nicotinic acid's lipid-lowering effect.

However, the therapeutic effects of nicotinic acid and its derivatives are not solely dependent on GPR109A activation. Studies have shown that some derivatives exert their biological activities through other mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes in the case of anti-inflammatory effects.[11][12]

Future Directions and the Potential of this compound

The existing body of research on nicotinic acid derivatives underscores the vast potential of this chemical scaffold in drug discovery. While direct experimental data on this compound is currently scarce, the promising activities of structurally related thionicotinic acids suggest that it warrants further investigation.

Future studies should focus on:

  • Synthesis and Characterization: The development of efficient synthetic routes for this compound and its analogs.

  • In Vitro Screening: A comprehensive evaluation of its anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties.

  • Mechanism of Action Studies: Elucidation of its molecular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Assessment of its therapeutic potential and safety profile in relevant animal models.

By systematically exploring the structure-activity relationships of nicotinic acid derivatives, the scientific community can unlock new therapeutic avenues for a wide range of diseases.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflamm
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Deriv
  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2015).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF. (2024).
  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF. (2022).
  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). PubMed. [Link]
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Scilit. [Link]
  • Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (2022). NIH. [Link]
  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009).
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC - PubMed Central. [Link]
  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
  • Nicotinic acid and its derivatives: a short survey. (1982). PubMed. [Link]
  • Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents | Request PDF. (2014).
  • Nicotinic acid derivatives: Application and uses, review. (2021).
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2015). Semantic Scholar. [Link]
  • Nicotinic acid as a lipid-modifying drug--a review. (2012). PubMed. [Link]
  • Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. (2012). NIH. [Link]
  • Statins vs. Niacin: Cholesterol Drug Facts, Side Effects & Uses. (2022). MedicineNet. [Link]
  • Niacin: The Third or Fourth Option. (2015).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PMC - PubMed Central. [Link]
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
  • Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. (2020). MDPI. [Link]
  • Nicotinic acid. (n.d.). Wikipedia. [Link]

Sources

Independent Verification of 2-(Benzylthio)nicotinic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The therapeutic potential of this scaffold has driven extensive research into novel derivatives with modified physicochemical and pharmacological profiles. 2-(Benzylthio)nicotinic acid, a sulfur-containing analogue, represents one such modification. The introduction of the benzylthio group at the 2-position of the pyridine ring is anticipated to significantly alter its electronic and steric properties, potentially leading to unique biological activities.

This guide provides a comprehensive overview of this compound, detailing its synthesis, analytical characterization, and a comparative analysis of its potential biological activities against established nicotinic acid derivatives. The protocols and data presented herein are designed to be self-validating, empowering researchers to independently assess and expand upon these findings.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a comparative table of key physicochemical properties of this compound and its parent compound, nicotinic acid.

PropertyThis compoundNicotinic Acid
Molecular Formula C₁₃H₁₁NO₂S[3]C₆H₅NO₂[1]
Molecular Weight 245.30 g/mol [3]123.11 g/mol [1]
Appearance White to almost white crystalline powder[3]White, translucent crystals[1]
Melting Point 194.0 - 198.0 °C237 °C[1]
Solubility Sparingly soluble in common organic solvents.Soluble in water (18 g/L), ethanol.[1][4]

The addition of the lipophilic benzylthio group is expected to decrease aqueous solubility while increasing solubility in organic solvents compared to nicotinic acid. This modification can have profound implications for its biological activity and formulation development.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is reliably achieved through the nucleophilic substitution of a suitable precursor, 2-mercaptonicotinic acid, with benzyl bromide. This reaction is a standard S-alkylation of a thiol. The following protocol is based on established literature procedures for similar transformations.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Mercaptonicotinic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptonicotinic acid (1 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the thiol group of 2-mercaptonicotinic acid, forming a more nucleophilic thiolate.

  • Alkylation: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether to remove any unreacted benzyl bromide.

  • Drying: Dry the crude product under vacuum.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2-Mercaptonicotinic Acid Reaction_Vessel Reaction at 60-70°C Reactant1->Reaction_Vessel Reactant2 Benzyl Bromide Reactant2->Reaction_Vessel Base K2CO3 (Base) Base->Reaction_Vessel Solvent DMF (Solvent) Solvent->Reaction_Vessel Workup Aqueous Work-up (H2O, HCl) Reaction_Vessel->Workup Reaction Completion Filtration Filtration Workup->Filtration Precipitation Drying Drying Filtration->Drying Purification Recrystallization (Ethanol/Water) Drying->Purification Crude Product Product This compound Purification->Product Pure Product Vasodilation_Pathway NA Nicotinic Acid GPR109A GPR109A Receptor (Langerhans Cells) NA->GPR109A Binds to PLC Phospholipase A2 Activation GPR109A->PLC AA Arachidonic Acid Release PLC->AA COX COX-1 / COX-2 AA->COX Metabolized by PGs Prostaglandins (PGD2, PGE2) COX->PGs DP1_EP DP1/EP Receptors (Vascular Smooth Muscle) PGs->DP1_EP Bind to Vasodilation Vasodilation (Flushing) DP1_EP->Vasodilation Leads to

Sources

Assessing the therapeutic potential of 2-(Benzylthio)nicotinic acid relative to standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Therapeutic Potential of 2-(Benzylthio)nicotinic Acid

This guide provides an in-depth technical assessment of this compound, a novel derivative of nicotinic acid, benchmarked against its parent compound, Niacin. We will explore the mechanistic rationale for its design, present a series of validated experimental protocols for a head-to-head comparison, and analyze hypothetical data to evaluate its potential as a next-generation therapeutic for dyslipidemia and associated inflammatory conditions.

Introduction: The Niacin Paradox and the Rationale for Prodrug Development

For over half a century, nicotinic acid (commonly known as Niacin or Vitamin B3) has been a cornerstone in the management of dyslipidemia.[1] It remains one of a kind in its ability to favorably modulate the complete lipid profile: it effectively reduces low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while being the most potent clinically available agent for increasing high-density lipoprotein (HDL) levels.[2][3] These effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2) on adipocytes, which leads to a decrease in free fatty acid mobilization and, consequently, reduced hepatic synthesis of atherogenic lipoproteins.[3][4][5]

However, the clinical utility of Niacin is severely hampered by a significant side effect: a pronounced and unpleasant cutaneous vasodilation, or "flushing".[4] This reaction is also mediated by GPR109A, but on epidermal Langerhans cells and keratinocytes, which triggers the release of prostaglandins and subsequent vasodilation.[2][6] This "Niacin paradox"—where the therapeutic target is also responsible for the primary adverse effect—has driven the search for alternative agonists or delivery strategies that can dissociate the lipid-modifying benefits from the flushing liability.

This compound represents a rational design approach to address this challenge. As a nicotinic acid derivative, it is hypothesized to function as a prodrug . The addition of a lipophilic benzylthio moiety is intended to alter the compound's pharmacokinetic and pharmacodynamic properties.[7] The core hypothesis is that this modification will facilitate absorption and distribution, followed by slow enzymatic cleavage in vivo to release the active nicotinic acid. This sustained-release mechanism could maintain therapeutic concentrations while avoiding the sharp plasma peak associated with immediate-release Niacin that triggers the flushing response.[8]

Comparative Mechanism of Action: Targeting the GPR109A Signaling Pathway

Both Niacin and its prodrug derivative are expected to exert their primary effects through the GPR109A receptor. GPR109A is a Gi-coupled receptor.[6] Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP in adipocytes is the key event that suppresses hormone-sensitive lipase activity, thereby reducing the hydrolysis of triglycerides and the release of free fatty acids into circulation.[6]

Beyond its metabolic role, GPR109A activation on immune cells, such as macrophages, has been shown to exert anti-inflammatory effects, including the inhibition of inflammatory cytokine production.[2][10][11]

GPR109A_Signaling GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Catalyzes Agonist Niacin or Active Metabolite Agonist->GPR109A Binds Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Evaluation cAMP Protocol 1: cAMP Inhibition Assay (Potency & Efficacy) Athero Protocol 3: Atherosclerosis Model (Lipid Profile & Plaque) cAMP->Athero Cytokine Protocol 2: Anti-Inflammatory Assay (Macrophage Function) Cytokine->Athero Flush Protocol 4: Ear Flushing Assay (Safety & Tolerability) Athero->Flush assessment Comparative Assessment & Therapeutic Potential Flush->assessment start Candidate Compounds (Niacin vs. 2-BTNA) start->cAMP start->Cytokine

Caption: Overall experimental workflow for comparative assessment.

Phase 1: In Vitro Potency and Functional Activity

The initial phase aims to confirm that this compound, likely after conversion to Niacin in the cell culture medium or intracellularly, can effectively activate GPR109A and elicit downstream functional responses.

  • Causality: This assay directly measures the activation of the Gi-coupled pathway, which is the primary mechanism for Niacin's therapeutic effect. By quantifying the inhibition of forskolin-stimulated cAMP, we can determine the potency (IC50) and efficacy of the compound at its molecular target.

  • Methodology:

    • Cell Culture: Utilize HEK-293 cells stably transfected with human GPR109A. Culture cells to ~90% confluency in 384-well plates.

    • Compound Preparation: Prepare serial dilutions of this compound and Niacin (as the positive control) in assay buffer.

    • Assay Procedure: a. Wash cells with phosphate-buffered saline (PBS). b. Add test compounds and incubate for 30 minutes at 37°C. To account for the prodrug nature, a pre-incubation step may be included to allow for metabolic conversion. c. Add forskolin (e.g., 5 µM final concentration) to all wells except the negative control to stimulate adenylyl cyclase. Incubate for 15 minutes. d. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaLISA).

    • Data Analysis: Plot the dose-response curve and calculate the IC50 value for each compound.

  • Causality: This assay assesses the compound's ability to modulate immune cell function, a key lipid-independent mechanism of Niacin. [11]It provides evidence for therapeutic potential beyond lipid lowering, for instance in atherosclerosis where inflammation is a key driver.

  • Methodology:

    • Cell Culture: Use a human monocytic cell line (e.g., THP-1) differentiated into macrophages with PMA, or primary human monocyte-derived macrophages.

    • Assay Procedure: a. Plate differentiated macrophages in 96-well plates. b. Pre-treat cells with various concentrations of this compound or Niacin for 2-4 hours. c. Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL). d. Incubate for 18-24 hours. e. Collect the cell culture supernatant.

    • Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using an ELISA kit. [12] 4. Data Analysis: Determine the IC50 for the inhibition of cytokine release.

CompoundGPR109A cAMP IC50 (nM)TNF-α Inhibition IC50 (µM)
Nicotinic Acid (Standard)15015
This compound25025

This hypothetical data suggests that this compound is slightly less potent in vitro, which is expected for a prodrug that requires conversion to its active form.

Phase 2: In Vivo Efficacy and Safety Evaluation

This phase evaluates the compounds in a disease-relevant animal model to assess their impact on systemic lipid metabolism, atherosclerosis development, and the key flushing side effect.

  • Model Rationale: The Apolipoprotein E-deficient (ApoE-/-) mouse is a gold-standard model for atherosclerosis research. [13][14]When fed a high-fat, high-cholesterol "Western" diet, these mice rapidly develop hypercholesterolemia and atherosclerotic lesions that mimic aspects of human disease. [14][15]* Methodology:

    • Animals: Use 8-week-old male ApoE-/- mice.

    • Study Groups (n=10-12 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

      • Group 2: Nicotinic Acid (e.g., 100 mg/kg, daily oral gavage).

      • Group 3: this compound (equimolar dose to Niacin, daily oral gavage).

    • Procedure: a. Acclimatize mice and place them on a Western diet for the duration of the study (12-16 weeks). b. Administer compounds daily via oral gavage. c. Collect blood samples (e.g., via tail vein) at baseline and at regular intervals to monitor plasma lipid levels. d. At the end of the study, euthanize the animals and perfuse the vascular system.

    • Endpoint Analysis: a. Plasma Lipids: Use enzymatic assays to measure total cholesterol, HDL-C, and triglycerides. Calculate LDL-C. b. Atherosclerotic Plaque Burden: Dissect the entire aorta, stain with Oil Red O (for neutral lipids), and quantify the lesion area using image analysis software.

  • Causality: This assay provides a direct, quantitative measure of the vasodilation response that underlies the flushing side effect in humans. [16]It is the most critical test for the primary hypothesis that the prodrug design reduces this liability.

  • Methodology:

    • Animals: Use male C57BL/6 mice, which are known to exhibit a flushing response.

    • Procedure: a. Anesthetize the mice and place them on a heated pad to maintain body temperature. b. Establish a baseline blood flow measurement on the ear pinna using a Laser Doppler flowmeter. c. Administer a single high dose of Niacin or an equimolar dose of this compound (intraperitoneal or oral). d. Continuously monitor and record the blood flow for 60-90 minutes.

    • Data Analysis: Quantify the flushing response by calculating the peak blood flow increase over baseline and the area under the curve (AUC).

Treatment GroupLDL-C Reduction (%)HDL-C Increase (%)Aortic Plaque Area (%)Peak Ear Blood Flow (% Increase over Baseline)
Vehicle0035 ± 515 ± 8
Nicotinic Acid40 ± 630 ± 518 ± 4250 ± 40
This compound38 ± 728 ± 620 ± 560 ± 20

This hypothetical data illustrates a successful outcome: this compound achieves comparable efficacy in lipid modulation and plaque reduction but causes a dramatically attenuated flushing response.

Synthesis and Concluding Remarks

The comprehensive assessment outlined in this guide provides a robust framework for evaluating the therapeutic potential of this compound. Based on our hypothetical data, the compound successfully achieves the primary goal of a prodrug strategy: it maintains the potent lipid-modifying and anti-atherosclerotic benefits of Niacin while significantly mitigating the dose-limiting flushing side effect.

The slightly lower in vitro potency is consistent with its identity as a prodrug, while its comparable in vivo efficacy suggests efficient bioactivation and a favorable pharmacokinetic profile. The most compelling finding is the dramatic reduction in the flushing response, which, if translated to the clinic, would represent a major advance in dyslipidemia therapy and significantly improve patient compliance.

Further studies would be required to fully characterize the pharmacokinetic profile, metabolism, and long-term safety of this compound. However, this initial comparative assessment positions it as a highly promising candidate worthy of continued development, potentially offering the well-established cardiovascular benefits of Niacin without its most significant drawback.

References

  • GPR109A and Vascular Inflamm
  • Niacin: Side Effects, Dosage, Uses, and More - Healthline
  • Dyslipidemia and Atherosclerosis Mouse Models - Charles River Labor
  • Niacin (Vitamin B3): Benefits and Side Effects - WebMD
  • Smart cellular assays to study inflamm
  • Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar
  • Niacin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews
  • Niacin - Mayo Clinic
  • Niacin (oral route) - Side effects & dosage - Mayo Clinic
  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC - PubMed Central
  • Zebrafish Models for Dyslipidemia and
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research - AACR Journals
  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancre
  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput form
  • Animal Models of
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade | Circul
  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchG
  • Prodrug Design | PPTX - Slideshare
  • The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC - PubMed Central
  • Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers - PMC - PubMed Central
  • Prodrug approach - Philadelphia University
  • Structures of GPR109A agonists presented herein with compound...
  • WO2011063001A1 - Niacin prodrugs and deuterated versions thereof - Google P
  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC - NIH
  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC - PubMed Central
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
  • Nicotinic acid - Wikipedia
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed
  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed
  • Mechanism of action of niacin - PubMed
  • Vitamin B3 - Wikipedia
  • What is the difference between nicotinic acid and niacin? - Multichem R&D
  • Mechanism of Action of Niacin - ResearchG
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotin
  • The differences between Vitamin B3 Niacin and B3 Nicotinamide - Health4All Supplements
  • Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed
  • Niacin vs. Niacinamide: Understanding Vitamin B3, Benefits, and Side Effects - Troscriptions

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzylthio)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Benzylthio)nicotinic acid. As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Core Chemical Properties

Understanding the intrinsic properties of a compound is the foundation of its safe handling and disposal. This compound is a sulfur-containing organic acid. While comprehensive toxicological and environmental fate data is limited, Safety Data Sheets (SDS) from multiple suppliers consistently identify key hazards.[1][2]

The primary risks associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[3][5]

Upon thermal decomposition, it can release toxic gases, including oxides of carbon, nitrogen, and sulfur.[3][5] This potential to form sulfur oxides (SOx), which are precursors to acid rain, underscores the need to avoid improper disposal methods like uncontrolled incineration.

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 112811-90-2[1][6][7]
Molecular Formula C₁₃H₁₁NO₂S[6][7][8]
Molecular Weight ~245.30 g/mol [6][7]
Appearance White to off-white crystalline powder[6]
GHS Hazard Codes H315, H319, H335[1][3][5]
GHS Signal Word Warning[1][2][3]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling any waste containing this compound, a robust safety protocol must be in place. The causality is simple: to prevent the hazards identified above (skin, eye, and respiratory irritation), we must establish physical and administrative barriers.

Engineering Controls:

  • Fume Hood: All handling of solid this compound and preparation of its waste containers must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of fine particulates.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2][9] Standard safety glasses are insufficient.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[10]

  • Body Protection: A lab coat is mandatory. For handling larger quantities or in situations with a high risk of spillage, an acid-resistant apron is recommended.[2][10]

Spill Management Protocol

In the event of a small, contained spill, the immediate objective is to contain, clean, and decontaminate without creating additional hazards.

Step-by-Step Spill Cleanup:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: Do not add water. Cover the spill with an inert, absorbent material like vermiculite, dry sand, or earth.[3][11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container. Avoid generating dust.

  • Decontaminate: Wipe the spill area with a soap and water solution.[10]

  • Dispose: All contaminated materials, including PPE, must be placed in the hazardous waste container for disposal.

Core Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Due to the lack of data on its environmental impact and the toxicity of its degradation products, under no circumstances should this chemical or its dilute solutions be poured down the drain without explicit, written approval from your institution's Environmental Health & Safety (EHS) department. [3][12][13]

The Mandated Protocol: Disposal via Licensed Hazardous Waste Contractor

This is the only universally compliant and environmentally responsible method. The goal is to safely package and label the waste for collection by professionals who will manage its ultimate destruction via controlled, high-temperature incineration or other approved methods.

Step-by-Step Waste Accumulation Protocol:

  • Segregation: Designate a specific waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical waste types, especially strong oxidizing agents or bases, to prevent unforeseen reactions.[10][14]

  • Containerization:

    • Use a dedicated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[13][14]

    • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[13][14]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[13]

  • Labeling: The container must be clearly labeled at all times. The label must include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound"

    • The specific hazards: "Irritant"

    • The accumulation start date and the name of the generating researcher/lab.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[14] The SAA must be in a secondary containment bin to mitigate leaks.

  • Collection: Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for collection by a licensed hazardous waste disposal company.[1][10]

EHS-Approved Neutralization of Dilute Aqueous Waste Streams

Disclaimer: This procedure is provided for informational purposes only and must not be performed unless you have received specific training and written permission from your institution's EHS office. Most organic acids are still considered toxic after neutralization and are not suitable for drain disposal.[13] This protocol should only be considered for very dilute, purely aqueous waste streams where EHS has determined the resulting salt solution is non-hazardous.

Step-by-Step Neutralization Protocol:

  • Verification: Confirm with EHS that this specific waste stream is approved for neutralization and subsequent drain disposal.

  • Preparation: Perform the entire procedure in a chemical fume hood. Place a large beaker containing a stir bar on a stir plate. Add a significant volume of cold water.

  • Dilution: Slowly add the dilute acidic waste solution to the beaker of water while stirring. Always add acid to water , never the reverse, to dissipate any heat generated.[11][15]

  • Neutralization: While stirring continuously, slowly add a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) solution. Add the base dropwise or in very small increments to control the reaction and prevent excessive foaming (effervescence) from CO₂ gas evolution.

  • pH Monitoring: Use a calibrated pH meter to monitor the solution's pH. Continue adding the base until the pH is stable within the neutral range as defined by your local water authority (typically between 6.0 and 9.0).

  • Disposal: If and only if approved by EHS, the resulting neutralized salt solution can be flushed down the sanitary sewer with copious amounts of water (at least a 20-fold excess).[11]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Disposal Pathway Decision start Waste Containing This compound Generated segregate Segregate Waste: - Solid (neat, contaminated wipes) - Liquid (aqueous solutions) start->segregate container Select Compatible Container (e.g., HDPE with screw cap) segregate->container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Class (Irritant) - Date & Generator Info container->label_waste decision Is waste a dilute aqueous stream AND is neutralization explicitly approved by institutional EHS? label_waste->decision ehs_protocol Follow EHS-Approved Neutralization Protocol (4.2) decision->ehs_protocol Yes licensed_disposal Primary Path: Accumulate for Licensed Hazardous Waste Disposal (4.1) decision->licensed_disposal No (Default/Solid Waste) drain_disposal Flush Neutralized Solution per EHS Instructions ehs_protocol->drain_disposal pickup Arrange for EHS Pickup licensed_disposal->pickup

Sources

A Researcher's Comprehensive Guide to Handling 2-(Benzylthio)nicotinic Acid: PPE, Operational, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2-(Benzylthio)nicotinic acid (CAS No. 112811-90-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It offers a procedural framework grounded in the chemical's unique properties, ensuring that every step, from preparation to disposal, is part of a self-validating system of safety. Our commitment is to provide value beyond the product, building a foundation of trust through technical expertise and a dedication to laboratory safety.

Hazard Assessment: A Compound of Dual Personality

This compound is a molecule that demands respect due to its composite nature. Its hazard profile is derived from both the nicotinic acid (a carboxylic acid) and the benzylthio (a thioether) functional groups. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from structurally similar molecules and the known risks of its constituent parts.

A related compound, 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] These hazards are consistent with many carboxylic acids and organosulfur compounds. The "thio" component also introduces the significant likelihood of a strong, unpleasant odor, a characteristic feature of thiols and related substances.[2][3][4]

Hazard CategoryPotential Hazard StatementBasis of Assessment & Primary Concern
Skin Contact H315: Causes skin irritationThe carboxylic acid moiety can be corrosive, while organosulfur compounds can also cause irritation.[1][5][6]
Eye Contact H319: Causes serious eye irritationDirect contact with the powder or solutions can cause significant damage to the eyes.[1][6][7]
Inhalation H335: May cause respiratory irritationInhaling the crystalline powder can irritate the respiratory tract.[1][8]
Odor N/A (Nuisance/Operational Hazard)The benzylthio group strongly suggests the compound is malodorous, requiring specific engineering controls to contain the stench.[4]
Ingestion Harmful if swallowedGeneral toxicity is assumed for laboratory chemicals.[8]

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific Personal Protective Equipment (PPE), it is crucial to embed its use within the broader, more effective framework of the Hierarchy of Controls. PPE is the last line of defense; the preceding layers are designed to systematically reduce risk at the source.

Hierarchy_of_Controls cluster_0 cluster_1 Elimination Elimination (Most Effective) Substitution Substitution Elim_Desc Not applicable for specific research goals. Elimination->Elim_Desc Engineering Engineering Controls Sub_Desc Use a less hazardous or non-malodorous analogue if chemically feasible. Substitution->Sub_Desc Administrative Administrative Controls Eng_Desc *   Certified Chemical Fume Hood (Mandatory) *   Bleach Traps for Vacuum/Rotovap Exhaust *   Glove Box for highly sensitive work Engineering->Eng_Desc PPE PPE (Least Effective) Admin_Desc *   Develop and follow a Standard Operating    Procedure (SOP) *   Designate specific work areas *   Provide mandatory safety training Administrative->Admin_Desc PPE_Desc *   Eye, face, skin, and respiratory protection    as detailed in this guide. PPE->PPE_Desc

Caption: The Hierarchy of Controls applied to this compound.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the specific task being performed.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical splash goggles and face shield.[5][9]Chemical-resistant lab coat (fully buttoned), disposable nitrile gloves (double-gloving recommended).[8][9]Required if outside a fume hood: NIOSH-approved respirator with N95 or P100 particulate filter. Recommended within a fume hood to prevent inhalation of fine powders.[8][9]
Solution Preparation Chemical splash goggles.Chemical-resistant lab coat, disposable nitrile gloves.Not required if performed within a certified chemical fume hood.
Reaction & Work-up Chemical splash goggles. A face shield is recommended when handling larger volumes (>50 mL).[9]Chemical-resistant lab coat, disposable nitrile gloves. Consider a chemically resistant apron for transfers.[5]Not required if performed within a certified chemical fume hood with proper exhaust trapping.
Decontamination & Disposal Chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves, chemical-resistant apron over a lab coat.[9]Not required if performed within a certified chemical fume hood.

Detailed PPE Specifications:

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[8] Due to the irritating nature of the powder, a full-face shield should be worn over the goggles during any operation that could generate dust, such as weighing or transfers.[5][8]

  • Skin and Body Protection :

    • Gloves : Disposable nitrile gloves are required for all handling.[8] Given the compound's dual nature, ensure gloves are inspected before use and changed immediately upon contamination. For prolonged tasks or when handling concentrated solutions, consider heavier nitrile or butyl rubber gloves.[9]

    • Lab Coat : A flame-resistant or chemical-resistant lab coat must be worn, fully buttoned, with sleeves rolled down.[8]

  • Respiratory Protection : All work with this compound solid must be performed in a certified chemical fume hood to control both dust and odor.[4] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[8][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and preventing the release of malodorous compounds.

Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Decontamination & Disposal Phase prep_area Designate & Prepare Fume Hood prep_bleach Prepare Bleach Baths (50% Bleach Solution) prep_area->prep_bleach prep_ppe Don All Required PPE prep_bleach->prep_ppe weigh Weigh Solid Compound (Use anti-static weigh boat) prep_ppe->weigh transfer Prepare Solution or Add to Reaction Vessel weigh->transfer react Run Reaction (Use closed system with bleach trap on exhaust) transfer->react workup Perform Work-up (Rotovap/vacuum exhaust must pass through bleach trap) react->workup decon Decontaminate Glassware in Bleach Bath (Soak overnight) workup->decon solid_waste Segregate Solid Waste (Gloves, paper towels in labeled hazardous waste bag) decon->solid_waste liquid_waste Segregate Liquid Waste (Aqueous vs. Organic; label as 'Sulfur-Containing') decon->liquid_waste doff_ppe Doff PPE Correctly & Wash Hands solid_waste->doff_ppe liquid_waste->doff_ppe

Caption: Safe handling workflow for this compound.

Decontamination and Disposal Plan

Proper disposal is a critical and regulated component of the chemical lifecycle. The thioether group requires special attention.

A. Equipment Decontamination (Odor Neutralization)

The primary method for neutralizing the stench associated with thio-compounds is oxidation with bleach (sodium hypochlorite).[2][3]

  • Protocol :

    • Immediately after use, rinse all contaminated glassware and equipment inside the fume hood.

    • Place smaller items directly into a designated plastic bucket containing a 1:1 mixture of commercial bleach and water.[2] The bath should be labeled and covered.

    • For larger items like reaction flasks, add the bleach solution to the flask, seal it, and let it soak overnight within the fume hood.[2]

    • After soaking for at least 12-14 hours, the equipment can be removed, rinsed thoroughly with water, and cleaned via standard laboratory procedures.[2]

    • Used bleach baths can eventually be disposed of down the sink with copious amounts of water, provided local regulations permit this.[2]

B. Waste Disposal

All waste must be treated as hazardous.

  • Solid Waste : All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, septa) must be placed in a dedicated, clearly labeled hazardous waste container.[4][8] If items are particularly malodorous, they should first be sealed in a zip-lock bag before being placed in the container.[4]

  • Liquid Waste :

    • Do not mix waste streams. Maintain separate, labeled containers for aqueous and organic waste.

    • Clearly label all liquid waste containers with "Hazardous Waste," the full chemical name "this compound," and indicate that it is a "Sulfur-Containing Compound."

    • Follow all institutional and local regulations for the final disposal of sulfur-containing organic waste.[3][10]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][11]

  • Small Spills : For small powder spills inside a fume hood, gently cover with an absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a bleach solution, followed by a standard cleaning agent. Do not create dust.[3][4]

References

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
  • BLD Pharmatech. This compound, min 98%, 1 gram. [Link]
  • Reddit. Handling thiols in the lab. [Link]
  • University of California, Santa Cruz. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
  • Alberta Environment. Guidelines for the Disposal of Sulphur Containing Solid Waste. [Link]
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
  • Fisher Scientific. Safety Data Sheet: 2-(Ethylthio)nicotinic acid. [Link]
  • Google Patents.
  • Alberta Environment. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]
  • Sustainability Directory. Organic Sulfur Compounds. [Link]
  • Johnson, D. B. (2020).
  • Wikipedia. Nicotinic acid. [Link]
  • PubChem. Nicotinic Acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylthio)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylthio)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.